molecular formula C9H10N2O2 B067465 Endostatin CAS No. 187888-07-9

Endostatin

Numéro de catalogue: B067465
Numéro CAS: 187888-07-9
Poids moléculaire: 178.19 g/mol
Clé InChI: AAFYOVPTFNNVDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Endostatin is a 20-kDa C-terminal proteolytic fragment of collagen XVIII, functioning as a potent endogenous inhibitor of angiogenesis . It specifically targets and inhibits the proliferation and migration of vascular endothelial cells, inducing apoptosis through the inhibition of cyclin D1 and promoting cell cycle arrest . Its mechanism involves binding to integrin α5β1 on the endothelial cell surface, which activates the Src-kinase pathway and down-regulates RhoA GTPase activity . This signaling cascade disrupts cell-matrix interactions and leads to the disassembly of the actin cytoskeleton, effectively suppressing new blood vessel formation . This compound also competitively inhibits pro-angiogenic signaling by binding to VEGFR-1, VEGFR-2, and VEGFR-3, thereby blocking downstream pathways normally activated by VEGF . Beyond direct angiogenesis inhibition, this compound demonstrates significant immune-modulatory capabilities by reprogramming the tumor microenvironment . It has been shown to decrease the population of myeloid-derived suppressor cells and M2-type tumor-associated macrophages (TAMs), while increasing mature dendritic cells and M1-type TAMs, and recruiting CD8+ T cells into tumors . This protein is a key reagent for studying angiogenesis in cancer research , with expanding applications in ophthalmology for conditions like diabetic retinopathy and in investigating fibrotic disorders of the lungs, liver, and kidneys . Recombinant Human this compound is produced using advanced expression systems to ensure high purity and consistent biological activity. This product is supplied for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-methyl-N-phenacylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFYOVPTFNNVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204557
Record name Ethanone, 2-(methylnitrosoamino)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55984-52-6, 187888-07-9
Record name Ethanone, 2-(methylnitrosoamino)-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055984526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endostatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanone, 2-(methylnitrosoamino)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Endostatin as a C-terminal fragment of collagen XVIII

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Endostatin as a C-terminal Fragment of Collagen XVIII

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent endogenous inhibitor of angiogenesis, the process of forming new blood vessels from pre-existing ones.[1][2] It is a 20-kDa proteolytic fragment derived from the C-terminal non-collagenous (NC1) domain of collagen XVIII.[3][4][5][6][7] Collagen XVIII is a component of basement membranes in vessel walls.[3][5] The generation of this compound is catalyzed by proteolytic enzymes like cathepsins and matrix metalloproteases, which cleave the full-length collagen XVIII.[3][4][5] This process is thought to be a local control mechanism for regulating angiogenesis.[3][5]

First identified in 1997 from the conditioned media of a murine hemangioendothelioma cell line, this compound has been shown to inhibit endothelial cell proliferation and migration, induce apoptosis in some endothelial cell lines, and suppress tumor growth in numerous preclinical models.[1][2][3][8] Its broad-spectrum anti-tumor activity has been observed across more than 65 different tumor types in animal models.[2][9] A modified recombinant human this compound, known as Endostar, was approved in China in 2005 for the treatment of non-small-cell lung carcinoma, although clinical trials in the United States have yielded less conclusive results.[1] This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and key experimental protocols relevant to the study of this compound.

Generation of this compound from Collagen XVIII

Collagen XVIII belongs to the multiplexin family of collagens, characterized by multiple triple-helical domains interspersed with non-triple-helical regions.[5] The C-terminal NC1 domain of collagen XVIII contains the this compound sequence. This domain is connected to the main collagenous structure via a protease-sensitive hinge region.[3][5] Local secretion of proteases, such as matrix metalloproteases (MMPs) and cathepsins, by stimulated endothelial or tumor cells leads to the cleavage of collagen XVIII within this hinge region, releasing the biologically active this compound fragment.[4][5]

G cluster_collagen Collagen XVIII Structure cluster_process Proteolytic Cleavage cluster_product Released Fragment ColXVIII Full-Length Collagen XVIII (in Basement Membrane) NC1 C-terminal NC1 Domain ColXVIII->NC1 contains Hinge Protease-Sensitive Hinge Region NC1->Hinge attached via Endostatin_in_NC1 This compound Sequence NC1->Endostatin_in_NC1 contains Proteases Proteases (MMPs, Cathepsins) Hinge->Proteases target Endostatin_released Active this compound (20 kDa) Proteases->Endostatin_released releases G This compound Signaling Pathways cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling cluster_effects Cellular Effects This compound This compound Integrin Integrin α5β1 This compound->Integrin VEGFR VEGFR-2 This compound->VEGFR blocks VEGF binding WntR LRP6 This compound->WntR Migration Inhibition of Migration This compound->Migration Proliferation Inhibition of Proliferation This compound->Proliferation Gene Anti-angiogenic Gene Expression This compound->Gene Src Src Kinase Integrin->Src activates FAK_ERK FAK/Ras/Raf/ERK Pathway VEGFR->FAK_ERK inhibits BetaCatenin β-catenin Degradation WntR->BetaCatenin promotes RhoA RhoA Inactivation Src->RhoA leads to Cytoskeleton Cytoskeleton Disruption RhoA->Cytoskeleton FAK_ERK->Proliferation inhibits BetaCatenin->Gene promotes Cytoskeleton->Migration G start Prepare Recombinant This compound prolif Proliferation Assay (e.g., EdU, Trypan Blue) start->prolif migr Migration Assay (Transwell / Boyden Chamber) start->migr tube Tube Formation Assay (on Matrigel) start->tube culture Culture Endothelial Cells (e.g., HUVECs) culture->prolif culture->migr culture->tube data Quantify Results (Cell Counts, Tube Length, etc.) prolif->data migr->data tube->data end Determine Anti-Angiogenic Efficacy data->end

References

An In-depth Technical Guide to the Primary Sequence and Structure of Human Endostatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endostatin, a 20 kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis and tumor growth.[1][2][3] Its ability to induce tumor dormancy without eliciting acquired drug resistance has made it a subject of intense research and a promising candidate for anti-cancer therapies. A thorough understanding of its primary sequence and three-dimensional structure is fundamental to elucidating its mechanism of action and developing novel therapeutic strategies. This guide provides a comprehensive overview of the primary sequence and structure of human this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Primary Sequence of Human this compound

Human this compound is a single non-glycosylated polypeptide chain.[4] The primary sequence of recombinant human this compound consists of 184 amino acid residues.[1] The sequence is as follows:

MHSHRDFQPV LHLVALNSPL SGGMRGIRGA DFQCFQQARA VGLAGTFRAF LSSRLQDLYS IVRRADRAAV PIVNLKDELL FPSWEALFSG SEGPLKPGAR IFSFDGKDVL RHPTWPQKSV WHGSDPNGRR LTESYCETWR TEAPSATGQA SSLLGGRLLG QSAASCHHAY IVLCIENSFM TASK[1]

This sequence corresponds to the C-terminal fragment of the α1 chain of human collagen XVIII.[2][4]

Quantitative Data Summary

The key quantitative parameters of human this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
Molecular Weight ~20.2 kDa[1]
Number of Amino Acids 184[1][5]
Theoretical Molecular Weight 20.1 kDa[2][4]
Purity (recombinant) >95-98% (by SDS-PAGE and HPLC)[1][4]
Endotoxin Level (recombinant) < 1.0 EU/μg[2][4]

Three-Dimensional Structure of Human this compound

The three-dimensional structure of human this compound has been determined at high resolution by X-ray crystallography. The molecule folds into a compact, globular structure. Key structural features include:

  • Disulfide Bonds: The structure is stabilized by two disulfide bonds.

  • Zinc-Binding Site: Human this compound contains a zinc-binding site at its N-terminus, which is thought to be important for its anti-endothelial and anti-tumor effects.[6]

  • Heparin-Binding Site: A cluster of arginine residues forms a basic patch on the protein surface, creating a high-affinity binding site for heparin. This interaction is believed to play a role in its anti-angiogenic activity by interfering with the binding of pro-angiogenic factors to heparan sulfate (B86663) proteoglycans.

Experimental Protocols

Determination of Primary Sequence: Edman Degradation

Edman degradation is a classic method for determining the N-terminal amino acid sequence of a protein.

Methodology:

  • Protein Purification: Purify the this compound sample to homogeneity using methods such as HPLC.

  • Reduction and Alkylation (if necessary): If disulfide bonds are present and interfere with sequencing, reduce them with a reagent like dithiothreitol (B142953) (DTT) and then alkylate with iodoacetamide (B48618) to prevent re-formation.

  • Coupling: The purified protein is reacted with phenylisothiocyanate (PITC, Edman's reagent) under mildly alkaline conditions. The PITC couples with the free N-terminal amino group of the protein.[7][8]

  • Cleavage: The N-terminal amino acid derivative is then selectively cleaved from the rest of the polypeptide chain by treatment with an anhydrous acid, such as trifluoroacetic acid. This step releases an anilinothiazolinone (ATZ)-amino acid.[7][8]

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.[7][8]

  • Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.[9]

  • Repetitive Cycles: The remaining polypeptide chain, now one amino acid shorter, is subjected to the next cycle of Edman degradation. This process is repeated sequentially to determine the amino acid sequence from the N-terminus.[8][10]

Determination of Three-Dimensional Structure: X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein.

Methodology:

  • Protein Expression and Purification: A large quantity of highly pure and homogenous this compound is required. This is typically achieved through recombinant protein expression in a suitable system (e.g., E. coli or mammalian cells) followed by multiple chromatography steps.[11]

  • Crystallization: The purified this compound is subjected to various crystallization screening conditions to find the optimal conditions (e.g., pH, temperature, precipitant concentration) for the formation of well-ordered, single crystals. This is often the most challenging step.[11][12]

  • Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically from a synchrotron source. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.[11][13]

  • Data Processing: The intensities and positions of the diffraction spots are measured. This data is then processed to determine the unit cell dimensions and symmetry of the crystal.

  • Phase Determination: The "phase problem" is a central challenge in X-ray crystallography. The phases of the diffracted X-rays, which are lost during data collection, must be determined. This can be done through methods like molecular replacement (if a similar structure is known) or experimental phasing techniques.

  • Electron Density Map Calculation: Once the phases are known, an electron density map of the protein can be calculated using a mathematical process called a Fourier transform.[12][13]

  • Model Building and Refinement: An atomic model of the this compound protein is built into the electron density map. This model is then refined using computational methods to improve its fit to the experimental data and to ensure it conforms to known stereochemical principles.[11][12]

  • Validation: The final structural model is rigorously validated to ensure its quality and accuracy before being deposited in a public database like the Protein Data Bank (PDB).[11]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the primary sequence and 3D structure of human this compound.

This compound Anti-Angiogenic Signaling Pathway

Endostatin_Signaling cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling This compound This compound Integrin Integrin α5β1 This compound->Integrin Binds VEGFR2 VEGFR-2 (KDR/Flk-1) This compound->VEGFR2 Binds Ras_Raf Ras/Raf Inhibition This compound->Ras_Raf Inhibits Src Src Activation Integrin->Src Induces VEGF_Binding VEGF Binding Inhibition VEGFR2->VEGF_Binding Blocks Migration_Inhibition Inhibition of Cell Migration Src->Migration_Inhibition Leads to Ras_Raf->Migration_Inhibition Contributes to VEGF_Binding->Migration_Inhibition Results in

Caption: Simplified signaling pathway of this compound's anti-angiogenic activity.

Conclusion

The detailed knowledge of the primary sequence and three-dimensional structure of human this compound provides a solid foundation for understanding its biological function. The experimental protocols outlined in this guide offer a framework for the characterization of this and other anti-angiogenic proteins. The visualization of the signaling pathway highlights the complex mechanism by which this compound exerts its potent inhibitory effects on endothelial cells. Continued research in this area will be crucial for the development of this compound-based therapeutics for the treatment of cancer and other angiogenesis-dependent diseases.

References

The Physiological Role of Endogenous Endostatin in Angiogenesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endostatin, a 20-kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This technical guide provides a comprehensive overview of the physiological role of endogenous this compound in regulating angiogenesis. It delves into the molecular mechanisms of action, key signaling pathways, and detailed experimental protocols for studying its anti-angiogenic effects. Quantitative data from various in vitro and in vivo studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents visual representations of signaling cascades and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of this compound's complex biological functions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of angiogenesis, cancer biology, and therapeutic development.

Introduction

Angiogenesis is a tightly regulated process crucial for embryonic development, tissue repair, and the female reproductive cycle. However, dysregulated angiogenesis is a hallmark of numerous pathologies, most notably cancer, where it facilitates tumor growth and metastasis.[1][2] The balance between pro- and anti-angiogenic factors governs the angiogenic switch. Endogenous inhibitors of angiogenesis, such as this compound, play a critical role in maintaining this balance and preventing aberrant vascular growth.

This compound was first identified in the conditioned medium of a murine hemangioendothelioma cell line as a potent inhibitor of endothelial cell proliferation and tumor growth.[2] It is generated through the proteolytic cleavage of the non-collagenous C-terminal domain (NC1) of collagen type XVIII by proteases such as cathepsins and matrix metalloproteinases (MMPs). This guide will explore the multifaceted role of endogenous this compound in the physiological control of angiogenesis.

Mechanism of Action of this compound

This compound exerts its anti-angiogenic effects through a multi-pronged mechanism, primarily by interacting with various cell surface receptors on endothelial cells. This interaction triggers a cascade of intracellular signaling events that ultimately inhibit endothelial cell migration, proliferation, and survival, and promote apoptosis.

Receptor Interactions

This compound's biological activity is mediated through its binding to several key receptors on the endothelial cell surface:

  • Integrins: this compound binds to several integrins, including α5β1, αvβ3, and αvβ5.[3] The interaction with α5β1 integrin is particularly important and has been shown to disrupt endothelial cell migration.[3]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): this compound can directly bind to VEGFR-1 and VEGFR-2, thereby competing with the pro-angiogenic factor VEGF and inhibiting its downstream signaling pathways.[4] It also competitively inhibits VEGF-C binding to VEGFR-3, a key receptor in lymphangiogenesis.[4]

  • Glypicans: this compound interacts with the heparan sulfate (B86663) proteoglycans glypican-1 and glypican-4 on the endothelial cell surface.

  • Nucleolin: Cell surface nucleolin has also been identified as a receptor for this compound.

Downstream Signaling Pathways

The binding of this compound to its receptors initiates a complex network of intracellular signaling pathways that collectively contribute to its anti-angiogenic activity.

Endostatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound Integrin Integrin α5β1 This compound->Integrin VEGFR2 VEGFR-2 This compound->VEGFR2 Glypican Glypican This compound->Glypican p38 p38 MAPK This compound->p38 Activation MMPs MMP-2, MMP-9 This compound->MMPs Inhibition FAK FAK Integrin->FAK Inhibition Src Src Integrin->Src Inhibition Ras Ras VEGFR2->Ras Inhibition PI3K PI3K VEGFR2->PI3K Inhibition RhoA RhoA Src->RhoA Inhibition Raf Raf Ras->Raf Inhibition MEK MEK Raf->MEK Inhibition ERK ERK MEK->ERK Inhibition Gene_Expression Gene Expression (e.g., c-myc, Cyclin D1) ERK->Gene_Expression Inhibition Akt Akt PI3K->Akt Inhibition Proliferation Proliferation ↓ Akt->Proliferation Inhibition Apoptosis Apoptosis ↑ p38->Apoptosis Migration Migration ↓ RhoA->Migration Inhibition Invasion Invasion ↓ MMPs->Invasion Inhibition Caspases Caspases Gene_Expression->Proliferation Inhibition

This compound Signaling Pathways in Endothelial Cells.

Key signaling events include:

  • Inhibition of VEGF Signaling: By competing with VEGF for VEGFR-2 binding, this compound blocks the activation of downstream pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for endothelial cell survival and proliferation.[4]

  • Modulation of Focal Adhesion Kinase (FAK): Interaction with integrins leads to the dephosphorylation of FAK, a key regulator of cell migration and adhesion.

  • Downregulation of c-myc and Cyclin D1: this compound has been shown to suppress the expression of the proto-oncogene c-myc and the cell cycle regulator Cyclin D1, leading to G1 cell cycle arrest in endothelial cells.

  • Inhibition of Matrix Metalloproteinases (MMPs): this compound can directly inhibit the activity of MMP-2 and MMP-9, enzymes essential for the degradation of the extracellular matrix, a crucial step in endothelial cell invasion and new vessel formation.[5]

Quantitative Data on this compound's Anti-Angiogenic Effects

The anti-angiogenic potency of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound on Endothelial Cells
ParameterCell TypeAssayIC50 / EffectReference
Migration Human Umbilical Vein Endothelial Cells (HUVECs)Boyden Chamber Assay~1.3 pM (in response to VEGF)[6]
Proliferation Bovine Capillary Endothelial Cells (BCE)Proliferation AssayInhibition observed, specific IC50 varies
Tube Formation HUVECsMatrigel Tube Formation AssaySignificant reduction in tube length and branch points
Apoptosis Human Microvascular Endothelial Cells (HMEC)TUNEL AssayInduction of apoptosis
Table 2: In Vivo Efficacy of this compound in Mouse Models
ModelTreatment RegimenOutcome Measure% Inhibition / ReductionReference
Lewis Lung Carcinoma Xenograft 20 mg/kg/day, s.c.Tumor Volume~70%
Colon Carcinoma Xenograft 200 µ g/day , i.p. for 14 daysTumor Volume84.17%[1]
Colon Carcinoma Xenograft 200 µ g/day , i.p. for 14 daysMicrovessel Density (MVD)~68% (100.14 to 31.86)[1]
Human Pancreatic Cancer (BxPC-3) Xenograft 100 mg/kg/day, s.c. for 20 daysTumor Volume~84% (compared to control)[7][8]
Human Angiogenesis Model Serum levels of 30-35 ng/mLNumber of human vessels95% at day 20[9]
Table 3: Circulating Levels of Endogenous this compound
ConditionSpeciesSample TypeConcentration RangeReference
Healthy HumanPlasma10-100 ng/mL
Healthy HumanSerum1-20 ng/mL[10]
Colorectal Cancer HumanPlasmaElevated compared to healthy controls
Renal Cell Carcinoma HumanSerum15.1-54.0 ng/mL (Median: 24.6 ng/mL)[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic properties of this compound.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay quantifies the chemotactic response of endothelial cells to pro- or anti-angiogenic factors.

Boyden_Chamber_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis p1 Coat Transwell insert (8 µm pores) with Fibronectin/Collagen a1 Add chemoattractant (e.g., VEGF) to the lower chamber p1->a1 p2 Starve endothelial cells (e.g., HUVECs) in serum-free medium a2 Add endothelial cells with or without this compound to the upper chamber p2->a2 a3 Incubate for 4-6 hours at 37°C a1->a3 a2->a3 an1 Remove non-migrated cells from the upper surface a3->an1 an2 Fix and stain migrated cells on the lower surface (e.g., with Crystal Violet) an1->an2 an3 Count migrated cells under a microscope an2->an3 an4 Calculate % inhibition by this compound an3->an4

Boyden Chamber Migration Assay Workflow.

Protocol:

  • Preparation of Inserts: Coat the upper side of Transwell inserts (8 µm pore size) with an extracellular matrix protein such as fibronectin (10 µg/mL) or collagen type I (50 µg/mL) and allow to dry.

  • Cell Preparation: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Prior to the assay, starve the cells in serum-free medium for 4-6 hours.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower wells of a 24-well plate.

    • Resuspend the starved endothelial cells in serum-free medium with or without varying concentrations of this compound.

    • Add 1 x 10^5 cells to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Analysis:

    • Carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of migrated cells in several random fields under a microscope.

  • Quantification: Calculate the percentage of migration inhibition by this compound compared to the control (chemoattractant alone).

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This assay assesses the formation of new blood vessels in vivo in response to angiogenic stimuli and the inhibitory effect of anti-angiogenic agents.[11][12][13][14]

Matrigel_Plug_Workflow cluster_prep Preparation cluster_implant Implantation cluster_analysis Analysis (after 7-14 days) p1 Thaw Matrigel on ice p2 Mix Matrigel with pro-angiogenic factors (e.g., bFGF, VEGF) and with or without this compound p1->p2 i1 Inject the Matrigel mixture subcutaneously into the flank of immunodeficient mice p2->i1 i2 Matrigel solidifies, forming a plug i1->i2 an1 Excise the Matrigel plugs i2->an1 7-14 days an2 Quantify angiogenesis: - Hemoglobin content (Drabkin's) - Immunohistochemistry for  endothelial markers (e.g., CD31) - RT-qPCR for endothelial genes an1->an2

Matrigel Plug Assay Workflow.

Protocol:

  • Preparation of Matrigel Mixture: Thaw growth factor-reduced Matrigel on ice. On ice, mix Matrigel with a pro-angiogenic factor (e.g., 150 ng/mL bFGF or 200 ng/mL VEGF) and heparin (10 units/mL). For the experimental group, add this compound to the mixture at the desired concentration.

  • Implantation: Inject 0.5 mL of the cold Matrigel mixture subcutaneously into the flank of immunodeficient mice (e.g., C57BL/6 or nude mice). The Matrigel will solidify at body temperature, forming a plug.

  • Treatment (Optional): If studying systemic effects, administer this compound (or vehicle control) systemically (e.g., via intraperitoneal injection) according to the desired treatment schedule.

  • Analysis: After 7-14 days, euthanize the mice and excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31 or von Willebrand factor) to visualize and quantify microvessel density (MVD).[1]

    • RT-qPCR: Extract total RNA from the plugs and perform reverse transcription-quantitative PCR to measure the expression of endothelial-specific genes (e.g., CD31, VE-cadherin).[15]

Gelatin Zymography for MMP Activity

This technique is used to detect and quantify the activity of gelatin-degrading MMPs, such as MMP-2 and MMP-9.[5][16][17]

Protocol:

  • Sample Preparation: Collect conditioned medium from endothelial cells cultured with or without this compound. Concentrate the medium using centrifugal filter units.

  • Gel Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Mix the concentrated conditioned medium with non-reducing sample buffer. Do not heat the samples.

    • Load the samples and run the gel at 4°C.

  • Renaturation and Development:

    • After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100 in water) for 30-60 minutes at room temperature to remove SDS and allow the MMPs to renature.

    • Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 12-24 hours.

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel with a solution of methanol (B129727) and acetic acid.

    • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Quantification: Densitometrically scan the gel and quantify the intensity of the clear bands to determine the relative activity of MMP-2 and MMP-9.

Conclusion

Endogenous this compound is a critical regulator of angiogenesis, maintaining vascular homeostasis and preventing pathological neovascularization. Its multifaceted mechanism of action, involving interactions with multiple cell surface receptors and modulation of key intracellular signaling pathways, underscores its importance in controlling endothelial cell behavior. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the physiological and pathological roles of this compound and to explore its therapeutic potential in angiogenesis-dependent diseases. A thorough understanding of the biology of endogenous angiogenesis inhibitors like this compound is paramount for the development of novel and effective anti-angiogenic therapies.

References

Endostatin's Mechanism of Action in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endostatin, a 20-kDa C-terminal proteolytic fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Its ability to inhibit tumor growth and metastasis in preclinical models has established it as a significant focus of anti-cancer research.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-angiogenic effects on endothelial cells. It details the complex interplay of receptor interactions, downstream signaling pathway modulation, and the resulting functional outcomes, including inhibition of cell migration, proliferation, and induction of apoptosis. This guide is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the core biological processes.

Core Mechanisms of Anti-Angiogenic Action

This compound's efficacy stems from its multifaceted approach to disrupting the angiogenic process. It simultaneously engages multiple cell surface receptors, leading to the inhibition of pro-angiogenic signaling cascades and the activation of anti-angiogenic pathways.

Interaction with Cell Surface Receptors

This compound's action is initiated by its binding to several key receptors on the endothelial cell surface, which disrupts the normal signaling required for angiogenesis.

2.1.1 Vascular Endothelial Growth Factor Receptors (VEGFRs)

A primary mechanism of this compound is the direct antagonism of VEGF signaling. This compound has been shown to bind directly to the extracellular domain of VEGFR-2 (also known as KDR/Flk-1), thereby blocking the binding of VEGF.[5] This interaction prevents VEGF-induced tyrosine phosphorylation of the receptor and inhibits all subsequent downstream signaling events.[1][5] this compound also binds to VEGFR-1 and competitively inhibits VEGF-C binding to VEGFR-3, a key receptor in lymphangiogenesis.[1]

2.1.2 Integrins

Integrins are crucial for endothelial cell adhesion to the extracellular matrix (ECM), migration, and survival. This compound interacts with several integrins, including α5β1, αvβ3, and αvβ5.[1][4][6]

  • α5β1 Integrin: this compound competes with the ECM protein fibronectin for binding to α5β1 integrin, which disrupts cell migration.[1] Upon binding, this compound induces the clustering of α5β1 integrins, leading to their co-localization with caveolin-1 (B1176169).[1][7] This association triggers a signaling cascade involving the activation of Src kinase, which ultimately leads to the disassembly of focal adhesions and actin stress fibers, impairing cell motility.[2][7]

  • αvβ3 Integrin: This integrin is highly expressed on angiogenic endothelial cells.[4] Soluble this compound can inhibit integrin-dependent endothelial cell functions, while immobilized this compound can actually support cell survival and migration in an integrin-dependent manner.[4][6] This dual role suggests a complex regulatory mechanism dependent on the context of this compound presentation to the cell.

2.1.3 Heparan Sulfate (B86663) Proteoglycans (HSPGs)

This compound's anti-angiogenic activity is also dependent on its interaction with heparan sulfate (HS) on the surface of endothelial cells.[8] It binds with low affinity to the HSPGs glypican-1 and glypican-4.[9][10] The binding of this compound to HS is crucial for its ability to inhibit angiogenesis induced by basic fibroblast growth factor (bFGF), as this compound competes with bFGF for HS binding.[1][11] However, its inhibition of VEGF-induced angiogenesis can occur independently of its heparin-binding ability.[9][11]

Modulation of Intracellular Signaling Pathways

Binding of this compound to its surface receptors triggers a cascade of intracellular events that collectively suppress the angiogenic phenotype.

2.2.1 Inhibition of VEGF-Mediated Signaling

By binding to VEGFR-2, this compound directly blocks the activation of several key downstream pro-angiogenic pathways. This includes the inhibition of VEGF-induced activation of ERK, p38 MAPK, and Focal Adhesion Kinase (FAK), all of which are critical for endothelial cell proliferation, migration, and survival.[5]

VEGF_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 (KDR/Flk-1) p38_MAPK p38 MAPK VEGFR2->p38_MAPK ERK ERK VEGFR2->ERK FAK FAK VEGFR2->FAK VEGF VEGF VEGF->VEGFR2 Activates This compound This compound This compound->VEGFR2 Binds & Inhibits Migration Cell Migration & Proliferation p38_MAPK->Migration ERK->Migration FAK->Migration

This compound blocks VEGF signaling by binding to VEGFR-2.

2.2.2 Disruption of Cell Adhesion and Migration

This compound's interaction with α5β1 integrin and caveolin-1 activates a phosphatase-dependent pathway leading to the activation of Src kinase.[7] Activated Src disrupts focal adhesions and actin stress fibers, which are essential for cell adhesion and migration.[2][7] This leads to an inhibition of endothelial cell migration in response to pro-angiogenic factors like bFGF and VEGF.[7][12][13] Additionally, this compound inhibits the FAK/Ras/p38-MAPK/ERK signaling cascade, further suppressing cell migration.[2]

Integrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin α5β1 Integrin Caveolin Caveolin-1 Integrin->Caveolin Clusters with Phosphatase Tyrosyl Phosphatase Caveolin->Phosphatase Activates This compound This compound This compound->Integrin Binds Src Src Kinase Phosphatase->Src Activates FocalAdhesion Focal Adhesion Disassembly Src->FocalAdhesion Actin Actin Stress Fiber Disassembly Src->Actin Migration Inhibition of Cell Migration FocalAdhesion->Migration Actin->Migration

This compound disrupts cell migration via integrin/caveolin-1 signaling.

2.2.3 Induction of Apoptosis

This compound can directly induce apoptosis in endothelial cells.[14][15] This process is caspase-dependent and is associated with a significant reduction in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL, while the pro-apoptotic protein Bax remains unaffected.[14][15][16] The apoptotic signaling may also involve the adaptor protein Shb and is linked to an overload of intracellular calcium.[16][17]

2.2.4 Cell Cycle Arrest

This compound causes endothelial cells to arrest in the G1 phase of the cell cycle.[18] This is achieved by down-regulating the mRNA and protein levels of cyclin D1, a critical regulator of the G1-S transition.[18] The inhibition of cyclin D1 is linked to this compound's ability to suppress the Wnt/β-catenin signaling pathway, as it promotes the degradation of β-catenin, which is required for cyclin D1 gene transcription.[18][19]

2.2.5 Downregulation of Gene Expression

Beyond specific pathways, this compound has a broad impact on gene expression in endothelial cells, down-regulating a wide array of genes.[20][21] These include genes related to the cell cycle, apoptosis inhibition, and cell migration (such as c-myc), effectively shifting the cellular program away from angiogenesis.[21]

2.2.6 Inhibition of Matrix Metalloproteinases (MMPs)

This compound can inhibit the activity of MMP-2, MMP-9, and MMP-13.[1][2] These enzymes are crucial for degrading the ECM, a necessary step for endothelial cell invasion and the formation of new vessels. By blocking their activity, this compound further impedes the angiogenic process.[22]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature regarding this compound's interactions and inhibitory activities.

ParameterMoleculeValueCell/SystemReference
Binding Affinity (Kd) Heparin0.3 µMRecombinant mouse this compound[11]
Inhibitory Conc. (IC50) VEGF-induced MigrationPicomolar (pM) rangeHuman Umbilical Vein Endothelial Cells (HUVECs)[12]
bFGF-induced Migration3 nMHuman Dermal Microvascular Endothelial Cells[12]
Inhibition of Angiogenesis Human vessel number95% inhibitionIn vivo mouse model[23][24]
Microvessel Density (MVD)Significantly decreasedIn vivo colon carcinoma model[22]
Effect on Tumor Growth Tumor Volume84.17% inhibitionIn vivo colon carcinoma model[22]

Key Experimental Protocols

The mechanisms of this compound have been elucidated through a variety of in vitro and in vivo experimental assays. The methodologies for the most critical of these are outlined below.

Endothelial Cell Migration Assay (Boyden Chamber Assay)
  • Principle: This assay measures the chemotactic response of endothelial cells to a stimulant across a porous membrane.

  • Methodology:

    • A two-chamber system (e.g., Transwell) is used, separated by a microporous polycarbonate membrane coated with an ECM protein like fibronectin or collagen.

    • The lower chamber is filled with medium containing a chemoattractant, such as VEGF or bFGF.

    • Endothelial cells (e.g., HUVECs) are seeded into the upper chamber in serum-free medium, with or without varying concentrations of this compound.

    • The apparatus is incubated for several hours (typically 4-6h) to allow cell migration through the pores towards the chemoattractant.

    • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

    • Migrated cells on the lower surface are fixed, stained (e.g., with Crystal Violet or DAPI), and counted under a microscope.

    • The inhibitory effect of this compound is quantified by comparing the number of migrated cells in treated versus untreated wells.[12]

Endothelial Cell Proliferation Assay
  • Principle: This assay quantifies the effect of this compound on the proliferation of endothelial cells, often stimulated by a growth factor.

  • Methodology:

    • Endothelial cells are seeded in multi-well plates and allowed to adhere.

    • The growth medium is replaced with a low-serum medium containing a pro-angiogenic stimulus (e.g., bFGF) with or without various concentrations of this compound.

    • Cells are incubated for a period of 24-72 hours.

    • Cell proliferation is measured using various methods, such as:

      • Direct Cell Counting: Using a hemocytometer or automated cell counter.

      • MTS/MTT Assay: A colorimetric assay that measures metabolic activity, which correlates with cell number.

      • BrdU Incorporation: An immunoassay that detects DNA synthesis in actively proliferating cells.

    • The anti-proliferative effect is determined by comparing the proliferation rates in this compound-treated wells to control wells.

In Vitro Tube Formation Assay
  • Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

  • Methodology:

    • A layer of basement membrane extract (e.g., Matrigel) is polymerized in the wells of a multi-well plate.

    • Endothelial cells are seeded onto the Matrigel in the presence or absence of this compound and/or a pro-angiogenic stimulus.

    • The cells are incubated for several hours (typically 6-18h).

    • During incubation, endothelial cells align and form a network of tube-like structures.

    • The formation of these networks is visualized by microscopy and quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software.

    • Inhibition is measured by the reduction in tube formation in the presence of this compound.[2]

Apoptosis Assays
  • Principle: These assays detect and quantify programmed cell death in endothelial cells following treatment with this compound.

  • Methodologies:

    • Annexin V Staining: Endothelial cells are treated with this compound for a specified time. Cells are then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis) and a viability dye like Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.[14][15]

    • Caspase Activity Assay: Cells are treated with this compound, lysed, and the cell lysate is incubated with a fluorogenic or colorimetric substrate specific for caspases (e.g., caspase-3). The cleavage of the substrate, indicative of caspase activation, is measured with a spectrophotometer or fluorometer.[14][15]

    • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP.[14]

Protein Interaction and Signaling Assays
  • Principle: These methods are used to verify direct protein-protein interactions and to assess the activation state of signaling pathways.

  • Methodologies:

    • Affinity Chromatography/Co-immunoprecipitation: To demonstrate direct binding (e.g., this compound and VEGFR-2), one protein is immobilized on a column or to beads, and a cell lysate or purified protein solution containing the putative binding partner is passed over.[5] Bound proteins are then eluted and identified by Western blotting. Co-immunoprecipitation is used to identify interactions within a cell lysate.[7]

    • Western Blotting: This is the standard method for analyzing changes in protein expression (e.g., cyclin D1, Bcl-2) or phosphorylation status (e.g., p-ERK, p-FAK).[10][25] Endothelial cells are treated with this compound, lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total protein and its phosphorylated form.

General workflow for investigating this compound's mechanism of action.

Conclusion

The mechanism of action of this compound in endothelial cells is a complex and highly regulated process involving the coordinated inhibition of multiple, essential angiogenic pathways. By directly binding to and antagonizing key pro-angiogenic receptors like VEGFRs and integrins, this compound effectively shuts down the downstream signaling required for endothelial cell migration, proliferation, and survival. Furthermore, it actively promotes anti-angiogenic outcomes through the induction of apoptosis and broad-scale downregulation of pro-angiogenic gene expression. This multifaceted inhibitory profile underscores its potency and its continued investigation as a therapeutic agent for cancer and other diseases characterized by pathological angiogenesis. The detailed understanding of these pathways is critical for the strategic development of this compound-based therapies and next-generation anti-angiogenic drugs.

References

Endostatin Signaling Pathways and Receptor Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endostatin, a 20 kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis. Its ability to suppress tumor growth by interfering with the formation of new blood vessels has made it a subject of intense research. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, focusing on its receptor binding and the subsequent intracellular signaling pathways.

This compound Receptor Binding: A Multi-Targeted Approach

This compound exerts its anti-angiogenic effects by interacting with a variety of cell surface receptors on endothelial cells. This multi-targeted approach contributes to its robust and broad-spectrum activity. The primary receptors and their binding affinities are summarized below.

Data Presentation: Quantitative Analysis of this compound Receptor Interactions

The binding kinetics of this compound to its key receptors have been quantified using various experimental techniques, most notably Surface Plasmon Resonance (SPR). These studies provide crucial insights into the affinity and stability of these interactions.

LigandReceptor/Binding PartnerDissociation Constant (KD)Experimental MethodReference
This compoundIntegrin αvβ317.5 nMSurface Plasmon Resonance[1]
This compoundIntegrin α5β118.3 nMSurface Plasmon Resonance[1]
This compoundNucleolin2.32 x 10-8 M (23.2 nM)Surface Plasmon Resonance[2]
This compound-derived peptide (mEP)VEGFR-34.78 x 10-8 M (47.8 nM)Surface Plasmon Resonance[3]

Core Signaling Pathways Activated by this compound

Upon binding to its receptors, this compound triggers a cascade of intracellular signaling events that collectively inhibit endothelial cell migration, proliferation, and survival. The major signaling pathways are detailed below.

Integrin-Mediated Signaling: Disruption of Cell Adhesion and Migration

This compound's interaction with integrins, particularly α5β1, is a critical initiating event in its anti-migratory effects. This binding event leads to the activation of a signaling cascade that results in the disassembly of the actin cytoskeleton and focal adhesions.[4]

Endostatin_Integrin_Signaling This compound This compound Integrin Integrin α5β1 This compound->Integrin Caveolin1 Caveolin-1 Integrin->Caveolin1 Clustering Src Src Caveolin1->Src Activation p190RhoGAP p190RhoGAP Src->p190RhoGAP Phosphorylation RhoA_GTP Active RhoA-GTP p190RhoGAP->RhoA_GTP Inactivation Inhibition Inhibition of Cell Migration p190RhoGAP->Inhibition RhoA_GDP Inactive RhoA-GDP RhoA_GTP->RhoA_GDP Actin Actin Stress Fibers & Focal Adhesions RhoA_GTP->Actin Promotes Formation Actin->Inhibition

This compound-Integrin signaling cascade.

Upon binding to integrin α5β1, this compound induces the clustering of integrins with caveolin-1, a scaffold protein in caveolae.[4] This clustering facilitates the activation of the non-receptor tyrosine kinase Src in a phosphatase-dependent manner.[4] Activated Src then phosphorylates p190RhoGAP, a GTPase-activating protein for RhoA.[5] This leads to the inactivation of RhoA, a key regulator of the actin cytoskeleton.[5] The inactivation of RhoA results in the disassembly of actin stress fibers and focal adhesions, ultimately inhibiting endothelial cell migration.[4][5]

Nucleolin-Mediated Internalization and Nuclear Signaling

Nucleolin, a protein predominantly found in the nucleolus, is also present on the surface of proliferating endothelial cells and acts as a key receptor for this compound.[6][7] The binding of this compound to cell-surface nucleolin initiates a series of events leading to its internalization and nuclear translocation, where it can modulate gene expression.

Endostatin_Nucleolin_Pathway cluster_cell Endothelial Cell cluster_ecm Extracellular Space cluster_cyto Cytoplasm cluster_nucleus Nucleus This compound This compound Nucleolin_surface Surface Nucleolin This compound->Nucleolin_surface Binding Endosome Endosome Nucleolin_surface->Endosome Internalization Endostatin_cyto This compound Endosome->Endostatin_cyto Nucleolin_cyto Nucleolin Endosome->Nucleolin_cyto Endostatin_nucleus This compound Nucleolin_cyto->Endostatin_nucleus Transport Nucleolin_phos Phosphorylated Nucleolin Endostatin_nucleus->Nucleolin_phos Inhibits Phosphorylation Gene_Expression Altered Gene Expression Nucleolin_phos->Gene_Expression

This compound internalization via nucleolin.

This compound binds with high affinity to nucleolin on the endothelial cell surface.[6][7] This interaction facilitates the internalization of the this compound-nucleolin complex.[6] Once inside the cell, this compound is transported to the nucleus, a process also mediated by nucleolin.[6] In the nucleus, this compound can inhibit the phosphorylation of nucleolin, a modification crucial for cell proliferation.[6] This nuclear activity of this compound contributes to its anti-proliferative effects.

Crosstalk with VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor, and its signaling pathway is a key target for anti-angiogenic therapies. This compound can directly interfere with VEGF signaling by binding to its receptors.

This compound has been shown to bind directly to VEGFR-2 (KDR/Flk-1), thereby blocking the binding of VEGF.[8] This competitive inhibition prevents VEGF-induced tyrosine phosphorylation of VEGFR-2 and subsequently blocks the activation of downstream signaling molecules such as ERK, p38 MAPK, and FAK.[8]

Regulation of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. This compound has been shown to act as a potential inhibitor of this pathway.

Endostatin_Wnt_Signaling cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON This compound This compound Unknown_Receptor Unknown Receptor This compound->Unknown_Receptor Beta_Catenin β-catenin Unknown_Receptor->Beta_Catenin Promotes Degradation (GSK3-independent) Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Destruction_Complex->Beta_Catenin Phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Frizzled->Destruction_Complex Inhibition Beta_Catenin_stable β-catenin (stabilized) Beta_Catenin_stable->TCF_LEF Nuclear Translocation & Binding

This compound's impact on Wnt/β-catenin signaling.

In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[9][10] Wnt ligands inhibit this complex, leading to β-catenin accumulation, nuclear translocation, and activation of target genes.[5][9] this compound can promote the degradation of β-catenin through a mechanism that appears to be independent of GSK3, a key component of the destruction complex.[3] This suggests that this compound activates a novel pathway to downregulate Wnt signaling, thereby inhibiting cell cycle progression and migration.[3]

Experimental Protocols: Key Methodologies

The characterization of this compound's interactions with its receptors has been largely dependent on two key experimental techniques: Surface Plasmon Resonance (SPR) for quantitative binding analysis and Co-immunoprecipitation (Co-IP) for verifying interactions within a cellular context.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It is used to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Exemplary Protocol: Analysis of this compound Peptide Binding to VEGFR-3 [3]

  • Instrumentation: BIAcore 3000 system.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization:

    • The this compound-derived peptide (mEP) is immobilized on the sensor chip surface.

  • Running Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, 0.1% Tween 20, 0.1% Brij-35, 5% dimethyl sulfoxide, pH 8.0.

  • Analyte: Recombinant VEGFR-3-Fc is injected at a range of concentrations (e.g., 0 to 10 µM) over the immobilized peptide.

  • Data Analysis: Sensorgrams are fitted to a 1:1 Langmuir binding model using BIAevaluation software to calculate the kinetic rate constants (ka and kd) and the dissociation constant (KD).

Co-immunoprecipitation (Co-IP) for In Vitro Interaction Validation

Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") and its binding partners (the "prey") from a cell lysate.

Exemplary Protocol: Co-immunoprecipitation of this compound and Nucleolin

  • Cell Culture: Human microvascular endothelial cells (HMECs) are cultured under conditions that promote proliferation (e.g., with serum and bFGF) to ensure cell-surface expression of nucleolin.

  • Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions (e.g., RIPA buffer supplemented with protease inhibitors).

  • Immunoprecipitation:

    • The cell lysate is incubated with an antibody specific to the bait protein (e.g., anti-endostatin antibody).

    • Protein A/G-agarose or magnetic beads are added to the lysate to capture the antibody-antigen complexes.

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • The precipitated proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

    • The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blot analysis.

    • The membrane is probed with an antibody against the prey protein (e.g., anti-nucleolin antibody) to confirm its presence in the immunoprecipitated complex.

Conclusion

This compound's anti-angiogenic activity is a result of its complex interplay with multiple cell surface receptors and the subsequent modulation of several key intracellular signaling pathways. Its ability to target integrins, nucleolin, and VEGFRs, and to interfere with fundamental processes such as cell migration, proliferation, and Wnt/β-catenin signaling, underscores its potential as a multi-faceted therapeutic agent. The quantitative binding data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop novel anti-angiogenic therapies.

References

Endostatin's Impact on Endothelial Cell Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of endostatin on endothelial cells, with a focus on its influence on gene expression. This compound, a C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels. Its anti-angiogenic properties are primarily attributed to its ability to induce apoptosis and inhibit proliferation and migration of endothelial cells. These cellular effects are underpinned by significant alterations in gene expression, which modulate key signaling pathways involved in vascular biology. This document details the affected signaling cascades, provides representative experimental protocols, and summarizes the known changes in the endothelial cell transcriptome upon this compound treatment.

Data Presentation: Gene Expression Changes in Endothelial Cells

While numerous studies have demonstrated that this compound significantly alters the gene expression profile of endothelial cells, a comprehensive, publicly available dataset with quantitative fold changes for a wide array of genes remains elusive. However, based on existing literature, a qualitative summary of consistently observed changes is presented below. These changes generally point towards a suppression of pro-angiogenic and proliferative genes and an upregulation of anti-angiogenic and pro-apoptotic genes.

Table 1: Summary of this compound-Modulated Gene Categories in Endothelial Cells

Gene CategoryRegulation by this compoundKey Genes/Pathways AffectedFunctional Consequence
Cell Cycle Regulators DownregulatedCyclin D1, Cyclin-dependent kinases (CDKs)G1 cell cycle arrest, inhibition of proliferation
Pro-Angiogenic Factors & Receptors DownregulatedVascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling componentsInhibition of VEGF-mediated signaling, reduced angiogenesis
Cell Adhesion and Migration DownregulatedIntegrins, Focal Adhesion Kinase (FAK)Reduced cell migration and invasion
Apoptosis Regulators ModulatedPro-apoptotic genes (upregulated), Anti-apoptotic genes (downregulated)Induction of endothelial cell apoptosis
Wnt Signaling Pathway Modulatedβ-cateninInhibition of pro-proliferative Wnt signaling
Transcription Factors Downregulatedc-mycBroad suppression of proliferative and metabolic genes

Signaling Pathways Modulated by this compound

This compound exerts its effects on endothelial cell gene expression by interacting with and modulating several key signaling pathways. The two most well-documented pathways are the Vascular Endothelial Growth Factor (VEGF) signaling pathway and the Wnt/β-catenin signaling pathway.

Inhibition of VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis. This compound has been shown to directly interfere with this pathway.[1] One of the primary mechanisms is its direct binding to the VEGF receptor 2 (VEGFR2, also known as KDR/Flk-1).[1] This interaction prevents the binding of VEGF to its receptor, thereby inhibiting the downstream signaling cascade that is crucial for endothelial cell proliferation, migration, and survival.

VEGF_Signaling_Inhibition This compound This compound VEGFR2 VEGFR2 (KDR/Flk-1) This compound->VEGFR2 Binds & Inhibits VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg FAK FAK VEGFR2->FAK PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression FAK->Gene_Expression

Fig. 1: Inhibition of VEGF Signaling by this compound.
Modulation of Wnt/β-catenin Signaling

The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. In endothelial cells, the canonical Wnt pathway, which involves the stabilization and nuclear translocation of β-catenin, is pro-angiogenic. This compound has been found to inhibit this pathway by promoting the degradation of β-catenin.[2][3] This action appears to be independent of the traditional GSK3-mediated phosphorylation, suggesting a novel mechanism of Wnt pathway inhibition.[2][3]

Wnt_Signaling_Modulation cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Beta_Catenin_Complex β-catenin Destruction Complex Frizzled->Beta_Catenin_Complex Inhibits This compound This compound Beta_Catenin β-catenin This compound->Beta_Catenin Promotes Degradation (GSK3-independent) Beta_Catenin_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin->Nucleus Translocation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Gene_Expression Activates

Fig. 2: Modulation of Wnt/β-catenin Signaling by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the effects of this compound on endothelial cell gene expression.

Cell Culture and this compound Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for these studies.

Materials:

  • HUVECs (primary culture)

  • Endothelial Growth Medium (EGM-2)

  • Recombinant Human this compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

Procedure:

  • Culture HUVECs in EGM-2 at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • For experiments, seed HUVECs in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of recombinant human this compound in sterile PBS or other appropriate vehicle.

  • On the day of the experiment, replace the culture medium with fresh EGM-2 containing the desired concentration of this compound (typically in the range of 100-500 ng/mL). A vehicle-only control should be run in parallel.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with RNA extraction.

Microarray Analysis of Gene Expression

Microarray analysis provides a high-throughput method to assess changes in the expression of thousands of genes simultaneously.

Microarray_Workflow Cell_Culture 1. Endothelial Cell Culture & this compound Treatment RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction RNA_QC 3. RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis & Labeling (e.g., with Cy3/Cy5) RNA_QC->cDNA_Synthesis Hybridization 5. Hybridization to Microarray Chip cDNA_Synthesis->Hybridization Scanning 6. Microarray Scanning Hybridization->Scanning Data_Analysis 7. Data Acquisition & Analysis Scanning->Data_Analysis

Fig. 3: General Workflow for Microarray Analysis.

Materials:

  • This compound-treated and control endothelial cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer

  • cDNA synthesis and labeling kit

  • Microarray slides (e.g., Agilent, Affymetrix)

  • Hybridization chamber and oven

  • Microarray scanner

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the culture dish using the buffer provided in the RNA extraction kit.

    • Homogenize the lysate and follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove contaminating genomic DNA.

    • Elute the purified RNA in RNase-free water.

  • RNA Quality and Quantity Assessment:

    • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

    • Assess RNA integrity (RIN value) using an Agilent Bioanalyzer. High-quality RNA (RIN > 8) is crucial for reliable microarray results.

  • cDNA Synthesis and Labeling:

    • Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

    • Synthesize second-strand cDNA.

    • Incorporate fluorescent labels (e.g., Cy3 and Cy5 for two-color arrays) during cDNA synthesis or through a subsequent labeling reaction.

  • Hybridization:

    • Combine the labeled cDNA from the control and this compound-treated samples (for two-color arrays).

    • Apply the labeled cDNA to the microarray slide and incubate in a hybridization chamber for 16-24 hours at a specific temperature.

  • Washing and Scanning:

    • Wash the microarray slide to remove unbound labeled cDNA.

    • Scan the slide using a microarray scanner to detect the fluorescent signals at each spot.

  • Data Analysis:

    • Use specialized software to quantify the fluorescence intensity of each spot.

    • Normalize the data to account for variations in labeling and detection efficiency.

    • Calculate the fold change in gene expression between the this compound-treated and control samples.

    • Perform statistical analysis to identify significantly up- and down-regulated genes.

Validation of Microarray Data by Quantitative Real-Time PCR (qPCR)

It is essential to validate the results of a microarray experiment for a subset of genes using an independent method like qPCR.

Materials:

  • Purified RNA from control and this compound-treated cells

  • Reverse transcription kit

  • qPCR master mix (containing SYBR Green or TaqMan probes)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • Reverse Transcription:

    • Synthesize cDNA from the same RNA samples used for the microarray analysis.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing the cDNA template, forward and reverse primers for a target gene, and the qPCR master mix.

    • Set up reactions for each target gene and the housekeeping gene for both control and this compound-treated samples. Include no-template controls.

  • Real-Time PCR:

    • Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the amplification of the PCR product in real-time.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the change in gene expression between the this compound-treated and control samples using the ΔΔCt method.

Conclusion

This compound profoundly impacts the gene expression profile of endothelial cells, leading to an anti-angiogenic phenotype. By inhibiting key signaling pathways such as the VEGF and Wnt/β-catenin pathways, this compound downregulates genes essential for cell proliferation, migration, and survival, while promoting apoptosis. The experimental protocols outlined in this guide provide a framework for researchers to investigate these effects in a controlled laboratory setting. Further high-throughput sequencing studies are needed to generate a comprehensive, quantitative map of the this compound-regulated transcriptome in endothelial cells, which will be invaluable for the development of novel anti-angiogenic therapies.

References

Downregulation of Pro-Angiogenic Pathways by Endostatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endostatin, a 20-kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels. Its multifaceted anti-angiogenic activity stems from its ability to interfere with multiple pro-angiogenic signaling pathways, making it a subject of intense research for therapeutic applications in oncology and other angiogenesis-dependent diseases. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's functions, with a focus on its downregulation of key pro-angiogenic pathways, including those mediated by Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and integrins. This document details the experimental protocols to study these effects and presents quantitative data on this compound's inhibitory activities.

Introduction to this compound and its Anti-Angiogenic Properties

This compound was first identified as a specific inhibitor of endothelial cell proliferation and migration[1]. It has been shown to induce regression of experimental tumors in mice by inhibiting angiogenesis[1]. Unlike many single-target anti-angiogenic agents, this compound exerts its effects through a broad spectrum of mechanisms, which may contribute to its low propensity for inducing acquired drug resistance[2]. This guide will dissect the core molecular interactions and signaling cascades disrupted by this compound.

Molecular Mechanisms of this compound's Anti-Angiogenic Activity

This compound's ability to inhibit angiogenesis is attributed to its interaction with a variety of cell surface receptors and extracellular matrix components, leading to the disruption of multiple signaling pathways crucial for endothelial cell function.

Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling

The VEGF signaling pathway is a critical driver of angiogenesis. This compound directly interferes with this pathway at the receptor level.

  • Direct Interaction with VEGFRs: this compound has been shown to directly bind to VEGF Receptor 2 (VEGFR-2, also known as KDR/Flk-1), a key receptor for VEGF-A[3]. This interaction can block the binding of VEGF to its receptor, thereby inhibiting VEGF-induced tyrosine phosphorylation of VEGFR-2 and the activation of downstream signaling cascades[3].

  • Downstream Signaling Inhibition: By preventing VEGFR-2 activation, this compound effectively blocks the initiation of intracellular signaling pathways that promote endothelial cell proliferation, migration, and survival. This includes the inhibition of key downstream effectors such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways[4]. Specifically, this compound has been shown to block VEGF-induced activation of ERK, p38 MAPK, and FAK[3].

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

This compound's Inhibition of the VEGF Signaling Pathway.
Interference with Integrin Signaling

Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a crucial role in endothelial cell migration and survival. This compound interacts with several integrins, disrupting their function.

  • Binding to α5β1 and αv Integrins: this compound has been shown to bind to integrins α5β1 and αv on the surface of endothelial cells[5]. This interaction can interfere with the binding of extracellular matrix proteins like fibronectin, which is essential for endothelial cell adhesion and migration.

  • Downregulation of Downstream Pathways: The binding of this compound to α5β1 integrin can lead to the inhibition of downstream signaling pathways, including the FAK/Ras/Raf/MEK/ERK and PI3K/Akt pathways[4]. Furthermore, this compound's interaction with α5β1 integrin has been shown to induce the activation of Src kinase in a phosphatase-dependent manner, leading to the disassembly of actin stress fibers and focal adhesions, thereby impairing cell migration[6].

This compound This compound Integrin Integrin α5β1 This compound->Integrin Inhibits FAK FAK Integrin->FAK Src Src Integrin->Src ECM ECM (e.g., Fibronectin) ECM->Integrin Ras Ras FAK->Ras PI3K PI3K FAK->PI3K CellMigration Cell Migration & Adhesion Src->CellMigration Disrupts Focal Adhesions Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellMigration Akt Akt PI3K->Akt Akt->CellMigration

Disruption of Integrin Signaling by this compound.
Effects on Other Pro-Angiogenic Pathways

  • Fibroblast Growth Factor (FGF) Signaling: this compound has been reported to inhibit bFGF-induced migration of human dermal microvascular endothelial cells[7].

  • Hepatocyte Growth Factor (HGF) Signaling: While HGF and its receptor c-Met are known to be potent promoters of angiogenesis, direct inhibition of the HGF/c-Met pathway by this compound is not as well-characterized as its effects on VEGF signaling[5][8]. Some studies suggest that this compound's broad anti-angiogenic effects may encompass the inhibition of multiple growth factor pathways, but more direct evidence for its interaction with HGF/c-Met is needed.

  • Matrix Metalloproteinases (MMPs): this compound can inhibit the activity of several MMPs, including MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in endothelial cell invasion and migration[9].

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound in inhibiting various aspects of angiogenesis has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

Cell TypeAssayStimulantIC50Reference(s)
Human Dermal Microvascular Endothelial CellsMigrationbFGF3 nM[7]
Human Umbilical Vein Endothelial Cells (HUVECs)MigrationVEGFpM range[7]
Bovine Capillary Endothelial CellsProliferation-Not specified[7]

Table 2: In Vivo Inhibition of Angiogenesis by this compound

ModelParameter MeasuredInhibitionReference(s)
Human Renal Cell Carcinoma in Nude MiceTumor GrowthSignificant inhibition at ng doses[10]
Human Endothelial Cells in Immunodeficient MiceNumber of Human Vessels95% inhibition at day 20[2]
Colonic Carcinoma in Nude MiceMicrovessel Density (MVD)Significantly decreased[6]

Detailed Experimental Protocols

To aid researchers in studying the anti-angiogenic effects of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Assays

cluster_0 In Vitro Angiogenesis Assays EC_Culture Endothelial Cell Culture (e.g., HUVECs) Proliferation Proliferation Assay (BrdU, MTT) EC_Culture->Proliferation Migration Migration Assay (Transwell, Wound Healing) EC_Culture->Migration Tube_Formation Tube Formation Assay (on Matrigel) EC_Culture->Tube_Formation

Workflow for In Vitro Angiogenesis Assays.

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Complete endothelial cell growth medium

  • 96-well tissue culture plates

  • This compound (and vehicle control)

  • BrdU labeling solution (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

  • Treat the cells with various concentrations of this compound or vehicle control in the presence of a pro-angiogenic stimulus (e.g., VEGF, bFGF) for 24-48 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the labeling medium and fix/denature the cells according to the manufacturer's instructions.

  • Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody, incubating for 1 hour.

  • Wash the wells and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

This assay assesses the chemotactic migration of endothelial cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Endothelial cells

  • Serum-free medium

  • Chemoattractant (e.g., VEGF)

  • This compound

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Protocol:

  • Coat the bottom of the Transwell inserts with a thin layer of an extracellular matrix protein (e.g., fibronectin, collagen).

  • Add serum-free medium containing the chemoattractant and different concentrations of this compound to the lower chamber of the 24-well plate.

  • Resuspend endothelial cells in serum-free medium and add them to the upper chamber of the Transwell inserts.

  • Incubate for 4-6 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

  • Count the number of migrated cells in several fields of view under a microscope.

This assay evaluates the ability of endothelial cells to form capillary-like structures.

Materials:

  • Matrigel or other basement membrane extract

  • 96-well plate

  • Endothelial cells

  • Endothelial cell growth medium

  • This compound

  • Microscope

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate.

  • Allow the Matrigel to solidify at 37°C for 30-60 minutes.

  • Seed endothelial cells onto the Matrigel-coated wells in the presence of various concentrations of this compound.

  • Incubate for 6-18 hours at 37°C.

  • Visualize and photograph the formation of tube-like structures using a microscope.

  • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

In Vivo and Ex Vivo Assays

cluster_1 In Vivo/Ex Vivo Angiogenesis Assays Aortic_Ring Aortic Ring Assay (Ex Vivo) Matrigel_Plug Matrigel Plug Assay (In Vivo) CAM Chick Chorioallantoic Membrane (CAM) Assay (In Vivo)

Common In Vivo and Ex Vivo Angiogenesis Models.

This ex vivo assay assesses angiogenesis sprouting from a segment of the aorta.

Materials:

  • Thoracic aorta from a rat or mouse

  • Collagen gel

  • 48-well plate

  • Endothelial cell growth medium

  • This compound

  • Microscope

Protocol:

  • Excise the thoracic aorta and clean it of surrounding adipose and connective tissue.

  • Cut the aorta into 1 mm thick rings.

  • Embed each aortic ring in a collagen gel within a well of a 48-well plate.

  • After the gel solidifies, add medium containing different concentrations of this compound.

  • Incubate for 7-14 days, changing the medium every 2-3 days.

  • Monitor and quantify the outgrowth of microvessels from the aortic rings using a microscope and image analysis software[11][12].

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

Materials:

  • Matrigel

  • Pro-angiogenic factor (e.g., bFGF, VEGF)

  • This compound

  • Mice (e.g., C57BL/6)

  • Hemoglobin measurement kit or materials for immunohistochemistry (e.g., anti-CD31 antibody)

Protocol:

  • Mix ice-cold liquid Matrigel with a pro-angiogenic factor and this compound (or vehicle).

  • Inject the mixture subcutaneously into the flank of mice.

  • After 7-14 days, excise the Matrigel plugs.

  • Quantify angiogenesis by:

    • Measuring the hemoglobin content of the plugs using a Drabkin-based assay.

    • Performing immunohistochemistry on sections of the plug using an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density[6].

This in vivo assay uses the highly vascularized CAM of a developing chick embryo to assess angiogenesis.

Materials:

  • Fertilized chicken eggs

  • Thermostable filter discs or silicone rings

  • This compound

  • Stereomicroscope

  • Image analysis software

Protocol:

  • Incubate fertilized eggs for 3-4 days.

  • Create a small window in the eggshell to expose the CAM.

  • Place a filter disc or silicone ring onto the CAM.

  • Apply this compound or vehicle control onto the disc/ring.

  • Reseal the window and continue incubation for 2-3 days.

  • Observe and photograph the vascular network within the treated area using a stereomicroscope.

  • Quantify the angiogenic response by counting the number of blood vessel branch points or measuring vessel density within the treated area.

Conclusion

This compound is a potent anti-angiogenic agent that functions through a multi-pronged approach, targeting several key pro-angiogenic signaling pathways. Its ability to directly inhibit VEGF signaling by binding to VEGFR-2 and to disrupt endothelial cell adhesion and migration through its interaction with integrins highlights its robust mechanism of action. The consequent downregulation of critical downstream signaling nodes, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, underscores its comprehensive inhibitory effects. While its direct role in modulating the HGF/c-Met pathway requires further elucidation, the existing evidence firmly establishes this compound as a significant negative regulator of angiogenesis. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in combating angiogenesis-driven diseases.

References

Endostatin's Interaction with Integrins and Other Cell Surface Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endostatin, a 20-kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels.[1][2] Its ability to inhibit tumor growth in various preclinical models has made it a subject of intense research for cancer therapy.[3][4] The anti-angiogenic activity of this compound is not mediated by a single high-affinity receptor but rather through a complex mechanism involving simultaneous interactions with multiple cell surface receptors. This multifaceted engagement disrupts several key signaling pathways essential for endothelial cell migration, proliferation, and survival. This technical guide provides an in-depth overview of this compound's interactions with its primary receptors—integrins, VEGF receptors, and nucleolin—and details the downstream signaling cascades and the experimental methodologies used to elucidate these interactions.

Quantitative Analysis of this compound-Receptor Interactions

The binding of this compound to its various receptors has been quantified using several biophysical techniques, primarily Surface Plasmon Resonance (SPR). These studies reveal that this compound binds to its receptors with moderate affinity, suggesting that its potent biological activity may arise from the cooperative engagement of multiple receptor types.

ReceptorLigandMethodDissociation Constant (Kd)Reference
Integrin α5β1This compoundSurface Plasmon Resonance~18.0 nM (1.8 x 10⁻⁸ M)[5]
Integrin αvβ3This compoundSurface Plasmon Resonance~18.0 nM (1.8 x 10⁻⁸ M)[5]
Integrin α5β1This compoundNot Specified18.3 nM[6]
Integrin αvβ3This compoundNot Specified17.5 nM[6]
NucleolinThis compoundNot SpecifiedHigh Affinity (Exact Kd not stated)[7][8]
Glypicans (1 & 4)This compoundNot SpecifiedLow Affinity (Co-receptor role)[6][9]

Interaction with the Integrin Family

Integrins are a major class of receptors for this compound on the endothelial cell surface.[2][10] The interaction is critical for mediating this compound's anti-migratory effects. This compound primarily targets α5β1 and αvβ3 integrins.[2][6]

Integrin α5β1 Signaling Cascade

The binding of soluble this compound to α5β1 integrin initiates a signaling cascade that disrupts endothelial cell adhesion and migration.[11][12] this compound competes with the extracellular matrix protein fibronectin for binding to α5β1.[6] Upon binding, this compound induces the rapid clustering of α5β1 integrins and their co-localization with caveolin-1 (B1176169), a key protein in membrane rafts.[11][13]

This event triggers a phosphatase-dependent activation of Src family kinases, which then associate with caveolin-1.[11] The activation of this pathway leads to the disassembly of actin stress fibers and focal adhesions.[11] Concurrently, the binding of this compound to α5β1 inhibits the phosphorylation of Focal Adhesion Kinase (FAK), which in turn suppresses the downstream c-Raf/MEK/ERK MAP kinase pathway, a critical signaling route for cell migration.[12][14]

This compound-Integrin α5β1 Signaling Pathway.

Interaction with Other Key Cell Surface Receptors

Vascular Endothelial Growth Factor Receptors (VEGFRs)

This compound directly interferes with VEGF signaling, a primary pathway for angiogenesis. It binds to VEGFR-2 (KDR/Flk-1) and competitively inhibits the binding of VEGF.[6][13] This prevents the VEGF-induced tyrosine phosphorylation of the receptor, thereby blocking all downstream signaling events, including the activation of the ERK/p38/MAPK cascade.[6][13][15] This mechanism represents a direct antagonism of a major pro-angiogenic pathway.

This compound's competitive inhibition of VEGFR-2.
Nucleolin

Nucleolin, a protein predominantly found in the nucleolus, is also expressed on the surface of proliferating endothelial cells, where it acts as a key receptor for this compound.[7][8][16] The interaction is of high affinity and is crucial for this compound's anti-proliferative effects. Binding to surface nucleolin mediates the internalization of this compound into the cell.[7][17]

This internalization process is complex, involving a clathrin-dependent pathway and the formation of a ternary complex between nucleolin, integrin α5β1, and the urokinase plasminogen activator receptor (uPAR).[17] Once inside the cell, nucleolin facilitates the transport of this compound into the nucleus. Within the nucleus, this compound inhibits the phosphorylation of nucleolin, a modification essential for ribosome biogenesis and cell proliferation, thereby leading to cell cycle arrest.[7][8]

This compound internalization and nuclear action via Nucleolin.
Glypicans

Glypicans, specifically glypican-1 and glypican-4, are heparan sulfate (B86663) proteoglycans that function as low-affinity co-receptors for this compound.[6] It is proposed that this compound first binds to glypicans, which may induce a conformational change that facilitates subsequent binding to a higher-affinity, yet-to-be-fully-identified receptor, thereby potentiating its anti-angiogenic effects.[6]

Key Experimental Methodologies

The characterization of this compound-receptor interactions relies on a suite of biochemical and cell-based assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity between molecules.

  • Principle: One molecule (ligand, e.g., this compound) is immobilized on a sensor chip surface. A solution containing the other molecule (analyte, e.g., purified integrin) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a change in the SPR signal.

  • Protocol Outline:

    • Immobilization: Covalently attach recombinant this compound to a sensor chip.

    • Binding: Inject a series of concentrations of the purified receptor (e.g., α5β1 integrin) over the chip surface to measure association.

    • Dissociation: Flow buffer over the chip to measure the dissociation of the receptor from the immobilized this compound.

    • Regeneration: Inject a solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next cycle.

    • Data Analysis: Fit the association and dissociation curves to a binding model (e.g., two-state model) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[5]

SPR_Workflow Start Start Immobilize Immobilize Ligand (this compound) on Sensor Chip Start->Immobilize Inject Inject Analyte (Integrin) at various [c] Immobilize->Inject Measure_Assoc Measure Association Phase Inject->Measure_Assoc Inject_Buffer Inject Buffer Measure_Assoc->Inject_Buffer Measure_Dissoc Measure Dissociation Phase Inject_Buffer->Measure_Dissoc Regenerate Regenerate Chip Surface Measure_Dissoc->Regenerate Regenerate->Inject Next Cycle Analyze Analyze Data (Calculate ka, kd, Kd) Regenerate->Analyze End End Analyze->End

Workflow for Surface Plasmon Resonance (SPR) analysis.
Cell Adhesion Assay

This assay assesses the functional consequence of this compound-receptor binding by measuring the ability of cells to attach to a substrate coated with this compound.

  • Principle: Endothelial cells, which express integrins, will adhere to plates coated with this compound. This adhesion can be inhibited by agents that block the specific receptor, such as function-blocking antibodies or competitive peptides (RGD).[18]

  • Protocol Outline:

    • Coating: Coat wells of a microtiter plate with recombinant this compound and block non-specific binding sites.

    • Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them. For inhibition experiments, pre-incubate cells with blocking antibodies (e.g., anti-α5, anti-β1) or RGD peptides.[18]

    • Seeding: Add the cell suspension to the coated wells.

    • Incubation: Allow cells to adhere for a specified time (e.g., 1-2 hours) at 37°C.

    • Washing: Gently wash the wells to remove non-adherent cells.

    • Quantification: Stain the remaining adherent cells with a dye (e.g., crystal violet), then lyse the cells and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of adherent cells.

Cell_Adhesion_Assay_Workflow Start Start Coat Coat Plate with this compound & Block Start->Coat Prep_Cells Prepare Endothelial Cells (Optional: Pre-incubate with blocking antibodies/peptides) Seed Seed Cells onto Plate Coat->Seed Prep_Cells->Seed Incubate Incubate (e.g., 1h at 37°C) to Allow Adhesion Seed->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Stain Stain Adherent Cells (e.g., Crystal Violet) Wash->Stain Quantify Elute Stain & Measure Absorbance Stain->Quantify End End Quantify->End

Workflow for a Cell Adhesion Assay.
Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate direct or indirect protein-protein interactions within a cell lysate. It has been used to show that this compound forms a complex with α5β1 integrin and caveolin-1 in endothelial cells.[11]

  • Protocol Outline:

    • Cell Treatment: Treat endothelial cells with this compound.

    • Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Immunoprecipitation: Add an antibody specific to one of the putative interacting partners (e.g., anti-α5β1) to the lysate. The antibody will bind to its target protein.

    • Capture: Add protein A/G-conjugated beads, which bind to the antibody, capturing the entire antibody-protein complex from the lysate.

    • Washing: Wash the beads to remove non-specifically bound proteins.

    • Elution & Detection: Elute the proteins from the beads and analyze the components of the complex by Western blotting using an antibody against the other putative partner (e.g., anti-endostatin or anti-caveolin-1).

Conclusion

The anti-angiogenic activity of this compound is a result of its ability to engage a diverse array of cell surface receptors, including integrins, VEGFRs, and nucleolin. This multi-receptor targeting strategy allows this compound to simultaneously disrupt several critical signaling pathways that control endothelial cell migration, proliferation, and survival. The moderate affinity of these individual interactions is likely overcome by the avidity gained from engaging multiple receptors concurrently. A thorough understanding of these complex interactions, facilitated by the experimental protocols detailed herein, is essential for the rational design and development of this compound-based therapeutics for cancer and other angiogenesis-dependent diseases.

References

Endostatin-Mediated Apoptosis in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis in endothelial cells by endostatin, a potent endogenous inhibitor of angiogenesis. It details the signaling pathways, experimental methodologies used for its characterization, and quantitative data from key studies. This document is intended to serve as a resource for researchers in the fields of cancer biology, cardiovascular disease, and drug development.

Core Concepts: this compound's Pro-Apoptotic Activity

This compound, a 20-kDa C-terminal fragment of collagen XVIII, exerts its anti-angiogenic effects primarily by inducing apoptosis in activated endothelial cells.[1][2] This targeted activity makes it a subject of significant interest for therapeutic applications, particularly in oncology. The induction of apoptosis by this compound is a multi-faceted process involving the modulation of several key signaling pathways that govern cell survival and death.

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through a complex interplay of cell surface receptor interactions and downstream intracellular signaling cascades. The primary mechanisms involve the disruption of pro-survival signals and the activation of pro-apoptotic pathways.

Integrin and Receptor Tyrosine Kinase (RTK) Signaling

This compound's interaction with cell surface receptors is a critical initiating event. It has been shown to bind to integrins, particularly α5β1 and αvβ3, which are crucial for endothelial cell adhesion, migration, and survival.[3][4] By interfering with integrin-mediated survival signals, this compound can trigger apoptosis.[3]

Furthermore, this compound can directly interact with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR/Flk-1.[5] This interaction blocks VEGF-mediated signaling, a critical pathway for endothelial cell proliferation and survival.[5] The binding of this compound to VEGFR2 inhibits the autophosphorylation of the receptor and the activation of downstream pro-survival pathways like the MAPK/ERK and p38 MAPK pathways.[5][6]

G This compound This compound VEGFR2 (KDR/Flk-1) VEGFR2 (KDR/Flk-1) This compound->VEGFR2 (KDR/Flk-1) binds Pro-survival Signals Pro-survival Signals This compound->Pro-survival Signals inhibits Integrins (α5β1, αvβ3) Integrins (α5β1, αvβ3) Integrins (α5β1, αvβ3)->Pro-survival Signals activates VEGFR2 (KDR/Flk-1)->Pro-survival Signals activates VEGF VEGF VEGF->VEGFR2 (KDR/Flk-1) activates Apoptosis Apoptosis Pro-survival Signals->Apoptosis inhibits

This compound's interaction with cell surface receptors.
Downregulation of Anti-Apoptotic Proteins

A key consequence of this compound treatment is the marked reduction of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2][7] These proteins are critical regulators of the intrinsic apoptotic pathway, acting to prevent the release of cytochrome c from the mitochondria. The levels of the pro-apoptotic protein Bax, however, remain largely unaffected by this compound.[1][8] This shift in the Bcl-2/Bax ratio towards a pro-apoptotic state is a crucial step in committing the cell to apoptosis.[8]

Caspase Activation

The apoptotic cascade culminates in the activation of caspases, a family of cysteine proteases that execute the final stages of cell death. This compound treatment leads to the activation of caspase-3, a key executioner caspase.[1][8][9] The activation of caspase-3 is a downstream event following the disruption of mitochondrial integrity and the release of cytochrome c. While caspase-8, an initiator caspase in the extrinsic pathway, does not appear to be activated, suggesting that this compound primarily triggers the intrinsic, mitochondria-mediated apoptotic pathway.[8]

G This compound This compound Bcl-2, Bcl-xL Bcl-2, Bcl-xL Mitochondrion Mitochondrion Bcl-2, Bcl-xL->Mitochondrion stabilizes Bax Bax Bax->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-3 (inactive) Caspase-3 (inactive) Cytochrome c->Caspase-3 (inactive) activates Caspase-3 (active) Caspase-3 (active) Caspase-3 (inactive)->Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis executes

This compound's effect on the intrinsic apoptotic pathway.
Additional Signaling Molecules

Several other signaling molecules have been implicated in this compound-induced apoptosis. The adaptor protein Shb has been suggested to be involved in mediating the apoptotic signal.[2][10] Furthermore, this compound treatment can lead to an increase in intracellular calcium and magnesium levels, and modulate the expression of the tumor suppressor protein p53.[9]

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effect of this compound on endothelial cells has been quantified in several studies. The following tables summarize key findings.

Cell TypeThis compound ConcentrationDuration of TreatmentApoptosis Induction (% of cells)MethodReference
Bovine Capillary Endothelial Cells2.5 µg/ml3 days~4-fold increase in TUNEL-positive cellsTUNEL Assay[11]
Cow Pulmonary Artery Endothelial Cells0.1-10 µg/ml24 hoursUp to 19-20%Annexin V-FITC Staining[3][12]
Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedNot specifiedRemarkable apoptosisDAPI Staining, Annexin V-FITC Assay[8]
Apoptosis-Related ProteinEffect of this compound TreatmentCell TypeReference
Bcl-2Marked reductionCow Pulmonary Artery Endothelial Cells, HUVECs[1][7][8]
Bcl-xLMarked reductionCow Pulmonary Artery Endothelial Cells[1][7]
BaxUnaffectedCow Pulmonary Artery Endothelial Cells, HUVECs[1][7][8]
Caspase-3ActivatedCow Pulmonary Artery Endothelial Cells, HUVECs[1][8][9]
Caspase-8Not activatedHUVECs[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments used to study this compound-induced apoptosis.

Cell Culture
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Bovine Capillary Endothelial Cells (BCE), or Cow Pulmonary Artery Endothelial Cells (CPAE) are commonly used.

  • Culture Conditions: Cells are typically grown on gelatin-coated plates in appropriate media (e.g., M199 for HUVECs) supplemented with fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), and antibiotics.

Apoptosis Assays

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

G Start Start End End Culture cells on coverslips Culture cells on coverslips Treat with this compound Treat with this compound Culture cells on coverslips->Treat with this compound Fix and permeabilize cells Fix and permeabilize cells Treat with this compound->Fix and permeabilize cells Incubate with TdT and labeled dUTP Incubate with TdT and labeled dUTP Fix and permeabilize cells->Incubate with TdT and labeled dUTP Wash and mount Wash and mount Incubate with TdT and labeled dUTP->Wash and mount Visualize by fluorescence microscopy Visualize by fluorescence microscopy Wash and mount->Visualize by fluorescence microscopy Quantify TUNEL-positive cells Quantify TUNEL-positive cells Visualize by fluorescence microscopy->Quantify TUNEL-positive cells Quantify TUNEL-positive cells->End

Workflow for the TUNEL Assay.
  • Cell Plating: Seed endothelial cells on coverslips in a multi-well plate.

  • Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative, followed by permeabilization with a detergent solution (e.g., Triton X-100).

  • Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Visualization: Mount the coverslips on microscope slides and visualize the fluorescent signal using a fluorescence microscope. Apoptotic nuclei will exhibit bright fluorescence.

  • Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (e.g., counterstained with DAPI).

This assay detects the externalization of phosphatidylserine (B164497) (PS), an early event in apoptosis.

  • Cell Treatment: Culture and treat cells with this compound in a multi-well plate.

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution or by scraping.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V. Incubate in the dark.

  • Co-staining (Optional): Add a viability dye such as Propidium Iodide (PI) to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[12]

This assay measures the enzymatic activity of specific caspases.

  • Cell Lysis: Treat cells with this compound, then harvest and lyse them to release intracellular contents.

  • Substrate Addition: Add a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD for caspase-3).

  • Incubation: Incubate the lysate with the substrate to allow for cleavage.

  • Detection: Measure the absorbance or fluorescence of the cleaved product using a microplate reader. The signal intensity is proportional to the caspase activity.[12]

Western Blotting

This technique is used to detect and quantify the levels of specific proteins.

  • Protein Extraction: Lyse this compound-treated and control cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.

Conclusion

This compound induces apoptosis in endothelial cells through a well-orchestrated series of molecular events, primarily targeting integrin and VEGFR2 signaling, leading to the downregulation of anti-apoptotic Bcl-2 family members and the subsequent activation of the intrinsic caspase cascade. The experimental methodologies outlined in this guide provide a robust framework for investigating the pro-apoptotic effects of this compound and other anti-angiogenic agents. A thorough understanding of these mechanisms is paramount for the rational design and development of novel cancer therapeutics.

References

Technical Guide: The Biological Activity of Different Endostatin Protein Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endostatin, a 20-kDa C-terminal fragment of type XVIII collagen, is one of the most potent endogenous inhibitors of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] First identified in 1997 from the conditioned medium of a murine hemangioendothelioma cell line, this compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting endothelial cell proliferation and migration.[1][4][5] The full-length protein, however, faces challenges in therapeutic development, including complex production and stability issues.[1] This has spurred intensive research into smaller, biologically active fragments of this compound that may offer improved therapeutic profiles.

This technical guide provides an in-depth analysis of the biological activities of various this compound protein fragments. It summarizes quantitative data on their efficacy, details the experimental protocols used for their evaluation, and visualizes the complex signaling pathways they modulate.

Generation of this compound Fragments

This compound is not a primary gene product but is generated through the proteolytic cleavage of its parent molecule, collagen XVIII.[6][7] The cleavage occurs within a protease-sensitive "hinge region" located in the C-terminal noncollagenous (NC1) domain.[7][8] Several classes of proteases are responsible for this processing, including:

  • Matrix Metalloproteinases (MMPs): Specific MMPs, often associated with cancer, can generate biologically active this compound-containing fragments.[6][8] Studies have shown that MMP-3, -7, -9, -13, and -20 can produce this compound fragments ranging from 24-30 kDa.[6][8][9] Conversely, MMP-1, -2, -8, and -12 show little to no activity in generating these fragments.[6][8][9] this compound itself can also inhibit the activity of MMP-2, MMP-9, and MT1-MMP, creating a complex feedback loop.[1]

  • Cathepsins: Cathepsin L is another key enzyme capable of cleaving collagen XVIII to release this compound.[7][10]

  • Elastase: This protease can also generate this compound from its precursor.[10]

The specific protease involved can influence the N-terminal sequence of the resulting fragment, which may, in turn, affect its biological activity.[6][8]

Biological Activity of Key this compound Fragments

The anti-angiogenic activity of this compound is not confined to the full-length 20-kDa protein. Various fragments, including N-terminal, C-terminal, and deletion mutants, have been shown to retain or, in some cases, exhibit enhanced biological function.

N-Terminal Fragments

The N-terminal region of this compound is crucial for some of its biological effects and contains a high-affinity binding site for metal ions like zinc (Zn²⁺) and copper (Cu²⁺).[11]

  • A 27-amino acid N-terminal fragment of murine this compound was found to have anti-tumor and anti-migration activities comparable to the full-length protein.[12]

  • The structure of this N-terminal peptide can fold into a zinc-dependent β-hairpin, a conformation that shows structural similarity to fragments of other angiogenesis inhibitors like arresten and canstatin, which bind to the αVβ3 integrin.[12]

  • A histidine-rich peptide identical to an N-terminal fragment of human this compound demonstrated an extremely high binding affinity for copper, which is known to be involved in angiogenesis, suggesting this interaction may be relevant to its biological activity.[11]

C-Terminal Fragments and Deletion Mutants

The C-terminal region is indispensable for the full biological activity of this compound.

  • A study involving a mutant this compound, EM13, which had 13 amino acids deleted from the C-terminus, showed a loss of function in inhibiting tumor growth and blood vessel formation in a mouse model.[10]

  • Similarly, a mutant with 17 C-terminal residues deleted (EM2) also exhibited a loss of function, whereas a mutant with only 9 residues deleted (EM1) retained its natural biological activity, indicating that the region between residues 10-17 from the C-terminus is critical.[10]

N-/C-Terminal Deletion Mutants

Interestingly, a combined deletion of both N- and C-terminal residues has produced a highly active fragment.

  • A mutant designated H5 , with both N- and C-terminal deletions, effectively inhibited the proliferation of human umbilical vein endothelial cells (HUVECs) and in vitro tube formation.[13]

  • In vivo, H5 showed potent anti-tumor activity, even more so than wild-type this compound in a mouse metastasis model.[13]

Quantitative Data on Biological Activity

The anti-angiogenic potency of various this compound fragments has been quantified across numerous studies. The following tables summarize these findings.

Table 1: In Vitro Anti-Angiogenic Activity of this compound Fragments

Fragment/MutantCell TypeAssayTarget/StimulantConcentration% InhibitionReference
Full-length this compoundHUVECsProliferationbFGFNot SpecifiedSignificant[6][8]
MMP-generated Fragments (24-30 kDa)HUVECsProliferationbFGFNot SpecifiedSignificant[6][8]
Full-length this compoundHDMECsMigrationVEGFNot SpecifiedAdditive w/ Anastellin[5]
H5 (N-/C-terminal deletion)HUVECsProliferationNot SpecifiedNot SpecifiedEffective[13]
H5 (N-/C-terminal deletion)HUVECsTube FormationNot SpecifiedNot SpecifiedComparable to WT[13]
EM13 (C-terminal deletion)H22 CellsTumorigenicity-Not SpecifiedLoss of Function[10]

HUVECs: Human Umbilical Vein Endothelial Cells; HDMECs: Human Dermal Microvessel Endothelial Cells; bFGF: basic Fibroblast Growth Factor; VEGF: Vascular Endothelial Growth Factor; WT: Wild-Type.

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound Fragments

Fragment/MutantAnimal ModelAssay% Inhibition / EffectReference
H5 (N-/C-terminal deletion)Chick (CAM)Capillary Formation50% inhibition at 30 ng[13]
H5 (N-/C-terminal deletion)MouseMetastasis ModelMore potent than WT[13]
Full-length this compoundMouse (SCID)Vascular Morphogenesis95% inhibition of human vessels[14]
Adenovirus-delivered this compoundMouse (FVB)Matrigel Plug Angiogenesis38% reduction[15]

CAM: Chorioallantoic Membrane; WT: Wild-Type.

Mechanisms of Action & Signaling Pathways

This compound and its fragments exert their anti-angiogenic effects by interacting with multiple cell surface receptors and modulating several downstream signaling cascades. The primary mechanisms involve interference with growth factor signaling and disruption of endothelial cell adhesion and migration.

Key interactions and pathways include:

  • Integrin α5β1: this compound binds to the α5β1 integrin on endothelial cells.[4][10] This interaction is critical and triggers signaling cascades involving caveolin-1 (B1176169) and the activation of Src kinases, which leads to the disruption of focal adhesions and the actin cytoskeleton, thereby inhibiting cell migration.[1][4][16]

  • VEGF Receptors (VEGFRs): this compound can directly bind to VEGFR-1 and VEGFR-2, competing with VEGF and blocking its-induced receptor phosphorylation.[1][16] This action inhibits downstream signaling through pathways like FAK/Ras/Raf/ERK/MAPK, which are essential for endothelial cell survival and proliferation.[16][17]

  • Downregulation of Pro-Angiogenic Factors: The binding of this compound to its receptors can lead to the suppression of key cell cycle proteins like cyclin D1 and transcription factors such as HIF-1α, further contributing to cell cycle arrest and apoptosis.[4][10][17]

Endostatin_Signaling This compound Signaling Cascade cluster_membrane Cell Membrane VEGFR2 VEGFR-2 FAK FAK VEGFR2->FAK Integrin α5β1 Integrin Caveolin1 Caveolin-1 Integrin->Caveolin1 This compound This compound Fragment This compound->VEGFR2 Blocks This compound->Integrin Binds Src Src This compound->Src Inhibits This compound->FAK Inhibits VEGF VEGF VEGF->VEGFR2 Activates Caveolin1->Src Src->FAK Ras Ras FAK->Ras Migration Cell Migration & Adhesion FAK->Migration Raf Raf Ras->Raf ERK ERK/MAPK Raf->ERK HIF1a HIF-1α ERK->HIF1a Proliferation Cell Proliferation & Survival ERK->Proliferation HIF1a->VEGF Upregulates Angiogenesis Angiogenesis Migration->Angiogenesis Proliferation->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking VEGFR-2 and modulating integrin-mediated signaling pathways.

Key Experimental Protocols

Evaluating the biological activity of this compound fragments requires robust and reproducible in vitro and in vivo assays. Below are detailed protocols for two common methods.

Endothelial Cell Migration Assay (Transwell/Boyden Chamber)

This assay measures the chemotactic response of endothelial cells to angiogenic inhibitors or stimulators.[18]

A. Materials:

  • Transwell inserts (e.g., 8.0 µm pore size for 24-well plates)

  • Endothelial cells (e.g., HUVECs)

  • Endothelial Basal Medium (EBM) and Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Test substances: this compound fragment, vehicle control, positive control (e.g., VEGF)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Cotton swabs, light microscope

B. Protocol:

  • Cell Preparation: Culture endothelial cells until they reach 70-90% confluency. The day before the assay, replace the growth medium with a serum-starvation medium (e.g., EBM with 0.5% FBS) and incubate overnight.[19]

  • Chamber Setup: Place Transwell inserts into the wells of a 24-well plate. In the lower chamber, add EBM containing the chemoattractant (e.g., VEGF) and/or the test inhibitor (this compound fragment). In a control well, add only EBM with vehicle.

  • Cell Seeding: Harvest the serum-starved cells using a non-enzymatic detachment solution. Resuspend the cells in serum-free EBM at a concentration of 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 3-6 hours.

  • Fixation and Staining: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the bottom surface with methanol (B129727) for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes, then wash thoroughly with water.

  • Quantification: Allow the inserts to air dry. Count the number of migrated cells in 5-10 random high-power fields under a light microscope. The results are typically expressed as the percentage of migration relative to the control.

Transwell_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A1 1. Culture & Serum-Starve Endothelial Cells A2 2. Prepare Chemoattractant & Inhibitor Solutions B1 3. Add Solutions to Lower Chamber A2->B1 B2 4. Seed Cells into Upper Chamber (Insert) B1->B2 B3 5. Incubate (3-6 hours) for Cell Migration B2->B3 C1 6. Remove Non-Migrated Cells from Top of Insert B3->C1 C2 7. Fix & Stain Migrated Cells on Bottom C1->C2 C3 8. Count Cells & Quantify Migration Under Microscope C2->C3

Caption: Workflow for the endothelial cell Transwell migration assay.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.

A. Materials:

  • Basement membrane matrix (e.g., Matrigel)

  • Endothelial cells (e.g., HUVECs)

  • Endothelial Basal Medium (EBM) with low serum (0.5-2% FBS)

  • 96-well culture plate

  • Fluorescence microscope and relevant stains (e.g., Calcein AM)

B. Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered.[19]

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.[19]

  • Cell Seeding: Harvest endothelial cells and resuspend them in low-serum EBM. Seed the cells onto the surface of the gel at a density of 1.5 x 10⁴ cells per well.[19] Immediately add the this compound fragment or control vehicle at the desired final concentration.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 6-18 hours.[19]

  • Visualization and Quantification: Observe the formation of tube-like networks using a phase-contrast microscope. For quantification, the networks can be photographed. Parameters such as total tube length, number of junctions, and number of loops can be measured using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Conclusion and Future Perspectives

The study of this compound protein fragments has revealed that the potent anti-angiogenic activity of the parent molecule can be retained, and sometimes enhanced, in smaller derivative peptides. Deletion mutant studies have pinpointed the C-terminus as critical for function, while N-terminal fragments demonstrate unique metal-binding properties and activities.[10][11][12] Mutants like H5, with combined N- and C-terminal deletions, show particular promise with superior anti-tumor efficacy in preclinical models.[13]

For drug development professionals, these findings are significant. Smaller, potent fragments may overcome the manufacturing and stability hurdles associated with the full-length protein, offering a viable path toward new anti-angiogenic therapies. Future research should focus on optimizing the structure of these fragments to improve their pharmacokinetic properties and further elucidate their precise interactions with the tumor microenvironment. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for the continued investigation and development of this compound-based therapeutics.

References

An In-depth Technical Guide to the Endogenous Formation and Localization of Endostatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the endogenous processes governing the formation of endostatin, its precise localization within tissues, and the key experimental methodologies used for its study.

Endogenous Formation of this compound

This compound is a potent 20-kDa C-terminal proteolytic fragment of its precursor, type XVIII collagen.[1][2][3][4] It is an endogenous angiogenesis inhibitor, playing a crucial role in regulating vascular homeostasis.[4][5] Its generation is a tightly controlled process involving specific proteolytic cleavage, representing a key local mechanism for modulating angiogenesis.[1][2][3][6]

Collagen Type XVIII: The this compound Precursor

Collagen XVIII is a unique member of the multiplexin family, characterized by a structure containing multiple triple-helical domains interrupted by non-collagenous regions.[5][7] It is a component of vascular and epithelial basement membranes.[8][9][10] The overall structure is flanked by an N-terminal NC11 domain and a C-terminal NC1 domain.[7] The C-terminal NC1 domain is of particular importance as it contains the this compound sequence. This NC1 domain is composed of three parts: an association domain for the oligomerization of three α1 chains, a protease-sensitive "hinge" region, and the 20-kDa this compound domain itself.[7]

Proteolytic Cleavage and Key Enzymes

The release of this compound from the NC1 domain of collagen XVIII is catalyzed by the cleavage of peptide bonds within the flexible hinge region.[1][2][6] This process is not mediated by a single enzyme but rather by a parallel processing pathway involving several classes of proteases, primarily matrix metalloproteinases (MMPs) and cathepsins.[8][11]

  • Cathepsins: Cysteine proteases, particularly Cathepsin L, are highly efficient at generating the 20-kDa this compound fragment.[7][11][12] This cleavage often occurs in a moderately acidic microenvironment, similar to that found in the pericellular milieu of tumors, which can enhance cathepsin L activity.[8][11][12] Cathepsins B and V have also been implicated in this compound generation in specific tissues, such as the cornea.[13][14]

  • Matrix Metalloproteinases (MMPs): These zinc-dependent proteases are also involved in the processing of collagen XVIII.[1][6] However, MMPs often produce larger, this compound-containing fragments (ranging from 24 to 30 kDa) rather than the 20-kDa form.[8][9][13] MMPs such as MMP-3, -7, -9, -12, -13, and -20 are capable of cleaving the NC1 hinge region, though some are inefficient.[7][13] Studies have shown that MMP inhibitors can block the formation of these larger fragments without affecting the generation of 20-kDa this compound by cathepsins, indicating independent pathways.[7][8][13][15]

  • Elastase: This family of proteases, which breaks down connective tissue, can also cleave the NC1 hinge region to release this compound.[7][16]

The differential processing by these enzymes suggests a sophisticated regulatory mechanism for controlling the local balance of angiogenic and anti-angiogenic factors.

G cluster_collagen Collagen XVIII Structure cluster_products Generated Fragments ColXVIII Collagen XVIII Precursor NC1 C-Terminal NC1 Domain ColXVIII->NC1 Hinge Protease-Sensitive Hinge Region NC1->Hinge Endostatin_Domain This compound Domain (20 kDa) Hinge->Endostatin_Domain Cathepsins Cathepsins (L, B, V) MMPs MMPs (3, 7, 9, 13) Elastase Elastase Endostatin_20kDa This compound (20 kDa) Cathepsins->Endostatin_20kDa Efficient Cleavage (Acidic pH) Endostatin_Fragments Larger Fragments (24-30 kDa) MMPs->Endostatin_Fragments Inefficient Cleavage Elastase->Endostatin_20kDa

Caption: Proteolytic generation of this compound from collagen XVIII.

Localization of this compound in Tissues

This compound and its precursor, collagen XVIII, are ubiquitously expressed and localized within the basement membranes (BMs) of endothelial and epithelial tissues throughout the body.[9][10] This strategic positioning allows for its rapid release and action as a local regulator of the tissue microenvironment.

  • Vascular and Epithelial Basement Membranes: The primary location of collagen XVIII/endostatin is in BMs, the specialized form of the extracellular matrix (ECM) that surrounds blood vessels and separates epithelial layers from the underlying stroma.[1][2][4][7][8] This includes the BMs of blood vessels and renal tubules.[10]

  • Tumor Microenvironment: In tumors, endogenous this compound is widely distributed and stains most stromal components.[17] Its immunoreactivity is observed in vessel walls, basement membranes, extracellular spaces, and on tumor cells themselves.[17] In malignant gliomas, for instance, this compound is found concentrated in the perivascular zone of tumor blood vessels, particularly those with endothelial hyperplasia.[18]

  • Co-localization with ECM Proteins: Approximately half of the endogenously produced this compound is found co-localized with perlecan, a heparan sulfate (B86663) proteoglycan also specific to basement membranes.[7] this compound binds to the endorepellin domain of perlecan, an interaction that can modulate its anti-angiogenic activity.[7]

Quantitative Data on this compound Levels

Circulating and tissue levels of this compound can vary significantly in response to physiological and pathological conditions. Elevated levels are often associated with diseases characterized by high tissue remodeling, inflammation, or angiogenesis.

Table 1: this compound Levels in Pathological Conditions
Disease/DisorderChange from Normal LevelsTissue/Fluid MeasuredAssociated FindingsReferences
Hepatocellular Carcinoma≥ +169%Liver TissueAssociated with tumor progression.[7]
Pancreas CancerSignificantly IncreasedSerumLevels are normalized after surgery or chemotherapy.[19]
Malignant GliomasIncreased with Malignancy GradeTumor TissuePositive correlation with tumor grade.[18]
DiabetesElevatedMyocardiumCorrelated with elevated Cathepsin L.[7]
Alzheimer's DiseaseAccumulationBrain TissueChronic cerebral hypoperfusion hypothesis.[7]
Chronic Kidney DiseaseIncreasedSerumMarker for progressive microvascular renal disease.[20]
Ischemic StrokeIncreasedPlasmaPredicts worse long-term clinical outcome.[20]
Table 2: Quantitative this compound Levels in Human Glioma Tissues
Glioma GradeMean this compound Concentration (ng/mg tissue protein)Standard Deviation
Grade 212.3± 9.83
Grade 333.2± 61.7
Grade 4132.9± 79.2
(Data sourced from a study on human malignant gliomas[18])

Key Signaling Pathways

This compound exerts its anti-angiogenic effects by interacting with multiple cell surface receptors on endothelial cells, triggering a complex network of intracellular signaling pathways that inhibit proliferation, migration, and survival.

  • Integrin Signaling: this compound binds to several integrins on the endothelial cell surface, most notably α5β1 and αvβ3, with high affinity.[7][21][22]

    • Binding to α5β1 competes with the pro-angiogenic ligand fibronectin.[7] This interaction induces clustering of α5β1 integrins and their co-localization with caveolin-1, a transmembrane anchor protein.[7][23]

    • This clustering initiates a tyrosine phosphatase-dependent cascade that activates cytoplasmic Src.[7][23] Activated Src then associates with caveolin-1, leading to the disassembly of focal adhesions and actin stress fibers, which ultimately disrupts cell migration.[7][23]

  • VEGF Receptor (VEGFR) Signaling: this compound can engage with VEGFRs and impede the phosphorylation induced by VEGF.[24] This interference blocks downstream pro-angiogenic cascades, including the FAK/Ras/Raf/ERK/MAPK signaling pathway.[24]

  • Wnt/β-catenin Pathway: Some studies suggest that at pharmacological concentrations, this compound can antagonize the Wnt signaling pathway. It appears to promote the proteasomal degradation of β-catenin, a key mediator of Wnt signaling, through a novel pathway.[25][26] This action may contribute to its ability to arrest the cell cycle and inhibit endothelial cell migration.[26]

  • MMP Regulation: this compound has been shown to block the activation of pro-MMP-2, a key enzyme in ECM degradation required for cell invasion.[27] It can also directly inhibit the catalytic activity of active MMP-2.[27]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Intracellular Signaling cluster_response Cellular Response Integrin Integrin α5β1 Caveolin1 Caveolin-1 Integrin->Caveolin1 Clusters with VEGFR2 VEGFR-2 FAK_RAS FAK/Ras/Raf/ERK MAPK Pathway VEGFR2->FAK_RAS Src Src Caveolin1->Src Activates This compound This compound This compound->Integrin Binds This compound->VEGFR2 Interferes Wnt β-catenin (Wnt Pathway) This compound->Wnt Promotes Degradation VEGF VEGF VEGF->VEGFR2 Activates Inhibition Inhibition of: - Migration - Proliferation - Angiogenesis Src->Inhibition Disrupts Focal Adhesions FAK_RAS->Inhibition Promotes Angiogenesis Degradation Proteasomal Degradation Wnt->Degradation Degradation->Inhibition

Caption: Simplified overview of this compound signaling pathways.

Experimental Protocols

The study of this compound's formation and localization relies on several core laboratory techniques. Below are detailed methodologies for its detection and quantification.

G cluster_workflow Experimental Workflow for this compound Analysis Start Start: Tissue or Fluid Sample Tissue_Proc Tissue Processing: Fixation (e.g., Formalin) & Paraffin Embedding Start->Tissue_Proc Homogenization Sample Homogenization & Protein Extraction Start->Homogenization Serum_Plasma Blood Sample Processing: Centrifugation to Isolate Serum or Plasma Start->Serum_Plasma IHC Immunohistochemistry (IHC) - Tissue Sections Tissue_Proc->IHC WB Western Blot - Protein Lysate Homogenization->WB ELISA ELISA - Serum/Plasma/Lysate Homogenization->ELISA Serum_Plasma->ELISA Result_IHC Result: Tissue Localization & Distribution IHC->Result_IHC Result_WB Result: Protein Identification & Relative Quantification WB->Result_WB Result_ELISA Result: Absolute Quantification of this compound Levels ELISA->Result_ELISA

Caption: Workflow for detection and localization of this compound.
Protocol: Immunohistochemistry (IHC) for this compound Localization

This protocol is for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Submerge slides in Xylene (or a xylene substitute) for 2x5 minute washes.

    • Transfer slides through a graded series of ethanol (B145695) washes: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min).

    • Rinse thoroughly in distilled water for 5 minutes.[28]

  • Antigen Retrieval:

    • Place slides in a slide rack within a beaker containing 0.01 M Citrate Buffer, pH 6.0.

    • Heat the solution on a hot plate until it boils, then maintain a gentle boil for 10-20 minutes.

    • Remove the beaker from the heat and allow it to cool at room temperature for at least 20 minutes before proceeding.[28]

    • Rinse slides with Phosphate Buffered Saline (PBS) 3 times for 2 minutes each.

  • Blocking Endogenous Peroxidase:

    • Prepare a solution of 3% hydrogen peroxide in methanol.

    • Incubate slides in this solution for 15-30 minutes at room temperature.[28]

    • Rinse slides with PBS 3 times for 2 minutes each.

  • Blocking Non-Specific Binding:

    • Incubate sections with a serum blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[28]

    • Drain and blot away excess blocking serum. Do not rinse.

  • Primary Antibody Incubation:

    • Dilute the primary anti-endostatin antibody in an appropriate antibody diluent.

    • Apply the diluted antibody to the tissue sections and incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS containing 0.05% Tween-20 (PBST) 3 times for 5 minutes each.

    • Incubate with a biotinylated secondary antibody (e.g., biotinylated anti-rabbit IgG) for 30-60 minutes at room temperature.[28]

    • Wash slides with PBST 3 times for 5 minutes each.

    • Incubate with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) for 30 minutes at room temperature.[28]

    • Wash slides with PBST 3 times for 5 minutes each.

  • Chromogen Development:

    • Prepare the substrate-chromogen mixture (e.g., DAB).

    • Apply to sections and incubate for 5-10 minutes, or until desired stain intensity is reached (monitor under a microscope).[28]

    • Immediately rinse slides with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin for 30-60 seconds.

    • Rinse with running tap water.

    • Dehydrate slides through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.

    • Apply a permanent mounting medium and coverslip.

Protocol: Western Blot for this compound Detection

This protocol is for detecting this compound in tissue lysates or conditioned media.

  • Sample Preparation:

    • Homogenize tissue samples or collect conditioned media.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples and a molecular weight marker onto a 12-15% polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour or semi-dry transfer for 20-30 minutes.

    • Confirm transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-endostatin antibody in the blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Prepare and apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Image the resulting signal using a chemiluminescence detection system.

Protocol: ELISA for this compound Quantification

This protocol outlines the steps for a sandwich ELISA, based on commercially available kits.[29][30][31][32]

  • Reagent and Sample Preparation:

    • Bring all reagents, standards, and samples to room temperature before use.[29]

    • Reconstitute the lyophilized this compound standard to create a stock solution. Prepare a dilution series of the standard as per the kit manual.

    • Dilute samples as required. For serum or plasma, a dilution may be necessary to fall within the assay's standard curve range.[29][30]

  • Assay Procedure:

    • Add 100 µL of Assay Diluent to each well of the pre-coated microplate.[29]

    • Add 50-100 µL of the prepared standards, controls, or samples to the appropriate wells.[29][31] It is recommended to run all in duplicate.

    • Cover the plate with a sealer and incubate for 2-2.5 hours at room temperature, often on a horizontal orbital shaker.[29][31]

  • Washing:

    • Aspirate the liquid from each well.

    • Wash the plate 3-4 times with the provided Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.

  • Detection Antibody:

    • Add 100-200 µL of the biotin-conjugated detection antibody (or "Conjugate") to each well.[29][31]

    • Cover with a new plate sealer and incubate for 1-2 hours at room temperature.[29]

  • Washing:

    • Repeat the wash step as described in step 3.

  • Enzyme Conjugate:

    • Add 100 µL of Streptavidin-HRP solution to each well.[31]

    • Cover the plate and incubate for 30-45 minutes at room temperature.[31]

  • Washing:

    • Repeat the wash step as described in step 3.

  • Substrate Development:

    • Add 100-200 µL of the Substrate Solution (e.g., TMB) to each well.[29][31]

    • Incubate for 30 minutes at room temperature in the dark.[29][31] A blue color will develop.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[29][31]

  • Data Acquisition:

    • Read the optical density (absorbance) of each well immediately at 450 nm using a microplate reader.[31]

    • Calculate the this compound concentration in samples by plotting a standard curve (absorbance vs. concentration) and interpolating the sample values.

References

Methodological & Application

Expression of Soluble Recombinant Endostatin in Yeast Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression of soluble recombinant endostatin in yeast systems, primarily focusing on Pichia pastoris. This compound, a C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis and holds significant promise as a therapeutic agent for cancer and other diseases characterized by excessive blood vessel formation.[1][2] Yeast, particularly P. pastoris, offers a robust and cost-effective platform for producing biologically active recombinant this compound, providing an endotoxin-free source of the protein suitable for preclinical and clinical research.[3][4]

Data Presentation: Quantitative Summary

The expression levels and purification yields of recombinant this compound in Pichia pastoris can vary depending on the expression strategy, cultivation method, and purification scheme. The following table summarizes quantitative data from various studies to provide a comparative overview.

Host StrainVectorPromoterCultivation MethodExpression Level (mg/L)Purification MethodPurityReference
P. pastoris GS115pPICZαAAOX1Shake Flask15-20Heparin-Agarose ChromatographySingle band on SDS-PAGE[3][5]
P. pastoris GS115pPIC9AOX1Shake Flask40Heparin-Sepharose Affinity Chromatography98.7%[6]
P. pastoris SMD1168pPICZαA (synthetic gene)AOX1Shake Flask80Heparin Affinity ChromatographyNear homogeneity[7]
P. pastoris SMD1168pPICZαA (synthetic gene)AOX1High-Density Bioreactor435Heparin Affinity ChromatographyNear homogeneity[7]
P. pastorisNot SpecifiedNot SpecifiedYeast Culture10 (human this compound)Not SpecifiedNot Specified[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production of soluble recombinant this compound in Pichia pastoris.

Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the this compound gene into a Pichia pastoris expression vector, such as pPICZαA, which contains the alcohol oxidase 1 (AOX1) promoter for methanol-inducible expression and the α-factor secretion signal for directing the protein to the culture medium.

Materials:

  • This compound cDNA

  • pPICZαA vector

  • Restriction enzymes (e.g., XhoI and NotI)

  • T4 DNA Ligase

  • E. coli competent cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic (e.g., Zeocin™)

  • Plasmid purification kit

Protocol:

  • Amplify the this compound coding sequence by PCR, incorporating restriction sites for XhoI and NotI at the 5' and 3' ends, respectively.

  • Digest both the PCR product and the pPICZαA vector with XhoI and NotI.

  • Ligate the digested this compound gene into the linearized pPICZαA vector using T4 DNA Ligase.

  • Transform the ligation mixture into competent E. coli cells.

  • Plate the transformed cells on LB agar containing Zeocin™ and incubate overnight at 37°C.

  • Select resistant colonies and culture them to purify the recombinant plasmid.

  • Verify the correct insertion of the this compound gene by restriction digestion and DNA sequencing.

Pichia pastoris Transformation and Screening

This protocol outlines the transformation of the expression vector into P. pastoris and the subsequent screening for high-expressing clones.

Materials:

  • Recombinant pPICZαA-endostatin plasmid

  • P. pastoris host strain (e.g., GS115, SMD1168)

  • YPD medium

  • Sorbitol

  • Electroporator and cuvettes

  • YPD plates containing Zeocin™ (at varying concentrations for multi-copy selection)

  • BMGY and BMMY media

Protocol:

  • Linearize the recombinant plasmid with a suitable restriction enzyme (e.g., SacI) to facilitate integration into the yeast genome.[3]

  • Prepare competent P. pastoris cells.

  • Transform the linearized plasmid into the competent cells by electroporation.

  • Plate the transformed cells on YPD plates containing Zeocin™ (e.g., 100 µg/mL) and incubate at 30°C for 2-4 days.[3]

  • Select several Zeocin™-resistant colonies and screen for this compound expression.

  • Inoculate individual colonies into BMGY medium and grow overnight at 30°C with shaking.

  • To induce expression, centrifuge the cells, resuspend them in BMMY medium (containing methanol), and incubate for 2-4 days at 30°C. Add methanol (B129727) every 24 hours to maintain induction.

  • Analyze the culture supernatant for this compound expression by SDS-PAGE and Western blot.

Large-Scale Expression and Cultivation

This protocol describes the cultivation of high-expressing P. pastoris clones for large-scale production of recombinant this compound.

Materials:

  • High-expressing P. pastoris clone

  • Buffered Glycerol-complex Medium (BMGY)

  • Buffered Methanol-complex Medium (BMMY)

  • Large baffled shaker flasks or a fermenter

Protocol (Shake Flask):

  • Inoculate a starter culture of the selected clone in BMGY medium and grow at 30°C with vigorous shaking (250 rpm) until the culture reaches an OD600 of 2-6.[3]

  • Use the starter culture to inoculate a larger volume of BMGY in baffled flasks and grow until the OD600 reaches 16-20.[8]

  • Harvest the cells by centrifugation and resuspend the cell pellet in BMMY medium to induce expression.

  • Continue incubation at 30°C with shaking for 2-4 days, adding methanol to a final concentration of 0.5-1.0% every 24 hours.

  • Harvest the culture supernatant containing the secreted this compound by centrifugation.[8]

Protocol (Fermenter):

  • For higher yields, perform high-density fermentation in a bioreactor.

  • Follow a standard three-phase fermentation protocol for P. pastoris: a glycerol (B35011) batch phase, a glycerol fed-batch phase, and a methanol induction phase.

  • Monitor and control parameters such as pH, temperature, and dissolved oxygen throughout the fermentation.

  • Harvest the culture supernatant for purification.

Purification of Recombinant this compound

This protocol details the purification of soluble recombinant this compound from the yeast culture supernatant using affinity chromatography.

Materials:

  • Culture supernatant containing recombinant this compound

  • Heparin-agarose or Ni-NTA agarose (B213101) resin

  • Chromatography column

  • Binding, wash, and elution buffers

Protocol (Heparin-Agarose Chromatography):

  • Clarify the culture supernatant by centrifugation and filtration.

  • Equilibrate a heparin-agarose column with binding buffer.

  • Load the supernatant onto the column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the bound this compound using a step or linear gradient of increasing salt concentration (e.g., NaCl).[3] this compound typically elutes at around 0.6 M NaCl.[3]

  • Collect fractions and analyze for the presence and purity of this compound by SDS-PAGE.

  • Pool the fractions containing pure this compound and dialyze against a suitable buffer (e.g., PBS).

Protocol (Ni-NTA Chromatography for His-tagged this compound):

  • Equilibrate a Ni-NTA agarose column with binding buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with wash buffer containing a low concentration of imidazole (B134444).

  • Elute the His-tagged this compound using an elution buffer with a higher concentration of imidazole (e.g., 50-100 mM).[3][9]

  • Analyze fractions for purity by SDS-PAGE.

  • Pool pure fractions and dialyze.

Biological Activity Assay

This protocol describes an in vitro assay to confirm the biological activity of the purified recombinant this compound by measuring its ability to inhibit endothelial cell proliferation.

Materials:

  • Purified recombinant this compound

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium and supplements

  • Basic fibroblast growth factor (bFGF)

  • Cell proliferation assay kit (e.g., MTT or BrdU)

  • 96-well plates

Protocol:

  • Seed endothelial cells in a 96-well plate and allow them to attach overnight.

  • Starve the cells in a low-serum medium for a few hours.

  • Treat the cells with varying concentrations of purified this compound in the presence of a pro-angiogenic factor like bFGF.[3]

  • Include appropriate controls (cells with no treatment, cells with bFGF only).

  • Incubate for 24-48 hours.

  • Assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.

  • Determine the concentration of this compound that causes 50% inhibition of proliferation (IC50). A typical IC50 for yeast-produced this compound is in the range of 600-700 ng/ml.[3]

Mandatory Visualizations

Experimental Workflow for Recombinant this compound Production in Pichia pastoris

experimental_workflow cluster_cloning Gene Cloning & Vector Construction cluster_transformation Transformation & Screening cluster_expression Large-Scale Expression cluster_purification Purification cluster_validation Validation endostatin_cDNA This compound cDNA ligation Ligation endostatin_cDNA->ligation pPICZaA pPICZαA Vector pPICZaA->ligation recombinant_plasmid Recombinant Plasmid ligation->recombinant_plasmid transformation Electroporation recombinant_plasmid->transformation p_pastoris P. pastoris Host p_pastoris->transformation screening Screening for High Expressors transformation->screening cultivation Fermentation/ Shake Flask Culture screening->cultivation induction Methanol Induction cultivation->induction supernatant_collection Supernatant Collection induction->supernatant_collection chromatography Affinity Chromatography (Heparin or Ni-NTA) supernatant_collection->chromatography purified_this compound Purified Soluble This compound chromatography->purified_this compound sds_page SDS-PAGE & Western Blot purified_this compound->sds_page activity_assay Biological Activity Assay purified_this compound->activity_assay

Caption: Experimental workflow for producing soluble recombinant this compound in Pichia pastoris.

This compound Anti-Angiogenic Signaling Pathway

endostatin_signaling This compound This compound vegfr VEGFR This compound->vegfr inhibits integrin Integrin α5β1 This compound->integrin binds wnt_pathway Wnt Signaling This compound->wnt_pathway inhibits beta_catenin β-catenin This compound->beta_catenin promotes degradation of fak_ras_raf FAK/Ras/Raf/ERK/MAPK Pathway vegfr->fak_ras_raf integrin->fak_ras_raf modulates wnt_pathway->beta_catenin stabilizes cell_migration_inhibition Inhibition of Endothelial Cell Migration wnt_pathway->cell_migration_inhibition affects proteasomal_degradation Proteasomal Degradation beta_catenin->proteasomal_degradation cell_cycle_arrest Cell Cycle Arrest (G1) fak_ras_raf->cell_cycle_arrest leads to apoptosis Apoptosis fak_ras_raf->apoptosis induces fak_ras_raf->cell_migration_inhibition results in angiogenesis_inhibition Inhibition of Angiogenesis cell_cycle_arrest->angiogenesis_inhibition apoptosis->angiogenesis_inhibition cell_migration_inhibition->angiogenesis_inhibition

Caption: Simplified overview of this compound's anti-angiogenic signaling pathways.

Protein Secretion Pathway in Pichia pastoris

pichia_secretion cluster_synthesis Protein Synthesis cluster_translocation ER Translocation & Processing cluster_transport Vesicular Transport cluster_secretion Secretion ribosome Ribosome polypeptide Nascent Polypeptide (with signal peptide) ribosome->polypeptide mrna mRNA mrna->ribosome er Endoplasmic Reticulum (ER) polypeptide->er Translocation folding Folding & Disulfide Bond Formation er->folding signal_cleavage Signal Peptide Cleavage folding->signal_cleavage golgi Golgi Apparatus signal_cleavage->golgi ER to Golgi secretory_vesicles Secretory Vesicles golgi->secretory_vesicles Post-Golgi Trafficking cell_membrane Cell Membrane secretory_vesicles->cell_membrane Fusion extracellular_space Extracellular Medium cell_membrane->extracellular_space Release secreted_protein secreted_protein extracellular_space->secreted_protein Soluble Recombinant This compound

Caption: General overview of the protein secretion pathway in Pichia pastoris.

References

Application Notes and Protocols for In Vivo Models Testing Endostatin's Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endostatin, a 20-kDa C-terminal fragment of type XVIII collagen, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] Angiogenesis is a critical process for tumor growth and metastasis, making its inhibition a key strategy in cancer therapy.[1][4] this compound exerts its anti-angiogenic effects through a complex network of interactions, inhibiting endothelial cell proliferation, migration, and inducing apoptosis.[1][5] Its multifaceted mechanism involves binding to several key receptors on endothelial cells, down-regulating pro-angiogenic signaling pathways while up-regulating anti-angiogenic genes.[6][7] These application notes provide an overview and detailed protocols for three widely used in vivo models to assess the anti-angiogenic efficacy of this compound: the Chick Chorioallantoic Membrane (CAM) Assay, the Matrigel Plug Assay, and Tumor Xenograft Models.

This compound's Anti-Angiogenic Signaling Pathways

This compound's mechanism of action is complex, involving the modulation of multiple signaling cascades that govern angiogenesis. It directly binds to Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2), blocking VEGF-induced signaling.[6] Furthermore, it interacts with α5β1 integrins, disrupting endothelial cell migration.[2][6] this compound also inhibits the activity of Matrix Metalloproteinases (MMPs), such as MMP-2, -9, and -13, which are crucial for the degradation of the extracellular matrix during blood vessel formation.[2][6][8] This multi-targeted approach leads to a broad down-regulation of genes associated with pro-angiogenic activities and an up-regulation of anti-angiogenic genes.[7][9]

G cluster_this compound This compound This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits VEGF Binding Integrin Integrin α5β1 This compound->Integrin Binds & Inhibits MMPs MMP-2, -9, -13 This compound->MMPs Inhibits Activity Apoptosis Endothelial Cell Apoptosis This compound->Apoptosis Induces Gene_Expression Gene Expression (Pro-angiogenic ↓) (Anti-angiogenic ↑) This compound->Gene_Expression Modulates Proliferation Endothelial Cell Proliferation VEGFR2->Proliferation Promotes Migration Endothelial Cell Migration Integrin->Migration Promotes MMPs->Migration Facilitates

Caption: this compound's multi-target inhibition of angiogenic pathways.

Chick Chorioallantoic Membrane (CAM) Assay

Application Note:

The CAM assay is a well-established in vivo model for studying angiogenesis and is particularly useful for the initial screening of pro- and anti-angiogenic compounds.[4][10] The CAM is the highly vascularized extra-embryonic membrane of a developing chick embryo, which serves as a respiratory organ.[4][11] Its accessibility and the fact that the embryo lacks a fully developed immune system until later stages make it an ideal platform for observing the formation of new blood vessels in response to test substances.[10] For testing this compound, a carrier substance (e.g., a gelatin sponge) soaked with the protein is placed on the CAM. The inhibitory effect on vessel growth is then observed and quantified over several days. This assay is cost-effective, relatively simple, and suitable for large-scale screening.[11][12]

Experimental Workflow:

Caption: General workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.

  • Windowing: On day 3, carefully create a small window in the eggshell (approx. 1 cm²) to expose the CAM, avoiding damage to the underlying membrane and embryo. This is typically done in a sterile environment.

  • Sample Preparation: Prepare sterile, dried gelatin sponges (e.g., Gelfoam®) approximately 1 mm³. Saturate the sponges with the desired concentration of this compound solution. For the control group, use the vehicle buffer (e.g., PBS).

  • Application: Gently place the saturated sponge onto the CAM, preferably over a region with smaller, developing vessels and away from major blood vessels.[12]

  • Sealing and Re-incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator for an additional 2-4 days.

  • Observation and Imaging: At the end of the incubation period, re-open the window and observe the CAM under a stereomicroscope. Capture high-resolution images of the area around the sponge for both the treatment and control groups.

  • Quantification: Analyze the captured images to quantify angiogenesis. This can be done by counting the number of blood vessels converging towards the sponge or by using image analysis software to measure vessel density, length, and number of branch points within a defined radius around the implant.[12]

Data Summary:

The CAM assay typically provides semi-quantitative or qualitative data. Results are often expressed as a percentage of inhibition compared to a control or scored based on the degree of vessel sprouting.

ParameterObservationTypical Result with this compoundReference
Vessel SproutingMacroscopic or microscopic counting of vessels growing into or towards the implant.Significant reduction in the number and density of new blood vessels.[4][12]
Angiogenesis ScoreA semi-quantitative score (e.g., 0-5) based on the density and pattern of vessel growth.Lower angiogenesis score compared to vehicle control.[12]

Matrigel Plug Assay

Application Note:

The Matrigel plug assay is a widely used method to quantify in vivo angiogenesis. Matrigel is a solubilized basement membrane preparation that is liquid at 4°C but forms a solid gel at body temperature.[13][14] When mixed with a pro-angiogenic factor (like VEGF or bFGF) and injected subcutaneously into mice, it forms a plug that gets infiltrated by host endothelial and inflammatory cells, which then form a network of new blood vessels. The anti-angiogenic activity of this compound can be assessed by co-administering it within the Matrigel plug or by systemic delivery to the animal. The extent of vascularization within the excised plug is then quantified.[15][16]

Experimental Workflow:

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.

Protocol:

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice).[17]

  • Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice overnight. All subsequent steps should be performed on ice to prevent premature gelation.

  • Mixture Preparation: Prepare the Matrigel mixture. A typical final volume is 0.3-0.5 mL per plug. To the liquid Matrigel, add a pro-angiogenic factor such as bFGF or VEGF (e.g., 150 ng/mL). For the treatment group, add this compound to the desired final concentration. For the control group, add an equal volume of vehicle.

  • Injection: Using a pre-chilled syringe, subcutaneously inject the Matrigel mixture into the flank of the mice.[15] The mixture will quickly solidify into a plug.

  • Incubation Period: Allow 7-14 days for the plug to be vascularized by the host's circulatory system.

  • Plug Excision: After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent). The amount of hemoglobin is directly proportional to the amount of blood and thus vascularization.

    • Immunohistochemistry (IHC): Fix the plugs in formalin, embed in paraffin, and section them.[13] Stain the sections with an antibody against an endothelial cell marker, such as CD31 or CD34, to visualize the microvessels.[15][13] The microvessel density (MVD) can then be quantified by counting the number of stained vessels per unit area.

    • RT-qPCR: Extract total RNA from the plugs and perform RT-qPCR to measure the expression of endothelial markers like CD31 or VE-cadherin.[16]

Data Summary:

ParameterMethodThis compound-Mediated EffectReference
Angiogenesis InhibitionHemoglobin content in Matrigel plugs stimulated with b-FGF.38% reduction in angiogenesis with intravenous administration of an adenovirus encoding this compound.[1]
Microvessel Density (MVD)Immunohistochemical staining for endothelial markers (e.g., CD31).Significant decrease in the number of microvessels within the plug.[15][18]

Tumor Xenograft Models

Application Note:

Tumor xenograft models are indispensable for evaluating the efficacy of anti-cancer agents in a system that mimics human cancer growth in vivo.[19] In these models, human tumor cells are implanted into immunodeficient mice, either subcutaneously (ectopic) or into the organ of origin (orthotopic).[19] These models allow for the assessment of this compound's ability to inhibit tumor growth by suppressing the angiogenesis required to sustain the tumor.[20] Key endpoints include measuring tumor volume and weight, as well as quantifying microvessel density (MVD) within the tumor tissue. These models are crucial for preclinical validation before moving to clinical trials.[19]

Experimental Workflow:

Caption: General workflow for a subcutaneous tumor xenograft study.

Protocol:

  • Cell Culture: Culture the chosen human cancer cell line (e.g., colon, lung, breast carcinoma cells) under standard conditions.[1][20]

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice, 6-8 weeks old).

  • Tumor Implantation: Harvest tumor cells and resuspend them in a sterile medium or a mixture with Matrigel. Inject a specific number of cells (e.g., 1-5 x 10⁶) subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into control and treatment groups.

  • Treatment Administration: Administer this compound (e.g., via intravenous, intraperitoneal, or subcutaneous injection) according to the planned dosing schedule and duration. The control group receives the vehicle on the same schedule.

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (width² x length)/2). Monitor the body weight and overall health of the animals.

  • Study Termination and Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Excise the tumors and record their final weight. Calculate the percentage of tumor growth inhibition compared to the control group.

    • Microvessel Density (MVD): Fix a portion of the tumor tissue in formalin, embed in paraffin, and prepare sections for immunohistochemical staining with an anti-CD31 or anti-CD34 antibody to mark blood vessels.[8] Count the vessels in the most vascularized areas ("hot spots") under a microscope to determine the MVD.[8]

Data Summary:

ModelParameterThis compound-Mediated EffectReference
Colon Carcinoma XenograftTumor Volume84.17% inhibition[8]
Tumor Weight0.197 ± 0.049 g (this compound) vs. 1.198 ± 0.105 g (Control)[8]
Microvessel Density (MVD)31.857 ± 3.515 (this compound) vs. 100.143 ± 4.290 (Control)[8]
Flk-1 (VEGFR-2) Expression34.29% inhibition in expression[8]
AML Chloroma ModelSubcutaneous Tumor GrowthSignificant inhibition compared to controls[18]
Bone Marrow MVDDecreased microvessel density[18]
Lung Carcinoma XenograftMicrovessel Density (MVD)Significantly lower MVD in this compound + DC-T cell therapy group vs. control.[20]

References

Application Notes and Protocols: Endostatin in Vitro Cell Migration and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endostatin, a 20-kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels.[1][2] Its anti-angiogenic activity is primarily attributed to its ability to inhibit endothelial cell proliferation and migration, key events in the angiogenic process.[1][3] this compound interferes with the action of pro-angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][4] These properties make this compound a subject of intense research in cancer therapy and other diseases characterized by pathological angiogenesis.[5]

This document provides detailed application notes and standardized protocols for assessing the in vitro effects of this compound on cell migration and proliferation. The methodologies described are fundamental for researchers investigating anti-angiogenic compounds and their mechanisms of action.

Application Note 1: Analysis of this compound's Effect on Cell Migration

Cell migration is a critical process in angiogenesis, where endothelial cells move to form new vascular structures. This compound has been shown to be a powerful inhibitor of this process.[4][6] It exerts its effects by interacting with cell surface receptors, such as integrins and Vascular Endothelial Growth Factor Receptors (VEGFRs), leading to disruption of the cell's migratory machinery.[7][8] Two common in vitro methods to quantify the effect of this compound on cell migration are the Transwell (or Boyden Chamber) assay and the Wound Healing (or Scratch) assay.

Data Presentation: this compound's Inhibition of Endothelial Cell Migration

The following table summarizes typical quantitative results from in vitro cell migration assays, demonstrating the dose-dependent inhibitory effect of this compound.

Assay TypeCell TypeChemoattractantThis compound ConcentrationObserved EffectReference
Transwell MigrationHUVECs (Human Umbilical Vein Endothelial Cells)VEGF (10 ng/ml)0 - 1000 ng/mlDose-dependent inhibition of migration. IC50 in the picomolar to low nanomolar range.[9][10]
Transwell MigrationHDMECs (Human Dermal Microvascular Endothelial Cells)VEGF2500 ng/mlSignificant inhibition of migration on various extracellular matrix proteins.[11]
Wound HealingEndothelial CellsbFGF or VEGFVariousInhibition of wound closure compared to control.[12][13]
Transwell MigrationMicrovascular Endothelial CellsFGF-2 or VEGF-165Not specifiedMigration was impaired when cells were pretreated or co-treated with this compound.[4]
Experimental Protocol 1: Transwell Migration Assay

This assay measures the chemotactic response of cells to a chemoattractant across a porous membrane.[14][15]

Workflow: Transwell Migration Assay

Transwell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Rehydrate Transwell insert membrane with serum-free medium. prep2 Add chemoattractant (e.g., VEGF) to the lower chamber. prep1->prep2 prep3 Prepare cell suspension in serum-free medium +/- this compound. prep2->prep3 exp1 Seed cells into the upper chamber. prep3->exp1 exp2 Incubate plate for 4-24 hours at 37°C, 5% CO2. exp1->exp2 ana1 Remove non-migrated cells from the top of the membrane. exp2->ana1 ana2 Fix and stain migrated cells on the bottom of the membrane. ana1->ana2 ana3 Image and count stained cells under a microscope. ana2->ana3

Caption: Workflow for the Transwell cell migration assay.

Materials:

  • 24-well plates with Transwell inserts (e.g., 8 µm pore size)

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium (serum-free for assay, complete for culture)

  • Recombinant this compound

  • Chemoattractant (e.g., VEGF, bFGF)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet or DAPI)

  • Cotton swabs

  • Inverted microscope

Procedure:

  • Preparation: Rehydrate the Transwell insert membranes by adding serum-free medium to the top and bottom chambers and incubate for at least 1 hour at 37°C.[16]

  • Chemoattractant Addition: Aspirate the medium and add 600-750 µL of medium containing the chemoattractant (e.g., 10 ng/mL VEGF) to the lower chamber of the 24-well plate.[3]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.[3] Pre-treat the cell suspension with various concentrations of this compound for 30 minutes.[3]

  • Incubation: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.[3] Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal time depends on the cell type and should be determined empirically.[16]

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[16][17]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixation solution for 15-20 minutes. Subsequently, stain the cells with Crystal Violet for 10-20 minutes.[17]

  • Washing: Wash the inserts gently with PBS or water to remove excess stain.[17]

  • Quantification: Count the stained cells in several representative fields of view using an inverted microscope.[18] Alternatively, the bound Crystal Violet can be eluted with 10% acetic acid, and the absorbance can be measured with a plate reader at 590 nm for colorimetric quantification.[17]

Experimental Protocol 2: Wound Healing (Scratch) Assay

This method assesses collective cell migration by creating a cell-free gap ("wound") in a confluent monolayer and monitoring the rate of closure.[19]

Workflow: Wound Healing (Scratch) Assay

Wound_Healing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Seed cells in a multi-well plate and grow to a confluent monolayer. prep2 Create a uniform scratch in the monolayer with a pipette tip. prep1->prep2 prep3 Wash with PBS to remove displaced cells and debris. prep2->prep3 exp1 Add medium containing different concentrations of this compound. prep3->exp1 exp2 Capture initial image (Time 0) of the scratch. exp1->exp2 exp3 Incubate and capture images at regular time intervals (e.g., 6, 12, 24h). exp2->exp3 ana1 Measure the area or width of the cell-free gap in the images. exp3->ana1 ana2 Calculate the rate of wound closure (% closure over time). ana1->ana2

Caption: Workflow for the wound healing (scratch) assay.

Materials:

  • Multi-well plates (e.g., 24-well or 96-well)

  • Endothelial cells

  • Complete cell culture medium

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • PBS

  • Recombinant this compound

  • Microscope with a camera and live-cell imaging capabilities (optional)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to grow to 90-100% confluency.[20]

  • Creating the Wound: Gently create a straight scratch through the center of the cell monolayer using a sterile 200 µL pipette tip.[20] For more reproducible wound widths, use a commercially available culture insert.[21]

  • Washing: Carefully wash the wells twice with PBS to remove detached cells and debris.[20]

  • Treatment: Add fresh culture medium containing various concentrations of this compound to the wells. Include a vehicle-only control. To distinguish between migration and proliferation, a mitosis inhibitor like Mitomycin C can be added, though its concentration must be optimized to avoid toxicity.[13]

  • Image Acquisition: Immediately capture the first image of the wound (Time 0). Place the plate in an incubator at 37°C and 5% CO2. Acquire subsequent images of the same fields at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.[13]

  • Data Analysis: Use image analysis software to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area at Time 0.[22]

    • Percent Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100

Application Note 2: Analysis of this compound's Effect on Cell Proliferation

Cell proliferation is another cornerstone of angiogenesis. This compound inhibits endothelial cell proliferation, partly by inducing G1 phase cell cycle arrest through the downregulation of cyclin D1.[1][23] The MTT and BrdU assays are two widely used methods to measure the effects of compounds like this compound on cell proliferation and viability.

Data Presentation: this compound's Inhibition of Endothelial Cell Proliferation

The following table summarizes typical quantitative results from in vitro proliferation assays.

Assay TypeCell TypeGrowth FactorThis compound ConcentrationObserved EffectReference
Proliferation AssayEndothelial CellsbFGF or VEGFNot specifiedThis compound inhibited cell proliferation stimulated by angiogenic factors.[4]
BrdU IncorporationHDMECsVEGF2500 ng/mlInhibition of VEGF-induced proliferation on specific extracellular matrix proteins.[11]
Proliferation AssayEndothelial CellsNot specifiedNot specifiedThis compound was shown to inhibit endothelial cell proliferation.[3]
MTS AssayHDMECsVEGF (50 ng/mL)Not specifiedSupernatants from this compound-expressing cells inhibited VEGF-stimulated proliferation.[24]
Experimental Protocol 3: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability and proliferation.[25] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[25]

Workflow: MTT Cell Proliferation Assay

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Seed cells in a 96-well plate at optimal density. prep2 Allow cells to adhere (typically overnight). prep1->prep2 exp1 Treat cells with various concentrations of this compound. prep2->exp1 exp2 Incubate for 24-72 hours. exp1->exp2 exp3 Add MTT reagent to each well and incubate for 2-4 hours. exp2->exp3 ana1 Add solubilization solution (e.g., SDS-HCl) to dissolve formazan. exp3->ana1 ana2 Incubate until crystals dissolve (e.g., 4h to overnight). ana1->ana2 ana3 Read absorbance at ~570 nm using a plate reader. ana2->ana3

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • 96-well flat-bottom plates

  • Endothelial cells

  • Complete cell culture medium

  • Recombinant this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)[26]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density depends on the cell line's growth rate and should be determined empirically.

  • Adherence: Allow cells to adhere by incubating for 6-24 hours at 37°C, 5% CO2.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include appropriate controls (untreated cells, vehicle control, and medium-only blank).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[25]

  • Solubilization: Add 100 µL of solubilization solution to each well.[25]

  • Incubation for Solubilization: Wrap the plate in foil and incubate at 37°C for 4 hours to overnight, or shake on an orbital shaker, to ensure complete dissolution of the formazan crystals.[25]

  • Measurement: Read the absorbance at a wavelength between 550-600 nm (typically 570 nm) using a microplate reader.[25] Subtract the background absorbance from the medium-only wells.

Experimental Protocol 4: BrdU Cell Proliferation Assay

The BrdU assay directly measures DNA synthesis. BrdU (5-bromo-2'-deoxyuridine), a thymidine (B127349) analog, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[27][28] Incorporated BrdU is then detected using a specific antibody.[29]

BrdU_Workflow cluster_prep Preparation & Treatment cluster_exp BrdU Labeling & Detection cluster_analysis Analysis prep1 Seed cells and allow to adhere. prep2 Treat cells with this compound for desired duration (e.g., 24-72h). prep1->prep2 exp1 Add BrdU labeling solution to cells and incubate for 2-24 hours. prep2->exp1 exp2 Fix, permeabilize, and denature DNA with acid (e.g., HCl). exp1->exp2 exp3 Add anti-BrdU primary antibody. exp2->exp3 exp4 Add HRP-conjugated secondary antibody. exp3->exp4 exp5 Add TMB substrate and incubate for color development. exp4->exp5 ana1 Add Stop Solution. exp5->ana1 ana2 Read absorbance at 450 nm. ana1->ana2

Caption: this compound's inhibitory mechanisms of action.

References

Sustained Release Formulations for Endostatin Delivery In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and in vivo evaluation of sustained release formulations for endostatin, a potent endogenous inhibitor of angiogenesis. The information compiled herein is intended to guide researchers in the formulation, characterization, and preclinical assessment of long-acting this compound delivery systems for therapeutic applications, primarily in oncology.

Introduction to Sustained this compound Delivery

This compound, a 20 kDa C-terminal fragment of collagen XVIII, has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of preclinical models.[1] Its mechanism of action involves interaction with several cell-surface receptors on endothelial cells, including integrins and VEGF receptors, ultimately leading to the inhibition of endothelial cell proliferation, migration, and the induction of apoptosis.[1][2] However, the clinical translation of this compound has been hampered by its short in vivo half-life, necessitating frequent high-dose administrations to maintain therapeutic concentrations.[3]

Sustained release formulations offer a promising strategy to overcome this limitation by providing prolonged, localized, or systemic exposure to this compound from a single administration. This approach can improve therapeutic efficacy, reduce dosing frequency, and minimize potential side effects.[3] This document outlines key formulation strategies, including biodegradable microspheres, injectable hydrogels, and gene therapy-based approaches, and provides detailed protocols for their implementation and evaluation.

This compound Signaling Pathway

Understanding the molecular mechanisms underlying this compound's anti-angiogenic effects is crucial for the rational design of delivery systems and the interpretation of experimental outcomes. This compound exerts its function by interacting with multiple cell surface receptors on endothelial cells, triggering a cascade of intracellular signaling events that collectively inhibit angiogenesis.

Endostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Binds Integrin Integrin α5β1 This compound->Integrin Binds Ras Ras This compound->Ras Inhibits FAK FAK This compound->FAK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces VEGF VEGF VEGF->VEGFR2 Activates VEGFR2->Ras Activates Integrin->FAK Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Inhibition of Proliferation ERK->Proliferation Promotes Migration Inhibition of Migration FAK->Migration Promotes

This compound's primary anti-angiogenic signaling pathways.

Sustained Release Formulations: Quantitative Data

The following tables summarize key quantitative data from published studies on various sustained release formulations for this compound. This information allows for a comparative analysis of the different delivery platforms.

Table 1: Formulation and In Vitro Release Characteristics
Formulation TypePolymer/VehicleDrug Loading (%)Encapsulation Efficiency (%)Burst Release (%)Sustained Release DurationReference
MicrospheresPLGANot Reported~100%Not Reported>28 days[4]
HydrogelHyaluronic Acid-TyramineNot ReportedNot ReportedNot ReportedNot Reported[5]
Gene TherapyAdenovirusN/AN/AN/A>14 days[6]
Gene TherapyAdeno-associated virusN/AN/AN/A>4 weeks[7]
Table 2: In Vivo Efficacy in Preclinical Models
Formulation TypeAnimal ModelTumor TypeAdministration RouteKey Efficacy ResultsReference
MicrospheresC57BL/6 MiceLewis Lung CarcinomaSubcutaneous10 mg/kg as effective as 2 mg/kg/day free this compound for 35 days.[3][4][3][4]
HydrogelNot specifiedNot specifiedNot specifiedNot specified
Gene TherapyNude MiceMC38 AdenocarcinomaIntravenous40% inhibition of tumor growth.[6][6]
Gene TherapyNude MiceHuman Colorectal CancerIntramuscularSignificant suppression of tumor initiation and growth.[7][7]
Gene TherapyBALB/c MiceRenal Cell CarcinomaIntratumoralSignificant reduction in primary tumor area and pulmonary metastatic nodules.[8][8]
Gene TherapyC57BL/6 MiceLewis Lung CarcinomaOrthotopicInhibition of tumor growth and prolongation of survival.[9][9]

Experimental Protocols

This section provides detailed protocols for the preparation and evaluation of this compound-loaded sustained release formulations.

Preparation of this compound-Loaded PLGA Microspheres (W/O/O Emulsion Method)

This protocol describes the encapsulation of this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres using a water-in-oil-in-oil (W/O/O) double emulsion solvent evaporation technique. This method is suitable for encapsulating water-soluble proteins like this compound and can be tailored to achieve a desired release profile.[4][10]

Materials:

  • This compound (recombinant)

  • Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Span 80

  • Liquid paraffin (B1166041)

  • n-Hexane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Equipment:

  • Homogenizer

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

  • Sieve (e.g., 100 µm)

Protocol:

  • Prepare the inner aqueous phase (W1): Dissolve a known amount of this compound in a small volume of deionized water.

  • Prepare the oil phase (O): Dissolve a specified amount of PLGA in DCM.

  • Form the primary emulsion (W1/O): Add the inner aqueous phase (W1) to the oil phase (O) and homogenize at high speed (e.g., 10,000 rpm) for 1-2 minutes to form a stable water-in-oil emulsion.

  • Prepare the outer oil phase (O2): Mix liquid paraffin with Span 80 (e.g., 1% v/v) as a surfactant.

  • Form the double emulsion (W1/O/O2): Add the primary emulsion (W1/O) to the outer oil phase (O2) and homogenize at a lower speed (e.g., 2,000 rpm) for 2-3 minutes.

  • Solvent evaporation: Transfer the double emulsion to a larger volume of liquid paraffin on a magnetic stirrer and stir for 3-4 hours at room temperature to allow for the evaporation of DCM and the hardening of the microspheres.

  • Microsphere collection and washing:

    • Add an excess of n-hexane to the suspension to precipitate the microspheres.

    • Collect the microspheres by centrifugation (e.g., 3,000 rpm for 5 minutes).

    • Wash the microspheres several times with n-hexane to remove residual oil and surfactant.

  • Drying: Freeze-dry the microspheres for 24-48 hours to obtain a fine, free-flowing powder.

  • Sieving: Pass the dried microspheres through a sieve to obtain a uniform particle size distribution.

Characterization of this compound-Loaded PLGA Microspheres

a) Particle Size and Morphology:

  • Method: Analyze the size distribution and surface morphology of the microspheres using Scanning Electron Microscopy (SEM).

  • Procedure:

    • Mount a small sample of the microspheres onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with gold or another conductive material.

    • Image the microspheres under the SEM at various magnifications.

    • Measure the diameter of a representative sample of microspheres (e.g., >100) to determine the average particle size and size distribution.

b) Drug Loading and Encapsulation Efficiency:

  • Method: Determine the amount of this compound encapsulated within the microspheres.

  • Procedure:

    • Accurately weigh a small amount of microspheres (e.g., 10 mg).

    • Dissolve the microspheres in a suitable organic solvent (e.g., DCM).

    • Extract the this compound into an aqueous buffer (e.g., PBS).

    • Quantify the amount of this compound in the aqueous phase using a suitable protein assay, such as a BCA assay or ELISA.

    • Calculate Drug Loading (%): (Mass of this compound in microspheres / Total mass of microspheres) x 100

    • Calculate Encapsulation Efficiency (%): (Actual drug loading / Theoretical drug loading) x 100

c) In Vitro Release Study:

  • Method: Monitor the release of this compound from the microspheres over time in a physiological buffer.

  • Procedure:

    • Accurately weigh a known amount of this compound-loaded microspheres (e.g., 20 mg).

    • Suspend the microspheres in a known volume of release medium (e.g., PBS pH 7.4 containing 0.02% Tween 80 to prevent protein aggregation) in a sealed container.

    • Incubate the container at 37°C with gentle agitation.

    • At predetermined time points, collect the entire release medium and replace it with fresh medium.

    • Quantify the amount of this compound in the collected samples using a protein assay.

    • Plot the cumulative percentage of this compound released versus time.

Synthesis of this compound-Loaded Hyaluronic Acid-Tyramine (HA-Tyr) Hydrogel

This protocol describes the preparation of an injectable, in situ-forming hydrogel for the sustained delivery of this compound based on the enzymatic crosslinking of tyramine-modified hyaluronic acid.[5][11]

Materials:

  • Hyaluronic acid (HA)

  • Tyramine (B21549) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12-14 kDa)

Equipment:

  • pH meter

  • Lyophilizer

  • Syringes

Protocol:

  • Synthesis of HA-Tyramine Conjugate:

    • Dissolve HA in a mixture of water and an organic solvent (e.g., formamide).

    • Add EDC and NHS to activate the carboxylic acid groups of HA.

    • Add tyramine hydrochloride and adjust the pH to activate the coupling reaction.

    • Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature.

    • Purify the HA-Tyr conjugate by dialysis against deionized water for several days.

    • Lyophilize the purified HA-Tyr to obtain a white solid.

  • Preparation of this compound-Loaded Hydrogel:

    • Dissolve the lyophilized HA-Tyr in PBS to the desired concentration.

    • Dissolve this compound in the HA-Tyr solution.

    • In a separate vial, prepare a solution of HRP in PBS.

    • In another vial, prepare a dilute solution of H₂O₂ in PBS.

    • To form the hydrogel, mix the this compound/HA-Tyr solution with the HRP solution, and then add the H₂O₂ solution. Gelation should occur within minutes. The gelation time can be modulated by adjusting the concentrations of HRP and H₂O₂.

Adenovirus-Mediated this compound Gene Therapy: In Vivo Protocol

This protocol outlines a general procedure for evaluating the in vivo efficacy of an adenovirus vector encoding this compound in a murine tumor model.[6][9]

Materials:

  • Recombinant adenovirus encoding this compound (Ad-Endo)

  • Control adenovirus (e.g., encoding a reporter gene like LacZ or GFP)

  • Tumor cells (e.g., Lewis Lung Carcinoma, B16-F10 melanoma)

  • Immunocompromised or syngeneic mice (depending on the tumor model)

  • Phosphate-buffered saline (PBS), sterile

  • Calipers

Equipment:

  • Animal housing facility

  • Syringes with appropriate gauge needles

  • Anesthesia equipment

Protocol:

  • Tumor Cell Implantation:

    • Harvest tumor cells from culture and resuspend them in sterile PBS or culture medium at the desired concentration.

    • Subcutaneously or orthotopically inject a specific number of tumor cells (e.g., 1 x 10⁶ cells) into the flank or the target organ of the mice.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (length x width²) / 2.

  • Adenovirus Administration:

    • Once tumors have reached the desired size, randomize the mice into treatment and control groups.

    • Administer the Ad-Endo or control adenovirus via the desired route (e.g., intratumoral, intravenous, or intramuscular injection). The dose will depend on the specific vector and experimental design.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth in all groups.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).

  • Analysis of Angiogenesis:

    • Perform immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31) to quantify microvessel density (MVD).

    • Compare the MVD between the Ad-Endo treated group and the control group.

Experimental and Logical Workflows

Visualizing the experimental workflow is essential for planning and executing studies on sustained this compound delivery.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation prep Preparation of Sustained Release Formulation (e.g., Microspheres, Hydrogel) char Physicochemical Characterization (Size, Morphology, Drug Load) prep->char invitro In Vitro Release Study char->invitro animal Animal Model (Tumor Implantation) invitro->animal admin Formulation Administration animal->admin eval Efficacy Evaluation (Tumor Growth, Survival) admin->eval analysis Ex Vivo Analysis (Histology, IHC for MVD) eval->analysis

References

Application Notes: Endostatin Gene Therapy Using Adenoviral Vectors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endostatin is a naturally occurring, 20-kDa C-terminal fragment of collagen XVIII that acts as a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels.[1][2][3] The growth and metastasis of solid tumors are highly dependent on angiogenesis, making it a critical target for cancer therapy.[4] this compound exerts its anti-angiogenic effects through a broad spectrum of mechanisms, including the inhibition of endothelial cell proliferation and migration, and the induction of apoptosis.[2] It has been shown to interfere with the action of pro-angiogenic growth factors like VEGF and bFGF and can down-regulate numerous signaling cascades.[1]

Gene therapy offers a promising strategy to overcome the challenges associated with the large-scale production and short half-life of recombinant this compound protein.[5][6] By delivering the this compound gene directly to the host, the body can be turned into a "factory" for continuous, long-term production of the therapeutic protein.[7] Adenoviral vectors are frequently used for this purpose due to their high efficiency in gene transfer to a wide variety of cell types and their ability to be produced at high titers.[8][9] This document provides detailed application notes and protocols for researchers engaged in the development of this compound gene therapy using adenoviral vectors.

Mechanism of Action of this compound

This compound's anti-angiogenic activity stems from its ability to interact with multiple cell surface receptors and modulate downstream signaling pathways in endothelial cells. It competitively inhibits VEGF binding to its receptors (VEGFR-1, VEGFR-2, and VEGFR-3), blocking subsequent signaling cascades.[10] Furthermore, this compound interacts with integrins (such as α5β1), disrupts focal adhesions, and inhibits the enzymatic activity of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during blood vessel invasion.[10] This multi-targeted approach contributes to the potent inhibition of endothelial cell proliferation, migration, and tube formation, ultimately leading to the suppression of tumor angiogenesis.[2][10]

G cluster_0 This compound This compound This compound VEGFRs VEGFR-1, VEGFR-2, VEGFR-3 This compound->VEGFRs Competitively Inhibits VEGF Binding Integrins Integrin α5β1 This compound->Integrins Binds to & Disrupts Focal Adhesions MMPs MMP-2, MMP-9 This compound->MMPs Inhibits Activity Apoptosis Endothelial Cell Apoptosis This compound->Apoptosis Induces GeneExpression Pro-angiogenic Gene Expression This compound->GeneExpression Down-regulates Proliferation Endothelial Cell Proliferation VEGFRs->Proliferation Migration Endothelial Cell Migration Integrins->Migration MMPs->Migration

Caption: this compound's multi-targeted anti-angiogenic mechanism of action.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of adenoviral-mediated this compound gene therapy has been evaluated in numerous studies. The following tables summarize key quantitative findings.

Table 1: In Vivo this compound Expression Levels and Tumor Response

Animal ModelCancer TypeVector & DoseAdministration RoutePeak Serum this compoundTumor Growth InhibitionReference
Nude MiceJC Breast CarcinomaADV.mEndSystemic605-1740 ng/mL (mean 936 ng/mL)Significant reduction (P < 0.001)[5][11]
Nude MiceLewis Lung CarcinomaADV.mEndSystemic605-1524 ng/mL78% reduction vs. control (P = 0.041)[11]
Nude MiceLiver (BEL-7402 xenograft)Ad/hEndoIntratumoral87.52 ± 8.34 ng/mL (Day 3)46.50% vs. Ad/LacZ control (P < 0.05)[12]
Nude MiceNasopharyngeal (CNE-2 xenograft)Ad/hEndoIntratumoralPeak at Day 3, lasted 2-3 weeksSignificant inhibition[13]
Nude MiceColon Adenocarcinoma (MC38)Ad-ss-mEndoIntravenous1770 ± 292 ng/mL (Day 4)40% inhibition[7]
FVB MiceMammary Tumor (MidT2-1)MECB (1x10¹⁰ particles)Intravenous215-257 ng/mL (Day 3)Initial inhibition, blocked by anti-Ad antibodies[3]
129/J MiceEOMA (Hemangioendothelioma)AdENDO-YFP (2x10⁹ PFU)Systemic1.34 ± 0.42 µg/mLInhibition of lung metastasis[14]
Human PatientsAdvanced Solid TumorsAd-rhE (E10A) (10¹⁰-10¹² vp)IntratumoralIncreased expression in 13 of 14 patientsWell tolerated, no dose-limiting toxicity[6]

Table 2: In Vitro Efficacy of Adenovirally-Produced this compound

AssayCell LineVectorKey FindingReference
Cell ProliferationHUVECAd/hEndo (MOI 20)57.2% inhibition[12]
Cell ProliferationEndothelial CellsADV.mEndBiologically active in vitro[11]
Cell MigrationEndothelial CellsAv3mEndoPotent inhibition of migration[15]
Tube FormationHUVEC / HDMECHECB / MECBDisruption of tubule formation[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound gene therapy research using adenoviral vectors.

Protocol 1: Construction of Recombinant Adenoviral Vector (Ad-Endostatin)

This protocol outlines the general steps for creating a replication-defective adenoviral vector expressing a secretable form of this compound.

Objective: To clone the human or murine this compound gene into an adenoviral shuttle plasmid and generate a recombinant adenovirus.

Materials:

  • Source of this compound cDNA (e.g., human placenta, mouse liver)

  • PCR primers for this compound

  • Ig-κ leader sequence (for secretion)

  • Adenoviral shuttle plasmid (e.g., pAvmEndoLxr)

  • Adenoviral backbone plasmid (e.g., pSQ3)

  • Restriction enzymes

  • T4 DNA Ligase

  • Competent E. coli

  • Producer cell line (e.g., HEK293)

  • Transfection reagent

Procedure:

  • Gene Amplification: Amplify the this compound cDNA using PCR. It is crucial to fuse a secretion signal sequence, such as the Ig-κ leader peptide, in-frame to the 5' end of the this compound gene to ensure the expressed protein is secreted from the host cells.[14]

  • Shuttle Plasmid Construction: Clone the signal-endostatin chimeric DNA fragment into an adenoviral shuttle plasmid. This is typically done using restriction enzyme digestion and ligation. The shuttle plasmid contains the expression cassette (promoter, the cloned gene, and a polyadenylation signal) flanked by sequences for homologous recombination.

  • Recombination and Vector Generation: Co-transfect the producer cell line (e.g., HEK293) with the linearized shuttle plasmid and the adenoviral backbone plasmid. Recombination between the plasmids will generate the recombinant adenoviral genome.[16] Alternatively, Cre/lox-mediated systems can be used for recombination.[16]

  • Plaque Purification: Monitor the transfected cells for cytopathic effect (CPE). Harvest the cells and lysate, and perform several rounds of plaque purification to isolate a single clonal virus.

  • Viral Amplification and Titer Determination: Amplify the purified virus by infecting larger cultures of producer cells. After harvesting, determine the viral titer, typically reported as viral particles per milliliter (VP/mL) or plaque-forming units per milliliter (PFU/mL).

G cluster_workflow Ad-Endostatin Vector Construction Workflow A 1. PCR Amplification (this compound cDNA + Secretion Signal) B 2. Ligation (Insert into Shuttle Plasmid) A->B C 3. Co-transfection (Shuttle + Backbone Plasmids into HEK293 cells) B->C D 4. Homologous Recombination (In HEK293 cells) C->D E 5. Viral Rescue & Plaque Purification D->E F 6. Viral Amplification & Titer Determination E->F G Final Product: High-titer Ad-Endostatin Stock F->G

Caption: Workflow for constructing a recombinant this compound adenovirus.
Protocol 2: Adenovirus Production, Purification, and Quality Control

Large-scale, high-quality vector production is essential for both preclinical and clinical applications.[17]

Objective: To produce, purify, and qualify a large batch of Ad-Endostatin.

Procedure:

  • Upstream Processing (Production):

    • Seed producer cells (e.g., HEK293, PER.C6) in a suitable culture vessel (e.g., flasks, cell factories, or bioreactors).[17][18][19]

    • Infect the cell culture with a low multiplicity of infection (MOI) of the Ad-Endostatin seed stock.

    • Incubate until optimal CPE is observed (typically 2-3 days).

    • Harvest the cells and culture medium.

  • Downstream Processing (Purification):

    • Lyse the cells to release viral particles using methods like freeze-thaw cycles.

    • Treat the lysate with nucleases (e.g., Benzonase) to digest host cell DNA and RNA.

    • Clarify the lysate by centrifugation or depth filtration to remove cell debris.[17]

    • Purify the adenovirus using methods such as cesium chloride (CsCl) density gradient ultracentrifugation or, for larger scales, chromatography (e.g., ion-exchange).[17]

    • Perform buffer exchange and concentration using Tangential Flow Filtration (TFF).[17]

    • Sterile filter the final product through a 0.22 µm filter.

  • Quality Control (QC) Assays:

    • Titer: Determine the physical titer (VP/mL) by methods like qPCR or A260nm absorbance, and the infectious titer (PFU/mL) by a plaque assay.[20]

    • Purity: Assess purity using SDS-PAGE to visualize viral proteins and check for contaminants.

    • Identity: Confirm the presence of the this compound gene using PCR or restriction digest analysis.

    • Safety: Test for sterility (absence of bacteria/fungi), mycoplasma, and endotoxin. Test for replication-competent adenovirus (RCA).[21]

    • Potency: Confirm the biological activity of the expressed this compound using an in vitro assay, such as an endothelial cell proliferation or migration inhibition assay.[21]

G cluster_qc Adenovirus Quality Control Logic Start Purified Viral Vector Lot Titer Titer Assay (VP/mL, PFU/mL) Start->Titer Purity Purity Assay (SDS-PAGE) Start->Purity Identity Identity Assay (PCR, Restriction Digest) Start->Identity Safety Safety Assays (Sterility, Endotoxin, RCA) Start->Safety Potency Potency Assay (e.g., Cell Proliferation) Start->Potency Release Lot Release for Use Titer->Release Pass Fail Lot Fails QC Titer->Fail Fail Purity->Release Pass Purity->Fail Fail Identity->Release Pass Identity->Fail Fail Safety->Release Pass Safety->Fail Fail Potency->Release Pass Potency->Fail Fail

Caption: Key quality control assays for adenoviral vector lot release.
Protocol 3: In Vivo Antitumor Efficacy Study

This protocol describes a typical xenograft mouse model to evaluate the antitumor effects of Ad-Endostatin.

Objective: To determine if Ad-Endostatin treatment can inhibit tumor growth and angiogenesis in a mouse model.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID mice)

  • Tumor cells (e.g., Lewis Lung Carcinoma, human colon/liver cancer cells)

  • Ad-Endostatin and a control vector (e.g., Ad-LacZ or Ad-GFP)

  • Calipers for tumor measurement

  • Anesthesia

  • Syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign mice into treatment groups (e.g., Ad-Endostatin, Control Vector, Saline).

  • Vector Administration:

    • Intratumoral (i.t.): Directly inject the vector (e.g., 10¹⁰ VP in 50-100 µL saline) into the center of the tumor. This may be repeated over a set schedule (e.g., once every 3-4 days for 5 courses).[13][22]

    • Systemic (i.v.): Inject the vector into the lateral tail vein.[7][15]

  • Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width)² x length / 2.[7]

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At defined time points, collect blood samples via retro-orbital or tail vein bleed to measure serum this compound levels by ELISA.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

    • Excise tumors, weigh them, and process them for further analysis.

    • Process lungs and other organs to assess metastasis.[11]

    • Perform immunohistochemical (IHC) staining on tumor sections for markers like CD31 to quantify microvessel density (MVD).

    • Analyze vector biodistribution by performing qPCR for the vector DNA in various tissues (e.g., liver, spleen, lung, tumor).[23][24]

G cluster_invivo In Vivo Efficacy Study Workflow A 1. Tumor Cell Implantation (Subcutaneous) B 2. Tumor Growth to Palpable Size A->B C 3. Randomization into Treatment Groups B->C D 4. Vector Administration (Intratumoral or Systemic) C->D E 5. Monitoring (Tumor Volume, Body Weight, Blood Collection) D->E F 6. Study Endpoint (Tumor Excision, Organ Harvest) E->F G 7. Data Analysis (Tumor Growth Curves, MVD, Metastasis, Survival) F->G

Caption: General workflow for an in vivo tumor model experiment.

Safety and Biodistribution

The safety profile and biodistribution of the adenoviral vector are critical considerations for clinical translation.

  • Toxicity: In a Phase I clinical trial, intratumoral injection of an adenovirus encoding human this compound (up to 10¹² vp) was well tolerated, with the most common adverse events being transient fever and local injection site reactions.[6] However, some preclinical studies in mice have reported acute, dose-dependent toxicity following high-dose systemic delivery of this compound-expressing adenoviruses, which was not observed with control vectors.[14] This highlights the importance of administration route and dose escalation studies.

  • Biodistribution: Following intravenous injection, adenoviral vectors primarily distribute to the liver.[7] After intratumoral injection, the vector can be detected in the blood and at the injection site, but is rarely found in urine or stool.[6] Studies with other adenoviral vectors delivered intradermally show that distribution is largely confined to the injection site and draining lymph nodes.[23] The specific serotype of the adenovirus can also significantly alter the biodistribution profile.[24]

  • Immunogenicity: A key challenge with adenoviral vectors is the host immune response. Pre-existing neutralizing antibodies against common adenovirus serotypes (like Ad5) can limit the efficacy of systemic administration.[8] While repeated intratumoral injections in one study did not lead to a continuous increase in neutralizing antibodies, the potential for an immune response to block efficacy, especially upon re-administration, remains a concern.[3][13]

References

Methods for measuring endostatin levels in serum and tissue

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of Endostatin in Serum and Tissue

This compound, a 20-kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels. Its role in regulating tumor growth and other angiogenesis-dependent diseases has made it a significant target of interest for researchers, scientists, and drug development professionals. Accurate and reliable measurement of this compound levels in biological samples such as serum and tissue is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics.

This document provides detailed application notes and protocols for the most common methods used to measure this compound levels: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC). Additionally, an overview of mass spectrometry-based approaches is included.

Methods for Measuring this compound Levels

Several well-established methods are available for the quantification and localization of this compound. The choice of method depends on the research question, the sample type, and the required sensitivity and specificity.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying this compound in liquid samples like serum and plasma. It offers high sensitivity and is suitable for high-throughput analysis.[1][2][3]

  • Western Blotting: This technique is used to detect and semi-quantify this compound in tissue lysates and cell extracts. It provides information on the molecular weight of the detected protein, which can be useful for identifying specific fragments.[4][5]

  • Immunohistochemistry (IHC): IHC is used to visualize the localization and distribution of this compound within tissue sections. This method provides valuable spatial information about protein expression in the context of tissue architecture.[4][6][7]

  • Mass Spectrometry (MS): Advanced MS-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high specificity and the potential for absolute quantification of this compound.[8][9][10]

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound levels in human serum, as measured by ELISA in various studies.

Table 1: this compound Levels in Serum of Healthy Individuals

PopulationSample Size (n)Mean/Median this compound Level (ng/mL)Range (ng/mL)Reference
Healthy Volunteers1814.1 (Median)1.0 - 19.3[11]
Healthy Controls4851.9 (Median)45.1 - 76.0[12]
Healthy Controls3425.8 (Mean)Not Reported[13]
Healthy Controls84136.1 (Median)Not Reported[1]
Healthy Volunteers50105 ± 12 (Mean ± SD)81 - 132[2]
Healthy Women5789.5 (Median)82.5 - 100.5[14]

Table 2: this compound Levels in Serum of Cancer Patients

Cancer TypeSample Size (n)Mean/Median this compound Level (ng/mL)Range (ng/mL)Reference
Clear Cell Renal Carcinoma (Stage IV)1524.6 (Median)15.1 - 54.0[11]
Non-Small Cell Lung Cancer10568.5 (Median)53.5 - 84.6[12]
Soft Tissue Sarcoma2543.0 (Mean)Not Reported[13]
Colorectal Cancer143151.1 (Median)Not Reported[1]
Pancreatic Cancer-Significantly increased vs. controlsNot Reported[5]

This compound Signaling Pathway

This compound exerts its anti-angiogenic effects by interacting with several cell surface receptors and modulating multiple downstream signaling pathways. Key interactions include binding to integrins (such as α5β1 and αvβ3), vascular endothelial growth factor receptors (VEGFRs), and glypicans. These interactions can lead to the inhibition of endothelial cell proliferation, migration, and survival.[11][13][15][16][17] One of the key mechanisms is the inhibition of the Wnt signaling pathway by promoting the degradation of β-catenin.

Endostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Integrin Integrin α5β1 This compound->Integrin VEGFR VEGFR-2 This compound->VEGFR Inhibits binding beta_catenin β-catenin This compound->beta_catenin Promotes degradation VEGF VEGF VEGF->VEGFR FAK FAK Integrin->FAK Ras Ras VEGFR->Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Proteasome Proteasome beta_catenin->Proteasome

This compound signaling pathways.

Experimental Protocols

This compound Measurement in Serum/Plasma by ELISA

This protocol provides a general procedure for a sandwich ELISA. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.[4][16]

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_sample Add 100 µL of Standard or Sample to Wells prep->add_sample incubate1 Incubate 2.5h at RT or Overnight at 4°C add_sample->incubate1 wash1 Wash Wells 4x incubate1->wash1 add_biotin Add 100 µL of Biotinylated Antibody wash1->add_biotin incubate2 Incubate 1h at RT add_biotin->incubate2 wash2 Wash Wells 4x incubate2->wash2 add_strep Add 100 µL of Streptavidin-HRP wash2->add_strep incubate3 Incubate 45 min at RT add_strep->incubate3 wash3 Wash Wells 4x incubate3->wash3 add_sub Add 100 µL of TMB Substrate wash3->add_sub incubate4 Incubate 30 min at RT in the Dark add_sub->incubate4 add_stop Add 50 µL of Stop Solution incubate4->add_stop read Read Absorbance at 450 nm add_stop->read analyze Analyze Data read->analyze end End analyze->end Western_Blot_Workflow start Start prep Tissue Lysate Preparation start->prep quant Protein Quantification (e.g., BCA Assay) prep->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (Anti-Endostatin) block->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection imaging Imaging detection->imaging end End imaging->end IHC_Workflow start Start deparaffin Deparaffinization and Rehydration start->deparaffin retrieval Antigen Retrieval deparaffin->retrieval blocking_perox Blocking of Endogenous Peroxidase retrieval->blocking_perox blocking_serum Serum Blocking blocking_perox->blocking_serum primary_ab Primary Antibody Incubation (Anti-Endostatin) blocking_serum->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Biotinylated) wash1->secondary_ab wash2 Washing secondary_ab->wash2 enzyme_conj Enzyme Conjugate (Streptavidin-HRP) wash2->enzyme_conj wash3 Washing enzyme_conj->wash3 chromogen Chromogen Substrate (DAB) wash3->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydrate Dehydration and Mounting counterstain->dehydrate imaging Microscopic Examination dehydrate->imaging end End imaging->end

References

Application Notes and Protocols: Chick Chorioallantoic Membrane (CAM) Assay for Endostatin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing the Chick Chorioallantoic Membrane (CAM) assay to assess the anti-angiogenic activity of endostatin. This compound, a C-terminal fragment of type XVIII collagen, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] The CAM assay offers a robust, cost-effective, and ethically sound in vivo platform to study the effects of this compound on neovascularization.[3][4][5]

Principle of the CAM Assay

The CAM is a highly vascularized extraembryonic membrane of the chicken embryo that serves as its primary respiratory organ.[5][6][7] Its accessibility and the rapid development of its vascular network make it an ideal model for studying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds.[3][5][7] In this assay, this compound is applied directly to the CAM, and its effect on blood vessel growth is observed and quantified over a set period.

Applications in this compound Research

  • Screening of this compound Analogs: The CAM assay is a valuable tool for the rapid screening of different this compound variants or formulations for their anti-angiogenic potential.

  • Mechanism of Action Studies: By observing the morphological changes in the vasculature, researchers can gain insights into how this compound inhibits blood vessel formation.[8]

  • Combination Therapy Evaluation: The assay can be used to assess the synergistic or additive effects of this compound when used in combination with other anti-cancer or anti-angiogenic drugs.[9]

  • Preclinical Assessment: As an intermediate step between in vitro cell culture and mammalian in vivo studies, the CAM assay provides crucial preclinical data on the anti-angiogenic efficacy of this compound.[3]

Experimental Protocol

This protocol outlines the key steps for performing a CAM assay to evaluate the anti-angiogenic activity of this compound.

Materials
  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator with humidity control

  • Sterile phosphate-buffered saline (PBS)

  • This compound (recombinant or purified)

  • Control vehicle (e.g., PBS or formulation buffer)

  • Sterile filter paper discs or gelatin sponges

  • Stereomicroscope with a camera

  • Image analysis software

  • 70% ethanol (B145695)

  • Sterile forceps and scissors

  • Small drill or Dremel tool

  • Adhesive tape or paraffin (B1166041) film

Procedure
  • Egg Incubation:

    • Obtain fertilized chicken eggs and incubate them at 37.5°C with 60-85% humidity.[6][10] It is recommended to rotate the eggs for the first 3 days of incubation.[10]

    • On embryonic day 3 (ED3), wipe the eggs with 70% ethanol to sterilize the shell surface.

  • Creating a Window in the Eggshell:

    • On ED3 or ED4, create a small window in the eggshell.[10][11] A common method is to first make a small hole in the blunt end of the egg over the air sac and aspirate a small amount of albumin (approx. 2-3 mL).[11][12] This helps to detach the CAM from the shell membrane.

    • Carefully use a small drill or Dremel tool to cut a 1-2 cm² window in the shell on the side of the egg.

    • Gently remove the shell piece without damaging the underlying CAM.

  • Application of this compound:

    • On embryonic day 7 or 8, when the CAM is well-developed, apply the test substance.[3][13]

    • Prepare sterile filter paper discs or gelatin sponges soaked with a known concentration of this compound.[3][13] A typical concentration might be in the range of 1-10 µg per disc/sponge.

    • As a negative control, apply discs/sponges soaked in the vehicle solution (e.g., PBS).

    • Carefully place the disc or sponge on a non-vascular area of the CAM, avoiding major blood vessels.

  • Incubation and Observation:

    • Seal the window with sterile adhesive tape or paraffin film to prevent dehydration and contamination.

    • Return the eggs to the incubator and continue incubation for 48-72 hours.

    • Observe the area around the applied substance daily using a stereomicroscope and capture images at designated time points.

  • Quantification of Angiogenesis:

    • After the incubation period (e.g., on ED10 or ED12), the anti-angiogenic effect is quantified.[13]

    • This can be done by counting the number of blood vessel branch points within a defined area around the disc/sponge.[6]

    • Image analysis software can be used to measure parameters such as total vessel length, vessel density, and the number of branching points.[7][14][15]

    • The results are typically expressed as a percentage of inhibition compared to the control group.

Data Presentation

Quantitative data from the CAM assay should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Quantification of this compound's Anti-Angiogenic Effect on the CAM

Treatment GroupConcentration (µ g/disc )Number of Blood Vessel Branch Points (Mean ± SD)Inhibition of Angiogenesis (%)
Vehicle Control (PBS)055 ± 60
This compound138 ± 530.9
This compound522 ± 460.0
This compound1011 ± 380.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions. A study using recombinant human this compound at 6 mg/disc showed a significant reduction in the number of vessels in the CAM assay after 10 days of treatment.[16]

Visualizations

Experimental Workflow

CAM_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis egg_incubation Fertilized Egg Incubation (ED0-ED3) window Create Window in Shell (ED3-ED4) egg_incubation->window application Apply this compound/Control to CAM (ED7-ED8) window->application incubation_obs Incubate and Observe (48-72 hours) application->incubation_obs imaging Image Acquisition incubation_obs->imaging quantification Quantify Angiogenesis imaging->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis

Caption: Experimental workflow for the Chick Chorioallantoic Membrane (CAM) assay.

This compound Signaling Pathway in Angiogenesis Inhibition

This compound exerts its anti-angiogenic effects through a multi-faceted mechanism, primarily by interfering with the signaling of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[2] It directly binds to VEGF receptors (VEGFR-1 and VEGFR-2), preventing VEGF from binding and initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation.[1] Furthermore, this compound can interact with integrins, such as α5β1, which disrupts endothelial cell adhesion and migration.[17][18] It also inhibits the activity of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a necessary step for new blood vessel formation.[1]

Endostatin_Signaling_Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Integrin Integrin α5β1 FAK FAK Integrin->FAK VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Blocks This compound->Integrin Binds This compound->FAK Inhibits Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival MAPK Ras/Raf/MAPK FAK->MAPK Migration Migration MAPK->Migration Tube_Formation Tube Formation MAPK->Tube_Formation

Caption: Simplified signaling pathway of this compound's anti-angiogenic activity.

References

Application Notes and Protocols for the Detection of Endostatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the detection and quantification of Endostatin using two common immunoassays: Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, a summary of the key signaling pathways influenced by this compound is presented.

This compound Signaling Pathway

This compound, a 20-kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis. It exerts its anti-angiogenic effects by interacting with several cell surface receptors, triggering a cascade of intracellular events that ultimately inhibit endothelial cell proliferation, migration, and survival. The diagram below illustrates the key signaling pathways modulated by this compound.

Endostatin_Signaling This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Binds & Inhibits Integrin_a5b1 Integrin α5β1 This compound->Integrin_a5b1 Binds Apoptosis Apoptosis This compound->Apoptosis Induces Wnt Wnt Signaling This compound->Wnt Inhibits beta_catenin β-catenin This compound->beta_catenin Promotes Degradation FAK FAK VEGFR2->FAK Src Src Integrin_a5b1->Src VEGF VEGF VEGF->VEGFR2 Activates Ras Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Caveolin1 Caveolin-1 Src->Caveolin1 Migration Cell Migration Caveolin1->Migration Inhibits Wnt->beta_catenin Stabilizes Degradation Proteasomal Degradation beta_catenin->Degradation

Caption: this compound signaling pathways.

Western Blot Protocol for this compound

Western blotting is a technique used to detect specific proteins in a sample. The following is a general protocol for the detection of this compound. Optimization of conditions, such as antibody concentrations and incubation times, may be required for specific experimental setups.

Experimental Workflow

Western_Blot_Workflow A 1. Sample Preparation (Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to PVDF or Nitrocellulose Membrane) B->C D 4. Blocking (to prevent non-specific binding) C->D E 5. Primary Antibody Incubation (Anti-Endostatin) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis G->H

Caption: Western Blot experimental workflow.

Detailed Methodology
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Mix 20-40 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto a 12% or 15% polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Transfer can be performed using a wet or semi-dry transfer system. A typical wet transfer is run at 100V for 1-2 hours or overnight at 30V at 4°C.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Endostatin antibody in the blocking buffer. The optimal dilution should be determined empirically but a starting point of 1:1000 is common.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10-15 minutes each with TBST.

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensity using densitometry software. Normalize the this compound signal to a loading control (e.g., β-actin or GAPDH).

Quantitative Data for Western Blot
ParameterRecommended RangeNotes
Protein Load 20 - 50 µg of total cell lysateThe optimal amount may vary depending on the abundance of this compound in the sample.
Primary Antibody Dilution 1:500 - 1:2000The ideal dilution should be determined by titration to achieve a strong signal with minimal background.
Secondary Antibody Dilution 1:2000 - 1:10000Dependent on the specific antibody and detection system used.
Blocking Time 1 hour at RT or overnight at 4°C
Primary Antibody Incubation Overnight at 4°C or 2 hours at RTOvernight incubation at 4°C is often recommended for better specificity.
Secondary Antibody Incubation 1 hour at RT

ELISA Protocol for this compound

ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The following is a general protocol for a sandwich ELISA to measure this compound concentrations in various biological samples.

Experimental Workflow

ELISA_Workflow A 1. Coat Plate with Capture Antibody B 2. Block Plate A->B C 3. Add Samples and Standards B->C D 4. Add Detection Antibody C->D E 5. Add Enzyme-Conjugated Secondary Antibody D->E F 6. Add Substrate & Develop Color E->F G 7. Stop Reaction & Read Absorbance F->G H 8. Data Analysis G->H

Caption: ELISA experimental workflow.

Detailed Methodology

This protocol is based on commercially available this compound ELISA kits. Refer to the specific kit manual for precise instructions.

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.

  • Assay Procedure:

    • Add 100 µL of Assay Diluent to each well.

    • Add 50 µL of standard, control, or sample to the appropriate wells. It is recommended to run all samples and standards in duplicate.

    • Cover the plate and incubate for 2 hours at room temperature on a horizontal orbital microplate shaker.

    • Aspirate each well and wash, repeating the process four times for a total of five washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

    • Add 200 µL of this compound Conjugate to each well.

    • Cover the plate and incubate for 2 hours at room temperature on the shaker.

    • Repeat the aspiration/wash as in step 4.

    • Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

    • Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set to 540 nm or 570 nm.

  • Data Analysis:

    • Average the duplicate readings for each standard, control, and sample and subtract the average zero standard optical density.

    • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve.

    • Use the standard curve to determine the concentration of this compound in the samples.

Quantitative Data for a Typical Human this compound ELISA Kit[1]
ParameterValue
Assay Type Solid Phase Sandwich ELISA
Sample Type Cell Culture Supernates, Serum, Plasma, Saliva
Sample Volume 10-50 µL
Assay Range 0.3 - 10 ng/mL
Sensitivity 0.063 ng/mL
Incubation Time (Sample) 2 hours
Incubation Time (Conjugate) 2 hours
Incubation Time (Substrate) 30 minutes
Detection Method Colorimetric
Wavelength 450 nm (Correction at 540 nm or 570 nm)

Application Notes and Protocols for Endostatin Studies in an Orthotopic Murine Mammary Carcinoma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing an orthotopic murine mammary carcinoma model to investigate the efficacy of endostatin, a potent endogenous inhibitor of angiogenesis. This model closely mimics human breast cancer progression, making it a valuable tool for preclinical evaluation of anti-angiogenic therapies.

Introduction

This compound, a 20 kDa C-terminal fragment of collagen XVIII, has demonstrated significant anti-tumor activity by inhibiting endothelial cell proliferation, migration, and angiogenesis.[1] It is known to interfere with the pro-angiogenic actions of growth factors like VEGF and bFGF. The orthotopic murine mammary carcinoma model, particularly using the 4T1 cell line, is a well-established platform for studying breast cancer.[2] The 4T1 cells, when implanted into the mammary fat pad of BALB/c mice, spontaneously metastasize to distant organs, mirroring the progression of stage IV human breast cancer.[2] This model, therefore, provides a clinically relevant system to assess the therapeutic potential of this compound.

Key Signaling Pathways of this compound

This compound exerts its anti-angiogenic effects through multiple signaling pathways within endothelial cells. A key mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, which leads to the degradation of β-catenin and subsequent downregulation of genes involved in cell cycle progression.[3] Additionally, this compound can interact with several cell surface receptors, including integrins (such as α5β1) and VEGFRs, modulating endothelial cell-matrix interactions and inhibiting downstream signaling cascades.[1][4]

Endostatin_Signaling This compound Signaling Pathway in Endothelial Cells This compound This compound Integrin Integrin α5β1 This compound->Integrin binds VEGFR VEGFR This compound->VEGFR interferes Wnt_Pathway Wnt Signaling Pathway This compound->Wnt_Pathway inhibits Angiogenesis Angiogenesis (Proliferation, Migration) Integrin->Angiogenesis inhibits VEGFR->Angiogenesis inhibits Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Cell_Cycle_Genes Cell Cycle Genes (e.g., Cyclin D1) TCF_LEF->Cell_Cycle_Genes transcribes Cell_Cycle_Genes->Angiogenesis promotes

Caption: this compound's anti-angiogenic signaling cascade.

Experimental Workflow

The general workflow for studying this compound in an orthotopic murine mammary carcinoma model involves several key stages, from cell culture to data analysis. This systematic approach ensures reproducibility and reliable data acquisition.

Experimental_Workflow Orthotopic Mammary Carcinoma Model Workflow Cell_Culture 4T1 Cell Culture Orthotopic_Injection Orthotopic Injection into Mammary Fat Pad Cell_Culture->Orthotopic_Injection Tumor_Growth Tumor Growth Monitoring (Calipers/Bioluminescence) Orthotopic_Injection->Tumor_Growth Treatment This compound Administration Tumor_Growth->Treatment Data_Collection Data Collection (Tumor Volume, Metastasis) Treatment->Data_Collection Analysis Histological & Molecular Analysis (MVD, Apoptosis) Data_Collection->Analysis

Caption: Experimental workflow for this compound studies.

Detailed Experimental Protocols

Protocol 1: Establishment of Orthotopic 4T1 Mammary Tumors

This protocol details the procedure for establishing orthotopic mammary tumors in BALB/c mice using the 4T1 murine mammary carcinoma cell line. For in vivo imaging, luciferase-expressing 4T1 cells (4T1-luc2) can be utilized.

Materials:

  • 4T1 or 4T1-luc2 murine mammary carcinoma cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Female BALB/c mice (6-8 weeks old)

  • Tuberculin syringes (1 mL) with 27G needles

  • Anesthetic (e.g., isoflurane)

  • Electric hair trimmer

  • 70% ethanol

Procedure:

  • Cell Culture: Culture 4T1 or 4T1-luc2 cells in a T-75 flask with complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of injection, harvest sub-confluent cells by trypsinization. Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 2 x 10^5 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize a female BALB/c mouse using isoflurane. Shave the fur around the fourth inguinal mammary fat pad.[5] Clean the injection site with 70% ethanol.

  • Orthotopic Injection: Gently pinch the skin over the fourth mammary fat pad. Insert a 27G needle into the center of the fat pad and inject 50 µL of the cell suspension (containing 1 x 10^4 cells).[5]

  • Post-injection Monitoring: Monitor the mice for tumor development. Tumors typically become palpable within 7-10 days. Tumor growth can be monitored by caliper measurements (Volume = (Length x Width^2)/2) or by bioluminescence imaging for 4T1-luc2 cells.[6]

Protocol 2: Recombinant Human this compound (rhES) Treatment

This protocol outlines a general procedure for the administration of recombinant human this compound to mice bearing orthotopic mammary tumors. Dosing and schedule may need to be optimized based on the specific recombinant this compound product and experimental goals.

Materials:

  • Recombinant human this compound (rhES)

  • Sterile saline solution

  • Syringes and needles for administration (e.g., subcutaneous or intravenous)

Procedure:

  • Tumor Establishment: Allow orthotopic tumors to reach a predetermined size (e.g., 100-200 mm³) before initiating treatment.

  • Treatment Groups: Randomly assign mice to different treatment groups:

    • Vehicle Control (e.g., saline)

    • rhES alone

    • Chemotherapy alone (optional, for combination studies)

    • rhES in combination with chemotherapy (optional)

  • rhES Administration: A previously reported dosing regimen for rhES in a xenograft model involved daily intravenous injections.[7] Doses in preclinical studies have varied, and optimization is recommended. For example, a study on a human breast cancer xenograft model used a regimen that resulted in measurable anti-tumor effects.[8]

  • Monitoring: Continue to monitor tumor volume and the general health of the mice throughout the treatment period.

Protocol 3: Assessment of Microvessel Density (MVD)

This protocol describes the immunohistochemical staining for CD34 to quantify microvessel density in tumor tissues, a key indicator of angiogenesis.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues

  • Microtome

  • Glass slides

  • Anti-CD34 primary antibody

  • Secondary antibody and detection system (e.g., HRP-DAB)

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Tissue Processing: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed in paraffin (B1166041).

  • Immunohistochemistry:

    • Cut 4-5 µm sections from the paraffin blocks and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval as required for the anti-CD34 antibody.

    • Incubate the sections with the primary anti-CD34 antibody.

    • Apply the secondary antibody and the detection system according to the manufacturer's instructions.

    • Counterstain with hematoxylin.

  • MVD Quantification:

    • Scan the tumor sections at low magnification to identify "hot spots" of neovascularization.

    • At high magnification (e.g., 200x), count the number of stained microvessels in a defined area. The average of counts from multiple fields is taken as the MVD.[9]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of this compound on tumor growth and angiogenesis. Note that the data on MVD is derived from a study using a human breast cancer xenograft model.

Table 1: Effect of Recombinant Human this compound (rhES) on Microvessel Density (MVD) in a Human Breast Cancer Xenograft Model

Treatment GroupMean MVD Count ± SD
Saline48.00 ± 3.41
This compound32.00 ± 3.35
Chemotherapy (Paclitaxel-Cisplatin)37.33 ± 6.80
This compound + Chemotherapy22.17 ± 5.98

Data adapted from a study on human breast cancer xenografts.[8]

Table 2: Illustrative Tumor Growth Inhibition Data Structure (Template)

Days Post-TreatmentControl Group (mm³)This compound Group (mm³)% Tumor Growth Inhibition
0100 ± 10100 ± 120
5250 ± 25180 ± 2028
10500 ± 50300 ± 3540
15900 ± 80450 ± 5050

This table is a template illustrating how tumor growth inhibition data can be presented. Actual data will vary based on the specific experimental conditions.

References

Application Notes and Protocols: The Role of Human Umbilical Vein Endothelial Cells (HUVECs) in Endostatin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endostatin, a C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in tumor growth and metastasis, making this compound a subject of intense research for anti-cancer therapies. Human Umbilical Vein Endothelial Cells (HUVECs) have emerged as a fundamental in vitro model system to elucidate the mechanisms of action of this compound and to evaluate its anti-angiogenic potential. HUVECs, being primary endothelial cells, closely mimic the behavior of endothelial cells in vivo, providing a reliable platform for studying proliferation, migration, apoptosis, and tube formation – key events in angiogenesis that are targeted by this compound. These application notes provide a comprehensive overview of the use of HUVECs in this compound research, including detailed experimental protocols and a summary of key quantitative findings.

I. Key Applications of HUVECs in this compound Research

HUVECs are instrumental in dissecting the multifaceted anti-angiogenic effects of this compound. The primary applications include:

  • Cell Proliferation Assays: To quantify the inhibitory effect of this compound on endothelial cell growth.

  • Cell Migration Assays: To assess the ability of this compound to block the directed movement of endothelial cells, a crucial step in the sprouting of new blood vessels.

  • Apoptosis Assays: To determine if this compound induces programmed cell death in endothelial cells.

  • Tube Formation Assays: To model the differentiation and morphogenesis of endothelial cells into capillary-like structures and to evaluate the disruptive effect of this compound on this process.

  • Signaling Pathway Analysis: To investigate the molecular mechanisms and intracellular signaling cascades modulated by this compound in HUVECs.

II. Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various HUVEC functions as reported in the literature.

Table 1: Effect of this compound on HUVEC Proliferation

This compound ConcentrationIncubation TimeAssay MethodObserved EffectReference
100, 200, 400, 800 µg/ml24, 48, 72 hoursMTT AssayDose-dependent inhibition of proliferation under normoxic, hypoxic, and hypoxic/starvation conditions.[1][1]
10 µg/mL2 and 5 daysNot SpecifiedSignificant inhibition of HUVEC proliferation.[2][2]
Up to 1 µg/mlNot SpecifiedNot SpecifiedNo effect on proliferation observed in some studies.[3][3]

Table 2: Effect of this compound on HUVEC Migration

This compound ConcentrationChemoattractantAssay MethodObserved EffectReference
1.3 pM (IC50)VEGF (2 ng/ml)Transwell AssayHalf-maximal inhibition of VEGF-induced migration.[3][3]
0.1 - 10 ng/mlVEGFTranswell AssayDose-dependent inhibition of VEGF-induced migration.[3][3]
10, 200, 400, 800 µg/mlHypoxia/StarvationTranswell AssayInhibition of migration under hypoxic and hypoxic/starvation conditions.[1][1]
50 - 5000 ng/mLHCMWound-healingDose-dependent inhibition of migration to the lesion part.[4][4]

Table 3: Effect of this compound on HUVEC Apoptosis

This compound ConcentrationIncubation TimeAssay MethodObserved EffectReference
Various24 hoursAnnexin V-FITCInduction of apoptosis.[5][5]
Not SpecifiedNot SpecifiedNot SpecifiedActivation of caspase-3 and decrease in Bcl-2 to Bax ratio.[5][5]

Table 4: Effect of this compound on HUVEC Tube Formation

This compound ConcentrationIncubation TimeSubstrateObserved EffectReference
10, 200, 400, 800 µg/ml48 hoursMatrigelInhibition of tube formation under hypoxic and hypoxic/starvation conditions.[1][1]
50 ng/mLNot SpecifiedNot SpecifiedPeak inhibition of HepG2-induced tube formation.[4][4]

III. Experimental Protocols

Detailed methodologies for key experiments using HUVECs to study the effects of this compound are provided below.

HUVEC Proliferation Assay (MTT Assay)

This protocol outlines the steps to measure the effect of this compound on HUVEC proliferation using a colorimetric MTT assay.[1][6]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Recombinant Human this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Culture: Culture HUVECs in EGM-2 medium supplemented with 2% FBS in a T-75 flask until they reach 80-90% confluency.

  • Cell Seeding: Wash the cells with PBS and detach them using Trypsin-EDTA. Resuspend the cells in EGM-2 and perform a cell count. Seed the HUVECs into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of complete medium.[1][6]

  • Incubation: Incubate the plate for 24 hours to allow the cells to adhere.

  • Serum Starvation (Optional but Recommended): After 24 hours, carefully aspirate the medium and wash the cells once with serum-free EGM-2. Add 100 µL of serum-free EGM-2 to each well and incubate for 12-24 hours to synchronize the cells in the G0/G1 phase.

  • Treatment: Prepare serial dilutions of this compound in serum-free or low-serum EGM-2. If studying the effect on growth factor-stimulated proliferation, prepare a solution of the growth factor (e.g., VEGF-A at 40 ng/mL for a final concentration of 20 ng/mL). Aspirate the starvation medium and add 100 µL of the this compound dilutions (with or without growth factors) to the respective wells. Include positive control (cells with growth factor only) and negative control (cells in serum-free medium only) wells.

  • Incubation: Incubate the plate for 24 to 96 hours.[7]

  • MTT Assay: Add 20 µL of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 20 minutes.[1]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Subtract the absorbance of the blank wells (medium only). Calculate the percentage of inhibition compared to the control and plot against the log concentration of this compound to determine the IC50 value.

HUVEC Migration Assay (Transwell Assay)

This protocol describes a transwell (or Boyden chamber) assay to evaluate the inhibitory effect of this compound on HUVEC migration.[3][8][9]

Materials:

  • HUVECs

  • EGM-2 Medium

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Recombinant Human this compound

  • Chemoattractant (e.g., VEGF-A)

  • Bovine Serum Albumin (BSA)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal Violet stain

Protocol:

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Serum starve the cells in basal medium containing 0.5% BSA for 12-18 hours prior to the assay.[8]

  • Assay Setup: Place transwell inserts into the wells of a 24-well plate. In the lower chamber, add 600 µL of basal medium containing the chemoattractant (e.g., 2 ng/ml VEGF-A).[3] In some wells, add basal medium without a chemoattractant as a negative control.

  • Cell Seeding: Harvest the serum-starved HUVECs and resuspend them in basal medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.[3]

  • Migration: Add 100 µL of the cell suspension (containing 1 x 10^5 cells and this compound) to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate for 4 to 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Washing: Gently wash the inserts with PBS to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Image the stained cells using an inverted microscope. Count the number of migrated cells in several random fields of view.

  • Data Analysis: Calculate the average number of migrated cells per field for each condition. Express the data as a percentage of migration relative to the chemoattractant-only control.

HUVEC Apoptosis Assay (Annexin V-FITC Staining)

This protocol details the detection of this compound-induced apoptosis in HUVECs using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[5][11]

Materials:

  • HUVECs

  • EGM-2 Medium

  • Recombinant Human this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow Cytometer

Protocol:

  • Cell Treatment: Seed HUVECs in 6-well plates and grow to 60-70% confluency. Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).[5] Include an untreated control group.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.[11] Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC positive, PI positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

HUVEC Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of this compound to inhibit the formation of capillary-like structures by HUVECs on a basement membrane matrix.[12][13][14][15][16]

Materials:

  • HUVECs (low passage, P2-P5)[15]

  • EGM-2 Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well plate (pre-cooled)

  • Recombinant Human this compound

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw the BME on ice overnight at 4°C.[16] Using pre-cooled pipette tips, add 50-100 µL of BME to each well of a pre-cooled 96-well plate.[14] Ensure the entire surface of the well is covered.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[14]

  • Cell Preparation: Harvest HUVECs that are 70-90% confluent.[15] Resuspend the cells in EGM-2 medium (with or without serum, depending on the experimental design) containing the desired concentrations of this compound.

  • Cell Seeding: Seed 1 x 10^4 to 1.5 x 10^4 HUVECs in 100 µL of medium onto the solidified BME in each well.[14]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 24 hours.[14] Tube formation can often be observed within 4-6 hours.[12]

  • Imaging: Monitor tube formation at various time points using an inverted phase-contrast microscope. Capture images for documentation and analysis.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Data Analysis: Compare the tube formation parameters in this compound-treated wells to the control wells. Express the data as a percentage of inhibition.

IV. Signaling Pathways and Visualizations

This compound exerts its anti-angiogenic effects by modulating several key signaling pathways in HUVECs. A primary mechanism involves its interaction with cell surface integrins, particularly α5β1 and αvβ3.[17] The binding of this compound to these integrins can disrupt downstream signaling cascades that are crucial for endothelial cell survival, proliferation, and migration.

Endostatin_Signaling_Pathway This compound This compound Integrin_a5b1 Integrin α5β1 This compound->Integrin_a5b1 Binds/Inhibits Integrin_avb3 Integrin αvβ3 This compound->Integrin_avb3 Binds FAK FAK This compound->FAK Inhibits PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Integrin_a5b1->FAK Activates Integrin_avb3->PI3K Activates ERK ERK FAK->ERK Activates Migration Migration ERK->Migration Promotes Akt Akt PI3K->Akt Activates PI3K->Apoptosis Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes

Caption: this compound signaling pathways in HUVECs.

The diagram above illustrates how this compound, by interacting with integrins α5β1 and αvβ3, can inhibit the FAK/ERK and PI3K/Akt/mTOR pathways, respectively.[17] Inhibition of the FAK/ERK pathway is associated with reduced cell migration, while suppression of the PI3K/Akt pathway can lead to decreased proliferation and induction of apoptosis.[17]

HUVEC_Experiment_Workflow Start HUVEC Culture Treatment This compound Treatment Start->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Migration Migration Assay (Transwell) Treatment->Migration Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Tube_Formation Tube Formation Assay (Matrigel) Treatment->Tube_Formation Analysis Data Analysis Proliferation->Analysis Migration->Analysis Apoptosis->Analysis Tube_Formation->Analysis

Caption: General experimental workflow for studying this compound effects on HUVECs.

This workflow diagram provides a high-level overview of the experimental process, from HUVEC culture and treatment with this compound to the various functional assays and subsequent data analysis.

V. Conclusion

HUVECs represent an invaluable and widely utilized tool in the field of this compound research. Their physiological relevance and the robustness of the associated in vitro assays allow for a detailed and quantitative assessment of the anti-angiogenic properties of this compound and its derivatives. The protocols and data presented in these application notes serve as a comprehensive resource for researchers and drug development professionals aiming to leverage the HUVEC model system to advance the understanding and therapeutic application of this compound.

References

Application Notes and Protocols: Endostatin in Xenograft Carcinoma Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of endostatin in preclinical xenograft carcinoma mouse models. The included protocols and data summaries are intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy of this compound.

This compound, a C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis. Its application in xenograft carcinoma models has consistently demonstrated significant anti-tumor effects by primarily targeting the tumor vasculature.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound in xenograft carcinoma mouse models.

Table 1: Effect of this compound on Tumor Growth

Carcinoma TypeCell LineThis compound TreatmentTumor Volume Inhibition (%)Tumor Weight Inhibition (%)Reference
Colon CarcinomaLS-174t2 mg/mL daily IP injection for 14 days84.17%Significant inhibition[1]
GliosarcomaBT4CnSystemic treatment for 10 days~50% reduction in tumor sizeNot specified[2]
Colorectal CancerHCT-116Combined with radiotherapy77.67% (combination) vs 12.31% (this compound alone)Not specified[3]
Renal CarcinomaRenCaConstitutive expression73-91% smaller tumors after 3 weeksNot specified[4]
Colon CarcinomaSW620Constitutive expressionDramatically inhibitedNot specified[4]

Table 2: Effect of this compound on Angiogenesis

Carcinoma TypeCell LineThis compound TreatmentMicrovessel Density (MVD) ReductionKey Angiogenic Factors AffectedReference
Colon CarcinomaLS-174t2 mg/mL daily IP injection for 14 daysSignificantly decreased↓ Flk-1 (VEGFR2)[1]
Lung CancerMurine modelNot specifiedDecreased microvessel densityNot specified[5]
Nasopharyngeal CarcinomaCNE-2Not specified48% reduction after 9 days↓ VEGF, ↓ MMP-2, ↓ MMP-9, ↓ MMP-14, ↑ PEDF[6]
Nasopharyngeal Carcinoma5-8FNot specified39% reduction after 7 daysNot specified[6]
Lewis Lung CarcinomaLLC500 µg daily for 15 daysSignificantly lower (5.7 ± 1.6 vs 7.8 ± 1.6)↓ VEGF-C[7]

Table 3: Effect of this compound on Apoptosis

Carcinoma TypeCell LineThis compound TreatmentApoptotic IndexKey Apoptosis MarkersReference
GliosarcomaBT4CnSystemic treatmentIncreasedNot specified[2]
Endothelial Cells-Not specifiedIncreased↓ Bcl-2, ↓ Bcl-XL, ↑ Caspase-3 activity[8]
Gastric CancerSGC-7901Not specifiedIncreased↑ Bax, ↓ Bcl-2, ↓ Bcl-xl[9]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment and this compound Treatment

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

Materials:

  • Human carcinoma cell line (e.g., LS-174t)

  • BALB/c nude mice (6-8 weeks old)

  • Recombinant this compound

  • Phosphate-buffered saline (PBS) or saline

  • 27-gauge needles and 1 mL syringes

  • Calipers

Procedure:

  • Cell Preparation: Culture carcinoma cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or saline at a concentration of 0.5 x 10^6 cells per 0.1 mL.[1]

  • Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse using a 27-gauge needle.[1]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Measure tumor dimensions (length and width) every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[10]

  • Animal Grouping: Once tumors reach the desired size, randomly assign mice into a control group and a treatment group.

  • This compound Administration:

    • Treatment Group: Administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection. A common dosage is a daily IP bolus injection of 0.1 mL (2 mg/mL) of this compound in saline for 14 days.[1]

    • Control Group: Administer an equal volume of the vehicle (e.g., saline) following the same schedule.[1]

  • Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors and measure their final weight and volume.

Protocol 2: Assessment of Microvessel Density (MVD) by Immunohistochemistry

This protocol describes the staining of tumor tissue to quantify microvessel density.

Materials:

  • Excised tumor tissue

  • Formalin (10% neutral buffered)

  • Paraffin

  • Microtome

  • Microscope slides

  • Primary antibody against CD31

  • Secondary antibody (HRP-conjugated)

  • DAB substrate kit

  • Hematoxylin

Procedure:

  • Tissue Processing: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.[10]

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks and mount them on slides.[10]

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval.

    • Incubate the sections with a primary antibody against CD31.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the color using a DAB substrate kit.

    • Counterstain with hematoxylin.[10]

  • Quantification: Examine the stained slides under a microscope. Identify areas with the highest density of microvessels ("hot spots"). Count the number of stained microvessels in a defined area (e.g., per high-power field). The average count from several hot spots represents the MVD.

Protocol 3: Assessment of Apoptosis

This protocol provides methods to evaluate the level of apoptosis in tumor tissues.

A. TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling)

Materials:

  • Paraffin-embedded tumor sections

  • TUNEL assay kit

Procedure:

  • Follow the manufacturer's instructions for the TUNEL assay kit.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform proteinase K digestion.

  • Incubate with the TUNEL reaction mixture containing TdT and dUTP-X.

  • Visualize the labeled nuclei using a suitable detection system (e.g., fluorescence microscopy).

  • The apoptotic index can be calculated as the percentage of TUNEL-positive cells.[2]

B. Cleaved Caspase-3 Immunohistochemistry

Materials:

  • Paraffin-embedded tumor sections

  • Primary antibody against cleaved caspase-3

  • Secondary antibody and detection system (as in Protocol 2)

Procedure:

  • Follow the immunohistochemistry protocol as described in Protocol 2, using a primary antibody specific for cleaved caspase-3.[9]

  • Quantify the number of cells with positive staining for cleaved caspase-3 to determine the apoptotic index.

C. Annexin V Flow Cytometry

Materials:

  • Freshly excised tumor tissue

  • Collagenase/Dispase

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Mince the tumor tissue and digest with a collagenase/dispase solution to obtain a single-cell suspension.

  • Wash the cells and resuspend in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubate in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered apoptotic.[11]

Visualizations

This compound Experimental Workflow

G cluster_0 Xenograft Model Establishment cluster_1 Tumor Growth and Treatment cluster_2 Data Collection and Analysis A Prepare Carcinoma Cell Suspension B Subcutaneous Injection into Nude Mice A->B C Monitor Tumor Growth (Calipers) D Randomize Mice into Control & Treatment Groups C->D E Administer this compound (e.g., daily IP) D->E F Administer Vehicle (Control) D->F G Euthanize Mice and Excise Tumors E->G F->G H Measure Tumor Volume and Weight G->H I Tissue Processing for Histology G->I J Analyze MVD (CD31) & Apoptosis (TUNEL) I->J

Caption: Workflow for a typical this compound study in a xenograft mouse model.

This compound's Anti-Angiogenic Signaling Pathway

G cluster_0 This compound's Mechanism of Action cluster_1 Direct Inhibition cluster_2 Downstream Effects cluster_3 Overall Outcome This compound This compound VEGFR2 VEGFR2 (Flk-1) This compound->VEGFR2 Blocks VEGF binding Integrins Integrins (α5β1) This compound->Integrins MMPs MMPs (MMP-2, -9, -13) This compound->MMPs Inhibits activity Wnt Wnt/β-catenin Signaling This compound->Wnt Downregulates Apoptosis Endothelial Cell Apoptosis This compound->Apoptosis Induces via caspase activation FAK_Ras FAK/Ras/MAPK Signaling Cascade VEGFR2->FAK_Ras Integrins->FAK_Ras Migration Endothelial Cell Migration & Proliferation FAK_Ras->Migration Wnt->Migration Angiogenesis Inhibition of Angiogenesis Apoptosis->Angiogenesis Migration->Angiogenesis TumorGrowth Suppression of Tumor Growth Angiogenesis->TumorGrowth

Caption: Key signaling pathways modulated by this compound to inhibit angiogenesis.

References

Production of Insoluble vs. Soluble Recombinant Endostatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endostatin, a 20 kDa C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels.[1] Its ability to suppress tumor growth by restricting blood supply has made it a significant focus of cancer research and therapeutic development.[2][3] Recombinant production of this compound, particularly in Escherichia coli, offers a cost-effective and scalable method for obtaining the protein for preclinical and clinical studies. However, a major challenge in E. coli expression is the frequent formation of insoluble and inactive protein aggregates known as inclusion bodies.

This document provides detailed application notes and comparative protocols for the production of both insoluble and soluble recombinant this compound. The production of insoluble this compound necessitates a multi-step process of inclusion body purification, solubilization, and subsequent refolding to yield active protein. In contrast, various strategies can be employed to directly produce soluble and biologically active this compound, thereby simplifying downstream processing.

Comparative Overview: Insoluble vs. Soluble Production

The choice between producing this compound in an insoluble or soluble form depends on factors such as the desired yield, the available equipment, and the specific downstream application. High-level expression in E. coli often leads to the accumulation of this compound in inclusion bodies.[4] While this can result in a high initial yield of the recombinant protein, it requires additional, often complex, refolding procedures to obtain the correctly folded, active form.[5][6] Conversely, methods that favor the production of soluble this compound may have lower initial yields but can significantly reduce the complexity of purification and downstream processing.[7][8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the production of insoluble and soluble recombinant this compound.

Table 1: Production of Soluble Recombinant this compound

Expression StrategyHost SystemYield of Purified Soluble ProteinPurityReference
Optimized Refolding from Inclusion BodiesE. coli150 mg/L99%[2][3]
High Hydrostatic Pressure RefoldingE. coli90 mg/LNot Specified[10][11]
Co-expression with Chaperones & Low Temp.E. coli16 mg/L (from 36 mg/L total soluble)Not Specified[7]
Fusion with NusA ProteinE. coliSoluble fraction was ~90% of total expressed proteinNot Specified[8][9]
Expression in YeastPichia pastoris15-20 mg/LNot Specified[12]

Table 2: Comparison of Anti-Angiogenic Activity

This compound FormAssayEffective Concentration/InhibitionReference
Soluble (from refolding)Endothelial Cell Proliferation InhibitionEqually potent as insoluble form[2][3]
Soluble (fusion with thioredoxin)Capillary Tube Formation Inhibition (HUVECs)200 ng/mL[13]
Soluble Monomer vs. MultimerChorioallantoic Membrane (CAM) Assay58% inhibition (multimer) vs. 38% (monomer) at 0.8 µg[14]
Soluble Monomer vs. MultimerHUVEC Proliferation AssayMultimer showed higher inhibition at 0.6 and 1.6 µg/mL[14]

Experimental Protocols

Protocol 1: Production of Insoluble this compound and Refolding

This protocol describes the high-level expression of recombinant this compound in E. coli leading to the formation of inclusion bodies, followed by their isolation, solubilization, and refolding into a soluble, active form.

1. Expression of Recombinant this compound in E. coli

  • Transform E. coli BL21(DE3)pLysS cells with an expression plasmid containing the this compound gene under an inducible promoter (e.g., T7).[3]

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[1]

  • Continue to incubate the culture for an additional 4-7 hours at 37°C.[1]

  • Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.[1]

2. Isolation and Solubilization of Inclusion Bodies

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.

  • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl).[3][15]

3. Refolding of Solubilized this compound

  • Dilution Method:

    • Rapidly dilute the solubilized this compound solution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, with a redox system like 0.5 mM oxidized glutathione (B108866) and reduced glutathione) to a final protein concentration of 10-50 µg/mL.[5][10]

    • Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.

  • High Hydrostatic Pressure Method:

    • Apply high hydrostatic pressure (e.g., 200 MPa) to the solubilized this compound in a buffer containing a non-denaturing concentration of GdnHCl (e.g., 1.5 M) and a redox system.[10][11]

    • Maintain the pressure for an extended period (e.g., 16 hours) to facilitate refolding.[10][11]

4. Purification of Refolded this compound

  • Concentrate the refolded this compound solution using ultrafiltration.

  • Purify the refolded this compound using affinity chromatography (e.g., Ni-NTA if His-tagged, or Heparin-Sepharose) followed by size-exclusion chromatography for polishing.[10][11][13][16]

Protocol 2: Production of Soluble this compound

This section outlines several strategies to enhance the soluble expression of recombinant this compound in E. coli.

Strategy A: Lowering Expression Temperature and Inducer Concentration

Lowering the temperature and reducing the inducer concentration can slow down protein synthesis, allowing more time for proper folding.[17][18]

  • Follow steps 1-3 of Protocol 1 for cell growth.

  • Once the OD600 reaches 0.6, lower the incubator temperature to 16-25°C.[7][17]

  • Induce protein expression with a lower concentration of IPTG (e.g., 0.05-0.1 mM).[18]

  • Incubate for a longer period (e.g., 12-24 hours) at the reduced temperature.

  • Harvest cells and proceed with purification of the soluble fraction.

Strategy B: Co-expression with Molecular Chaperones

Co-expressing molecular chaperones can assist in the correct folding of the recombinant protein.[7][15]

  • Co-transform E. coli with the this compound expression plasmid and a compatible plasmid encoding a chaperone system (e.g., GroEL/GroES or DnaK/DnaJ/GrpE).[7]

  • Follow the expression protocol, often in combination with a lower temperature, to enhance soluble protein yield.[7]

Strategy C: Utilization of Solubility-Enhancing Fusion Partners

Fusing this compound to a highly soluble protein can improve its solubility.[8][9][13][17]

  • Clone the this compound gene into an expression vector that adds a solubility-enhancing tag, such as Thioredoxin (Trx) or NusA, to the N-terminus of the protein.[8][9][13]

  • Express the fusion protein in E. coli. The large soluble partner often helps to keep the this compound folded correctly.

  • After purification of the fusion protein (e.g., via affinity chromatography for a His-tag), the tag can be removed by a site-specific protease (e.g., thrombin or TEV protease) if required.[8][9]

Strategy D: Periplasmic Expression

Targeting the protein to the periplasmic space of E. coli can facilitate correct disulfide bond formation and folding.[1]

  • Fuse a signal peptide sequence (e.g., pelB) to the N-terminus of the this compound protein.[1]

  • Upon expression, the signal peptide directs the nascent polypeptide chain to the periplasm.

  • The oxidizing environment of the periplasm promotes the formation of disulfide bonds, which are crucial for the stability and activity of this compound.[1]

  • The soluble periplasmic proteins can be selectively released by osmotic shock.[1]

Visualizations

This compound Signaling Pathways

This compound exerts its anti-angiogenic effects by interacting with several cell surface receptors on endothelial cells, leading to the inhibition of proliferation, migration, and survival. The following diagrams illustrate the key signaling pathways initiated by this compound.

Endostatin_VEGFR_Signaling This compound This compound VEGFR2 VEGFR2 Tyrosine Kinase Domain This compound->VEGFR2 Binds and blocks VEGF VEGF VEGF->VEGFR2 Activates Downstream Downstream Signaling (FAK/Ras/Raf/ERK/MAPK) VEGFR2->Downstream Phosphorylation Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: this compound blocks VEGF-induced angiogenesis by binding to VEGFR2.

Endostatin_Integrin_Signaling This compound This compound Integrin Integrin α5β1 This compound->Integrin Binds Caveolin1 Caveolin-1 Integrin->Caveolin1 Associates with Src Src Caveolin1->Src Recruits Phospho-Src FAK Focal Adhesion Kinase (FAK) Src->FAK Disrupts Actin Actin Stress Fibers FAK->Actin Regulates Migration Cell Migration FAK->Migration Actin->Migration

Caption: this compound interaction with integrin α5β1 disrupts cell migration.

Experimental Workflow Diagrams

The following diagrams provide a visual representation of the workflows for producing insoluble and soluble recombinant this compound.

Insoluble_Endostatin_Workflow Transformation Transformation of E. coli Culture Cell Culture & Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis IB_Isolation Inclusion Body Isolation Lysis->IB_Isolation Solubilization Solubilization (Urea/GdnHCl) IB_Isolation->Solubilization Refolding Refolding (e.g., Dilution) Solubilization->Refolding Purification Purification (Chromatography) Refolding->Purification Active_this compound Active this compound Purification->Active_this compound

Caption: Workflow for insoluble this compound production and refolding.

Soluble_Endostatin_Workflow Transformation Transformation of E. coli (with modified vector/host) Culture Cell Culture & Growth Transformation->Culture Induction Optimized Induction (Low Temp / Low IPTG) Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Purification Purification of Soluble Fraction Clarification->Purification Active_this compound Active this compound Purification->Active_this compound

Caption: Workflow for direct production of soluble this compound.

Conclusion

The production of recombinant this compound in E. coli can be approached in two primary ways: expression as insoluble inclusion bodies followed by refolding, or direct expression of soluble protein. The inclusion body approach can yield large quantities of protein but requires a robust and optimized refolding protocol. Strategies to produce soluble this compound, such as optimizing expression conditions, using fusion partners, or periplasmic targeting, can simplify downstream processing and yield biologically active protein directly. The choice of method will depend on the specific research or development goals, balancing the trade-offs between yield, process complexity, and the final desired state of the protein. The protocols and data presented here provide a comprehensive guide for researchers to produce recombinant this compound for various applications.

References

Application Notes and Protocols: Endostatin in Combination with Chemotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of endostatin in combination with various chemotherapy agents in preclinical cancer models. The following sections detail the synergistic anti-tumor effects, underlying mechanisms of action, and detailed protocols for replicating these seminal studies.

Introduction

This compound, a C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[1] Preclinical studies have consistently demonstrated that combining this compound with conventional chemotherapy enhances anti-tumor efficacy compared to monotherapy.[2][3] This combination approach not only targets the tumor cells directly through chemotherapy but also disrupts the tumor's blood supply via this compound's anti-angiogenic activity, leading to a more robust therapeutic response. This document outlines the key findings and methodologies from various preclinical studies investigating the combination of this compound with paclitaxel (B517696), doxorubicin, gemcitabine (B846), and cisplatin.

Mechanism of Action: this compound and Chemotherapy Synergy

This compound exerts its anti-angiogenic effects through multiple mechanisms. It can inhibit the migration and proliferation of endothelial cells, induce their apoptosis, and suppress the activity of matrix metalloproteinases (MMPs) that are crucial for angiogenesis.[4] A key mechanism involves this compound's interaction with cell surface receptors on endothelial cells, such as integrins (e.g., α5β1) and vascular endothelial growth factor receptors (VEGFRs).[1][5] By binding to VEGFR-2, this compound can block the downstream signaling cascade initiated by VEGF, a primary driver of angiogenesis.[1][5]

The synergistic effect of combining this compound with chemotherapy is believed to arise from several factors. This compound can "normalize" the chaotic and leaky tumor vasculature, which can improve the delivery and efficacy of chemotherapeutic agents to the tumor microenvironment.[6][7] Furthermore, by targeting the genetically stable endothelial cells of the tumor vasculature, this compound is less likely to induce drug resistance compared to therapies that target the more mutable cancer cells.[8] Some chemotherapeutic agents themselves can have anti-angiogenic effects, which may be potentiated by the presence of this compound.

Signaling Pathways of this compound

The following diagram illustrates the key signaling pathways modulated by this compound in endothelial cells, leading to the inhibition of angiogenesis.

Endostatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 FAK FAK VEGFR2->FAK PI3K PI3K VEGFR2->PI3K Integrin Integrin α5β1 Integrin->FAK Caveolin1 Caveolin-1 Integrin->Caveolin1 This compound This compound This compound->VEGFR2 Inhibits This compound->Integrin VEGF VEGF VEGF->VEGFR2 Activates Ras Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Src Src Src->Proliferation Inhibits Caveolin1->Src

Caption: this compound inhibits angiogenesis by blocking VEGFR-2 and integrin signaling pathways.

Preclinical Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the combination of this compound with various chemotherapeutic agents.

This compound and Paclitaxel

Tumor Model: Lewis Lung Carcinoma (LLC) in C57BL/6 mice.[6][7]

Treatment GroupTumor Volume (mm³) at Day 15Tumor Inhibition Rate (%)Microvessel Density (MVD)
Control (Saline)3246.94 ± 408.71-High
Paclitaxel (20 mg/kg)2920.97 ± 380.11~10%Moderate
rh-Endostatin (5 mg/kg)2314.56 ± 250.85~29%Low
rh-Endostatin + Paclitaxel1136.44 ± 91.56~65%Very Low

Note: Data are represented as mean ± SEM.[6]

This compound and Doxorubicin

Tumor Model: 4T1 Mammary Carcinoma in BALB/c mice.[2]

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Apoptotic Cells (%)
Control (PBS)~1200-Low
Doxorubicin (6 mg/kg)~78035%Moderate
ES-SS (this compound Peptide, 2.5 mg/kg)~94821%Moderate
ES-SS + Doxorubicin~45062.5%High

Note: Tumor volumes are approximate based on graphical data.[2] ES-SS is a peptide derived from the N-terminal domain of this compound.[2]

This compound and Gemcitabine

Tumor Model: Human Pancreatic Cancer (PANC-1) Xenograft in nude mice.[9]

Treatment GroupTumor Volume (relative)Serum VEGF Level (relative)Microvessel Density (MVD, relative)
Control (Saline)HighHighHigh
GemcitabineModerateModerateModerate
This compoundModerateModerateLow
This compound + GemcitabineLowLowVery Low

Note: The study reported that the combination therapy arm had significantly lower tumor volume, serum VEGF, and MVD compared to monotherapy and control groups, though specific numerical values were not provided in the abstract.[9]

This compound and Cisplatin

Tumor Model: Human Breast Cancer (MCF-7) Xenograft in nude mice (in combination with paclitaxel).[3]

Treatment GroupTumor Weight (g)Tumor Inhibition Rate (%)Serum VEGF (pg/mL)MVD Count
Saline1.36 ± 0.38-73.67 ± 3.5048.00 ± 3.41
rhES1.06 ± 0.1822.6%41.33 ± 4.9332.00 ± 3.35
TP (Paclitaxel + Cisplatin)0.86 ± 0.1136.8%45.67 ± 3.5637.33 ± 6.80
rhES + TP0.52 ± 0.0561.6%33.50 ± 2.1722.17 ± 5.98

Note: Data are represented as mean ± SD.[3] rhES stands for recombinant human this compound.

Experimental Protocols

The following are detailed protocols for conducting preclinical studies with this compound in combination with chemotherapy, based on the methodologies reported in the cited literature.

General Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., LLC, 4T1, PANC-1) AnimalModel 2. Animal Model Preparation (e.g., C57BL/6, BALB/c, Nude Mice) CellCulture->AnimalModel TumorImplantation 3. Tumor Cell Implantation (Subcutaneous) AnimalModel->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring (to ~100 mm³) TumorImplantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization DrugAdministration 6. Drug Administration (this compound +/- Chemotherapy) Randomization->DrugAdministration Monitoring 7. Monitor Tumor Volume and Animal Health DrugAdministration->Monitoring Sacrifice 8. Euthanasia and Tumor Excision Monitoring->Sacrifice IHC 9. Immunohistochemistry (MVD, Apoptosis) Sacrifice->IHC ELISA 10. ELISA (Serum VEGF) Sacrifice->ELISA DataAnalysis 11. Statistical Analysis IHC->DataAnalysis ELISA->DataAnalysis

Caption: A generalized workflow for preclinical evaluation of this compound and chemotherapy combinations.

Protocol 1: this compound and Paclitaxel in a Lewis Lung Carcinoma Model

Objective: To evaluate the anti-tumor efficacy of recombinant human this compound (rh-endostatin) in combination with paclitaxel.[6][7]

Materials:

  • Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Reagents: rh-endostatin, Paclitaxel, DMEM, Fetal Bovine Serum (FBS), Trypsin, Saline.

  • Equipment: Cell culture incubator, centrifuges, syringes, needles, calipers.

Procedure:

  • Cell Culture: Maintain LLC cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Tumor Implantation: Harvest LLC cells and resuspend in saline. Subcutaneously inject 1 x 10⁶ cells into the right flank of each C57BL/6 mouse.

  • Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring with calipers. When tumors reach approximately 100 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Control: Saline, daily subcutaneous (s.c.) injection.

    • Paclitaxel alone: 20 mg/kg, daily intraperitoneal (i.p.) injection for 3 days.

    • rh-endostatin alone: 5 mg/kg, daily s.c. injection for 7 days.

    • Combination: rh-endostatin (5 mg/kg, daily s.c. for 7 days) and Paclitaxel (20 mg/kg, daily i.p. for 3 days, administered on days 3-5 of this compound treatment).

  • Monitoring: Measure tumor volume every 2-3 days. Monitor animal weight and general health.

  • Endpoint Analysis: At the end of the study (e.g., day 15), euthanize mice and excise tumors for weight measurement and further analysis.

  • Immunohistochemistry: Fix a portion of the tumor in formalin, embed in paraffin, and section. Stain for CD31 to determine microvessel density (MVD).

  • ELISA: Collect blood samples via cardiac puncture before euthanasia to measure serum VEGF levels using an appropriate ELISA kit.

Protocol 2: this compound and Doxorubicin in a 4T1 Mammary Carcinoma Model

Objective: To assess the efficacy of an N-terminal this compound peptide (ES-SS) combined with doxorubicin.[2]

Materials:

  • Cell Line: 4T1 mammary carcinoma cells.

  • Animal Model: Female BALB/c mice.

  • Reagents: ES-SS peptide, Doxorubicin, DMEM, FBS, Trypsin, Phosphate Buffered Saline (PBS).

  • Equipment: As in Protocol 1.

Procedure:

  • Cell Culture: Culture 4T1 cells in DMEM with 10% FBS.

  • Tumor Implantation: Subcutaneously inject 7 x 10⁵ 4T1 cells in 100 µL of DMEM into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: When tumors reach approximately 100 mm³, randomize mice into four groups (n=8 per group).

  • Treatment Groups:

    • Control: 100 µL PBS, daily i.p. injection.

    • Doxorubicin alone: 6 mg/kg, i.p. injection twice a week for two weeks.

    • ES-SS alone: 2.5 mg/kg, daily i.p. injection for two weeks.

    • Combination: ES-SS and Doxorubicin at the same dosages and schedules as the monotherapy groups.

  • Monitoring: Measure tumor volume every other day and monitor animal body weight.

  • Endpoint Analysis: After two weeks of treatment, euthanize the mice and excise the tumors.

  • Immunohistochemistry and TUNEL Assay: Fix tumor tissues in formalin. Perform immunohistochemical staining for Ki-67 (proliferation), CD31 and CD34 (angiogenesis), Bcl-2, and p53. Conduct a TUNEL assay to quantify apoptosis.

Protocol 3: this compound and Gemcitabine in a Pancreatic Cancer Xenograft Model

Objective: To investigate the combined effect of this compound and gemcitabine on a human pancreatic cancer xenograft model.[9]

Materials:

  • Cell Line: PANC-1 human pancreatic cancer cells.

  • Animal Model: Athymic nude mice.

  • Reagents: Recombinant human this compound, Gemcitabine, cell culture medium, Matrigel (optional).

  • Equipment: As in Protocol 1.

Procedure:

  • Cell Culture: Grow PANC-1 cells in the recommended medium.

  • Tumor Implantation: Subcutaneously inject PANC-1 cells (typically 1-5 x 10⁶ cells, potentially mixed with Matrigel) into the flank of each nude mouse.

  • Tumor Growth and Treatment Initiation: Once tumors are established and reach a predetermined size, randomize mice into treatment arms.

  • Treatment Groups:

    • Control: Normal saline.

    • Gemcitabine alone.

    • This compound alone.

    • Combination: this compound and Gemcitabine.

    • (Specific dosages and schedules to be determined based on preliminary studies or literature, as they were not detailed in the provided abstract.)

  • Monitoring: Regularly measure tumor volume and monitor the health of the animals.

  • Analysis: Excise tumors for volume and weight measurement. Collect blood for serum VEGF analysis by ELISA. Process tumor tissue for immunohistochemical staining of CD31 to determine MVD.

Conclusion

The preclinical evidence strongly supports the combination of this compound with various chemotherapeutic agents as a promising strategy for cancer treatment. The synergistic effects observed in animal models, characterized by enhanced tumor growth inhibition, reduced angiogenesis, and increased apoptosis, provide a solid rationale for further clinical investigation. The protocols outlined in these application notes offer a framework for researchers to further explore and optimize these combination therapies.

References

Troubleshooting & Optimization

Recombinant Endostatin Clinical Application: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant endostatin.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the challenges and characteristics of recombinant this compound.

1.1. Production and Expression

  • Q1: What are the main challenges in producing recombinant this compound?

    • A major challenge is obtaining large quantities of biologically active and correctly folded protein.[1][2] this compound's structure, which includes two essential disulfide bonds, can make proper folding difficult in some expression systems.[1][3] High production costs are also a significant hurdle.[1][2]

  • Q2: Which expression system is best for producing recombinant this compound?

    • There is no single "best" system, as each has its own advantages and disadvantages.[1][2][4]

      • E. coli : Offers high yields and is cost-effective. However, it often produces this compound as insoluble inclusion bodies, which require complex and often inefficient refolding procedures.[1][3] More than 99% of the protein can be lost during this process.[1] Strategies to overcome this include using secretion systems to express soluble protein in the periplasm.[1][3]

      • Pichia pastoris (Yeast) : Can produce properly folded this compound with disulfide bonds and is more economical than mammalian cell systems.[1]

      • Mammalian Cells (e.g., 293-EBNA, CHO) : Can produce soluble, correctly folded, and biologically active this compound, but this system is generally more expensive and may have lower yields.[1][5]

      • Baculovirus/Insect Cells : This system has also been used and can produce active this compound.[1]

1.2. Stability and Formulation

  • Q3: Why is the stability of recombinant this compound a concern?

    • Recombinant this compound has a short half-life in serum and is generally unstable, which necessitates high dosages for therapeutic effect.[1][2][6] At high concentrations (e.g., 30 mg/mL), it is prone to aggregation, fibrillation, and gelation, which can impact its bioactivity and safety.[7]

  • Q4: What strategies can be used to improve the stability and half-life of recombinant this compound?

    • Several bioengineering and formulation strategies are being explored:

      • PEGylation : Covalently attaching polyethylene (B3416737) glycol (PEG) to the N-terminus can increase the half-life by protecting it from proteolysis and reducing renal excretion.[6][8]

      • Fusion Proteins : Fusing this compound to other proteins, such as the Fc region of IgG or anti-HER2 IgG, can improve its stability and half-life.[1][4]

      • Nanoparticle Encapsulation : Loading this compound into nanoparticles (e.g., PLGA, PEG-PLGA, gold nanoshells) can create sustained-release formulations.[1][4]

      • Structural Modifications : A modified recombinant human this compound, Endostar®, includes an additional nine amino acids at the N-terminus, which improves its stability and solubility.[8][9]

1.3. Efficacy and Drug Resistance

  • Q5: How effective is recombinant this compound in clinical trials?

    • Preclinical studies in mice showed significant tumor regression.[10][11] However, Phase I and II clinical trials in the US and Europe with this compound as a monotherapy showed it to be well-tolerated but did not result in significant tumor regression.[12][13][14] In China, a modified version called Endostar®, when used in combination with chemotherapy, has demonstrated significant survival benefits in treating non-small-cell lung carcinoma (NSCLC) and was approved for this indication.[15][16]

  • Q6: Does resistance to this compound therapy develop?

    • A key advantage of this compound is that it does not appear to induce drug resistance in the same way as conventional chemotherapy.[1][17] However, tumors can develop "evasive resistance" by upregulating alternative pro-angiogenic signaling pathways to circumvent the anti-angiogenic blockade imposed by this compound.[18]

1.4. Safety and Side Effects

  • Q7: What are the common side effects of recombinant this compound?

    • Recombinant this compound is generally well-tolerated.[10][12] Most adverse events are mild (grade 1-2).[12] Some reported side effects include:

      • Prolonged QT interval on an ECG[12]

      • Anemia and neutropenia[12]

      • Slight coagulation abnormalities[12]

      • When combined with chemotherapy, observed toxicities like myelosuppression, nausea, vomiting, and fatigue are often consistent with the chemotherapy regimen.[9][19]

Section 2: Troubleshooting Guides

This section provides practical guidance for addressing specific experimental issues.

2.1. Poor Yield of Soluble Recombinant this compound in E. coli

Symptom Possible Cause Suggested Solution
Low or no protein expression.Suboptimal induction conditions (IPTG concentration, temperature, induction time).Optimize IPTG concentration (e.g., 0.1-1.0 mM) and induction temperature (lower temperatures like 18-25°C can improve solubility). Perform a time-course experiment to determine the optimal induction duration.
Protein is expressed but is insoluble (in inclusion bodies).High expression rate leading to misfolding; hydrophobic nature of the protein.[3]1. Lower Induction Temperature : Induce at a lower temperature (e.g., 18-25°C) to slow down protein synthesis and allow more time for proper folding. 2. Use a Secretion System : Clone the this compound gene with a signal peptide (e.g., pelB) to direct its expression to the periplasmic space, which is a more favorable environment for disulfide bond formation and proper folding.[1][3] 3. Co-express with Chaperones : Co-express molecular chaperones to assist in protein folding. 4. Refolding from Inclusion Bodies : If the above fails, purify inclusion bodies and perform a refolding protocol. This typically involves solubilizing the protein with denaturants (e.g., urea, guanidine-HCl) followed by a gradual removal of the denaturant in a refolding buffer containing redox-coupling reagents like glutathione.[1]
Purified protein shows low biological activity.Incorrect folding and lack of proper disulfide bond formation.For E. coli-expressed protein, ensure the refolding protocol is optimized. For other systems, verify the expression conditions. Confirm activity using an in vitro endothelial cell proliferation or migration assay.

2.2. Protein Aggregation in High-Concentration Formulations

Symptom Possible Cause Suggested Solution
Visible precipitation, gelation, or fibrillation upon concentration or during storage.High protein concentration increases intermolecular interactions, leading to colloidal and conformational instability.[7]1. Optimize Buffer pH : Screen a range of pH values to find the point of maximal protein stability. 2. Add Stabilizing Excipients : Include saccharides (e.g., sucrose, mannitol) and surfactants (e.g., Tween 20, Tween 80) in the formulation. These can improve both conformational and colloidal stability.[7] 3. Avoid Certain Salts : Salts like NaCl and ArgHCl can sometimes negatively impact the stability of high-concentration this compound, so their use should be carefully evaluated.[7]

Section 3: Quantitative Data Summary

Table 1: Comparison of Recombinant this compound Yields in Different Expression Systems

Expression SystemReported YieldPurityReference
E. coli (Solubilized from Inclusion Bodies)~90 mg/L-[1]
E. coli (Soluble Expression)150 mg/L99%[1]
Mammalian (293-EBNA cells)>3 mg/L-[5]

Table 2: Pharmacokinetic Parameters of rh-Endostatin from a Phase I Clinical Trial

Dose (Single IV Infusion)Cmax (ng/mL)AUC0-t (ng·h/mL)
5 mg/m²344 ± 38.73290 ± 3790
7.5 mg/m²524 ± 1574940 ± 4380
10 mg/m²800 ± 2015050 ± 3980
Data from a Phase I clinical trial of recombinant human this compound.[12]

Section 4: Experimental Protocols

4.1. Protocol for Expression and Purification of Soluble Recombinant this compound in E. coli

This protocol is a generalized procedure based on methods described in the literature.[20]

  • Cloning : Subclone the human this compound gene into an expression vector (e.g., pET32a) that allows for the expression of a fusion protein (e.g., with thioredoxin) to enhance solubility.

  • Transformation : Transform the expression vector into a suitable E. coli strain (e.g., BL21).

  • Expression :

    • Grow the transformed E. coli in LB broth with the appropriate antibiotic at 37°C with shaking.

    • When the optical density at 600 nm (OD600) reaches 0.6, induce protein expression with IPTG (e.g., 0.5 mM).

    • Continue to grow the culture at a reduced temperature (e.g., 25°C) for several hours (e.g., 7 hours).

  • Harvesting and Lysis :

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Centrifuge the lysate to pellet cell debris and insoluble proteins.

  • Purification :

    • If a His-tag is included in the fusion protein, purify the soluble recombinant this compound from the supernatant using a Ni-NTA affinity chromatography column.

    • Elute the protein and perform buffer exchange into a suitable storage buffer.

  • Analysis : Analyze the purified protein by SDS-PAGE for purity and Western blot for identity.

Section 5: Visualizations

5.1. Signaling Pathways and Experimental Workflows

Endostatin_Signaling_Pathway This compound Signaling Pathway cluster_receptors Cell Surface Receptors cluster_growth_factors Pro-Angiogenic Factors cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGFR2 VEGFR-2 ERK ERK VEGFR2->ERK Activates p38 p38 MAPK VEGFR2->p38 Activates Integrin Integrin α5β1 Ras Ras Integrin->Ras Inhibits Raf Raf Integrin->Raf Inhibits VEGF VEGF VEGF->VEGFR2 Binds & Activates Ras->ERK Inhibits Ras->p38 Inhibits Raf->ERK Inhibits Raf->p38 Inhibits Proliferation Endothelial Cell Proliferation ERK->Proliferation Promotes Migration Endothelial Cell Migration ERK->Migration Promotes p38->Proliferation Promotes p38->Migration Promotes CyclinD1 Cyclin D1 G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest Leads to Apoptosis Apoptosis Apoptosis->Proliferation Inhibits G1Arrest->Apoptosis Induces This compound This compound This compound->VEGFR2 Blocks VEGF Binding This compound->Integrin Binds This compound->CyclinD1 Inhibits

Caption: this compound's anti-angiogenic mechanism of action.

Recombinant_Protein_Workflow General Workflow for Recombinant this compound Production in E. coli cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Gene This compound Gene Ligation Ligation Gene->Ligation Vector Expression Vector (e.g., pET) Vector->Ligation RecombinantVector Recombinant Vector Ligation->RecombinantVector Transformation Transformation into E. coli RecombinantVector->Transformation Culture Cell Culture Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Soluble Fraction Centrifugation->Soluble Insoluble Insoluble Fraction (Inclusion Bodies) Centrifugation->Insoluble Chromatography Affinity Chromatography Soluble->Chromatography Refolding Solubilization & Refolding Insoluble->Refolding PurifiedProtein Purified Soluble Protein Chromatography->PurifiedProtein Refolding->Chromatography

Caption: Workflow for recombinant this compound production.

References

Technical Support Center: Enhancing Endostatin Stability and Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the stability and short half-life of endostatin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the clinical use of this compound?

A1: The main obstacles for the clinical application of recombinant this compound are its short in-vivo half-life, instability in serum, and the requirement for high dosages to maintain therapeutic levels.[1][2] These factors lead to high treatment costs and patient compliance issues, as frequent, high-dose administrations are necessary.[3] Additionally, producing large quantities of soluble, biologically active recombinant this compound can be difficult and expensive.[1][2]

Q2: What are the principal strategies for improving the stability and extending the half-life of this compound?

A2: The most common and effective strategies involve molecular bioengineering and advanced formulation techniques. These include:

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to this compound increases its hydrodynamic size, which protects it from proteolysis and reduces renal clearance.[3][4]

  • Fusion Proteins: Fusing this compound to a larger, more stable protein, such as the Fc region of an antibody or a full antibody, significantly prolongs its circulation time.[3][5]

  • Point Mutations: Introducing specific mutations, such as P125A, can enhance the intrinsic stability and activity of the protein.[2][6]

  • Nanoparticle Encapsulation: Loading this compound into nanoparticles, such as those made from PLGA or PEG-PLGA, allows for a sustained release of the protein, thereby increasing its effective half-life.[2][3]

Q3: How does this compound exert its anti-angiogenic effects?

A3: this compound's mechanism is multifaceted. It inhibits angiogenesis by interacting with multiple cell-surface receptors on endothelial cells.[5] Key actions include down-regulating critical pro-angiogenic signaling pathways like VEGF, inducing apoptosis (programmed cell death) in endothelial cells, and inhibiting matrix metalloproteinases (MMPs) that are crucial for endothelial cell migration.[1][7] It can directly bind to VEGF receptors (VEGFR-2), competitively blocking VEGF and suppressing downstream signaling.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the modification and analysis of this compound.

Issue 1: Aggregation of Modified this compound During Purification or Storage

  • Question: My PEGylated/fusion this compound protein is aggregating after purification. What could be the cause and how can I fix it?

  • Answer: Protein aggregation is a common issue, often caused by increased hydrophobicity from modifications or suboptimal buffer conditions.[8][9] this compound itself has a tendency to form insoluble aggregates when partially denatured.[3]

    Troubleshooting Steps:

    • Optimize Buffer Conditions:

      • pH: Ensure the buffer pH is at least 1-2 units away from this compound's isoelectric point (pI) to maintain net charge and solubility.

      • Ionic Strength: Adjust the salt concentration (e.g., 150 mM NaCl) to shield surface charges and reduce intermolecular interactions.

    • Screen Stabilizing Excipients: Add small molecule additives to your formulation. Sugars (like sucrose, trehalose) or amino acids (like arginine, glycine) can act as effective stabilizers.

    • Control Physical Stress: Avoid vigorous shaking or repeated freeze-thaw cycles, which can denature the protein and expose hydrophobic regions, leading to aggregation.[8]

    • Analyze Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high-molecular-weight (HMW) species or Dynamic Light Scattering (DLS) to monitor changes in particle size.[8]

Issue 2: Loss of Biological Activity After Modification

  • Question: I successfully PEGylated this compound, but it shows reduced anti-angiogenic activity in my cell migration assay. Why did this happen?

  • Answer: The modification process, especially non-specific conjugation, can sterically hinder key binding sites on this compound that are essential for its interaction with endothelial cell receptors.

    Troubleshooting Steps:

    • Verify Modification Site: If possible, use mass spectrometry to determine where the PEG chain or fusion partner is attached. Modifications near critical domains, such as the N-terminal zinc-binding region or receptor-binding sites, are more likely to reduce activity.

    • Switch to Site-Specific PEGylation: Employ techniques that target a specific site, such as N-terminal PEGylation using mPEG-propionaldehyde, which has been shown to preserve activity while enhancing stability.[10]

    • Use a Flexible Linker: For fusion proteins, incorporating a flexible peptide linker (e.g., a (Gly4Ser)n repeat) between this compound and the fusion partner can provide spatial separation, allowing both domains to fold and function independently.

    • Perform a Dose-Response Assay: Test a wide range of concentrations of your modified protein. It's possible the modification altered the optimal effective dose. This compound can exhibit a biphasic, U-shaped dose-response curve where efficacy is lower at very high doses.[11]

Issue 3: Inconsistent Pharmacokinetic (PK) Results

  • Question: The half-life of my this compound fusion protein varies significantly between experiments. What could be causing this inconsistency?

  • Answer: Inconsistent PK results can stem from issues with sample integrity, assay variability, or the presence of aggregates, which are cleared from circulation at different rates than the monomeric protein.

    Troubleshooting Steps:

    • Ensure Sample Quality: Before injection, analyze each batch of your modified this compound for purity and aggregation using SEC-HPLC. Ensure the percentage of monomer is consistent across all samples used in the study.

    • Standardize Blood Collection and Handling: Use a consistent protocol for blood sampling and processing. Serum or plasma should be prepared promptly and stored at -80°C to prevent degradation. Use protease inhibitors if degradation is suspected.

    • Validate Quantification Assay: Use a validated ELISA kit for quantifying this compound levels in serum/plasma.[12] Run a full standard curve and quality controls with every assay plate to ensure accuracy and reproducibility. Check for interference from the fusion partner or PEG.

    • Monitor for Immunogenicity: In multi-dose studies, the development of anti-drug antibodies (ADAs) can accelerate the clearance of the therapeutic protein, leading to a shorter apparent half-life in later stages of the experiment. Consider testing for ADAs if clearance rates increase over time.

Data Presentation: Half-Life Comparison

The following table summarizes quantitative data on the half-life of various this compound forms, demonstrating the impact of different modification strategies.

This compound FormulationModification StrategyHalf-Life (t½)Fold Increase (Approx.)Reference
Wild-Type Human this compoundNone~2.0 - 3.75 hours1x[5][6]
N-Terminus PEGylationCovalent attachment of PEG86% improvement over non-PEGylated~1.9x[3]
Endostar-Loaded NanoparticlesEncapsulation in PEG-PLGAIncreased by 26 hours> 10x[3]
Fc Fusion ProteinFusion to IgG Fc domain> 2 weeks> 100x[3]
Anti-HER2 Antibody FusionFusion to anti-HER2 IgG3~40.2 - 57.5 hours~10-15x[5][6]
Anti-TAG-72 Antibody FusionFusion to anti-TAG-72 antibodySignificantly prolonged vs. native-[5]

Visualizations: Pathways and Workflows

Endostatin_Signaling_Pathway VEGFR2 VEGFR-2 Signaling_Cascade Pro-Angiogenic Signaling (FAK, ERK, MAPK) VEGFR2->Signaling_Cascade Integrin Integrin α5β1 Integrin->Signaling_Cascade This compound This compound This compound->VEGFR2 Blocks This compound->Integrin Binds VEGF VEGF VEGF->VEGFR2 Activates Apoptosis Apoptosis Induction Signaling_Cascade->Apoptosis

Caption: this compound's anti-angiogenic signaling pathway.

PEGylation_Workflow start Recombinant this compound Production & Purification reaction PEGylation Reaction (e.g., mPEG-aldehyde) start->reaction purification Purification of mono-PEGylated this compound (Ion Exchange or SEC) reaction->purification characterization Biophysical Characterization (SDS-PAGE, SEC-HPLC) purification->characterization activity Biological Activity Assay (e.g., Cell Migration) characterization->activity pk_study Pharmacokinetic Study (In Vivo) activity->pk_study finish Final Product pk_study->finish

Caption: Experimental workflow for N-terminal PEGylation of this compound.

HalfLife_Strategies center Goal: Increase this compound Half-Life & Stability peg PEGylation center->peg fusion Fusion Proteins center->fusion nano Nanoparticles center->nano peg_mech Mechanism: ↑ Hydrodynamic Size Shields from Proteases ↓ Renal Clearance peg->peg_mech fusion_mech Mechanism: FcRn Recycling (Fc-fusion) Large Size Prevents Filtration fusion->fusion_mech nano_mech Mechanism: Sustained Release Protects from Degradation nano->nano_mech

References

Technical Support Center: Overcoming High Dosage Requirements for Endostatin Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the challenges associated with the high dosage requirements of endostatin therapy. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a high dosage of this compound typically required to see a therapeutic effect?

A1: The high dosage requirement for this compound is primarily due to its short in vivo half-life.[1][2][3] As a small protein (approximately 20 kDa), this compound is rapidly cleared from circulation through glomerular filtration in the kidneys.[3] This necessitates the administration of large and frequent doses to maintain a therapeutically effective concentration in the bloodstream to suppress tumor growth.[1][3]

Q2: What is the fundamental mechanism of action of this compound?

A2: this compound is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5][6][7] Its mechanism is multifaceted and involves:

  • Inhibition of Endothelial Cell Proliferation and Migration: this compound can block the proliferation and migration of endothelial cells, which are the building blocks of blood vessels.[4][6][8][9]

  • Induction of Apoptosis: It can induce programmed cell death (apoptosis) in endothelial cells.[6][8]

  • Interference with Pro-Angiogenic Signaling: this compound interferes with the signaling pathways of key pro-angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[2][8][10][11] It can bind to VEGF receptors (VEGFR-1 and VEGFR-2), blocking VEGF from binding and activating downstream signaling cascades that promote angiogenesis.[1][12][4]

Q3: What are the primary strategies to overcome the challenge of this compound's short half-life and high dosage requirement?

A3: The main strategies focus on prolonging its circulation time and enhancing its delivery to the tumor site. These can be broadly categorized into:

  • Advanced Delivery Systems: These systems are designed for sustained or targeted release of this compound. Examples include encapsulation in poly(lactic-co-glycolic acid) (PLGA) microspheres or nanoparticles.[13]

  • Molecular Bioengineering: Modifying the this compound molecule itself can improve its pharmacokinetic profile. Common techniques include PEGylation (attaching polyethylene (B3416737) glycol) and fusion to the Fc region of an antibody.[1][14][15]

  • Combination Therapies: Using this compound in conjunction with other treatments like chemotherapy, radiotherapy, or immunotherapy can create synergistic effects, potentially allowing for lower doses of each agent.[10][15][16][17]

Q4: Can tumors develop resistance to this compound therapy?

A4: While this compound is known for its low potential for inducing drug resistance, some studies suggest that tumors can develop resistance mechanisms.[15] One proposed mechanism involves the generation of intratumoral hypoxia by this compound, which can lead to an increase in cancer stem-like cells.[15] Another study indicated that tumors might upregulate hypoxia-inducible pathways to resist anti-angiogenic therapies.[15] Combining this compound with agents that target these resistance pathways may be necessary to improve long-term efficacy.[15]

Troubleshooting Guides

Issue 1: Inconsistent or weak anti-angiogenic activity in in vitro assays (e.g., endothelial cell migration/proliferation assays).

  • Question: My in vitro endothelial cell migration assay shows variable or minimal inhibition, even at high concentrations of recombinant this compound. What could be the cause?

  • Answer:

    • Protein Stability and Aggregation: this compound's biological activity is highly dependent on its correct folding and stability. Improper storage or handling can lead to aggregation and loss of function. Ensure the protein is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Consider running a quality control check, such as size-exclusion chromatography, to assess for aggregation.

    • Biphasic Dose-Response: this compound can exhibit a biphasic or U-shaped dose-response curve, where both very low and very high concentrations are less effective than an optimal intermediate dose.[18] It is crucial to perform a thorough dose-response study to identify the optimal concentration for your specific assay and cell type.

    • Assay Conditions: The choice of endothelial cells (e.g., HUVECs) and the pro-angiogenic stimulus (e.g., VEGF, bFGF) can significantly impact the results. Ensure that the stimulus concentration is appropriate to induce a robust migratory or proliferative response that can be effectively inhibited.

    • Recombinant Protein Source: The expression system used to produce the recombinant this compound can affect its bioactivity.[14] If possible, test this compound from different suppliers or expression systems (e.g., E. coli, mammalian cells).

Issue 2: Limited efficacy of this compound in in vivo animal models despite systemic administration.

  • Question: I am administering recombinant this compound systemically (e.g., via intravenous or intraperitoneal injection) in my mouse tumor model, but I'm not observing significant tumor growth inhibition. Why might this be happening?

  • Answer:

    • Rapid Clearance: As mentioned, the primary challenge is this compound's short half-life.[1][3] Bolus injections result in a sharp peak in plasma concentration followed by rapid clearance, which may be insufficient to maintain a therapeutic level at the tumor site.[3]

    • Suboptimal Dosing Schedule: A single daily injection may not be enough. Continuous infusion via osmotic pumps can provide more stable and sustained plasma concentrations, which has been shown to be more effective.[17]

    • Need for a Sustained-Release Formulation: To avoid the complexities of continuous infusion, consider using a sustained-release delivery system. Encapsulating this compound in PLGA microspheres, for example, can provide a steady release over several weeks and has been shown to be as effective as daily injections but at a much lower total dose.[13][19]

    • Tumor Microenvironment: The specific characteristics of your tumor model (e.g., vascularity, growth rate) can influence its sensitivity to anti-angiogenic therapy.

Issue 3: Difficulty in selecting an appropriate strategy to enhance this compound's therapeutic effect.

  • Question: I want to improve the efficacy of my this compound therapy. Should I focus on a new delivery system, molecular modification, or a combination therapy approach?

  • Answer: The optimal strategy depends on your specific research goals and resources.

    • For Sustained Exposure: If your primary goal is to overcome the short half-life, molecular modifications like Fc-fusion (which can increase half-life from hours to weeks) or PEGylation are excellent choices.[1][15] Alternatively, formulating this compound into nanoparticles or microspheres can achieve a similar sustained-release effect.[13][15]

    • For Enhanced Potency and Overcoming Resistance: Combination therapy is often the most powerful approach.

      • With Chemotherapy: this compound can normalize tumor vasculature, improving the delivery and efficacy of chemotherapeutic agents.[15][16]

      • With Radiotherapy: By reducing tumor hypoxia, this compound can sensitize tumors to radiation therapy.[10][20]

      • With Immunotherapy: this compound can modulate the tumor immune microenvironment by promoting the infiltration of CD8+ T cells, which enhances the efficacy of immune checkpoint inhibitors like anti-PD-L1.[15]

Data Presentation: Enhancing this compound's Pharmacokinetics and Efficacy

Table 1: Comparison of Strategies to Extend the Half-Life of this compound

StrategyModificationMechanism of ActionReported Improvement in Half-LifeReference(s)
PEGylation Covalent attachment of polyethylene glycol (PEG) polymerIncreases hydrodynamic size, reducing renal clearance and protecting from proteolysis.Improved by 86% compared to non-PEGylated this compound.[1]
Fc Fusion Fusion to the Fc region of an IgG antibodyUtilizes the neonatal Fc receptor (FcRn) recycling pathway to escape degradation.Increased from ~2 hours to over 2 weeks.[1][15]
Nanoparticle Delivery Encapsulation in nanoparticles (e.g., PLGA-based)Provides a sustained, controlled release of the protein from the nanoparticle matrix.Increased by 26 hours.[1]
Microsphere Delivery Microencapsulation in PLGA microspheresAllows for a slow, sustained release, maintaining steady-state plasma concentrations.Sustained plasma levels for over 20 days.[13][19]

Table 2: Efficacy of this compound-Based Combination Therapies in Preclinical/Clinical Studies

Combination TherapyCancer TypeKey FindingsReference(s)
This compound + Chemotherapy (Paclitaxel/Carboplatin) Non-Small Cell Lung Cancer (NSCLC)Increased response rates and prolonged progression-free survival (PFS) and overall survival (OS).[10]
This compound + Chemotherapy (Gemcitabine/Cisplatin) Non-Small Cell Lung Cancer (NSCLC)Combination therapy increased efficacy and safety for NSCLC patients.[15]
This compound + Immunotherapy (PD-1 Inhibitor) Advanced Non-Small Cell Lung Cancer (NSCLC)Significantly improved PFS (10.2 vs 6.5 months) and objective response rate (67.2% vs 42.9%).[15]
This compound + Radiotherapy Non-Small Cell Lung Cancer (NSCLC)Enhanced the antitumor efficacy of radiotherapy in lung cancer models.[10]

Visualizations: Pathways and Workflows

Endostatin_Signaling_Pathway cluster_VEGF VEGF Signaling (Pro-Angiogenic) cluster_this compound This compound Action (Anti-Angiogenic) VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC Downstream Signaling (ERK, p38 MAPK) VEGFR2->PLC Angiogenesis Angiogenesis (Proliferation, Migration) PLC->Angiogenesis This compound This compound This compound->VEGFR2 Blocks Binding

Caption: this compound's anti-angiogenic mechanism of action.

Experimental_Workflow cluster_Formulation 1. Formulation & Characterization cluster_InVitro 2. In Vitro Validation cluster_InVivo 3. In Vivo Evaluation A1 Prepare Sustained-Release This compound (e.g., PLGA microspheres) A2 Characterize Formulation (Size, Encapsulation Efficiency) A1->A2 B1 In Vitro Release Study A2->B1 Validated Formulation B2 Bioactivity Assay of Released this compound (e.g., Cell Migration Assay) B1->B2 C1 Pharmacokinetic Study in Animal Model B2->C1 Confirmed Bioactivity C2 Efficacy Study in Tumor-Bearing Model C1->C2 Combination_Therapy_Logic cluster_Chemo Chemotherapy cluster_Immuno Immunotherapy This compound This compound Therapy Chemo_Effect Direct Tumor Cell Killing This compound->Chemo_Effect Improves Drug Delivery (Vessel Normalization) Immuno_Effect Restores Anti-Tumor T-Cell Activity This compound->Immuno_Effect Enhances T-Cell Infiltration Chemo Chemotherapy Chemo->Chemo_Effect Synergy_Node Synergistic Anti-Tumor Effect Chemo_Effect->Synergy_Node Immuno Immune Checkpoint Inhibitor Immuno->Immuno_Effect Immuno_Effect->Synergy_Node

References

Technical Support Center: Optimizing Refolding and Purification of Recombinant Endostatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the refolding and purification of recombinant endostatin.

Frequently Asked Questions (FAQs)

Q1: Why is my recombinant this compound expressed as insoluble inclusion bodies in E. coli?

A1: Overexpression of recombinant proteins in E. coli, especially those with complex structures like this compound which contains disulfide bonds, often overwhelms the cellular folding machinery.[1][2][3] This leads to the aggregation of misfolded proteins into dense, insoluble particles known as inclusion bodies.[1][3] While this can be a challenge, inclusion bodies contain a high concentration of the target protein, which can be recovered.[4]

Q2: What are the critical parameters to optimize for maximizing the yield of refolded this compound?

A2: Several factors are crucial for achieving a high yield of correctly folded this compound. The most critical parameters to optimize include:

  • Protein Concentration: Keeping the initial protein concentration low (typically 0.1-0.5 mg/mL) during refolding minimizes intermolecular interactions that lead to aggregation.[5][6]

  • Denaturant Concentration: A gradual reduction of the denaturant (e.g., urea (B33335) or guanidine (B92328) hydrochloride) is essential. A residual amount of denaturant (e.g., 3.5M urea) in the initial refolding buffer can aid in preventing aggregation.[5]

  • pH: The pH of the refolding buffer is critical. For this compound, a slightly alkaline pH (around 8.0) has been shown to be optimal.[5]

  • Redox System: The inclusion of a redox pair, such as reduced and oxidized glutathione (B108866) (GSH/GSSG) or cysteine/cystine, is necessary to facilitate the correct formation of disulfide bonds.[1]

Q3: What methods can be used to verify that my purified this compound is biologically active?

A3: Several assays can be employed to confirm the biological activity of refolded this compound:

  • Endothelial Cell Proliferation Assay: Active this compound inhibits the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[7][8]

  • Cell Migration Assay: this compound is known to inhibit the migration of endothelial cells, which can be assessed using a Boyden chamber or wound-healing assay.[8]

  • Anti-Angiogenesis Assays: In vivo or ex vivo models like the chick embryo chorioallantoic membrane (CAM) assay or the rat aortic ring assay can demonstrate the inhibition of new blood vessel formation.[5][8][9]

  • Enzymatic Assays: this compound has been shown to possess ATPase activity and can inhibit the catalytic activity of matrix metalloproteinases like MMP-2.[10][11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Inclusion Bodies - Suboptimal expression conditions (inducer concentration, temperature, induction time).- Cell lysis is incomplete.- Optimize IPTG concentration, lower the post-induction temperature (e.g., 18-25°C), and test different induction durations.- Ensure efficient cell lysis by using methods like sonication or French press. Adding lysozyme (B549824) and DNase I can improve lysis efficiency.[12]
Poor Solubilization of Inclusion Bodies - Inadequate concentration of denaturant.- Insufficient reduction of disulfide bonds.- Use high concentrations of denaturants like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.[13]- Include a reducing agent such as Dithiothreitol (DTT) or β-mercaptoethanol (BME) in the solubilization buffer to break incorrect disulfide bonds.[1][14]
Protein Aggregation During Refolding - Protein concentration is too high.- Rapid removal of denaturant.- Incorrect pH or redox environment.- Perform refolding at a lower protein concentration (e.g., < 0.3 mg/ml).[5]- Use a gradual method for denaturant removal like dialysis against buffers with decreasing denaturant concentrations or a fed-batch (dilution) approach.[5][15][16]- Optimize the pH of the refolding buffer (around pH 8.0 for this compound) and the ratio of reduced to oxidized glutathione.[5]
Low Purity After Chromatography - Inappropriate chromatography resin or conditions.- Contaminants co-eluting with this compound.- this compound is a heparin-binding protein; use a Heparin Affinity column for the initial capture step.[17]- Follow up with additional purification steps like ion-exchange and/or size-exclusion chromatography to remove remaining impurities.[18]
Purified Protein is Inactive - Incorrect protein folding and disulfide bond formation.- Protein denaturation during purification or storage.- Re-optimize the refolding conditions, particularly the redox buffer composition.[1]- Confirm the protein's structural integrity using techniques like Circular Dichroism (CD) spectroscopy.[2][17]- Store the purified protein in a suitable buffer at -80°C with cryoprotectants like glycerol (B35011) if necessary.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on recombinant this compound refolding and purification.

Table 1: Comparison of this compound Refolding Yields and Conditions

Expression SystemRefolding MethodKey ConditionsRefolding YieldFinal Purified YieldReference
E. coliDilution & Dialysis0.3mg/ml protein, 3.5M Urea, pH 8.063% (w/w)Not Specified[5]
E. coliHigh Hydrostatic Pressure200 MPa, 1.5 M GdnHCl, 0.5 mM GSH/GSSGNot Specified~90 mg/L of culture[17]
E. coliNot SpecifiedOptimized refolding bufferNot Specified150 mg/L of culture[7]
Pichia pastorisSecretedHigh-density fermentationNot Applicable435 mg/L of culture[7]

Table 2: Reported Biological Activity of Recombinant this compound

Assay TypeCell Line / ModelEffective ConcentrationObserved EffectReference
Endothelial Cell ProliferationBovine Capillary Endothelial (BCE) cellsNot specifiedSpecific inhibition of bFGF-stimulated proliferation[8]
Anti-AngiogenesisChick Embryo Chorioallantoic Membrane (CAM)Not specifiedSignificant reduction in blood vessel formation[5][8]
Anti-AngiogenesisRat Aortic Ring Assay16-500 µg/ml (murine this compound)Dose-dependent inhibition of microvessel outgrowth[9]
Cellular InvasionHuman Umbilical Vein Endothelial Cells (HUVECs)~10 µg/mlInhibition of VEGF-induced invasion[11]

Experimental Protocols

Protocol 1: Inclusion Body Isolation and Solubilization
  • Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) containing lysozyme and 0.5–1.0 % Triton X-100.[13] Incubate on ice and then sonicate to ensure complete cell disruption and to shear genomic DNA.[13]

  • Inclusion Body Washing: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min). Discard the supernatant.[13]

  • Wash the pellet sequentially with a buffer containing Triton X-100 to remove membrane proteins and then with a high salt buffer (e.g., 1 M NaCl) to remove nucleic acids.[13] A final wash with buffer alone is recommended.

  • Solubilization: Solubilize the purified inclusion body pellet in a buffer containing a strong denaturant (e.g., 6 M GdnHCl or 8 M Urea) and a reducing agent (e.g., 50-100 mM DTT) to fully denature the protein and reduce disulfide bonds.[13] Incubate with agitation until the solution is clear.

Protocol 2: this compound Refolding by Stepwise Dialysis
  • Initial Dilution: Dilute the solubilized this compound solution into a refolding buffer to a final protein concentration of approximately 0.3 mg/mL.[5] The initial refolding buffer should contain a lower concentration of the denaturant (e.g., 3.5 M Urea), a redox system (e.g., 1 mM GSH / 0.1 mM GSSG), and be buffered at pH 8.0.[5]

  • Stepwise Dialysis: Place the protein solution in dialysis tubing.[15]

  • Perform a series of dialysis steps against buffers with progressively lower concentrations of the denaturant (e.g., 2 M Urea, 1 M Urea, 0.5 M Urea, and finally no Urea).[15] Each dialysis step should be carried out for several hours or overnight at 4°C.

  • Clarification: After the final dialysis step, centrifuge the solution to remove any aggregated protein.

Protocol 3: Purification of Refolded this compound by Affinity Chromatography
  • Column Equilibration: Equilibrate a Heparin-Sepharose column with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.4).[17]

  • Sample Loading: Load the clarified, refolded this compound solution onto the equilibrated column.

  • Washing: Wash the column extensively with the binding buffer to remove any unbound proteins.

  • Elution: Elute the bound this compound using a linear salt gradient (e.g., 0-1.0 M NaCl in the binding buffer).

  • Analysis: Collect fractions and analyze them by SDS-PAGE to identify those containing pure this compound. Pool the pure fractions.

  • Buffer Exchange: If necessary, perform a final buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_refolding Refolding cluster_downstream Downstream Purification expr E. coli Expression lysis Cell Lysis expr->lysis ib_iso Inclusion Body Isolation & Washing lysis->ib_iso solubilize Solubilization (6M GdnHCl / 8M Urea + DTT) ib_iso->solubilize refold Refolding (Dilution / Dialysis) solubilize->refold ac Heparin Affinity Chromatography refold->ac sec Size Exclusion Chromatography (Optional) ac->sec final_prod Purified Active this compound sec->final_prod

Caption: Workflow for recombinant this compound production.

endostatin_pathway This compound This compound vegfr2 VEGFR-2 This compound->vegfr2 Blocks VEGF Binding pro_mmp2 Pro-MMP-2 This compound->pro_mmp2 Inhibits Activation ec_proliferation Endothelial Cell Proliferation & Migration vegfr2->ec_proliferation Promotes vegf VEGF vegf->vegfr2 Binds & Activates mmp2 Active MMP-2 pro_mmp2->mmp2 Activation angiogenesis Angiogenesis mmp2->angiogenesis Promotes ec_proliferation->angiogenesis

Caption: Simplified signaling pathways inhibited by this compound.

References

Why early phase clinical trials of endostatin failed in the US

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endostatin or similar anti-angiogenic agents. The content is based on the analysis of early phase clinical trials conducted in the United States.

Frequently Asked Questions (FAQs)

Q1: Why did this compound show dramatic anti-tumor effects in preclinical mouse models but fail to produce significant tumor regression in early US clinical trials?

A: The discrepancy between the remarkable success of this compound in murine models and the "lukewarm results" from early human trials stems from a combination of factors related to pharmacology, trial design, and fundamental biological differences.[1][2]

  • Pharmacokinetic (PK) Mismatch: Achieving the necessary systemic drug exposure was a primary hurdle. In mice, high, sustained concentrations of this compound were required for anti-tumor activity. Early human trials using daily short intravenous infusions resulted in highly variable serum levels with "peaks and troughs," where the drug concentration only briefly exceeded the necessary therapeutic threshold.[3] The daily systemic exposure in patients was found to be significantly lower than the optimal therapeutic dose identified in preclinical studies.[3]

  • Endpoint Selection: The traditional metric for success in oncology trials was significant tumor shrinkage (objective response).[2] However, anti-angiogenic agents like this compound are often cytostatic rather than cytotoxic, meaning they are more likely to stabilize disease and prevent further growth than to actively shrink established tumors.[2][4] The trial endpoints may not have been suited to capture the true biological effect of the drug, leading to its perception as unsuccessful despite evidence of disease stabilization in some patients.[1][2]

  • Production and Formulation: Significant challenges were encountered in the large-scale production of stable, soluble, and biologically active recombinant human this compound (rh-Endostatin).[2][5] These production and solubility issues made it difficult and expensive to generate sufficient quantities for clinical use, even leading to the cessation of trials when drug supplies were exhausted.[2]

Q2: What were the primary pharmacokinetic and drug delivery challenges encountered with rh-Endostatin?

A: The key challenge was maintaining a therapeutically effective and stable serum concentration.

  • Short Half-Life: The mean plasma half-life of rh-Endostatin was determined to be approximately 10.7 hours.[6] This relatively short half-life necessitated frequent administration to maintain exposure.

  • Infusion Schedule: Phase I trials initially used daily 20-minute intravenous bolus injections.[3] This method led to high peak concentrations followed by rapid declines, with trough levels falling below what was considered effective in vitro.[3] This variability was a major concern, and continuous infusion was explored to provide more constant drug levels.[7]

  • Drug Delivery: The need for prolonged or continuous administration to maintain tumor dormancy presented a significant logistical challenge.[8] Research has since explored alternative delivery strategies, including gene therapy and linking the this compound molecule to an antibody Fc domain to improve its half-life and efficacy.[9][10]

Q3: How did the clinical trial endpoints influence the interpretation of this compound's efficacy?

A: The reliance on traditional oncology endpoints, such as objective tumor response (significant shrinkage), was a critical factor in the perceived failure of early trials. Anti-angiogenic therapies primarily inhibit the formation of new blood vessels, which is expected to stabilize tumor growth rather than cause rapid regression of large, established tumors.[2][4] While Phase I trials successfully established the safety and tolerability of this compound, they showed limited objective responses.[1][6] Evidence of clinical benefit was observed in a small number of patients who experienced minor tumor reduction or extended periods of disease stabilization, but this did not meet the high bar for success set by conventional trial criteria.[1][3] Alternative endpoints, such as progression-free survival and time to progression, are now considered more appropriate for evaluating angiogenesis modulators.[11]

Q4: What was learned about the safety and toxicity of this compound in these trials?

A: A major positive outcome of the Phase I trials was that recombinant human this compound was exceptionally safe and well-tolerated, even at high doses.[1][7]

  • No Dose-Limiting Toxicity: Across multiple dose-escalation studies, no dose-limiting toxicities were identified.[3][6]

  • Minimal Side Effects: Unlike conventional chemotherapy, this compound did not induce significant side effects.[4] The most common issue reported was bacteremia, which was related to the frequent use of central lines for drug administration rather than the drug itself.[6]

  • Immunogenicity: While serum antibodies against both rh-Endostatin and the Pichia pastoris expression vector were observed in some patients, no allergic reactions were reported.[6]

Troubleshooting Guide for this compound-Based Research

Issue EncounteredPotential CauseSuggested Action / Troubleshooting Step
Lack of in vivo efficacy despite proven in vitro anti-proliferative/anti-migratory effects. Suboptimal Pharmacokinetics: Drug concentration may not be reaching or staying within the therapeutic window.Review the administration schedule. Consider continuous infusion models (e.g., osmotic mini-pumps in animal studies) to ensure sustained exposure.[8] Evaluate alternative formulations (e.g., PEGylation, liposomal encapsulation) to increase half-life and stability.[12]
Formulation/Stability Issues: The protein may be aggregated, improperly folded, or degraded, leading to loss of biological activity.Characterize the purity, stability, and aggregation state of your this compound preparation using techniques like SDS-PAGE, size-exclusion chromatography, and dynamic light scattering. Ensure proper storage and handling conditions are maintained.[5]
Tumor Model Resistance: The chosen tumor model may not be highly dependent on the specific angiogenic pathways inhibited by this compound.Consider using this compound in combination with other therapies, such as conventional chemotherapy or immunotherapy, which has shown synergistic effects.[9][13] Screen multiple tumor models to identify those most sensitive to anti-angiogenic therapy.
Difficulty in detecting a biological response or identifying a reliable biomarker. Insensitive or Inappropriate Biomarker: The selected biomarker may not accurately reflect the biological activity of this compound. Microvessel density (MVD), for example, has proven to be a disappointing marker for evaluating response.[14]Use a multi-modal approach. Combine non-invasive imaging (e.g., dynamic contrast-enhanced MRI or PET to assess blood flow) with tissue-based analysis (e.g., immunohistochemistry for endothelial cell apoptosis or vessel normalization markers).[1][13][15] Consider measuring circulating biomarkers like VEGF, though their predictive value requires further validation.[16]
Incorrect Timing of Measurement: Biomarker changes may be transient. For example, anti-angiogenic agents can cause a temporary "normalization" of tumor vasculature.[17]Conduct a time-course study to sample tissues or perform imaging at multiple time points after treatment initiation to capture the full dynamic range of the biological response.

Quantitative Data Summary

Table 1: Summary of this compound Phase I Clinical Trial Parameters

Study ReferencePatient PopulationDose Range (mg/m²/day)Administration ScheduleKey Findings
Herbst et al.[6]25 patients with advanced solid tumors15, 30, 60, 120, 180, 300, 600Daily 20-min IV bolusSafe and well-tolerated; no dose-limiting toxicity; mean half-life of 10.7 hours; minor, short-lived anti-tumor activity in 2 patients.
Eder et al.[3]15 patients with refractory solid tumors15 to 240Daily 20-min IV injectionNo significant treatment-related toxicities; minor response in 1 patient, disease stabilization in 2; daily serum levels only briefly exceeded concentrations needed for in vitro effects.

Key Experimental Protocols

Protocol 1: Assessment of Endothelial Cell Apoptosis in Tumor Biopsies

This protocol outlines a general method for quantifying apoptosis in tumor endothelial cells, a key biomarker for assessing the biological activity of anti-angiogenic agents like this compound.[15]

Objective: To determine if this compound treatment increases the rate of apoptosis specifically in tumor-associated endothelial cells.

Methodology:

  • Biopsy Collection: Obtain excisional or core needle biopsies from tumor tissue at baseline (before treatment) and at a predetermined time point after treatment initiation (e.g., 8 weeks).[15]

  • Tissue Processing: Immediately fix the tissue in 10% neutral buffered formalin and embed in paraffin (B1166041) (FFPE).

  • Immunofluorescence Staining (Dual-Label):

    • Cut 5-µm sections from the FFPE blocks and mount on charged slides.

    • Perform deparaffinization and rehydration through a series of xylene and ethanol (B145695) washes.

    • Conduct heat-induced antigen retrieval (e.g., using a citrate (B86180) buffer, pH 6.0).

    • Block non-specific binding sites using a suitable blocking buffer (e.g., 5% normal goat serum in PBS).

    • Primary Antibody Incubation: Co-incubate sections overnight at 4°C with a cocktail of two primary antibodies:

      • An endothelial cell marker (e.g., Rabbit anti-CD31).

      • An apoptosis marker (e.g., Mouse anti-cleaved Caspase-3).

    • Secondary Antibody Incubation: After washing, incubate for 1 hour at room temperature with a cocktail of corresponding fluorescently-labeled secondary antibodies:

      • An anti-rabbit secondary antibody conjugated to a green fluorophore (e.g., Alexa Fluor 488).

      • An anti-mouse secondary antibody conjugated to a red fluorophore (e.g., Alexa Fluor 594).

    • Counterstaining & Mounting: Counterstain nuclei with DAPI (blue fluorescence). Mount coverslips using an anti-fade mounting medium.

  • Image Acquisition & Analysis:

    • Acquire images using a fluorescence or confocal microscope, capturing separate channels for DAPI, CD31 (green), and cleaved Caspase-3 (red).

    • Identify blood vessels by locating CD31-positive structures.

    • Quantify apoptotic endothelial cells by counting the number of cells that are co-localized (yellow/orange in merged image) for both CD31 and cleaved Caspase-3.

    • Calculate the Apoptotic Index: (Number of apoptotic endothelial cells / Total number of endothelial cells) x 100.

  • Statistical Analysis: Compare the apoptotic index between baseline and post-treatment biopsies using a paired statistical test (e.g., paired t-test).

Visualizations

Signaling Pathways and Mechanisms of Action

The anti-angiogenic effect of this compound is not due to a single mechanism but rather a complex interplay with multiple signaling pathways and cellular components.[9]

Endostatin_MoA This compound's Multi-Target Mechanism of Action cluster_effects Downstream Cellular Effects VEGFR2 VEGFR-2 Proliferation Endothelial Cell Proliferation VEGFR2->Proliferation inhib_node1 INHIBITION Integrin Integrin α5β1 Migration Migration Integrin->Migration Adhesion Focal Adhesion Integrin->Adhesion inhib_node2 INHIBITION inhib_node3 INHIBITION HSPG Heparan Sulfate Proteoglycans MMP MMPs (e.g., MMP-2, MMP-9) MMP->Migration Enables Apoptosis Apoptosis This compound This compound This compound->VEGFR2 Competitively inhibits VEGF binding This compound->Integrin Binds and disrupts signaling This compound->HSPG Binds This compound->MMP Inhibits activity inhib_node1->Proliferation inhib_node2->Migration inhib_node3->Adhesion inhib_node4 INHIBITION inhib_node4->Apoptosis Induces Trial_Failure_Logic Causal Chain of Early this compound Trial 'Failure' cluster_preclinical Preclinical Phase cluster_development Drug Development Challenges cluster_trial Clinical Trial Design cluster_outcome Observed Clinical Outcome Mouse_Success Dramatic tumor regression in mouse models Production Difficult, high-cost production & formulation PK Short half-life & 'peak and trough' levels from bolus infusion Endpoints Primary endpoint: >50% tumor shrinkage Production->PK Impacted drug supply for optimal dosing Efficacy Lack of 'Objective Response' (Disease stabilization, not regression) PK->Efficacy Led to suboptimal therapeutic exposure Endpoints->Efficacy Set mismatched expectation for effect Biomarkers Lack of validated surrogate biomarkers Biomarkers->Efficacy Made it difficult to prove biological activity Final Perceived as 'Failure' & Halted US Development Efficacy->Final Safety Excellent Safety Profile (Well-tolerated) Safety->Final Positive but insufficient to overcome efficacy issue

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Endostatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the therapeutic efficacy of endostatin.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's mechanism, limitations, and strategies for therapeutic enhancement.

Q1: What is the primary mechanism of action for this compound's anti-angiogenic effect?

A1: this compound, a C-terminal fragment of collagen XVIII, exerts its anti-angiogenic effects primarily by inhibiting endothelial cell proliferation and migration.[1][2][3] It binds to several cell surface receptors on endothelial cells, most notably integrins such as α5β1 and αvβ3.[1][4] This interaction disrupts downstream signaling pathways crucial for angiogenesis. One key pathway involves the activation of Src kinase and subsequent inactivation of RhoA, leading to the disassembly of actin stress fibers and focal adhesions, which impairs cell migration.[5][6] this compound also interferes with pro-angiogenic signaling by competitively binding to receptors for factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[7]

Q2: What are the main challenges limiting the clinical efficacy of recombinant this compound?

A2: The primary challenges in the clinical application of recombinant this compound are its short in vivo half-life, instability in serum, and the requirement for high doses to maintain therapeutic concentrations.[7][8] These factors lead to practical difficulties with administration and high treatment costs.[8][9] Additionally, producing large quantities of soluble, correctly folded, and biologically active recombinant this compound can be difficult.[8]

Q3: What are the main strategies to overcome the limitations of this compound?

A3: Three primary strategies are being explored to enhance this compound's therapeutic efficacy:

  • Protein Modification and Bioengineering: This includes techniques like PEGylation (attaching polyethylene (B3416737) glycol) to increase half-life and stability, creating fusion proteins with antibodies or other domains to target the protein to tumor sites and improve pharmacokinetics, and introducing point mutations to enhance biological activity.[7][10][11][12]

  • Advanced Drug Delivery Systems: Encapsulating this compound in systems like poly(lactic-co-glycolic acid) (PLGA) microspheres or nanoparticles allows for sustained release, maintaining therapeutic levels over a longer period and reducing the frequency of administration.[13][14][15][16] Gene therapy approaches, using viral or non-viral vectors to deliver the this compound gene for continuous in vivo production, are also being investigated.[14][17][18][19]

  • Combination Therapies: Using this compound in conjunction with conventional treatments like chemotherapy, radiotherapy, or immunotherapy has shown synergistic effects.[17][19][20] this compound can help normalize tumor vasculature, which may improve the delivery and efficacy of other anti-cancer agents.[20]

Q4: Can tumors develop resistance to this compound therapy?

A4: A significant advantage of this compound is that it targets genetically stable endothelial cells rather than tumor cells, which are prone to mutation. Consequently, the development of acquired resistance to this compound therapy has not been observed to be a major issue.[17][19] However, some studies suggest that prolonged anti-angiogenic therapy can induce hypoxia, which may select for more aggressive tumor cell populations or increase the population of cancer stem-like cells.[20]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the production and experimental use of this compound.

Guide 1: Recombinant this compound Expression and Purification in E. coli
Problem Possible Cause(s) Troubleshooting Solution(s)
Low or no protein expression - Codon usage of the this compound gene is not optimal for E. coli. - Incorrect vector or promoter system. - Toxicity of the expressed protein to the host cells.- Synthesize the gene with codons optimized for E. coli. - Try different expression vectors (e.g., pET, pGEX) with strong, inducible promoters like T7. - Lower the induction temperature (e.g., 16-25°C) and IPTG concentration (e.g., 0.1-0.5 mM) to reduce expression rate and toxicity.
Protein is expressed in insoluble inclusion bodies - High rate of protein synthesis overwhelms the cellular folding machinery. - Lack of necessary chaperones or post-translational modifications in E. coli. - The protein is inherently prone to aggregation.- Lower the induction temperature and IPTG concentration. - Co-express with molecular chaperones (e.g., GroEL/ES). - Fuse this compound to a highly soluble protein tag like NusA, which has been shown to enhance solubility.[18][19] - If inclusion bodies are unavoidable, purify them and refold the protein using a matrix-based refolding protocol with a gradient of a denaturant like urea.[21]
Low yield of purified, soluble protein - Inefficient cell lysis. - Protein degradation by host proteases. - Inefficient binding to or elution from the chromatography column.- Optimize cell lysis method (e.g., sonication, French press). Ensure complete disruption.[22] - Add a protease inhibitor cocktail to the lysis buffer.[22] Work at 4°C. - Ensure the purification tag (e.g., His-tag) is accessible. If not, consider switching the tag to the other terminus of the protein. - Optimize buffer conditions (pH, salt concentration) for binding and elution steps.
Guide 2: In Vitro Angiogenesis Assays (e.g., Tube Formation Assay)
Problem Possible Cause(s) Troubleshooting Solution(s)
High variability between replicate wells - Inconsistent thickness of the basement membrane extract (BME) layer. - Uneven cell seeding density. - Lot-to-lot variability of the BME.- Thaw BME on ice overnight to prevent premature gelling. Use pre-chilled pipette tips and plates.[23][24] - Ensure a single-cell suspension before plating and mix gently before adding to wells.[25] - Use the same lot of BME for a set of comparative experiments.
No tube formation, even in positive controls - Endothelial cells are unhealthy, have a high passage number, or are not the right type. - BME gelled improperly or is of poor quality. - Insufficient concentration of pro-angiogenic factors.- Use low-passage primary endothelial cells (e.g., HUVECs) for best results. Ensure optimal growth conditions. - Ensure BME is handled correctly (kept cold) and allowed to polymerize at 37°C for at least 30-60 minutes.[5] - If using serum-free media, supplement with a known pro-angiogenic factor like VEGF or bFGF as a positive control.
No inhibitory effect observed with this compound - this compound is inactive due to improper folding or degradation. - Suboptimal concentration of this compound. - Assay timing is not optimal.- Test the biological activity of your this compound preparation with a cell proliferation assay first. - Perform a dose-response curve to determine the optimal inhibitory concentration.[23] - Observe tube formation at multiple time points (e.g., 4, 8, 16 hours), as the kinetics of inhibition can vary.[25]

Section 3: Data Presentation

This section summarizes quantitative data on the efficacy of various this compound enhancement strategies.

Table 1: Pharmacokinetic Properties of Modified this compound
This compound FormulationModificationAnimal ModelSerum Half-Life (t½)Reference
Recombinant Human this compoundNoneRat~3.9 hours[10]
M2ESN-terminus PEGylationRat~60.1 hours[10]
αHER2-huEndo Fusion ProteinFused to anti-HER2 IgG3Mouse~40.7 - 57.5 hours[12]
Native Human this compoundNoneMouse~2.0 - 2.1 hours[12]
Table 2: Efficacy of this compound Combination Therapies in Clinical Trials (Advanced NSCLC)
Treatment GroupMetricResultReference
Immunotherapy + rh-EndostatinMedian Progression-Free Survival (PFS)7.10 months[23]
Immunotherapy + ChemotherapyMedian Progression-Free Survival (PFS)5.13 months[23]
Immunotherapy + rh-EndostatinObjective Response Rate (ORR)35.0%[23]
Immunotherapy + ChemotherapyObjective Response Rate (ORR)20.8%[23]
Immunotherapy + rh-EndostatinDisease Control Rate (DCR)92.5%[23]
Immunotherapy + ChemotherapyDisease Control Rate (DCR)77.1%[23]
Table 3: Efficacy of this compound Delivery Systems in Preclinical Models
Delivery SystemThis compound DoseControl TreatmentTumor Growth InhibitionModelReference
PLGA Microspheres10 mg/kg (single injection)Vehicle Control~40% inhibition over 35 daysLewis Lung Cancer (Mouse)[15]
Daily Injection2 mg/kg/day for 35 days (total 70 mg/kg)Vehicle ControlSimilar efficacy to 10 mg/kg microspheresLewis Lung Cancer (Mouse)[15][16]
PLGA Microspheres60 mg/kg (single injection)Vehicle Control~80% inhibition over 35 daysLewis Lung Cancer (Mouse)[15]

Section 4: Experimental Protocols & Visualizations

This section provides detailed methodologies for key experiments and visual diagrams of important pathways and workflows.

This compound Signaling Pathway

This compound binds to α5β1 integrin on the endothelial cell surface, leading to the recruitment of caveolin-1. This complex activates the Src kinase, which in turn phosphorylates p190RhoGAP. Activated p190RhoGAP inactivates RhoA, resulting in the disassembly of actin stress fibers and focal adhesions, thereby inhibiting endothelial cell migration.

Endostatin_Signaling cluster_cytoplasm Cytoplasm Integrin α5β1 Integrin Caveolin Caveolin-1 Integrin->Caveolin Src Src Kinase Caveolin->Src Activates This compound This compound This compound->Integrin Binds p190RhoGAP p190RhoGAP Src->p190RhoGAP Phosphorylates (Activates) RhoA_GTP Active RhoA-GTP p190RhoGAP->RhoA_GTP Inactivates RhoA_GDP Inactive RhoA-GDP RhoA_GTP->RhoA_GDP Actin Actin Stress Fibers & Focal Adhesions RhoA_GTP->Actin Promotes RhoA_GDP->Actin Leads to Disassembly Migration Cell Migration Actin->Migration Enables Recombinant_Protein_Workflow A 1. Gene Synthesis (Codon Optimized for E. coli) B 2. Cloning (Insert gene into pET vector with His-tag) A->B C 3. Transformation (Introduce vector into E. coli BL21(DE3)) B->C D 4. Cell Culture (Grow cells in LB medium to OD600 ~0.6-0.8) C->D E 5. Induction (Add IPTG, incubate at lower temp, e.g., 18°C overnight) D->E F 6. Cell Harvest (Centrifuge culture to pellet cells) E->F G 7. Lysis (Resuspend pellet and lyse cells via sonication) F->G H 8. Clarification (Centrifuge lysate to pellet insoluble debris) G->H I 9. Purification (Apply supernatant to Ni-NTA affinity column) H->I J 10. Elution (Elute His-tagged this compound with imidazole (B134444) gradient) I->J K 11. Quality Control (Analyze purity by SDS-PAGE and concentration by BCA assay) J->K Combination_Therapy Chemo Chemotherapy TumorCells Tumor Cells Chemo->TumorCells Directly Kills Regression Enhanced Tumor Regression Chemo->Regression Contributes to Endo This compound EndoCells Tumor Endothelial Cells Endo->EndoCells Inhibits Apoptosis Tumor Cell Apoptosis TumorCells->Apoptosis Angio Inhibition of Angiogenesis EndoCells->Angio VesselNorm Vessel Normalization EndoCells->VesselNorm Apoptosis->Regression Nutrient Reduced Nutrient & O₂ Supply Angio->Nutrient ChemoDelivery Improved Chemotherapy Delivery VesselNorm->ChemoDelivery Nutrient->TumorCells Starves Nutrient->Regression ChemoDelivery->Chemo Enhances Effect of

References

Technical Support Center: Insoluble Endostatin Preparations for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with insoluble endostatin preparations. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and in vivo application of recombinant this compound.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound is expressed as insoluble inclusion bodies in E. coli. How can I solubilize it?

A1: Insoluble expression in E. coli is a common issue. Solubilization requires denaturation of the protein. The most common method involves using strong denaturants.

  • Procedure:

    • Isolate inclusion bodies from the cell lysate by centrifugation.

    • Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

    • Solubilize the washed inclusion bodies in a buffer containing a high concentration of a chaotropic agent, such as 6-8 M Guanidine Hydrochloride (GdnHCl) or 8 M urea (B33335).[1][2] It is also recommended to include a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to break any incorrect disulfide bonds.

Q2: After solubilization, my this compound precipitates when I try to refold it. What can I do?

A2: Precipitation during refolding is a common problem caused by improper folding and aggregation. The key is to remove the denaturant gradually to allow the protein to refold correctly.

  • Troubleshooting Strategies:

    • Stepwise Dialysis: Gradually decrease the denaturant concentration by dialyzing the solubilized protein against buffers with progressively lower concentrations of the chaotropic agent.[3] This slow removal allows for proper refolding.

    • On-Column Refolding: Bind the denatured protein to a chromatography column (e.g., Ni-NTA if His-tagged) and then wash with a gradient of decreasing denaturant concentration.

    • Refolding Additives: Include additives in the refolding buffer that can assist in proper folding and prevent aggregation. Common additives include L-arginine, glycerol, and polyethylene (B3416737) glycol (PEG).[2]

    • Protein Concentration: Perform refolding at a low protein concentration (typically < 0.1 mg/mL) to minimize intermolecular interactions that can lead to aggregation.[4]

Q3: How can I assess the biological activity of my refolded this compound?

A3: The biological activity of this compound is primarily its anti-angiogenic effect. This can be assessed in vitro using several assays:

  • Endothelial Cell Proliferation Assay: Measure the ability of this compound to inhibit the proliferation of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) stimulated with a growth factor like VEGF or bFGF.[5][6]

  • Endothelial Cell Migration Assay: This is a key functional assay for this compound. It measures the inhibition of endothelial cell migration towards a chemoattractant.[7][8][9] A detailed protocol is provided below.

  • Tube Formation Assay: Assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix (e.g., Matrigel).

Q4: My this compound preparation shows inconsistent results in in vivo studies. What are the potential causes?

A4: Inconsistent in vivo results can stem from several factors related to the protein preparation and experimental procedure:

  • Protein Aggregation: The presence of aggregates can alter the bioavailability and activity of this compound. Ensure your preparation is monomeric and free of aggregates using techniques like size-exclusion chromatography (SEC).

  • Incorrect Folding: Improperly folded this compound will have reduced or no biological activity. Confirm proper folding using circular dichroism (CD) spectroscopy.

  • Stability Issues: this compound has a short in vivo half-life.[3] Ensure consistent dosing schedules and consider formulations that improve stability, such as PEGylation or encapsulation in liposomes.

  • Administration Route: The route of administration (e.g., subcutaneous, intraperitoneal) can affect the pharmacokinetics and efficacy. Ensure the chosen route is appropriate for your study design and is performed consistently.[10][11]

Q5: What is the best way to store my purified this compound?

A5: Proper storage is crucial to maintain the stability and activity of this compound.

  • Short-term storage: Store at 4°C for up to one week.[12]

  • Long-term storage: Aliquot the protein solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12][13] For lyophilized protein, storage at -20°C to -80°C is recommended for up to a year.[13] Repeated freeze-thaw cycles can lead to aggregation and loss of activity.

Quantitative Data Summary

Table 1: Influence of pH on this compound Solubility (Illustrative)

pHRelative SolubilityRationale
4.0HighFar below the pI, the protein has a net positive charge, leading to repulsion between molecules.
5.0HighStill significantly below the pI, maintaining a net positive charge and good solubility.
6.0ModerateApproaching the pI, the net positive charge decreases, potentially leading to reduced solubility.
7.0Moderate-LowCloser to the pI, intermolecular attractive forces can increase, leading to aggregation.
8.0LowVery close to the pI, the net charge is minimal, resulting in the lowest solubility.
9.1Lowest At the isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion and leading to aggregation and precipitation.
10.0ModerateAbove the pI, the protein acquires a net negative charge, increasing repulsion and solubility.

Disclaimer: This table provides an illustrative representation based on general principles of protein chemistry and the known isoelectric point of this compound. Actual solubility values can be influenced by buffer composition, ionic strength, and protein concentration.

Table 2: Effect of Protein Concentration on this compound Aggregation (Illustrative)

Higher protein concentrations generally increase the likelihood of aggregation.[4][14] The following table illustrates this relationship.

This compound Concentration (mg/mL)Aggregation LevelRationale
< 0.1LowReduced intermolecular interactions minimize the chance of aggregation. Ideal for refolding procedures.
0.1 - 0.5ModerateIncreased proximity of protein molecules can lead to the formation of small oligomers.
> 0.5HighAt higher concentrations, the probability of intermolecular collisions and non-native interactions leading to large aggregates increases significantly.

Disclaimer: This table provides an illustrative guide. The actual extent of aggregation can vary depending on the specific formulation, buffer conditions, and storage temperature.

Experimental Protocols

Protocol 1: Stepwise Dialysis for Refolding of Insoluble this compound

This protocol describes a method to gradually remove denaturants, allowing for the refolding of solubilized this compound.[3]

Materials:

  • Solubilized this compound in 8 M urea or 6 M GdnHCl with a reducing agent.

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically 10-12 kDa.

  • A series of refolding buffers with decreasing concentrations of the denaturant.

  • A large beaker and a magnetic stirrer.

Procedure:

  • Preparation: Prepare a series of refolding buffers (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) containing decreasing concentrations of the denaturant (e.g., 6 M, 4 M, 2 M, 1 M, 0.5 M, and 0 M urea). Also include a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

  • Dialysis Step 1: Place the solubilized this compound solution into the dialysis tubing and seal it. Place the dialysis bag in the first refolding buffer (highest denaturant concentration) and stir gently at 4°C for 4-6 hours.

  • Subsequent Dialysis Steps: Sequentially transfer the dialysis bag to the buffers with decreasing denaturant concentrations, allowing 4-6 hours for each step.

  • Final Dialysis: Perform the final dialysis step against the refolding buffer with no denaturant for at least 4 hours, with one buffer change.

  • Recovery and Analysis: Recover the refolded protein from the dialysis bag. Centrifuge the solution to remove any precipitated protein. Analyze the soluble fraction for protein concentration and assess its folding and activity.

Protocol 2: Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay measures the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant.[7][15]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial cell growth medium.

  • Chemoattractant (e.g., VEGF or bFGF).

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size).

  • Refolded this compound preparation.

  • Staining solution (e.g., Crystal Violet).

Procedure:

  • Cell Preparation: Culture HUVECs to sub-confluency. Prior to the assay, starve the cells in a serum-free medium for 4-6 hours.

  • Assay Setup:

    • Add medium containing the chemoattractant to the lower chamber of the Boyden chamber.

    • In the upper chamber, add the starved HUVECs suspended in serum-free medium.

    • Add different concentrations of your refolded this compound to the upper chamber along with the cells. Include a negative control (no chemoattractant) and a positive control (chemoattractant, no this compound).

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours to allow cell migration.

  • Cell Fixation and Staining:

    • After incubation, remove the non-migrated cells from the upper side of the membrane with a cotton swab.

    • Fix the migrated cells on the lower side of the membrane with methanol.

    • Stain the fixed cells with Crystal Violet.

  • Quantification:

    • Elute the stain from the cells and measure the absorbance using a plate reader.

    • Alternatively, count the number of migrated cells in several fields of view under a microscope.

    • Calculate the percentage of inhibition of migration compared to the positive control.

Protocol 3: Subcutaneous Administration of this compound in a Mouse Tumor Model

This protocol outlines the procedure for administering this compound subcutaneously to mice bearing tumors.[10][11]

Materials:

  • Tumor-bearing mice.

  • Sterile, soluble this compound preparation in a suitable vehicle (e.g., PBS).

  • Sterile syringes and needles (27-30 gauge).

Procedure:

  • Animal Preparation: Gently restrain the mouse. The loose skin over the neck and shoulders is a common injection site.

  • Injection Site Preparation: If necessary, wipe the injection site with 70% ethanol.

  • Injection:

    • Pinch the loose skin to form a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (you should see negative pressure).

    • Slowly inject the this compound solution.

  • Post-injection: Withdraw the needle and gently massage the injection site to help disperse the solution.

  • Monitoring: Monitor the mice regularly for tumor growth and any adverse reactions.

Visualizations

Endostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Integrin α5β1 Integrin This compound->Integrin Binds VEGFR2 VEGFR2 This compound->VEGFR2 Blocks Wnt Wnt Pathway (β-catenin) This compound->Wnt Downregulates MMPs MMPs This compound->MMPs Inhibits VEGF VEGF VEGF->VEGFR2 Activates FAK FAK Integrin->FAK Activates VEGFR2->FAK Ras Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes Wnt->Proliferation Promotes MMPs->Proliferation Promotes

Caption: this compound's multi-target signaling pathway.

Refolding_Workflow InclusionBodies Insoluble Inclusion Bodies Solubilization Solubilization (8M Urea / 6M GdnHCl) InclusionBodies->Solubilization DenaturedProtein Denatured This compound Solubilization->DenaturedProtein Refolding Refolding (e.g., Stepwise Dialysis) DenaturedProtein->Refolding RefoldedProtein Soluble, Refolded This compound Refolding->RefoldedProtein Aggregates Aggregates (Precipitate) Refolding->Aggregates Incorrect Folding QC Quality Control (SEC, CD, Bioassay) RefoldedProtein->QC QC->Refolding Fail InVivo In Vivo Studies QC->InVivo Pass

Caption: Workflow for refolding this compound from inclusion bodies.

Troubleshooting_Logic Start Inconsistent In Vivo Results CheckAggregation Check for Aggregation (SEC) Start->CheckAggregation SolubleMonomer Soluble Monomer? CheckAggregation->SolubleMonomer CheckFolding Assess Folding (Circular Dichroism) CorrectFold Correctly Folded? CheckFolding->CorrectFold CheckActivity Confirm Bioactivity (Migration Assay) IsActive Biologically Active? CheckActivity->IsActive CheckProtocol Review In Vivo Protocol (Dose, Route, Schedule) ConsistentProtocol Consistent Protocol? CheckProtocol->ConsistentProtocol SolubleMonomer->CheckFolding Yes OptimizePurification Optimize Purification & Storage SolubleMonomer->OptimizePurification No CorrectFold->CheckActivity Yes OptimizeRefolding Optimize Refolding Conditions CorrectFold->OptimizeRefolding No IsActive->CheckProtocol Yes IsActive->OptimizeRefolding No StandardizeProtocol Standardize In Vivo Protocol ConsistentProtocol->StandardizeProtocol No Success Consistent Results ConsistentProtocol->Success Yes

Caption: Troubleshooting logic for inconsistent in vivo results.

References

Technical Support Center: Optimizing Endostatin Dosage for In Vivo Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing endostatin dosage in in vivo tumor models.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dosage of this compound for tumor inhibition in in vivo models?

A1: The optimal dosage of this compound is not a single value but is highly dependent on the specific tumor model and its characteristics.[1][2] Research has demonstrated a biphasic, U-shaped dose-response curve for this compound's therapeutic efficacy.[1][2] This means that both lower and higher doses can be less effective than an optimal intermediate dose. For example, in a study with BxPC-3 human pancreatic cancer xenografts, the optimal inhibition was observed at 100 mg/kg/day, whereas for AsPC-1 pancreatic cancer xenografts, the optimal dose was 500 mg/kg/day.[1] Therefore, it is crucial to perform a dose-ranging study for each specific tumor model to determine its unique optimal dosage.

Q2: Why am I seeing inconsistent or no anti-tumor effect with this compound in my experiments?

A2: Inconsistent results with this compound can arise from several factors:

  • Suboptimal Dosage: As mentioned in Q1, the dose-response is biphasic, and using a dose that is too high or too low can lead to reduced efficacy.[1][2]

  • Short Half-Life: this compound has a limited half-life in vivo.[3] Continuous administration or the use of sustained-release formulations may be necessary to maintain therapeutic levels.[3][4][5] Bolus injections might not provide sustained exposure for optimal anti-angiogenic effects.[6]

  • Species Specificity: The biological activity of this compound can be species-specific. For instance, murine this compound has shown significantly greater inhibition of tumor growth in a rat glioma model compared to human this compound.[7] It is advisable to use this compound from the same species as the host animal model.

  • Protein Stability and Folding: The stability and correct folding of recombinant this compound are critical for its biological activity.[8] Improperly folded or aggregated protein may have reduced or no efficacy. Using this compound with modifications that enhance stability, such as N-terminal modifications, may improve outcomes.[8][9]

  • Tumor Microenvironment: The tumor microenvironment plays a crucial role in the response to anti-angiogenic therapies. The presence of other pro-angiogenic factors can influence the efficacy of this compound.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels.[10][11] It exerts its anti-tumor effects primarily by targeting endothelial cells. Its mechanism involves multiple signaling pathways:

  • VEGF Signaling Inhibition: this compound can bind to VEGFR-1 and VEGFR-2, blocking the interaction with VEGF and inhibiting downstream signaling cascades like FAK/Ras/Raf/ERK/MAPK.[6][10][12]

  • Integrin Interaction: It interacts with the α5β1 integrin, which is a fibronectin receptor. This interaction can trigger intracellular signaling cascades involving caveolin-1.[10][12]

  • Wnt Signaling Inhibition: There is evidence to suggest that this compound may also inhibit the Wnt signaling pathway.[13]

  • Inhibition of MMPs: this compound can inhibit the activity of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during angiogenesis.[10][14]

Q4: Should I use continuous or intermittent administration of this compound?

A4: Due to its short half-life, continuous administration of this compound is generally recommended to maintain steady-state therapeutic concentrations.[3][9] This can be achieved using mini-osmotic pumps or by developing sustained-release formulations like microspheres.[3][4][5] Studies have shown that sustained delivery can be as effective as daily injections but at a lower total dose.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability in tumor growth inhibition Inconsistent dosing, suboptimal dosage, tumor heterogeneity.Perform a dose-response study to identify the optimal dose for your specific model. Ensure consistent administration technique and timing. Start treatment when tumors are within a narrow size range.[15]
Lack of tumor regression Short half-life of this compound, insufficient dosage, species-specificity.Consider continuous delivery methods (e.g., osmotic pumps) to maintain therapeutic levels.[3] Verify the species-specificity of the this compound used.[7] Increase the dose within the optimal range determined by a dose-response study.
Toxicity in animal models Off-target effects at very high doses, impurities in the recombinant protein.Although this compound is generally well-tolerated, monitor animals for any adverse effects.[14][16] If toxicity is observed, consider reducing the dose or using a more purified form of the protein.
Rapid tumor regrowth after treatment cessation Angiogenesis is re-initiated once the inhibitor is withdrawn.This compound therapy often needs to be continuous to maintain tumor dormancy.[3][14] Consider combination therapies to achieve a more durable response.[3][17]

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound in Pancreatic Cancer Xenograft Models[1]

Tumor ModelThis compound Dosage (mg/kg/day, s.c.)Mean Tumor Volume (mm³) at Day 20 (± SD)% Inhibition
BxPC-3 Control978 ± 214-
50519 ± 13447%
100 152 ± 23 84%
250297 ± 8170%
500480 ± 9851%
1000606 ± 11038%
AsPC-1 Control1250 ± 250-
100750 ± 15040%
250450 ± 9064%
500 200 ± 40 84%
1000375 ± 7570%

Table 2: Pharmacokinetic Parameters of this compound with Different Delivery Methods

Delivery MethodAnimal ModelDosageSteady-State Concentration (ng/mL)Reference
PLGA MicrospheresRats10 mg/kg (single dose)174.8 ± 33.3 to 351.3 ± 126.3 (Day 5-27)[4][5]
Continuous Infusion (Pump)Mice14 mg/kg over 7 daysNot specified[9]
Daily s.c. Bolus InjectionMice100 mg/kg/day (BxPC-3)9.14 ± 4.67[1]
Daily s.c. Bolus InjectionMice500 mg/kg/day (AsPC-1)62.2 ± 22.9[1]

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging Study for this compound Efficacy

This protocol outlines a typical dose-ranging study to determine the optimal dosage of this compound in a subcutaneous tumor xenograft model.

1. Animal Model and Tumor Implantation:

  • Use immunocompromised mice (e.g., SCID or nude mice), 6-8 weeks old.[1]
  • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.[14]
  • Allow tumors to grow to a palpable size (e.g., 90-110 mm³).[1]

2. Animal Grouping and Treatment:

  • Randomize mice into treatment groups (n=5-10 mice per group).
  • Include a control group receiving vehicle only (e.g., sterile saline).
  • Prepare different concentrations of this compound for injection. A typical dose range to test could be 10, 50, 100, 250, and 500 mg/kg/day, administered subcutaneously once daily.[1]
  • For continuous delivery, surgically implant mini-osmotic pumps loaded with the appropriate concentration of this compound.

3. Data Collection:

  • Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²) / 2.
  • Monitor the body weight and general health of the animals throughout the study.
  • At the end of the study (e.g., after 20-30 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for microvessel density).[14]

4. Data Analysis:

  • Plot the mean tumor volume over time for each group.
  • Compare the final tumor volumes and weights between the control and treated groups using appropriate statistical tests (e.g., ANOVA).
  • Determine the dose that results in the most significant tumor growth inhibition to identify the optimal dosage.

Visualizations

Endostatin_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 FAK FAK VEGFR2->FAK Inhibited by this compound Integrin Integrin α5β1 Integrin->FAK Inhibited by this compound This compound This compound This compound->VEGFR2 Blocks This compound->Integrin Binds VEGF VEGF VEGF->VEGFR2 Activates Ras Ras FAK->Ras Raf Raf Ras->Raf ERK_MAPK ERK/MAPK Raf->ERK_MAPK Angiogenesis ↓ Angiogenesis ↓ Cell Migration ↓ Cell Proliferation ERK_MAPK->Angiogenesis

Caption: this compound's inhibitory signaling pathway.

Experimental_Workflow_Endostatin_Dosage start Start: Tumor Cell Implantation (Subcutaneous) tumor_growth Tumor Growth to Palpable Size (e.g., 90-110 mm³) start->tumor_growth randomization Animal Randomization (Control & Treatment Groups) tumor_growth->randomization treatment Daily this compound Administration (Dose-Ranging) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (Every 2-3 days) treatment->monitoring endpoint Study Endpoint (e.g., Day 20-30) monitoring->endpoint analysis Tumor Excision & Analysis (Weight, IHC) endpoint->analysis conclusion Determine Optimal Dosage analysis->conclusion

Caption: Workflow for in vivo this compound dose optimization.

References

Technical Support Center: N-Terminal Modified Endostatin (Endostar)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding N-terminal modified endostatin, commercially known as Endostar. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and a summary of comparative efficacy data.

Frequently Asked Questions (FAQs)

Q1: What is N-terminal modified this compound (Endostar), and how does it differ from unmodified this compound?

A1: Endostar is a recombinant human this compound that has been engineered with a nine-amino acid sequence (MGGSHHHHH) at its N-terminus. This modification, which includes a polyhistidine tag (His-tag), was designed to improve the protein's stability and solubility compared to unmodified recombinant this compound.[1][2] The enhanced stability is attributed to an additional zinc-binding site created by the modification, which helps maintain a more compact and protease-resistant protein structure.[3]

Q2: Why does the N-terminal modification in Endostar lead to a better clinical response?

A2: The superior clinical response observed with Endostar is primarily attributed to its improved pharmacokinetic properties. The N-terminal modification enhances the protein's stability, making it more resistant to degradation by proteases in the bloodstream.[3] This increased stability leads to a longer half-life, allowing for sustained therapeutic concentrations in vivo. Furthermore, the modification improves the solubility of the protein, which facilitates its manufacturing and formulation for clinical use.[1] Preclinical studies have suggested that Endostar may be at least twice as potent as unmodified this compound in animal tumor models.[4]

Q3: What is the primary mechanism of action for Endostar?

A3: Endostar, like endogenous this compound, is a potent inhibitor of angiogenesis, the formation of new blood vessels. Its anti-angiogenic effects are multi-faceted and include:

  • Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling: Endostar can block the VEGF signaling pathway by interfering with the phosphorylation of VEGF Receptor 2 (VEGFR-2), a key step in VEGF-mediated angiogenesis.[5]

  • Interaction with Integrins: It binds to integrin α5β1 on the surface of endothelial cells, which can disrupt cell adhesion and migration.

  • Downregulation of Wnt/β-catenin Signaling: Endostar has been shown to suppress the Wnt/β-catenin signaling pathway, which is involved in endothelial cell proliferation and tube formation.[6]

  • Inhibition of Matrix Metalloproteinases (MMPs): Endostar can inhibit the activity of MMPs, enzymes that are crucial for the breakdown of the extracellular matrix, a necessary step for endothelial cell invasion and new vessel formation.[6]

Q4: Is there direct clinical evidence from head-to-head trials showing Endostar is superior to unmodified this compound?

A4: To date, there is a lack of publicly available data from large-scale, head-to-head clinical trials directly comparing the efficacy of Endostar with unmodified recombinant human this compound. The majority of clinical trials have evaluated the efficacy of Endostar in combination with chemotherapy against chemotherapy alone. These studies have consistently demonstrated that the addition of Endostar significantly improves clinical outcomes, including objective response rates and progression-free survival, in various cancers such as non-small cell lung cancer (NSCLC).[7][8][9]

Data Presentation

Preclinical Efficacy of Endostar
AssayCell LineTreatmentConcentration% InhibitionCitation
Proliferation HUVECEndostar50 µg/mL25.63 ± 2.85%[4]
HUVECEndostar100 µg/mL45.92 ± 2.50%[4]
HUVECEndostar150 µg/mL59.47 ± 1.86%[4]
Migration HUVECEndostar50 µg/mL40.72 ± 8.10%[4]
HUVECEndostar100 µg/mL59.62 ± 4.90%[4]
HUVECEndostar150 µg/mL76.29 ± 4.40%[4]
Invasion HUVECEndostar50 µg/mL59.31 ± 5.21%[6]
HUVECEndostar100 µg/mL75.52 ± 2.39%[6]
HUVECEndostar150 µg/mL82.41 ± 5.38%[6]
Tube Formation HUVECEndostar50 µg/mL45.36 ± 6.44%[6]
HUVECEndostar100 µg/mL60.82 ± 7.78%[6]
HUVECEndostar150 µg/mL71.13 ± 7.14%[6]
Clinical Efficacy of Endostar in Combination Therapy (Advanced NSCLC)
StudyTreatment ArmObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS) (months)Citation
Meta-analysis Endostar + PBDCSignificantly HigherSignificantly HigherImproved[2]
PBDC Alone---[2]
Phase III Trial Endostar + NP35.4%-6.3[9]
NP Alone19.5%-3.6[9]
Meta-analysis Endostar + CCRT1.263 (RR)1.274 (RR)-[8]
CCRT Alone---[8]

PBDC: Platinum-Based Doublet Chemotherapy; NP: Vinorelbine + Cisplatin; CCRT: Concurrent Chemoradiotherapy; RR: Risk Ratio

Experimental Protocols

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To assess the anti-proliferative effect of N-terminal modified this compound on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • N-terminal modified this compound (Endostar)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS in a T-75 flask at 37°C in a humidified 5% CO₂ incubator until they reach 80-90% confluency.

  • Cell Seeding:

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in EGM-2 and perform a cell count.

    • Seed the HUVECs into 96-well plates at a density of 1 x 10⁴ cells/well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of Endostar in EGM-2.

    • Remove the old medium from the wells and add 100 µL of the Endostar dilutions to the respective wells. Include a vehicle control group (medium without Endostar).

    • Incubate the plates for 24 to 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Chicken Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the anti-angiogenic activity of N-terminal modified this compound in an in vivo model.

Materials:

  • Fertilized chicken eggs

  • 70% Ethanol (B145695)

  • Sterile PBS

  • Thermostable, non-toxic carrier (e.g., gelatin sponge, filter paper discs)

  • N-terminal modified this compound (Endostar)

  • Incubator (37.5°C, 60-70% humidity)

  • Stereomicroscope

  • Digital camera

Procedure:

  • Egg Incubation:

    • Clean fertilized chicken eggs with 70% ethanol and place them in an incubator at 37.5°C with 60-70% humidity.

  • Windowing:

    • On embryonic day 3, create a small window in the eggshell over the air sac to expose the CAM.

  • Sample Application:

    • On embryonic day 8-10, place a sterile carrier soaked with a known concentration of Endostar (or vehicle control) onto the CAM.

  • Incubation and Observation:

    • Seal the window with sterile tape and return the eggs to the incubator.

    • Incubate for 48-72 hours.

    • Observe the CAM under a stereomicroscope and capture images of the blood vessels around the carrier.

  • Quantification:

    • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the carrier or by measuring the avascular zone.

Mandatory Visualization

Endostar_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endostar N-terminal Modified This compound (Endostar) VEGFR2 VEGFR-2 Endostar->VEGFR2 Inhibits Binding Integrin Integrin α5β1 Endostar->Integrin Binds Wnt_beta_catenin Wnt/β-catenin Pathway Endostar->Wnt_beta_catenin Inhibits VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Wnt_beta_catenin->Angiogenesis Endostar_Stability_Mechanism cluster_unmodified Unmodified this compound cluster_modified N-terminal Modified this compound (Endostar) Unmodified Unstable Conformation Susceptible to Proteolysis Degradation_U Degradation Unmodified->Degradation_U Protease_U Proteases Protease_U->Unmodified Modification N-terminal Modification (MGGSHHHHH) Modified Stable, Compact Conformation Resistant to Proteolysis Modification->Modified Zinc Zinc Ion (Zn²⁺) Zinc->Modified Binds to His-tag Stability Increased Stability & Longer Half-life Modified->Stability Protease_M Proteases Protease_M->Modified Reduced Cleavage

References

Technical Support Center: Addressing Endostatin Instability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with endostatin instability in serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in serum a concern?

A: this compound is a 20-kDa C-terminal fragment of type XVIII collagen and is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels.[1][2] Its therapeutic potential in cancer and other diseases is significant. However, a major challenge in its clinical application is its inherent instability and short half-life in serum, which requires frequent, high-dose administrations to maintain therapeutic concentrations.[3][4]

Q2: What are the primary causes of this compound instability in serum?

A: The primary cause of this compound instability in serum is proteolytic degradation.[1] Several classes of proteases, including cathepsins (L, B, and K), elastase, and various matrix metalloproteinases (MMPs), can both generate this compound from collagen XVIII and subsequently degrade it.[1][5][6][7] This enzymatic activity leads to a rapid clearance of this compound from circulation.

Q3: What is the typical half-life of recombinant human this compound in serum?

A: The in vivo half-life of recombinant human this compound is relatively short. Studies have reported a beta half-life of approximately 10.7 to 12.9 hours in humans.[8][9][10] This short duration of action necessitates strategies to enhance its stability for effective therapeutic use.

Q4: What are the common strategies to improve the stability and half-life of this compound?

A: Several bioengineering and formulation strategies have been developed to enhance the stability and extend the circulating half-life of this compound. These include:

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) to this compound protects it from proteolysis and reduces renal clearance.[1][2]

  • Fusion Proteins: Fusing this compound to the Fc domain of an antibody or to a full antibody significantly increases its size and hydrodynamic radius, thereby prolonging its half-life.[1][3]

  • Encapsulation: Using nanoparticles, liposomes, or microspheres to encapsulate this compound allows for a sustained release and protects it from degradation.[1][2][11]

  • Zinc Binding: The structural stability of this compound can be improved by zinc binding, which may offer protection against proteolysis and denaturation.[1]

  • Amino Acid Modifications: Introducing specific point mutations or adding peptide sequences can enhance stability and bioactivity.[4]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during experiments involving this compound in serum.

Problem Potential Causes Troubleshooting Steps & Solutions
Inconsistent or low this compound concentration detected in serum samples. 1. Sample Degradation: this compound is susceptible to degradation by proteases in the serum after sample collection. 2. Improper Sample Handling: Repeated freeze-thaw cycles can lead to protein degradation and precipitation.[12] 3. Assay Variability: Inconsistent results from ELISA or other quantification methods.1. Add Protease Inhibitors: Immediately after blood collection, add a broad-spectrum protease inhibitor cocktail to the serum samples to prevent ex vivo degradation. 2. Proper Aliquoting and Storage: Aliquot serum samples into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. 3. Assay Controls: Include standard curves, positive and negative controls in every assay to ensure accuracy and reproducibility. Use a validated commercial ELISA kit when possible.[8]
Reduced or absent anti-angiogenic activity of this compound in in vitro or in vivo assays. 1. Loss of Biological Activity: The recombinant this compound may have been improperly folded, stored, or handled, leading to a loss of its functional integrity. 2. Degradation in Culture Media or In Vivo: this compound can be degraded by proteases present in cell culture media supplemented with serum or in the in vivo environment.[1][5] 3. Suboptimal Assay Conditions: The concentration of this compound or the timing of its application may not be optimal for the specific assay.1. Verify Protein Integrity: Check the purity and integrity of the recombinant this compound using SDS-PAGE. Confirm its activity in a well-established bioassay, such as an endothelial cell migration or proliferation assay.[13][14] 2. Use Stabilized Formulations: For in vivo studies, consider using a stabilized form of this compound (e.g., PEGylated, Fc-fusion) to ensure sustained exposure.[1][3] For in vitro assays, minimize the use of serum or use serum-free media if possible. 3. Dose-Response and Time-Course Experiments: Perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for your specific experimental setup.[15]
High variability in tumor growth inhibition in animal models. 1. Inconsistent Bioavailability: Bolus injections of this compound can lead to fluctuating serum concentrations and inconsistent effects on tumor angiogenesis.[16] 2. Tumor Model Variability: Different tumor types and locations can exhibit varying sensitivity to anti-angiogenic therapy.1. Sustained Delivery: Utilize mini-osmotic pumps or a sustained-release formulation (e.g., microspheres) to maintain a steady-state concentration of this compound in vivo.[11][16][17] 2. Standardize Tumor Model: Ensure consistency in the tumor cell line, implantation site, and initial tumor volume across all experimental animals.

Data on this compound Stability and Half-Life

The following tables summarize quantitative data on the half-life of this compound and the impact of various stabilization strategies.

Table 1: In Vivo Half-Life of this compound

Form of this compound Species Half-Life (t1/2) Reference
Recombinant Human this compoundHumans10.7 ± 4.1 hours[10]
Recombinant Human this compoundHumans12.9 hours (beta t1/2)[9]
Murine this compoundMice3.75 ± 2.18 hours[3]

Table 2: Improvement of this compound Half-Life with Stabilization Techniques

Stabilization Method Modified this compound Fold Increase in Half-Life (Approx.) Reference
N-terminus PEGylationPEG-Endostatin1.86 (86% increase)[1]
Fusion to AntibodyAnti-HER2-Endostatin~10.7[3]
Nanoparticle EncapsulationEndostar-loaded PEG-PLGA nanoparticlesIncreased by 26 hours[1]

Key Experimental Protocols

1. Quantification of this compound in Serum by ELISA

This protocol outlines the general steps for measuring this compound concentrations in serum samples using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Materials:

    • Commercial this compound ELISA Kit (follow manufacturer's instructions)

    • Serum samples (collected and stored as described in the troubleshooting guide)

    • Microplate reader

  • Procedure:

    • Prepare standards and samples according to the kit's instructions. This typically involves diluting the serum samples.

    • Add the standards, controls, and diluted samples to the wells of the microplate pre-coated with an anti-endostatin antibody.

    • Incubate the plate as per the manufacturer's protocol to allow the this compound to bind to the immobilized antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated anti-endostatin antibody and incubate.

    • Wash the plate again.

    • Add streptavidin-HRP (horseradish peroxidase) and incubate.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is proportional to the amount of this compound present.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the this compound concentration in the samples by interpolating from the standard curve.

2. Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay is used to assess the biological activity of this compound by measuring its ability to inhibit the migration of endothelial cells towards a chemoattractant.[14]

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

    • Endothelial cell basal medium (EBM) with and without serum or growth factors (e.g., VEGF)

    • Recombinant this compound (and stabilized variants if applicable)

    • Calcein-AM or other fluorescent dye for cell labeling

  • Procedure:

    • Coat the underside of the polycarbonate membranes with a suitable extracellular matrix protein (e.g., fibronectin) to promote cell attachment.

    • Starve the HUVECs in low-serum or serum-free EBM for 4-6 hours.

    • In the lower chamber of the Boyden apparatus, add EBM containing a chemoattractant (e.g., VEGF).

    • In the upper chamber, resuspend the starved HUVECs in serum-free EBM. Add different concentrations of this compound to the upper chamber. Include a vehicle control.

    • Incubate the chamber for 4-6 hours at 37°C in a humidified incubator to allow for cell migration.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Quantify the inhibition of migration by comparing the number of migrated cells in the this compound-treated groups to the control group.

Visualizations

Endostatin_Degradation_Pathway This compound Generation and Degradation Pathway cluster_proteases Proteases CollagenXVIII Collagen XVIII (NC1 Domain) This compound This compound (20 kDa) CollagenXVIII->this compound Generation DegradationProducts Degraded Fragments This compound->DegradationProducts Degradation Cathepsins Cathepsins (L, B, K) Cathepsins->CollagenXVIII Cathepsins->this compound Elastase Elastase Elastase->CollagenXVIII Elastase->this compound MMPs MMPs MMPs->CollagenXVIII MMPs->this compound

Caption: Proteolytic generation and degradation of this compound.

Experimental_Workflow_Endostatin_Stability Experimental Workflow for this compound Stability and Activity Start Start: Serum Sample Collection / Recombinant this compound Sample_Prep Sample Preparation (Add Protease Inhibitors, Aliquot) Start->Sample_Prep Activity_Assay Biological Activity Assay (e.g., Cell Migration) Start->Activity_Assay In_Vivo_Study In Vivo Animal Study Start->In_Vivo_Study Quantification Quantification (ELISA) Sample_Prep->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Activity_Assay->Data_Analysis In_Vivo_Study->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound stability and activity.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent this compound Results Inconsistent_Results Inconsistent Results? Check_Sample_Handling Check Sample Handling & Storage Inconsistent_Results->Check_Sample_Handling Yes Verify_Protein_Activity Verify Protein Activity Check_Sample_Handling->Verify_Protein_Activity If still inconsistent Optimize_Assay Optimize Assay Conditions Verify_Protein_Activity->Optimize_Assay If activity is low Use_Stabilized_Form Consider Stabilized this compound Optimize_Assay->Use_Stabilized_Form For in vivo studies

Caption: A logical flow for troubleshooting this compound experiments.

References

Enhancing bioactivity of endostatin through molecular bioengineering

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioactivity of endostatin through molecular bioengineering.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind modifying this compound for enhanced bioactivity?

This compound is a potent endogenous inhibitor of angiogenesis, a process crucial for tumor growth and metastasis.[1][2][3][4][5] However, its clinical application has been hampered by challenges such as a short in vivo half-life, instability, and the need for high doses to achieve therapeutic efficacy.[6][7][8][9] Molecular bioengineering strategies aim to overcome these limitations by improving its pharmacokinetic profile and biological activity.[8]

Q2: What are the primary molecular bioengineering strategies to enhance this compound's bioactivity?

The main strategies include:

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to this compound to increase its half-life and stability.[1][2][6]

  • Fusion Proteins: Fusing this compound to other proteins, such as antibodies or antibody fragments (e.g., Fc region), to improve its half-life and target it to specific sites.[1][10][11][12]

  • Site-Directed Mutagenesis: Introducing specific amino acid substitutions to enhance its biological activity, such as receptor binding or stability.[8][10][13][14][15]

  • Formulation with Nanoparticles: Encapsulating or attaching this compound to nanoparticles to improve its delivery and prolong its release.[1][8]

Q3: What are the key signaling pathways affected by this compound?

This compound exerts its anti-angiogenic effects by interacting with multiple cell surface receptors and modulating various downstream signaling pathways in endothelial cells. Key pathways include:

  • VEGF Receptor (VEGFR) Signaling: this compound can bind to VEGFR-1 and VEGFR-2, competing with VEGF and inhibiting downstream signaling cascades like FAK/Ras/Raf/ERK/MAPK, which are crucial for endothelial cell proliferation and migration.[1][16]

  • Integrin Signaling: this compound interacts with integrins, such as α5β1, which can trigger caveolin-1-mediated signaling and disrupt focal adhesions.[1][16]

  • Other Receptor Interactions: this compound has been shown to interact with other receptors, influencing pathways that regulate cell proliferation, migration, and apoptosis.[1]

Troubleshooting Guides

Issue 1: Low Yield or Poor Expression of Recombinant this compound Variants

Q: We are experiencing low yields of our engineered this compound variant from our E. coli expression system. What are the potential causes and solutions?

A: Low expression of recombinant this compound in E. coli is a common issue, often due to the protein's complex structure, which includes two disulfide bonds.[7][17] More than 99% of the protein can become insoluble and lost during centrifugation.[7]

Potential Causes and Solutions:

  • Inclusion Body Formation: Overexpression in E. coli can lead to the formation of insoluble aggregates called inclusion bodies.

    • Solution: Optimize expression conditions by lowering the induction temperature, using a lower concentration of the inducer (e.g., IPTG), or switching to a weaker promoter.[18] Consider co-expressing molecular chaperones to assist in proper folding.

  • Codon Usage: The codon usage of the this compound gene may not be optimal for the expression host.

    • Solution: Synthesize a codon-optimized version of the gene for E. coli.

  • Incorrect Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not ideal for the formation of disulfide bonds, which are critical for this compound's stability and activity.[17]

    • Solution: Express the protein in the periplasm of E. coli, which provides a more oxidizing environment.[17] Alternatively, use expression systems that are better suited for producing proteins with disulfide bonds, such as yeast (e.g., Pichia pastoris) or mammalian cells.[3]

  • Protein Instability: The expressed protein might be prone to degradation by host cell proteases.

    • Solution: Use protease-deficient E. coli strains. Adding a fusion tag (e.g., Thioredoxin) can sometimes improve solubility and stability.[19]

Issue 2: Modified this compound Shows Reduced or No Bioactivity in vitro

Q: Our PEGylated this compound shows a significantly longer half-life, but its anti-angiogenic activity in our in vitro tube formation assay is lower than the unmodified version. Why might this be happening?

A: While PEGylation is effective at increasing half-life, it can sometimes sterically hinder the protein's interaction with its target receptors, leading to reduced bioactivity.[20]

Potential Causes and Solutions:

  • Steric Hindrance: The attached PEG molecule may be blocking the active site of this compound.

    • Solution: Experiment with different PEG sizes and attachment chemistries. Site-specific PEGylation, where PEG is attached to a specific site away from the active region, can help preserve bioactivity. This can be achieved by introducing a unique cysteine residue for thiol-specific PEGylation.

  • Improper Folding: The modification process might have led to misfolding of the protein.

    • Solution: Perform structural analysis (e.g., circular dichroism) to compare the secondary structure of the modified and unmodified protein. Optimize the refolding protocol if the protein is produced in inclusion bodies.

  • Assay Conditions: The in vitro assay may not be sensitive enough or might be affected by the PEG molecule.

    • Solution: Validate the assay with a known active control. Consider using different in vitro assays to assess bioactivity, such as cell proliferation, migration (wound healing or Boyden chamber), and apoptosis assays.[21][22]

Issue 3: Inconsistent Results in Animal Tumor Models

Q: We are observing high variability in tumor growth inhibition in our mouse xenograft model treated with an this compound fusion protein. What factors could be contributing to this inconsistency?

A: In vivo experiments can be influenced by a multitude of factors, from the properties of the therapeutic agent to the experimental model itself.

Potential Causes and Solutions:

  • Pharmacokinetics and Bioavailability: The fusion protein may have suboptimal pharmacokinetic properties, leading to inconsistent exposure in the tumors.

    • Solution: Conduct a thorough pharmacokinetic study to determine the half-life, clearance, and distribution of the fusion protein.[23][24] Adjust the dosing regimen (dose and frequency) based on these findings.

  • Tumor Model Heterogeneity: The tumor xenograft model itself can have inherent variability in growth rate and vascularization.

    • Solution: Ensure consistency in the number of cells injected and the site of injection. Use a larger number of animals per group to increase statistical power. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a specific size.

  • Immunogenicity: The fusion protein, especially if it contains non-murine components, could elicit an immune response in the mice, leading to its clearance and reduced efficacy.

    • Solution: Use immunocompromised mouse strains (e.g., SCID or nude mice) for human tumor xenografts.[21] If using syngeneic models in immunocompetent mice, consider "murinizing" the fusion protein to reduce its immunogenicity.

  • Route of Administration: The method of delivery might not be optimal for reaching the tumor.

    • Solution: Compare different routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) to find the most effective one for your specific fusion protein and tumor model.[5]

Quantitative Data Summary

Table 1: Comparison of Pharmacokinetic Parameters of Modified this compound

ModificationHalf-life (t½)Fold Increase vs. Wild-TypeReference
Wild-Type Human this compound2.0 - 2.1 hours-[10]
αHER2-huEndo Fusion Protein40.7 - 57.5 hours~20 - 28[10]
N-terminus PEGylation86% increase1.86[1]
Fc Fusion> 2 weeks> 168[1]
Nanoparticle Formulation26 hours increase> 13[1]

Table 2: In Vitro Bioactivity of Engineered this compound

This compound VariantAssayEffectReference
Full-length human this compoundEndothelial Cell Proliferation (FGF-2 or VEGF-165 stimulated)Inhibition[22]
Full-length human this compoundEndothelial Cell Migration (FGF-2 or VEGF-165 stimulated)Impaired migration[22]
Endostar (rh-endostatin)HUVEC Migration, Proliferation, Tube Formation (VEGF-induced)Inhibition[1]
αHER2-huEndo-P125AEndothelial Cell Proliferation and Tube Formation (VEGF and bFGF induced)More efficient inhibition than this compound alone[10]
P125A-endostatinEndothelial Cell Proliferation and MigrationGreater inhibition than native this compound[13]
This compound-LDP (ES-LDP) Fusion ProteinHMEC Migration (VEGF-induced)Stronger inhibitory effect than LDP-ES and ES alone[11]
αEGFR-E-P125AHUVEC Capillary-like Structure FormationComplete inhibition[15]
αEGFR-E-P125ATNBC Vasculogenic Mimicry and Tube FormationComplete inhibition[15]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound (P125A)

This protocol describes a general workflow for creating the P125A mutant of human this compound, which has shown enhanced bioactivity.[13][15] This method typically utilizes a PCR-based approach.[25][26]

1. Primer Design:

  • Design two complementary mutagenic primers containing the desired mutation (Proline at position 125 to Alanine). The mutation site should be in the middle of the primers.

  • The primers should be ~25-45 nucleotides in length with a melting temperature (Tm) ≥ 78°C.

2. PCR Amplification:

  • Use a high-fidelity DNA polymerase to amplify the entire this compound-containing plasmid with the mutagenic primers.

  • Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 30 seconds

    • 18 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 5 minutes

3. Digestion of Parental DNA:

  • Digest the PCR product with a DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.

  • Incubate at 37°C for 1 hour.

4. Transformation:

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Plate on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Verification:

  • Isolate plasmid DNA from several colonies.

  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures and is a common method to evaluate the anti-angiogenic potential of this compound variants.

1. Preparation of Matrix Gel:

  • Thaw basement membrane extract (e.g., Matrigel) on ice at 4°C overnight.

  • Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix solution.

  • Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.

2. Cell Seeding:

  • Harvest endothelial cells (e.g., HUVECs) and resuspend them in basal medium.

  • Prepare cell suspensions containing different concentrations of the this compound variant to be tested, along with positive (e.g., VEGF) and negative (vehicle) controls.

  • Seed 1.5 x 10^4 to 2.0 x 10^4 cells per well onto the polymerized matrix.

3. Incubation:

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

4. Visualization and Quantification:

  • Visualize the formation of capillary-like structures using a microscope.

  • Quantify tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Visualizations

Endostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits Integrin Integrin α5β1 This compound->Integrin VEGF VEGF VEGF->VEGFR2 Activates FAK FAK VEGFR2->FAK Caveolin1 Caveolin-1 Integrin->Caveolin1 Ras Ras FAK->Ras Raf Raf Ras->Raf ERK_MAPK ERK/MAPK Raf->ERK_MAPK Proliferation Cell Proliferation, Migration, Survival ERK_MAPK->Proliferation Src Src Caveolin1->Src Disruption Disruption of Focal Adhesions Src->Disruption Experimental_Workflow_Endostatin_Variant cluster_design Design & Construction cluster_expression Expression & Purification cluster_validation In Vitro Validation cluster_invivo In Vivo Testing Gene_Design Gene Design (e.g., P125A mutation) Cloning Cloning into Expression Vector Gene_Design->Cloning Transformation Transformation into Expression Host (e.g., E. coli) Cloning->Transformation Expression Protein Expression & Induction Transformation->Expression Purification Purification (e.g., Ni-NTA) Expression->Purification Structural_Analysis Structural Analysis (e.g., SDS-PAGE, CD) Purification->Structural_Analysis Bioactivity_Assay Bioactivity Assays (Tube Formation, Migration) Structural_Analysis->Bioactivity_Assay Pharmacokinetics Pharmacokinetic Analysis Bioactivity_Assay->Pharmacokinetics Tumor_Model Tumor Xenograft Model Pharmacokinetics->Tumor_Model Efficacy_Evaluation Efficacy Evaluation Tumor_Model->Efficacy_Evaluation

References

Technical Support Center: Prolonged Endostatin Release Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting common experimental issues and answers frequently asked questions related to the development and evaluation of drug delivery systems for prolonged endostatin release.

Troubleshooting Guides

This section addresses common challenges encountered during the formulation, characterization, and testing of this compound-loaded delivery systems.

Guide 1: Low Encapsulation Efficiency

Problem: The percentage of this compound successfully incorporated into the delivery system is below the desired level.

Potential CauseSuggested Solution
Poor this compound-Carrier Interaction For hydrophobic carriers (e.g., PLGA), consider chemical modification of this compound to increase its lipophilicity. For hydrophilic carriers (e.g., chitosan), optimize the pH of the formulation to enhance electrostatic interactions between the positively charged polymer and the protein.
Suboptimal Process Parameters Emulsification/Homogenization: Fine-tune the speed and duration of sonication or homogenization. Insufficient energy can lead to inadequate encapsulation, whereas excessive energy may cause this compound degradation. Solvent Evaporation: Control the rate of organic solvent evaporation. A very rapid rate may not provide sufficient time for this compound to be entrapped within the solidifying polymer matrix.
This compound Aggregation During Formulation Incorporate stabilizing excipients such as saccharides (e.g., mannitol, sucrose) or non-ionic surfactants (e.g., Polysorbate 80) into the this compound solution before encapsulation to maintain its stability.[1] Optimize the pH and ionic strength of the buffer to prevent protein aggregation.[2][3][4][5]
Drug Leakage into External Phase In double emulsion (w/o/w) methods, increase the viscosity of the internal aqueous phase (e.g., by adding a viscosity-enhancing agent) to slow the diffusion of this compound into the external aqueous phase. Increase the polymer concentration to form a denser carrier matrix, which can better retain the hydrophilic drug.
Guide 2: High Initial Burst Release

Problem: A significant portion of the encapsulated this compound is released rapidly upon exposure to the release medium, compromising the sustained-release profile.

Potential CauseSuggested Solution
Surface-Adsorbed this compound After particle fabrication, include one or more washing steps with a suitable buffer to remove this compound that is loosely adsorbed to the particle surface.
Porous Carrier Matrix Increase the polymer concentration during formulation to create a denser, less porous matrix. For PLGA systems, using a polymer with a higher molecular weight or a higher lactide-to-glycolide ratio can slow down water penetration and subsequent drug release.
Rapid Polymer Degradation Select a polymer with a slower degradation profile. For instance, PLGA with a higher lactide content or higher molecular weight degrades more slowly than its counterparts.
Formulation Instability Evaluate the stability of the delivery system in the intended release medium. Nanoparticles can aggregate and release their payload prematurely in environments with high ionic strength; surface modification with PEG (PEGylation) can improve stability.
Guide 3: Particle Aggregation

Problem: The formulated nanoparticles or microparticles are clumping together, leading to instability and potential issues with administration and biodistribution.

Potential CauseSuggested Solution
Insufficient Surface Charge Adjust the pH of the formulation to ensure a high zeta potential (generally greater than +30 mV or less than -30 mV), which promotes electrostatic repulsion between particles and enhances colloidal stability.
Inadequate Steric Stabilization Incorporate or increase the concentration of steric stabilizers like polyethylene (B3416737) glycol (PEG) or poloxamers in the formulation. These create a hydrophilic layer on the particle surface that prevents aggregation.
Improper Storage Conditions Store nanoparticle suspensions at recommended temperatures (typically 4°C) and in an appropriate buffer. For long-term storage, consider lyophilization with a suitable cryoprotectant (e.g., trehalose, sucrose) to prevent aggregation upon reconstitution. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: My this compound delivery system shows a promising in vitro release profile, but in vivo antitumor efficacy is disappointing. What are the potential reasons?

A1: This is a common challenge. Several factors could be at play:

  • Rapid In Vivo Clearance: The delivery system may be rapidly cleared from circulation by the reticuloendothelial system (RES), particularly in the liver and spleen. To address this, consider surface modification with PEG (PEGylation) to create a "stealth" effect and prolong circulation time.

  • Loss of Biological Activity: this compound may be denatured or degraded during the encapsulation process or upon release. It is critical to confirm the biological activity of the released this compound using an in vitro bioassay, such as an endothelial cell migration assay.[6][7][8][9]

  • Inappropriate Tumor Model: The selected animal tumor model may have low sensitivity to anti-angiogenic therapy. Ensure the model is well-characterized and known to be angiogenesis-dependent.[10][11][12]

  • Pharmacokinetic Profile: The sustained release in vivo may not be achieving the necessary therapeutic concentration of this compound at the tumor site. An in vivo pharmacokinetic study is necessary to determine the drug concentration over time.

Q2: How can I verify that the this compound released from my delivery system is still biologically active?

A2: The most direct way is to perform an in vitro functional assay. The endothelial cell migration assay is a standard method. You can use either a wound-healing ("scratch") assay or a transwell (Boyden chamber) assay. In these assays, a monolayer of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) is treated with the released this compound. A biologically active this compound will inhibit the migration of these cells compared to a control group.[6][7][8][9]

Q3: What are the critical quality attributes I need to characterize for my this compound delivery system?

A3: A comprehensive characterization should include:

  • Physicochemical Properties: Particle size and size distribution (polydispersity index - PDI), surface charge (zeta potential), and morphology (visualized by SEM or TEM).

  • Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated this compound to ensure consistency and determine dosage.

  • In Vitro Release Kinetics: Profile the release of this compound over time to confirm a sustained-release pattern.

  • Biological Activity of Released Drug: Confirm that the released this compound retains its anti-angiogenic function.

  • In Vivo Pharmacokinetics and Biodistribution: Determine the circulation half-life and how the delivery system distributes in the body.

  • In Vivo Efficacy: Evaluate the therapeutic effect in a relevant animal tumor model.[10][11][12][13][14]

Q4: Can the choice of buffer affect the stability of my this compound formulation?

A4: Absolutely. The buffer composition, pH, and ionic strength can significantly impact this compound's conformational stability and propensity to aggregate.[1][2][3][4][5] It is advisable to screen a panel of buffers (e.g., citrate, phosphate, histidine) at different pH values to identify conditions that best preserve the protein's integrity, especially during storage and within the delivery system.

Quantitative Data Summary

The following tables provide a comparative overview of data from various studies on prolonged this compound release systems.

Table 1: Comparative Characteristics of this compound Nanoparticle Systems
Delivery SystemCarrier MaterialParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
NanoparticlesChitosan (B1678972)~210 - 250~85~10[15][16]
MicrospheresPLGA~25,000~100Not specified
NanoparticlesCHT-g-PEI-PEG-NH₂~101Not specifiedNot specified[17]
Table 2: Summary of In Vivo Efficacy for Different this compound Delivery Strategies
Delivery SystemAnimal ModelKey OutcomeReference(s)
Chitosan NanoparticlesLewis Lung Carcinoma (Mice)A 7-day injection interval showed stronger antitumor effects than daily injections of free this compound for 14 days.[15][16]
AAV-mediated Gene TherapyHuman Colorectal Tumor XenograftA single injection led to sustained serum this compound levels (~500 ng/mL) and delayed tumor growth.[18]
AAV-mediated Gene Therapy (this compound + Angiostatin)Mouse Tumor XenograftA single vector expressing both agents resulted in complete protection from tumor growth.[19]
This compound Gene Therapy + Doxorubicin (B1662922)Hepatocellular Carcinoma (Mice)Demonstrated a synergistic effect in suppressing tumor growth.[20]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles via Ionic Gelation

This protocol is adapted from established methods for encapsulating proteins in chitosan nanoparticles.[15][16]

  • Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Ensure the pH is around 5.0.

  • Prepare TPP Solution: Dissolve sodium tripolyphosphate (TPP) in deionized water to a concentration of 1 mg/mL.

  • Load this compound: Add a solution of this compound to the chitosan solution and mix gently.

  • Form Nanoparticles: While stirring the chitosan-endostatin solution at room temperature, add the TPP solution dropwise.

  • Incubate: Continue stirring for approximately 2 hours to allow for the formation and stabilization of the nanoparticles.

  • Collect Nanoparticles: Centrifuge the suspension at high speed (e.g., 13,000 rpm) for 30 minutes at 4°C.

  • Wash: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unencapsulated this compound.

  • Store: Resuspend the nanoparticles in a suitable buffer for immediate use or lyophilize with a cryoprotectant for long-term storage.

Protocol 2: In Vitro this compound Release Assay
  • Sample Preparation: Suspend a known quantity of this compound-loaded nanoparticles in a defined volume of release buffer (e.g., PBS, pH 7.4) in a microcentrifuge tube.

  • Incubation: Place the tube in a shaking incubator set to 37°C.

  • Time-Point Sampling: At designated time intervals, centrifuge the tube to pellet the nanoparticles.

  • Supernatant Collection: Carefully collect the supernatant, which contains the released this compound.

  • Buffer Replacement: Resuspend the nanoparticle pellet in an equal volume of fresh release buffer and return it to the incubator.

  • Quantification: Measure the concentration of this compound in the collected supernatant using a validated protein quantification method, such as an ELISA or BCA assay.

  • Data Analysis: Plot the cumulative percentage of this compound released over time.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This is a generalized protocol and must be adapted to the specific tumor model and delivery system, and approved by an Institutional Animal Care and Use Committee (IACUC).[10][11][12][13][14]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = 0.5 × (Length × Width²).

  • Group Allocation: When tumors reach a specified average volume (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, free this compound, this compound-loaded nanoparticles).

  • Treatment Administration: Administer the treatments as per the study design (e.g., intravenously, subcutaneously) and schedule.

  • Ongoing Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size.

  • Ex Vivo Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histology (H&E staining) and immunohistochemistry (e.g., for CD31 to quantify microvessel density).

Visualizations

This compound Signaling Pathway in Endothelial Cells

This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits Integrin_a5b1 Integrin α5β1 This compound->Integrin_a5b1 Binds Angiogenesis Angiogenesis (Migration, Proliferation) This compound->Angiogenesis Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Signaling_Cascade Downstream Signaling (FAK, Ras, ERK/MAPK) VEGFR2->Signaling_Cascade Initiates Integrin_a5b1->Signaling_Cascade Modulates VEGF VEGF VEGF->VEGFR2 Activates Signaling_Cascade->Angiogenesis Promotes

Caption: this compound inhibits angiogenesis by blocking key signaling pathways in endothelial cells.

Experimental Workflow for this compound Delivery System Development

Formulation 1. Formulation & Optimization Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro Release & Bioactivity Characterization->InVitro InVivo 4. In Vivo PK & Efficacy Studies InVitro->InVivo Analysis 5. Data Analysis & Iteration InVivo->Analysis Analysis->Formulation Optimization Loop

Caption: A streamlined workflow for the development and evaluation of this compound delivery systems.

References

Technical Support Center: Endostatin in Tumor Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endostatin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the efficacy of this compound in tumor inhibition considered controversial?

A1: The efficacy of this compound has been a subject of debate due to inconsistent results between preclinical and clinical studies, as well as variability among different clinical trials.[1] Several factors contribute to this controversy:

  • Short Half-Life and Instability: this compound has a short biological half-life and is unstable in serum, which can limit its therapeutic effectiveness.[2][3][4]

  • Delivery Method: The mode of administration can significantly impact the concentration and availability of this compound at the tumor site.[5]

  • Recombinant Protein Production: The production of stable and biologically active recombinant this compound can be challenging, with different expression systems potentially yielding proteins with varying efficacy.[2][3]

  • Tumor Microenvironment: The complexity of the tumor microenvironment and the interplay of various pro- and anti-angiogenic factors can influence the response to this compound therapy.

  • Biphasic Dose-Response: Studies have shown that this compound can exhibit a U-shaped dose-response curve, where both low and high doses may be less effective than an optimal intermediate dose.[6]

Q2: What are the primary mechanisms of action for this compound's anti-tumor effects?

A2: this compound exerts its anti-angiogenic and anti-tumor effects through multiple mechanisms:[7][8][9]

  • Inhibition of Endothelial Cell Proliferation and Migration: this compound can inhibit the proliferation and migration of endothelial cells, which are crucial steps in the formation of new blood vessels.[10]

  • Induction of Apoptosis: It can induce programmed cell death (apoptosis) in endothelial cells.[7]

  • Modulation of Signaling Pathways: this compound interacts with several cell surface receptors, including integrins (α5β1 and αvβ3) and vascular endothelial growth factor receptors (VEGFRs), to modulate downstream signaling pathways.[7][11] It can interfere with VEGF-mediated signaling by directly binding to VEGFR-2 (KDR/Flk-1).[12]

  • Downregulation of Pro-Angiogenic Factors: this compound can downregulate the expression of pro-angiogenic genes and upregulate anti-angiogenic genes.[13]

  • Wnt Signaling Inhibition: There is evidence to suggest that this compound may also inhibit the Wnt signaling pathway, which is involved in cell proliferation and angiogenesis.[14]

Q3: What are the common challenges encountered when producing recombinant this compound?

A3: Researchers often face several challenges in the production and purification of recombinant this compound:[2][3]

  • Expression System Choice: The choice of expression system (e.g., E. coli, yeast, mammalian cells) can impact the yield, solubility, and post-translational modifications of the protein, which in turn affect its biological activity.[2]

  • Insolubility and Refolding: When expressed in E. coli, this compound often forms insoluble inclusion bodies, requiring denaturation and refolding steps that can be inefficient and may not fully restore biological activity.[2]

  • Purification: Purifying recombinant this compound to a high degree of homogeneity while maintaining its activity can be complex.[15][16]

  • Stability: Recombinant this compound can be prone to degradation by proteases.[2]

Troubleshooting Guides

In Vitro Experiments

Q: My in vitro endothelial cell migration assay shows inconsistent or no inhibition with this compound treatment. What could be the problem?

A: Inconsistent results in migration assays can stem from several factors. Here's a troubleshooting guide:

  • This compound Quality and Handling:

    • Protein Integrity: Ensure the recombinant this compound is properly folded and biologically active. If produced in-house, verify its purity and integrity using SDS-PAGE and Western blot. Consider using a commercially available, quality-controlled this compound.

    • Storage and Handling: this compound is sensitive to degradation. Store it at ≤ -70°C and avoid repeated freeze-thaw cycles.[17] Aliquot the protein upon receipt.

    • Solubility: Ensure the this compound is fully dissolved in the appropriate buffer as recommended by the supplier.

  • Assay Conditions:

    • Cell Type and Passage Number: Use a consistent endothelial cell line (e.g., HUVECs) and keep the passage number low, as cell characteristics can change over time.

    • Serum Starvation: Properly serum-starve the cells before the assay to reduce baseline migration and increase sensitivity to chemoattractants.

    • Chemoattractant Concentration: Optimize the concentration of the chemoattractant (e.g., VEGF, bFGF). Too high a concentration might overcome the inhibitory effect of this compound.

    • This compound Concentration and Incubation Time: Perform a dose-response curve to determine the optimal inhibitory concentration of your this compound batch. The incubation time may also need optimization.

  • Experimental Technique:

    • Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded in the upper chamber of the transwell insert.

    • Handling of Inserts: Be careful not to damage the membrane of the transwell inserts.

    • Quantification: Use a standardized and reliable method for quantifying cell migration (e.g., staining and counting multiple fields of view).

In Vivo Experiments

Q: My xenograft tumor model is not showing significant tumor growth inhibition with this compound treatment. What are the potential reasons?

A: Lack of efficacy in xenograft models is a common challenge. Consider the following troubleshooting steps:

  • This compound Dosing and Administration:

    • Dose: As this compound can have a biphasic dose-response, it is crucial to test a range of doses to find the optimal therapeutic window.[6]

    • Administration Route and Frequency: Due to its short half-life, continuous infusion or frequent administration may be necessary to maintain therapeutic levels. Bolus injections might not be sufficient.[4] Consider using modified forms of this compound with longer half-lives, such as PEGylated this compound.[18]

    • Vehicle Control: Always include a vehicle-treated control group to accurately assess the effect of this compound.

  • Tumor Model:

    • Tumor Cell Line: The choice of tumor cell line is critical. Some tumor types may be less responsive to anti-angiogenic therapy.

    • Tumor Size at Treatment Initiation: Start the treatment when tumors are established but not too large, as anti-angiogenic agents are often more effective on smaller, actively growing tumors.

    • Animal Strain: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor xenograft.

  • Endpoint Analysis:

    • Tumor Volume Measurement: Ensure consistent and accurate tumor volume measurements using calipers.

    • Microvessel Density (MVD): To confirm an anti-angiogenic effect, assess the MVD in tumor sections using immunohistochemistry for endothelial markers like CD31.

    • Apoptosis and Proliferation: Analyze tumor tissue for markers of apoptosis (e.g., TUNEL assay) and proliferation (e.g., Ki-67 staining) to understand the cellular effects of the treatment.

Data Presentation

Table 1: Summary of Clinical Trial Results for Recombinant Human this compound (Endostar) in Combination with Chemotherapy for Non-Small Cell Lung Cancer (NSCLC)

Study/Meta-analysisTreatment ArmControl ArmOutcomeResultReference
Meta-analysis (10 studies, 716 patients)Endostar + CCRTCCRTObjective Response Rate (ORR)RR = 1.263 (p < 0.001)[19]
Disease Control Rate (DCR)RR = 1.274 (p < 0.001)[19]
1-Year Survival RateRR = 1.113 (p = 0.038)[19]
Retrospective Study (105 patients)Extended rh-endostatin (≥4 cycles)Non-extended rh-endostatinMedian Progression-Free Survival (PFS)8.2 vs. 3.2 months (p=0.002)[20]
Median Overall Survival (OS)25.1 vs. 14.0 months (p=0.003)[20]
Meta-analysis (24 RCTs, 2114 patients)rh-Endostatin + Vinorelbine + Cisplatin (NPE)Vinorelbine + Cisplatin (NP)Total Effective RateRR = 1.70 (p < 0.00001)[21]
Clinical Benefit RateRR = 1.22 (p < 0.00001)[21]
Real-world Study (68 patients)This compound + PD-1 antibody + ChemotherapyN/AMedian PFS22.0 months[22]
Median OS31.0 months[22]
ORR72.06%[22]
DCR95.59%[22]

CCRT: Concurrent Chemoradiotherapy; RR: Risk Ratio

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Migration Assay (Transwell Assay)

This protocol describes a common method to assess the effect of this compound on endothelial cell migration.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell basal medium and supplements

  • Fetal Bovine Serum (FBS)

  • Recombinant this compound

  • Chemoattractant (e.g., VEGF)

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Calcein-AM or Crystal Violet stain

  • Cotton swabs

Procedure:

  • Cell Culture: Culture endothelial cells in complete medium until they reach 80-90% confluency.

  • Serum Starvation: The day before the assay, replace the complete medium with basal medium containing 0.5-1% FBS and incubate for 12-24 hours.

  • Assay Setup:

    • Add basal medium containing the chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of the 24-well plate.

    • In the upper chamber (transwell insert), add serum-starved endothelial cells (e.g., 5 x 10^4 cells) suspended in basal medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Staining and Quantification:

    • Crystal Violet: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with 0.5% Crystal Violet. Elute the dye and measure the absorbance.

    • Calcein-AM: Incubate the inserts with Calcein-AM solution and measure fluorescence.

  • Data Analysis: Compare the migration in this compound-treated groups to the vehicle control.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol provides a general procedure for establishing a subcutaneous xenograft model to evaluate the anti-tumor effects of this compound.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., athymic nude mice)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Recombinant this compound

  • Vehicle for this compound (e.g., sterile saline)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1-5 x 10^6 cells per 100 µL). Keep cells on ice.

  • Tumor Cell Implantation: Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Start measurements with calipers once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (width)^2 x length / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle to the respective groups via the chosen route (e.g., subcutaneous or intraperitoneal injection) and schedule (e.g., daily).

  • Endpoint Analysis:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Process the tumors for further analysis (e.g., immunohistochemistry for MVD, proliferation, and apoptosis).

Mandatory Visualization

Endostatin_Signaling_Pathway This compound This compound Integrin Integrin α5β1 / αvβ3 This compound->Integrin binds VEGFR2 VEGFR-2 (KDR/Flk-1) This compound->VEGFR2 binds Wnt Wnt Signaling This compound->Wnt inhibits FAK FAK Integrin->FAK Src Src Integrin->Src Ras Ras VEGFR2->Ras p38 p38 MAPK VEGFR2->p38 PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 binds FAK->Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration p38->Migration Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis BetaCatenin β-catenin Wnt->BetaCatenin BetaCatenin->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Apoptosis->Angiogenesis inhibits

Caption: Simplified signaling pathways affected by this compound.

Experimental_Workflow_Xenograft cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment & Analysis CellCulture 1. Cancer Cell Culture CellHarvest 2. Cell Harvest & Preparation CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation CellHarvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization TumorGrowth->Randomization Treatment 6. This compound/Vehicle Administration Randomization->Treatment Endpoint 7. Endpoint Analysis (Tumor size, IHC) Treatment->Endpoint

Caption: General experimental workflow for an in vivo xenograft model.

References

Technical Support Center: Recombinant Endostatin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the correct protein folding of recombinant endostatin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in producing biologically active recombinant this compound?

A1: The primary challenges in producing active recombinant this compound include its high hydrophobicity, the necessity for correct formation of two critical disulfide bonds, and its propensity to form insoluble aggregates known as inclusion bodies, particularly when expressed in E. coli.[1][2] The production of large quantities of soluble, correctly folded, and biologically active this compound is crucial for clinical applications but can be difficult and costly to achieve.[1]

Q2: Which expression system is best suited for producing recombinant this compound?

A2: The choice of expression system depends on the specific experimental goals, including required yield, post-translational modifications, and cost. While no single system is universally superior, E. coli is often preferred for large-scale production due to its cost-effectiveness, despite challenges with protein folding.[1][2] Yeast systems, such as Pichia pastoris, are advantageous as they can secrete correctly folded and disulfide-bonded this compound, though yields may be lower than in E. coli.[1] Mammalian and baculovirus systems can also be used, but may have limitations regarding yield and cost.[1][2]

Q3: Why are disulfide bonds so important for this compound's function?

A3: this compound contains four cysteine residues that form two essential disulfide bonds (Cys1-Cys4 and Cys2-Cys3).[1][3] These bonds are critical for maintaining the compact, stable, and biologically active globular structure of the protein.[1][4] Elimination of these disulfide bonds leads to the formation of fibrillar aggregates and a loss of anti-angiogenic activity.[1][4]

Q4: What is the significance of the N-terminal sequence and zinc-binding for this compound's activity?

A4: The integrity of the N-terminal sequence, the ability to bind zinc, and correct protein folding are three essential elements for the structural stability and biological functions of this compound.[5] The N-terminus contains a zinc-binding site which is crucial for its anti-angiogenic activity.

Troubleshooting Guides

Issue 1: Low or No Expression of Recombinant this compound

Potential Cause & Solution

  • Codon Usage: The codon usage of the this compound gene may not be optimal for the chosen expression host.

    • Recommendation: Synthesize a codon-optimized version of the this compound gene for the specific expression system (e.g., E. coli or P. pastoris).[6]

  • Promoter Strength and Induction: The promoter may be too weak, or the induction conditions may be suboptimal.

    • Recommendation: Experiment with different promoters and optimize induction parameters such as inducer concentration (e.g., IPTG), temperature, and induction duration. Lowering the induction temperature can sometimes improve the yield of soluble protein.[7]

  • Plasmid Instability: The expression vector may be unstable, leading to plasmid loss during cell growth.

    • Recommendation: Ensure consistent antibiotic selection pressure throughout the culture. Consider using a more stable vector or a host strain that supports plasmid stability.

Issue 2: Recombinant this compound is Expressed but Forms Insoluble Inclusion Bodies

Potential Cause & Solution

  • High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.

    • Recommendation: Lower the expression rate by reducing the induction temperature (e.g., 18-25°C), using a lower concentration of the inducer, or employing a weaker promoter.[7]

  • Reducing Cytoplasmic Environment (E. coli): The cytoplasm of E. coli is a reducing environment, which prevents the formation of disulfide bonds and can lead to misfolding and aggregation.[8]

    • Recommendation 1: Target the protein to the periplasm by fusing a signal peptide (e.g., pelB) to the N-terminus of this compound.[6] The periplasm provides a more oxidizing environment conducive to disulfide bond formation.[8]

    • Recommendation 2: Utilize engineered E. coli strains (e.g., Origami™, SHuffle™) that have a more oxidizing cytoplasm, allowing for disulfide bond formation.

  • Chaperone Insufficiency: The endogenous levels of molecular chaperones may be insufficient to assist in the proper folding of the overexpressed this compound.

    • Recommendation: Co-express molecular chaperones (e.g., DnaK/DnaJ, GroEL/GroES) with this compound.[9][10][11] This can help prevent aggregation and increase the yield of soluble protein.[9][10]

Issue 3: Poor Recovery of Active this compound after Refolding from Inclusion Bodies

Potential Cause & Solution

  • Inefficient Solubilization: The denaturant used may not be effectively solubilizing the inclusion bodies.

    • Recommendation: Screen different denaturants (e.g., urea, guanidine (B92328) hydrochloride) and their concentrations.[12][13] The addition of reducing agents like DTT or β-mercaptoethanol during solubilization is crucial to reduce any non-native disulfide bonds.[14]

  • Protein Aggregation During Refolding: Rapid removal of the denaturant can lead to re-aggregation of the protein.

    • Recommendation: Employ a gradual refolding method such as dialysis, dilution, or on-column refolding to slowly remove the denaturant.[7] Including additives like L-arginine in the refolding buffer can help suppress aggregation.

  • Incorrect Disulfide Bond Formation: The refolding conditions may not be optimal for the formation of the correct disulfide bonds.

    • Recommendation: Use a redox system, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG), in the refolding buffer to facilitate correct disulfide bond pairing.[14][15] The ratio of GSH to GSSG may need to be optimized.

Data Presentation

Table 1: Comparison of Expression Systems for Recombinant this compound

Expression SystemAdvantagesDisadvantagesTypical YieldReference
E. coli High yield, low cost, rapid growthInclusion body formation, lack of post-translational modifications, reducing cytoplasmUp to 150 mg/L (soluble)[1]
Pichia pastoris Secretion of soluble, folded protein; capable of disulfide bond formationLower yield than E. coli, slower growth10-20 mg/L[1]
Baculovirus/Insect Cells Can produce soluble, folded proteinHigher cost, more complex process1-2 mg/L[16]
Mammalian Cells Produces protein with complex post-translational modificationsLow yield, high cost, slow growthVariable, generally low[1]

Table 2: Common Reagents and Conditions for this compound Inclusion Body Solubilization and Refolding

StepReagent/ConditionConcentration/ParameterPurposeReference
Solubilization Guanidine Hydrochloride1.5 - 6 MDenatures and solubilizes aggregated protein[15]
Urea4 - 8 MDenatures and solubilizes aggregated protein[7]
DTT or β-mercaptoethanol10 - 100 mMReduces incorrect disulfide bonds[14]
Refolding Reduced Glutathione (GSH)0.5 - 5 mMComponent of redox shuttle for correct disulfide bond formation[14][15]
Oxidized Glutathione (GSSG)0.05 - 0.5 mMComponent of redox shuttle for correct disulfide bond formation[14][15]
L-Arginine0.4 - 1 MAggregation suppressor[14]
pH7.5 - 8.5Optimal for disulfide exchange
Temperature4 - 15°CReduces aggregation and protein degradation

Experimental Protocols

Protocol 1: Solubilization and Refolding of this compound from Inclusion Bodies
  • Inclusion Body Isolation:

    • Harvest E. coli cells expressing this compound by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cell debris.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Guanidine Hydrochloride, 10 mM DTT).

    • Incubate with gentle agitation at room temperature for 1-2 hours to ensure complete solubilization.

    • Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.

  • Refolding by Dilution:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG).

    • Slowly add the solubilized protein solution to the refolding buffer with gentle stirring, typically to a final protein concentration of 0.05-0.1 mg/mL.

    • Incubate the refolding mixture at 4°C for 12-48 hours to allow for proper folding and disulfide bond formation.

  • Purification and Concentration:

    • Concentrate the refolded this compound solution using tangential flow filtration or a similar method.

    • Purify the refolded this compound using affinity chromatography (e.g., on a heparin column) followed by size-exclusion chromatography to isolate the monomeric, correctly folded protein.[15]

Mandatory Visualization

TroubleshootingWorkflow cluster_Expression Expression & Solubility Issues cluster_Solutions Potential Solutions cluster_Outcome Desired Outcome Start Low or No this compound Expression CodonOpt Codon Optimize Gene Start->CodonOpt ExpressionCond Optimize Expression Conditions (Temp, Inducer) Start->ExpressionCond InclusionBodies This compound Forms Inclusion Bodies InclusionBodies->ExpressionCond Periplasmic Target to Periplasm (e.g., pelB signal peptide) InclusionBodies->Periplasmic Chaperone Co-express Chaperones (GroEL/ES, DnaK/J) InclusionBodies->Chaperone Refolding Solubilize & Refold Inclusion Bodies InclusionBodies->Refolding SolubleProtein Soluble, Correctly Folded this compound CodonOpt->SolubleProtein ExpressionCond->SolubleProtein Periplasmic->SolubleProtein Chaperone->SolubleProtein Refolding->SolubleProtein

Caption: Troubleshooting workflow for recombinant this compound expression.

DisulfideBondFormation cluster_Challenge The Challenge in E. coli Cytoplasm cluster_Solutions Solutions for Correct Disulfide Bonds ReducingEnv Reducing Environment Misfolded Misfolded this compound (Reduced Cysteines) ReducingEnv->Misfolded Prevents S-S bond formation Aggregates Inclusion Bodies Misfolded->Aggregates Periplasm Periplasmic Expression (Oxidizing Environment) Misfolded->Periplasm Secretion InVitro In Vitro Refolding (Redox Buffer: GSH/GSSG) Aggregates->InVitro Solubilization CorrectlyFolded Correctly Folded this compound (Oxidized Disulfide Bonds) Periplasm->CorrectlyFolded InVitro->CorrectlyFolded

Caption: Strategies to overcome disulfide bond formation challenges.

References

Side effects of constant endostatin administration in pharmacotherapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with constant endostatin administration.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects associated with constant this compound administration in clinical trials?

A1: In clinical trials, constant this compound administration, often in combination with chemotherapy or radiotherapy, has been associated with a range of side effects. The most frequently observed adverse events are hematological toxicities, including leukopenia, neutropenia, thrombocytopenia, and anemia.[1][2] Gastrointestinal issues such as nausea, vomiting, and anorexia, as well as general fatigue, are also commonly reported.[1] Cardiovascular effects, including hypertension and changes in heart rhythm (e.g., ST-segment/T wave changes, QT prolongation), have been noted in some patients.[3][4] It is important to note that many studies highlight that the addition of this compound to conventional therapies does not significantly increase the overall incidence of severe adverse events compared to the control groups.[1]

Q2: Are there differences in the side effect profile between continuous intravenous infusion and bolus injections of this compound?

A2: The administration method may influence the side effect profile of this compound. Preclinical studies suggest that continuous administration can be more effective at lower doses compared to bolus injections.[5] However, one preclinical study in nude mice indicated that continuous administration might promote endothelial injury, as evidenced by an increase in circulating vascular endothelial cells.[6] Conversely, a clinical study in patients with non-small cell lung cancer (NSCLC) suggested that continuous intravenous pumping resulted in a numerically lower incidence of hematological adverse reactions compared to intravenous injection.[7] Research comparing the two methods has shown that continuous infusion can lead to more sustained systemic concentrations of the drug.[5]

Q3: What are the potential cardiovascular side effects of this compound and how can they be monitored?

A3: Cardiovascular side effects are an important consideration during this compound therapy. Hypertension is a reported adverse event in some clinical trials.[1][4] Interestingly, other research suggests that this compound may have a hypotensive effect by promoting nitric oxide production, potentially counteracting hypertension induced by other anti-angiogenic agents like VEGF inhibitors.[8] Electrocardiogram (ECG) changes, such as QT prolongation and ST-segment/T wave alterations, have also been observed.[3] In rare instances, more severe cardiac events like ventricular arrhythmia have been reported.[1] For preclinical research, regular monitoring of cardiovascular parameters is crucial. This should include blood pressure measurements and ECGs to detect arrhythmias or QT prolongation. Echocardiography can be used to assess cardiac structure and function, such as left ventricular ejection fraction. At the end of a study, blood can be analyzed for cardiac biomarkers (e.g., troponins), and heart tissue can be collected for histopathological examination.

Q4: Does this compound administration lead to myelosuppression?

A4: Hematological toxicities, which can be indicative of myelosuppression, are among the most frequently reported side effects in clinical trials involving this compound.[1][2] These include leukopenia, neutropenia, and thrombocytopenia.[1][2] However, it is often difficult to attribute these effects solely to this compound, as it is frequently administered alongside chemotherapy, which is known to cause myelosuppression.[1][9] Some studies have reported no significant difference in the rates of severe hematological adverse events between groups receiving this compound plus chemotherapy and those receiving chemotherapy alone.[1] In one study involving patients with locally advanced cervical squamous cell carcinoma, it was noted that while white blood cell and platelet counts decreased in the control group (receiving chemoradiotherapy), this phenomenon was not observed in the group receiving the same treatment combined with Endostar (a recombinant human this compound).[4]

Troubleshooting Guides

Issue: Unexpectedly high levels of hematological toxicity in a preclinical model.

Possible Cause Troubleshooting Step
Synergistic toxicity with other agents If co-administering with a chemotherapeutic agent, review the known myelosuppressive effects of that agent. Consider de-escalating the dose of the chemotherapeutic to determine if the toxicity is primarily driven by the combination.
This compound formulation or dosage Verify the correct dosage calculation and the stability of the this compound formulation. Ensure proper storage and handling to prevent degradation, which could potentially alter its biological activity and toxicity profile.
Animal model sensitivity Different animal strains may have varying sensitivities to drug-induced myelosuppression. Review literature for the specific strain being used or consider a pilot study with a different strain.
Administration schedule As some clinical data suggests continuous infusion may have a different hematological side effect profile than bolus injections, consider altering the administration schedule in your experimental design.[7]

Issue: Conflicting results in blood pressure measurements during preclinical studies.

Possible Cause Troubleshooting Step
Dual effect of this compound on blood pressure Be aware of the dual potential of this compound to either cause hypertension or lower blood pressure.[4][8] The net effect may depend on the specific preclinical model and its underlying physiology (e.g., baseline nitric oxide levels).
Interaction with other treatments If this compound is being used in combination with other anti-angiogenic agents (e.g., VEGF inhibitors), carefully monitor blood pressure as this compound may mitigate the hypertensive effects of these agents.[8]
Measurement technique Ensure consistent and accurate blood pressure measurement techniques (e.g., tail-cuff plethysmography, telemetry). Anesthetized measurements can be confounded by the anesthetic agent; use the same method consistently across all groups.

Quantitative Data Summary

Table 1: Incidence of Grade 3-4 Adverse Events in Patients Receiving this compound (rh-endostatin) with Chemotherapy for Advanced NSCLC

Adverse EventIncidence (%)
Leukopenia6.3
Anemia2.1
Thrombocytopenia2.1
Data from a study on continuous intravenous infusion of rh-endostatin with platinum-based doublet chemotherapy.[2]

Table 2: Common Adverse Events in Patients with Locally Advanced Cervical Squamous Cell Carcinoma Treated with Endostar and Concurrent Chemoradiotherapy (CCRT)

Adverse EventEndostar + CCRT Group Incidence (%)CCRT Alone Group Incidence (%)
Neutropenia Significantly higherLower
Hypertension Significantly higherLower
Infection Significantly higherLower
Nausea Significantly lowerHigher
This study noted that the incidence of neutropenia, hypertension, and infection was significantly higher in the experimental group.[4]

Experimental Protocols

Protocol 1: Evaluation of Cardiotoxicity in a Murine Model

  • Baseline Assessment: Prior to the first dose of this compound, perform baseline electrocardiograms (ECGs) and echocardiograms under light, consistent anesthesia to establish normal cardiac function for each animal.

  • Dosing: Administer this compound according to the planned experimental protocol (e.g., continuous infusion via osmotic pump or daily bolus injections).

  • Regular Monitoring: At regular intervals (e.g., weekly), measure blood pressure using a non-invasive method like tail-cuff plethysmography. Record ECGs to monitor for any changes in heart rate, rhythm, or intervals (e.g., QT interval).

  • Functional Assessment: Perform echocardiography at the midpoint and end of the study to assess cardiac structure and function, paying close attention to left ventricular ejection fraction and any signs of hypertrophy or dilation.

Protocol 2: Assessment of Hematological Toxicity in a Xenograft Mouse Model

  • Baseline Blood Collection: Before initiating treatment, collect a small volume of blood (e.g., via tail vein or saphenous vein) from each mouse to establish baseline hematological parameters.

  • Treatment Administration: Administer this compound and/or combination therapy as per the study design.

  • Serial Blood Monitoring: On a regular schedule (e.g., every 7-14 days), collect blood samples for a complete blood count (CBC) with differential. This will allow for the monitoring of white blood cell counts (including neutrophils), red blood cell counts, hemoglobin, and platelet counts.

  • Endpoint Analysis: At the study endpoint, perform a final CBC. Harvest bone marrow (e.g., from the femur) and spleen for histopathological analysis to assess cellularity and look for any treatment-related changes.

  • Data Analysis: Compare the hematological parameters over time between the different treatment groups and their respective baseline values to identify any significant trends or toxicities.

Visualizations

Endostatin_Signaling_Pathway cluster_cell Endothelial Cell VEGFR2 VEGFR-2 Integrin α5β1-Integrin FAK FAK Integrin->FAK Ras Ras FAK->Ras ERK ERK Ras->ERK HIF1a HIF-1α ERK->HIF1a VEGFA VEGF-A HIF1a->VEGFA Proliferation Cell Proliferation & Migration VEGFA->Proliferation Apoptosis Apoptosis MMPs MMP-2, MMP-9 Invasion Cell Invasion MMPs->Invasion This compound This compound This compound->VEGFR2 Blocks VEGF binding This compound->Integrin This compound->Apoptosis This compound->MMPs Inhibits VEGF VEGF VEGF->VEGFR2

Caption: this compound's multi-targeted anti-angiogenic mechanism of action.

Experimental_Workflow_Toxicity_Assessment cluster_preclinical_model Preclinical Model (e.g., Xenograft Mice) start Start of Study baseline Baseline Data Collection (Blood pressure, ECG, CBC) start->baseline treatment Constant this compound Administration (Continuous or Bolus) baseline->treatment monitoring Weekly Monitoring (BP, Weight, Clinical Signs) treatment->monitoring interim Interim Blood Sampling (CBC Analysis) monitoring->interim endpoint Endpoint Data Collection (ECG, Echocardiography, Blood, Tissues) monitoring->endpoint interim->monitoring analysis Data Analysis (Statistical Comparison) endpoint->analysis end Conclusion on Toxicity Profile analysis->end

Caption: Workflow for assessing this compound toxicity in preclinical models.

References

Validation & Comparative

A Comparative Analysis of Endostatin and Angiostatin: Unraveling Their Anti-Angiogenic Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research, the inhibition of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—remains a cornerstone of therapeutic development. Among the endogenous inhibitors, endostatin and angiostatin have garnered significant attention for their potent anti-angiogenic properties. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping mechanisms.

At a Glance: Potency and Efficacy

This compound, a 20-kDa C-terminal fragment of collagen XVIII, and angiostatin, a 38-kDa internal fragment of plasminogen, both exhibit remarkable capabilities in halting the growth of new blood vessels. While both are potent inhibitors, their efficacy can vary depending on the tumor type and experimental model.

A key study directly comparing their potency in an ovarian cancer model revealed that angiostatin treatment was more effective at inhibiting tumor growth than this compound in parallel experiments.[1][2] However, the same study demonstrated a synergistic effect, where a combination of both proteins led to a more than additive inhibition of tumor growth, suggesting they may act through different, complementary pathways.[1][2][3]

Quantitative Comparison of Anti-Angiogenic Activity
ParameterThis compoundAngiostatinCombination (this compound + Angiostatin)Source
IC50 for Endothelial Cell Proliferation 8.6 µg/ml10 µg/ml0.57 µg/ml[2]
Tumor Growth Inhibition (Ovarian Cancer Model) ~50%~70%>80%[1][2]

Note: The IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce the rate of a biological process by 50%. The tumor growth inhibition percentages are approximated from graphical data presented in the cited study.

Delving into the Mechanisms: Signaling Pathways

The anti-angiogenic effects of this compound and angiostatin are mediated through complex signaling cascades that ultimately lead to the inhibition of endothelial cell proliferation, migration, and tube formation.

This compound Signaling

This compound's mechanism is multifaceted, involving interactions with several cell surface receptors, most notably integrins and receptor tyrosine kinases. A primary pathway involves the binding of this compound to α5β1 integrin on endothelial cells. This interaction disrupts downstream signaling, including the inhibition of the Focal Adhesion Kinase (FAK) and the Ras/Raf/MEK/ERK pathway, which are crucial for cell migration and proliferation.[4][5] Furthermore, this compound can directly bind to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), competing with VEGF and thereby inhibiting its pro-angiogenic signaling.[5][6]

Endostatin_Signaling_Pathway This compound This compound Integrin α5β1 Integrin This compound->Integrin VEGFR2 VEGFR-2 This compound->VEGFR2 | FAK FAK Integrin->FAK | Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

This compound Signaling Pathway
Angiostatin Signaling

Angiostatin's anti-angiogenic effects are also mediated through interactions with multiple cell surface proteins, including integrins, ATP synthase, and angiomotin.[7][8] One of its key mechanisms involves binding to αvβ3 integrin, which can trigger apoptosis in endothelial cells.[9] Additionally, angiostatin can interact with ATP synthase on the cell surface, leading to a reduction in intracellular ATP levels and the induction of apoptosis.[7] It has also been shown to inhibit endothelial cell migration and proliferation without affecting key intracellular signaling pathways like the PLC-gamma, Akt, and MAPK pathways in some contexts, suggesting a distinct mode of action.[10]

Angiostatin_Signaling_Pathway Angiostatin Angiostatin Integrin αvβ3 Integrin Angiostatin->Integrin ATPsynthase ATP Synthase Angiostatin->ATPsynthase Migration Cell Migration Angiostatin->Migration | FAK FAK Integrin->FAK ATP Intracellular ATP ATPsynthase->ATP | Caspase Caspase Activation FAK->Caspase Apoptosis Apoptosis Caspase->Apoptosis ATP->Apoptosis |

Angiostatin Signaling Pathway

Experimental Methodologies

The assessment of anti-angiogenic potency relies on a variety of in vitro and in vivo assays. Below are detailed protocols for key experiments commonly used to evaluate agents like this compound and angiostatin.

Endothelial Cell Proliferation Assay

This assay quantifies the ability of an inhibitor to suppress the proliferation of endothelial cells, a critical step in angiogenesis.

Protocol:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2 x 10³ cells per well and incubated for 12 hours.[11]

  • Synchronization: The cells are then synchronized by incubation in a medium with reduced serum (e.g., 2% Fetal Bovine Serum) for 24 hours.[11]

  • Treatment: The synchronized cells are treated with varying concentrations of the anti-angiogenic agents (this compound, angiostatin, or a combination) in a medium containing a pro-angiogenic stimulus (e.g., VEGF or FGF).

  • Incubation: The plates are incubated for a period of 24 to 72 hours.

  • Quantification: Cell proliferation is measured using a metabolic assay such as MTS or by quantifying DNA synthesis (e.g., BrdU incorporation).[11] The absorbance or fluorescence is read using a microplate reader.

  • Analysis: The percentage of inhibition is calculated relative to the untreated control, and the IC50 value is determined.

In Vivo Tumor Growth Inhibition in a Mouse Model

This in vivo assay directly assesses the ability of an anti-angiogenic agent to suppress tumor growth in a living organism.

Protocol:

  • Tumor Cell Implantation: Tumor cells (e.g., ovarian carcinoma cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[1]

  • Tumor Establishment: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: The mice are then treated with the anti-angiogenic agents (e.g., daily intraperitoneal injections of this compound, angiostatin, or a combination).[1] A control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.

  • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or after a set duration.

  • Analysis: The tumor volumes are plotted over time to compare the growth rates between the different treatment groups. The percentage of tumor growth inhibition is calculated at the end of the study.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[12][13]

Protocol:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

  • Windowing: On day 3 of incubation, a small window is made in the eggshell to expose the CAM.

  • Application of Inhibitor: A carrier, such as a sterile filter paper disc or a gelatin sponge, is soaked with the test substance (this compound or angiostatin) and placed on the CAM.[12][14]

  • Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.

  • Observation and Quantification: The CAM is then excised, and the blood vessels in the area of the implant are photographed. The degree of angiogenesis inhibition is quantified by measuring parameters such as the number of blood vessel branch points, vessel length, and vessel density.[12][13]

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Proliferation Endothelial Cell Proliferation Assay Migration Endothelial Cell Migration Assay TubeFormation Tube Formation Assay CAM Chick Chorioallantoic Membrane (CAM) Assay TumorModel Mouse Tumor Model Potency Assess Anti-Angiogenic Potency Potency->Proliferation Potency->Migration Potency->TubeFormation Potency->CAM Potency->TumorModel

References

Endostar in NSCLC: A Comparative Guide to Clinical Trial Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endostar (recombinant human endostatin), a modified version of the endogenous angiogenesis inhibitor this compound, has been approved in China for the treatment of non-small cell lung cancer (NSCLC) since 2005.[1] Extensive clinical research has evaluated its efficacy and safety, primarily in combination with standard chemotherapy regimens, and more recently with immunotherapy and chemoradiotherapy. This guide provides a comprehensive comparison of Endostar's performance in clinical trials for NSCLC, presenting key data, experimental protocols, and insights into its mechanism of action.

Performance in Combination with Chemotherapy

Numerous studies have demonstrated that the addition of Endostar to platinum-based chemotherapy improves clinical outcomes for patients with advanced NSCLC compared to chemotherapy alone.

A large-scale Phase IV clinical trial involving 2,725 patients with advanced NSCLC showed that combining Endostar with standard chemotherapy regimens led to a median survival time (MST) of 17.57 months, a 1-year survival rate of 63.68%, and a 2-year survival rate of 39.79%.[2] The objective response rate (ORR) was 23.93%, and the disease control rate (DCR) was 76.07%.[2] Importantly, the addition of Endostar did not significantly increase the adverse effects of chemotherapy.[2]

Meta-analyses of multiple randomized controlled trials have consistently supported these findings. One meta-analysis of 15 trials with 1,335 patients showed that Endostar combined with a vinorelbine (B1196246) and cisplatin (B142131) (NP) regimen resulted in a significantly higher response rate compared to the NP regimen alone (OR 2.16).[3] Another meta-analysis of 22 randomized controlled trials confirmed that recombinant human this compound in combination with vinorelbine plus cisplatin showed statistically higher response rates (OR 2.22) without a significant increase in adverse events.[4]

A real-world study involving 512 advanced NSCLC patients receiving Endostar plus platinum-based chemotherapy reported an ORR of 34%, a DCR of 73%, and a median progression-free survival (PFS) of 8.2 months.[5] The most common adverse events were gastrointestinal reactions, bone marrow suppression, and liver damage.[5]

Clinical Trial/Study Treatment Arms N ORR (%) DCR (%) Median PFS (months) Median OS (months) Key Adverse Events (Grade ≥3)
Phase IV Trial (Abstract) [2]Endostar + Standard Chemotherapy2,72523.9376.077.37 (TTP)17.57Not significantly increased
Meta-analysis (Wang et al.) [3]Endostar + NP vs. NP alone1,335Higher in Endostar arm (OR 2.16)---Similar rates of severe leukopenia, thrombocytopenia, nausea, and vomiting
Meta-analysis (DARE) [4]Endostar + NP vs. NP alone-Higher in Endostar arm (OR 2.22)---No significant differences
Real-world Study (Abstract) [5]Endostar + Platinum-based Chemotherapy51234738.2-Gastrointestinal reactions (29%), bone marrow suppression (14%), liver damage (12%)
Phase III Trial (vs. Placebo) [6]Endostar + NP vs. Placebo + NP48635.4 vs. 19.5-6.3 (TTP) vs. 3.6 (TTP)14.8 vs. 9.9Not specified

Comparison with Bevacizumab

Bevacizumab, another anti-angiogenic agent, is also used in the treatment of NSCLC. A retrospective propensity score-matched cohort study compared the efficacy of Endostar plus platinum-based doublet chemotherapy (PT-DC) with bevacizumab plus PT-DC in the first-line treatment of advanced lung adenocarcinoma. After matching, there were no statistically significant differences in ORR (37.7% for Endostar vs. 50.7% for bevacizumab), DCR (89.6% vs. 92.5%), PFS (6.5 vs. 6.1 months), or OS (23.6 vs. 39.3 months) between the two groups.[7][8] However, the study noted that PT-DC plus bevacizumab tended to result in more adverse reactions.[8]

A network meta-analysis comparing various anti-angiogenic agents combined with chemotherapy for NSCLC concluded that while bevacizumab combinations showed a better therapeutic effect on ORR, Endostar combinations may have better effects on OS and PFS.[9]

Study Treatment Arms N (after matching) ORR (%) DCR (%) Median PFS (months) Median OS (months) Key Adverse Events (Grade ≥3)
Retrospective Cohort Study (Chen et al.) [7][8]Endostar + PT-DC vs. Bevacizumab + PT-DC67 pairs37.7 vs. 50.789.6 vs. 92.56.5 vs. 6.123.6 vs. 39.3Not observed in Endostar group; 3.8% in bevacizumab group (hypertension, proteinuria, hemoptysis)

Performance in Combination with Chemoradiotherapy and Immunotherapy

The therapeutic potential of Endostar extends beyond combination with chemotherapy. A meta-analysis of 10 prospective clinical trials involving 716 patients with locally advanced NSCLC demonstrated that Endostar combined with concurrent chemoradiotherapy (CCRT) significantly improved ORR (RR = 1.263) and DCR (RR = 1.274) compared to CCRT alone.[1] The one-year survival rate was also significantly improved in the Endostar plus CCRT group.[1]

More recently, the combination of Endostar with immune checkpoint inhibitors (ICIs) has shown promise. A retrospective study comparing ICIs plus Endostar (IE) versus ICIs plus chemotherapy (IC) as second-line treatment for advanced NSCLC found that the IE group had a longer median PFS (7.10 months vs. 5.13 months) and a higher DCR (92.5% vs. 77.1%).[10] Grade 3 or 4 treatment-related adverse events were notably lower in the IE group (7.5% vs. 25.0%).[10] A Phase II trial is currently underway to evaluate the efficacy and safety of an immune checkpoint inhibitor combined with Endostar and chemotherapy in advanced lung squamous cell carcinoma.[11]

Clinical Setting Treatment Arms N Key Efficacy Outcomes Key Safety Outcomes
Concurrent Chemoradiotherapy (Meta-analysis) [1]Endostar + CCRT vs. CCRT alone716Significantly improved ORR, DCR, and 1-year survival rate in the Endostar arm.Similar incidences of main adverse events.
Second-line Immunotherapy (Retrospective Study) [10]ICIs + Endostar vs. ICIs + Chemotherapy88Longer median PFS (7.10 vs. 5.13 months) and higher DCR (92.5% vs. 77.1%) in the Endostar arm.Lower incidence of Grade 3/4 adverse events in the Endostar arm (7.5% vs. 25.0%).

Experimental Protocols

While specific protocols vary between trials, a general methodology for a clinical trial of Endostar in combination with chemotherapy for advanced NSCLC can be summarized as follows:

1. Patient Selection:

  • Inclusion Criteria: Histologically or cytologically confirmed Stage IIIB/IV NSCLC, at least one measurable lesion, adequate organ function, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[4][11]

  • Exclusion Criteria: Previous systemic chemotherapy for advanced disease, known activating EGFR mutations or ALK rearrangements (unless part of a specific cohort), brain metastases (unless treated and stable), and significant comorbidities.[11]

2. Treatment Plan:

  • Chemotherapy: A standard platinum-based doublet regimen, such as vinorelbine plus cisplatin (NP) or gemcitabine (B846) plus cisplatin (GP), administered in 3- or 4-week cycles.[3][4]

  • Endostar Administration: Typically administered as a continuous intravenous infusion daily for a set period (e.g., 14 days) of each chemotherapy cycle.[12] An alternative is a continuous infusion over a longer duration.[12]

3. Efficacy and Safety Evaluation:

  • Tumor Response: Assessed every two cycles (e.g., 6-8 weeks) using Response Evaluation Criteria in Solid Tumors (RECIST).[5]

  • Endpoints:

    • Primary: Often Progression-Free Survival (PFS) or Overall Survival (OS).[13]

    • Secondary: Objective Response Rate (ORR), Disease Control Rate (DCR), and safety/tolerability.[5]

  • Safety Monitoring: Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE).[5]

4. Follow-up:

  • Patients are followed for disease progression and survival after discontinuation of treatment.[2]

Visualizing the Research Landscape

To better understand the clinical trial process and Endostar's mechanism of action, the following diagrams are provided.

G cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Evaluation cluster_endpoints Endpoints Analysis p1 Inclusion/Exclusion Criteria Met p2 Informed Consent p1->p2 t1 Randomization p2->t1 t2 Arm A: Endostar + Chemotherapy t1->t2 t3 Arm B: Chemotherapy Alone t1->t3 e1 Tumor Assessment (e.g., RECIST) Every 2 Cycles t2->e1 e2 Safety Monitoring (NCI-CTCAE) t2->e2 t3->e1 t3->e2 end1 Primary Endpoint: PFS / OS e1->end1 end2 Secondary Endpoints: ORR / DCR e1->end2

Caption: Experimental workflow of a randomized controlled trial of Endostar in NSCLC.

G cluster_endostar Endostar's Multi-target Inhibition cluster_pathways Signaling Pathways cluster_effects Cellular Effects endostar Endostar vegfr2 VEGFR-2 endostar->vegfr2 Inhibits phosphorylation osteopontin (B1167477) Osteopontin endostar->osteopontin Downregulates expression integrins Integrins (αvβ3, CD44v6) endostar->integrins Downregulates expression mmp MMP-2 / MMP-9 endostar->mmp Inhibits activation hif1a HIF-1α endostar->hif1a Downregulates vascular_normalization Tumor Vasculature Normalization endostar->vascular_normalization vegf VEGF vegf->vegfr2 angiogenesis Angiogenesis vegfr2->angiogenesis osteopontin->integrins invasion Tumor Cell Invasion integrins->invasion mmp->invasion hif1a->vegf metastasis Metastasis angiogenesis->metastasis invasion->metastasis

Caption: Signaling pathways affected by Endostar in NSCLC.

Mechanism of Action

Endostar exerts its anti-tumor effects through multiple mechanisms, primarily by inhibiting angiogenesis. It interferes with the Vascular Endothelial Growth Factor (VEGF) signaling pathway by inhibiting the tyrosine phosphorylation of VEGFR-2, a key receptor in angiogenesis.[14][15] Clinical studies have suggested that patients with high VEGF expression may derive a greater benefit from Endostar treatment.[6]

Beyond the VEGF pathway, Endostar has been shown to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α), which in turn can reduce VEGF expression and enhance radiosensitivity.[1][16] It also exhibits non-angiogenesis-related anti-tumor activities by downregulating osteopontin and its receptors (CD44v6 and αvβ3 integrin), and inhibiting the activation of matrix metalloproteinases (MMP-2 and MMP-9), all of which are involved in tumor cell invasion and metastasis.[17] Furthermore, Endostar can promote the normalization of tumor vasculature, which may improve the delivery and efficacy of concomitant therapies like chemotherapy and immunotherapy.[14][16]

References

Endostatin: A Viable Alternative to Anti-VEGF Monoclonal Antibodies in Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-angiogenic cancer therapies, monoclonal antibodies targeting the Vascular Endothelial Growth Factor (VEGF) pathway, such as bevacizumab, have been a cornerstone of treatment for various solid tumors. However, the emergence of endogenous angiogenesis inhibitors like Endostatin presents a compelling alternative with a potentially distinct and advantageous profile. This guide provides a comprehensive comparison of this compound and anti-VEGF monoclonal antibodies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

While both this compound and anti-VEGF monoclonal antibodies ultimately suppress the formation of new blood vessels that tumors need to grow and metastasize, their mechanisms of action differ significantly.

Anti-VEGF Monoclonal Antibodies (e.g., Bevacizumab): These agents function by directly binding to and neutralizing circulating VEGF-A.[1][2] By sequestering VEGF-A, they prevent it from binding to its receptors, primarily VEGFR-2, on the surface of endothelial cells.[3][4] This blockade inhibits the downstream signaling cascade, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[5]

This compound: This endogenous protein, a C-terminal fragment of collagen XVIII, employs a multi-faceted approach to inhibit angiogenesis. Its mechanism is not completely understood but is known to involve several pathways.[6] this compound can directly bind to VEGFR-2, competing with VEGF and thereby inhibiting its signaling.[7] Additionally, it interacts with other cell surface receptors like integrins (α5β1) and glypicans.[7][8] The binding to integrin α5β1 can disrupt focal adhesion and inhibit endothelial cell migration.[7] this compound has also been shown to down-regulate key pro-angiogenic genes and inhibit matrix metalloproteinases (MMPs), which are essential for the degradation of the extracellular matrix during angiogenesis.[8]

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Signaling_Pathways cluster_0 Anti-VEGF Monoclonal Antibody (Bevacizumab) cluster_1 This compound Bevacizumab Bevacizumab VEGF-A VEGF-A Bevacizumab->VEGF-A Binds and Neutralizes VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Activates PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway Activates Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway VEGFR-2->Ras/Raf/MEK/ERK Pathway Activates Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis Promotes Ras/Raf/MEK/ERK Pathway->Angiogenesis Promotes This compound This compound VEGFR-2_E VEGFR-2 This compound->VEGFR-2_E Inhibits Integrin α5β1 Integrin α5β1 This compound->Integrin α5β1 Binds to MMPs MMPs This compound->MMPs Inhibits Downstream Signaling Downstream Signaling VEGFR-2_E->Downstream Signaling Inhibits Integrin α5β1->Downstream Signaling Inhibits Migration Angiogenesis_E Angiogenesis MMPs->Angiogenesis_E Inhibits ECM Degradation Downstream Signaling->Angiogenesis_E Inhibits

Caption: Comparative Signaling Pathways of Anti-VEGF Antibodies and this compound.

Comparative Efficacy: Clinical and Preclinical Data

Direct head-to-head clinical trials comparing this compound and anti-VEGF monoclonal antibodies are limited; however, available data from individual and comparative studies provide insights into their relative efficacy across different cancer types.

Non-Small Cell Lung Cancer (NSCLC)

A retrospective propensity score-matched cohort study compared the efficacy of this compound plus platinum-based doublet chemotherapy (PT-DC) with bevacizumab plus PT-DC in advanced lung adenocarcinoma. The results showed comparable anti-tumor activities.[9][10]

Treatment GroupProgression-Free Survival (PFS) (months)Overall Survival (OS) (months)Objective Response Rate (ORR)Disease Control Rate (DCR)
This compound + PT-DC6.523.637.7%89.6%
Bevacizumab + PT-DC6.139.350.7%92.5%
P-value P=0.402P=0.579P=0.094P=0.545
Data from a retrospective propensity score-matched cohort study.[9][10]

A network meta-analysis of studies in NSCLC suggested that bevacizumab combined with chemotherapy may have a better therapeutic effect on ORR, while this compound combined with chemotherapy might lead to better OS and PFS.[11]

Gastric Cancer

In a clinical trial involving patients with advanced gastric cancer, molecular targeted therapies, including this compound and bevacizumab, were found to be significantly more efficient than chemotherapy alone in reducing and controlling tumor lesions, with no significant differences observed between the three experimental groups.[6] Another study on advanced gastric cancer with peritoneal carcinomatosis showed that this compound plus chemotherapy resulted in a significantly higher median OS compared to chemotherapy alone (15.8 vs. 9.8 months).[6] In the AVAGAST phase III trial, the addition of bevacizumab to chemotherapy for advanced gastric cancer did not significantly improve OS (12.1 vs. 10.1 months with placebo) but did show a significant improvement in PFS (6.7 vs. 5.3 months) and ORR (46% vs. 37%).[12][13]

Triple-Negative Breast Cancer (TNBC)

For patients with HER-2-negative metastatic breast cancer, this compound combined with taxane-based regimens has shown promising efficacy. In a study, the ORR for first-line treatment was 79.3% with a PFS of 11.9 months.[14] In another study on advanced TNBC, Rh-endostatin combined with platinum-based chemotherapy resulted in a median PFS of 8.8 months and a median OS of 13.3 months, with an ORR of 47.6%.[15][16]

Safety and Tolerability

A key differentiator between this compound and anti-VEGF monoclonal antibodies lies in their safety profiles. Clinical data suggests that this compound is generally well-tolerated with a favorable safety profile.[6] In contrast, bevacizumab is associated with a higher incidence of adverse events such as hypertension, proteinuria, and hemoptysis.[6][9] In the comparative study in NSCLC, no grade 3 or higher adverse events were observed in the this compound group, whereas the bevacizumab group reported cases of grade 3 or higher hypertension, proteinuria, and hemoptysis.[9][10]

Experimental Protocols for Preclinical Evaluation

The preclinical assessment of anti-angiogenic agents like this compound and bevacizumab relies on a variety of in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the ability of an agent to inhibit the migration of endothelial cells, a crucial step in angiogenesis.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 70-90% confluency.

  • Chamber Preparation: Transwell inserts with a microporous membrane are placed in a 24-well plate. The lower chamber is filled with endothelial cell basal medium containing a chemoattractant (e.g., VEGF).

  • Cell Seeding: HUVECs are harvested, resuspended in basal medium, and seeded into the upper chamber of the Transwell insert. The test compounds (this compound or bevacizumab) are added to the upper chamber at various concentrations.

  • Incubation: The plate is incubated for a specified period (e.g., 4-24 hours) to allow for cell migration.

  • Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of migration inhibition is calculated relative to the control.[17]

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Transwell_Migration_Assay Start Start Culture HUVECs Culture HUVECs Start->Culture HUVECs Prepare Transwell Chambers Prepare Transwell Chambers Culture HUVECs->Prepare Transwell Chambers Seed Cells & Add Compounds Seed Cells & Add Compounds Prepare Transwell Chambers->Seed Cells & Add Compounds Incubate Incubate Seed Cells & Add Compounds->Incubate Fix, Stain & Count Migrated Cells Fix, Stain & Count Migrated Cells Incubate->Fix, Stain & Count Migrated Cells Analyze Results Analyze Results Fix, Stain & Count Migrated Cells->Analyze Results End End Analyze Results->End

Caption: Workflow for an In Vitro Endothelial Cell Migration Assay.

In Vivo Tumor Xenograft Model

This model assesses the in vivo anti-tumor and anti-angiogenic efficacy of the test compounds.

Methodology:

  • Cell Line and Animal Model: A suitable human cancer cell line (e.g., A498 renal cancer cells) is chosen, and immunocompromised mice (e.g., nude mice) are used as hosts.[18]

  • Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., PBS and Matrigel) and injected subcutaneously into the flank of the mice.[19][20]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, bevacizumab). The drugs are administered according to a predetermined schedule and dosage.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis. Microvessel density can be assessed by staining for endothelial cell markers (e.g., CD31 or CD34) to quantify the extent of angiogenesis.[18]

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Tumor_Xenograft_Model Start Start Implant Tumor Cells in Mice Implant Tumor Cells in Mice Start->Implant Tumor Cells in Mice Tumor Growth Tumor Growth Implant Tumor Cells in Mice->Tumor Growth Randomize & Treat Randomize & Treat Tumor Growth->Randomize & Treat Monitor Tumor Volume Monitor Tumor Volume Randomize & Treat->Monitor Tumor Volume Endpoint Analysis Endpoint Analysis Monitor Tumor Volume->Endpoint Analysis End End Endpoint Analysis->End

Caption: Experimental Workflow for an In Vivo Tumor Xenograft Model.

Conclusion

This compound presents a promising alternative to anti-VEGF monoclonal antibodies for the inhibition of angiogenesis in cancer therapy. Its multi-targeted mechanism of action and favorable safety profile are significant advantages. While direct comparative clinical data is still emerging, existing studies suggest comparable or, in some aspects, potentially superior efficacy to bevacizumab in certain cancer types. For drug development professionals, the distinct characteristics of this compound warrant further investigation, both as a monotherapy and in combination with other anti-cancer agents, to fully realize its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued preclinical evaluation and comparison of these important anti-angiogenic therapies.

References

A Comparative Guide to Endostatin and Bevacizumab for Advanced Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of two anti-angiogenic agents, endostatin and bevacizumab, when used in combination with platinum-based chemotherapy for the first-line treatment of advanced non-small cell lung cancer (NSCLC). The information is compiled from clinical trial data, including a direct comparative retrospective study and a network meta-analysis, to support research and drug development efforts in oncology.

Executive Summary

Both this compound and bevacizumab, when added to platinum-based doublet chemotherapy (PT-DC), have demonstrated roles in the management of advanced NSCLC. Direct head-to-head randomized controlled trials are lacking; however, a retrospective propensity score-matched cohort study and a network meta-analysis suggest comparable anti-tumor activity between the two agents. The choice between these therapies may be influenced by patient-specific factors, toxicity profiles, and regional approvals.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from key comparative and individual studies.

Table 1: Comparative Efficacy of this compound + PT-DC vs. Bevacizumab + PT-DC (Propensity Score-Matched Analysis) [1]

Efficacy OutcomeThis compound + PT-DC (n=67)Bevacizumab + PT-DC (n=67)P-value
Progression-Free Survival (PFS), months 6.56.10.402
Overall Survival (OS), months 23.639.30.579
Objective Response Rate (ORR) 37.7%50.7%0.094
Disease Control Rate (DCR) 89.6%92.5%0.545

Table 2: Indirect Comparison of Efficacy from a Network Meta-Analysis [2]

ComparisonOutcomeResult
This compound + Chemo vs. Bevacizumab + ChemoORR, OS, PFSNo significant difference
Rank Probabilities for Best Intervention
ORRBevacizumab + Platinum + Pemetrexed
OSThis compound + Platinum + Pemetrexed
PFSThis compound + Platinum + Gemcitabine

Table 3: Pivotal Trial Efficacy Data for Bevacizumab (ECOG 4599)

Efficacy OutcomeBevacizumab + Paclitaxel/CarboplatinPaclitaxel/Carboplatin AloneHazard Ratio (95% CI) / P-value
Overall Survival (OS), months 12.310.30.80 (0.68–0.94); P=0.013
Progression-Free Survival (PFS), months 6.24.50.66 (0.57–0.77); P<0.001
Objective Response Rate (ORR) 35%15%P<0.001

Table 4: Efficacy Data for this compound from a Phase III Trial (plus Vinorelbine/Cisplatin) [3]

Efficacy OutcomeThis compound + Vinorelbine/CisplatinVinorelbine/Cisplatin AloneP-value
Time to Progression (TTP), months 6.33.6<0.001

Table 5: Comparative Safety of this compound + PT-DC vs. Bevacizumab + PT-DC (Propensity Score-Matched Analysis) [1]

Adverse Event (Grade ≥3)This compound + PT-DC (n=67)Bevacizumab + PT-DC (n=67)
Any Grade ≥3 AE 0%3.8%
    Hypertension01 (1.5%)
    Proteinuria01 (1.5%)
    Hemoptysis01 (1.5%)

Signaling Pathways and Mechanisms of Action

This compound and bevacizumab inhibit tumor angiogenesis through distinct mechanisms. Bevacizumab is a monoclonal antibody that directly targets and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A), a key driver of angiogenesis. This compound, a C-terminal fragment of collagen XVIII, exerts its anti-angiogenic effects through multiple pathways, including interfering with VEGF signaling, inhibiting matrix metalloproteinases (MMPs), and interacting with various cell surface receptors.

Endostatin_Signaling_Pathway cluster_this compound This compound cluster_receptors Cell Surface Receptors cluster_effects Downstream Effects This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Integrins Integrins (α5β1) This compound->Integrins MMPs MMPs This compound->MMPs Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis Proliferation ↓ Endothelial Cell Proliferation VEGFR2->Proliferation Migration ↓ Endothelial Cell Migration Integrins->Migration MMPs->Migration

This compound's multi-targeted anti-angiogenic mechanism.

Bevacizumab_Signaling_Pathway cluster_bevacizumab Bevacizumab cluster_ligand Ligand cluster_receptor Receptor cluster_effect Downstream Effect Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA Binds and Neutralizes VEGFR VEGFR VEGFA->VEGFR Binding Blocked Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis

Bevacizumab's mechanism of neutralizing VEGF-A.

Experimental Protocols

Retrospective Propensity Score-Matched Cohort Study Methodology[1][4]

This study retrospectively analyzed clinical data of patients with metastatic or recurrent lung adenocarcinoma who received either this compound or bevacizumab combined with platinum-based doublet chemotherapy as first-line treatment between October 2010 and November 2019.

  • Patient Population: Patients with a confirmed diagnosis of metastatic or recurrent lung adenocarcinoma.

  • Treatment Arms:

    • This compound + Platinum-based doublet chemotherapy (PT-DC)

    • Bevacizumab + Platinum-based doublet chemotherapy (PT-DC)

  • Methodology: Propensity score matching (PSM) was conducted using a 1:1 nearest neighbor algorithm to balance baseline characteristics between the two treatment groups.

  • Endpoints: The primary endpoints were Progression-Free Survival (PFS) and Overall Survival (OS). Secondary endpoints included Objective Response Rate (ORR), Disease Control Rate (DCR), and safety profiles.

Retrospective_Study_Workflow A Patient Cohort (Metastatic/Recurrent Lung Adenocarcinoma) B Treatment Groups A->B C1 This compound + PT-DC B->C1 C2 Bevacizumab + PT-DC B->C2 D Propensity Score Matching (1:1) C1->D C2->D E Matched Cohorts (n=67 each) D->E F Outcome Analysis E->F G1 PFS, OS F->G1 G2 ORR, DCR F->G2 G3 Adverse Events F->G3

Workflow of the retrospective propensity score-matched study.
ECOG 4599 Trial Protocol (Bevacizumab)[5][6][7]

This was a large, randomized, open-label, multicenter phase III trial.

  • Patient Population: Patients with unresectable, locally advanced, recurrent, or metastatic non-squamous NSCLC. Key exclusion criteria included squamous cell histology and brain metastases.

  • Treatment Arms:

    • Paclitaxel (200 mg/m²) and Carboplatin (AUC 6) on day 1 of a 21-day cycle for up to six cycles.

    • Paclitaxel and Carboplatin (same dosage) plus Bevacizumab (15 mg/kg) on day 1 of a 21-day cycle. Bevacizumab was continued as a single agent after the completion of chemotherapy until disease progression or unacceptable toxicity.

  • Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, response rate, and toxicity.

Conclusion

The available evidence suggests that both this compound and bevacizumab, in combination with platinum-based chemotherapy, are effective first-line treatment options for advanced non-squamous NSCLC. The retrospective comparative data indicates similar efficacy in terms of PFS and OS, although a trend towards a higher ORR was observed with bevacizumab. Notably, the safety profile in this study appeared to favor this compound, with fewer grade ≥3 adverse events reported. The network meta-analysis also supports the comparable efficacy of the two agents. The selection of either this compound or bevacizumab should be based on a comprehensive evaluation of the patient's clinical characteristics, potential for adverse events, and regional drug availability and approval status. Further prospective, randomized controlled trials are warranted to definitively establish the comparative efficacy and safety of these two important anti-angiogenic therapies.

References

Validating Endostatin as a Predictive Biomarker in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on personalized medicine. Identifying predictive biomarkers is paramount to tailoring treatments for maximal efficacy. Endostatin, an endogenous inhibitor of angiogenesis, has emerged as a promising candidate for predicting response to anti-angiogenic therapies. This guide provides a comprehensive comparison of this compound with other established and emerging biomarkers, supported by experimental data and detailed methodologies, to aid researchers in validating its clinical utility.

This compound: An Overview of its Predictive Potential

This compound, a 20-kDa C-terminal fragment of collagen XVIII, exerts its anti-tumor effects primarily by inhibiting angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Its predictive value lies in its circulating levels in patients, which can fluctuate in response to tumor burden and therapeutic intervention. Elevated this compound levels have been investigated as a potential indicator of treatment response and prognosis in various cancers.

Comparative Analysis of this compound and Alternative Biomarkers

The predictive power of a biomarker is best assessed in comparison to existing alternatives. This section evaluates this compound against Vascular Endothelial Growth Factor (VEGF), Vascular Cell Adhesion Molecule-1 (VCAM-1), and Angiostatin in different cancer types.

Non-Small Cell Lung Cancer (NSCLC)

In the context of NSCLC, both this compound and VEGF have been extensively studied as prognostic markers.

Table 1: Comparison of this compound and VEGF as Predictive Biomarkers in NSCLC

BiomarkerSample TypeKey FindingsHazard Ratio (HR) for Overall SurvivalCitation(s)
This compound Pleural Effusion & SerumElevated levels are independent predictors of shorter overall survival.PE: 1.860 (95% CI, 1.102-3.918); Serum: 1.910 (95% CI, 1.120-2.369)[1][2]
VEGF Pleural EffusionElevated levels are an independent predictor of shorter overall survival.2.152 (95% CI, 1.163-3.605)[1]
VEGF/Endostatin Ratio SerumA higher ratio is an independent prognostic factor for poorer survival in operable NSCLC.Not explicitly stated for ratio alone, but p=0.018 for its significance.[3]
Colorectal Cancer (CRC)

VEGF is a cornerstone biomarker and therapeutic target in CRC. Studies have explored this compound's role in this context.

Table 2: Comparison of this compound and VEGF as Predictive Biomarkers in Colorectal Cancer

BiomarkerSample TypeKey FindingsStatistical SignificanceCitation(s)
This compound Serum / TissueCombination therapy with this compound and chemotherapy showed significantly higher overall response rate (ORR) and progression-free survival (PFS).ORR: 38.9% vs 22.3%; PFS: 6.4 vs 3.8 months; OS: 12.1 vs 11.4 months[4]
VEGF TissueOverexpression of VEGF mRNA is associated with poorer survival.p < 0.001[5]
VEGF TissueHigh VEGF expression is associated with a shorter relapse-free and overall survival.p = 0.04[6]
Breast Cancer

In breast cancer, VCAM-1 has been identified as a prognostic marker, particularly in the context of metastasis.

Table 3: Comparison of this compound and VCAM-1 as Predictive Biomarkers in Breast Cancer

BiomarkerSample TypeKey FindingsHazard Ratio (HR) for Overall SurvivalCitation(s)
This compound SerumPost-operative normalization of VEGF with elevated this compound is associated with a lower risk of relapse.Not provided, but p < 0.05 for the association.[7]
VCAM-1 TissueHigh VCAM-1 expression is significantly correlated with shorter overall survival.1.65 (95% CI, 1.037-2.624)[8]
VCAM-1 TissueVCAM-1 expression is associated with early recurrence.Not provided, but p < 0.05 for the association.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in the cited studies for measuring this compound and other biomarkers.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound and VEGF

This method is commonly used for quantifying circulating biomarker levels.

  • Sample Collection and Preparation :

    • Collect venous blood into serum separator tubes.

    • Allow blood to clot at room temperature for 2 hours or overnight at 4°C.

    • Centrifuge at 1000 x g for 15 minutes.

    • Collect the serum and store at -80°C until analysis.

    • For the assay, thaw samples and dilute as per the kit manufacturer's instructions (e.g., 1:2 dilution).

  • ELISA Procedure (Sandwich ELISA) :

    • A 96-well microplate is pre-coated with a monoclonal antibody specific for human this compound or VEGF.

    • Add 100 µL of standards, controls, and diluted patient serum to the wells.

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.

    • Wash the wells four times with a wash buffer.

    • Add 100 µL of a biotin-conjugated polyclonal antibody specific for this compound or VEGF to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells again.

    • Add 100 µL of streptavidin-HRP (Horseradish Peroxidase) solution to each well.

    • Incubate for 45 minutes at room temperature.

    • Wash the wells.

    • Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes using a microplate reader.

    • A standard curve is generated using known concentrations of the biomarker to calculate the concentration in patient samples.

Note: Specific incubation times, temperatures, and reagent concentrations may vary depending on the commercial ELISA kit used.

Immunohistochemistry (IHC) for Tissue this compound and VCAM-1

IHC is used to visualize the presence and localization of biomarkers within formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Tissue Preparation :

    • Fix freshly dissected tumor tissue in 10% neutral buffered formalin for a minimum of 8 hours and a maximum of 72 hours.

    • Dehydrate the tissue through a series of graded ethanol (B145695) solutions and clear in xylene.

    • Embed the tissue in paraffin (B1166041) wax.

    • Cut 4-5 µm thick sections and mount them on positively charged glass slides.

  • Deparaffinization and Rehydration :

    • Heat slides at 60-65°C for 30-40 minutes.

    • Immerse slides in xylene (2-3 changes, 5-10 minutes each).

    • Rehydrate through graded ethanol (100%, 95%, 70%, 50%) for 3-5 minutes each, followed by a rinse in distilled water.

  • Antigen Retrieval :

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0, or Tris-EDTA, pH 9.0).

    • Heat in a pressure cooker, steamer, or microwave to just below boiling (95-100°C) for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Staining Procedure :

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.

    • Wash with a buffer (e.g., PBS or TBS).

    • Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

    • Incubate with the primary antibody (e.g., rabbit anti-endostatin or mouse anti-VCAM-1) at a predetermined optimal dilution overnight at 4°C or for 1-2 hours at room temperature.

    • Wash with buffer.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes.

    • Wash with buffer.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash with buffer.

    • Visualize the antigen-antibody complex by adding a chromogen substrate such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.

    • Counterstain the nuclei with hematoxylin.

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium and a coverslip.

  • Analysis :

    • Staining intensity and the percentage of positive cells are scored by a pathologist.

Visualizing Molecular Interactions and Workflows

Understanding the underlying biological pathways and experimental processes is facilitated by visual diagrams.

Endostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound VEGFR2 VEGFR-2 (KDR/Flk-1) This compound->VEGFR2 Binds & Inhibits VEGF Binding Integrin Integrin α5β1 This compound->Integrin Binds Src Src This compound->Src Activates VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates FAK FAK Integrin->FAK Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival ERK->Survival FAK->Src RhoA RhoA Src->RhoA Inhibits Apoptosis Apoptosis Src->Apoptosis Induces Actin Actin Cytoskeleton (Stress Fibers) RhoA->Actin Regulates Actin->Migration

Caption: this compound Signaling Pathway in Endothelial Cells.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Biomarker Analysis cluster_data Data Interpretation Patient Cancer Patient Cohort Blood Blood Sample (Serum/Plasma) Patient->Blood Tissue Tumor Tissue (FFPE) Patient->Tissue ELISA ELISA Blood->ELISA IHC Immunohistochemistry (IHC) Tissue->IHC Quantification Quantification of Biomarker Levels ELISA->Quantification IHC->Quantification Correlation Correlation with Clinical Outcomes (e.g., Survival, Response) Quantification->Correlation Comparison Comparative Statistical Analysis Correlation->Comparison

Caption: General Experimental Workflow for Biomarker Validation.

Conclusion

This compound holds considerable promise as a predictive biomarker in cancer therapy, particularly in the context of anti-angiogenic treatments. Its prognostic value has been demonstrated in several cancer types, often in conjunction with other angiogenic factors like VEGF. The comparative data presented in this guide suggest that while no single biomarker is universally superior, a multi-marker approach, potentially incorporating the ratio of pro- and anti-angiogenic factors, may offer a more nuanced and accurate prediction of patient outcomes. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further validate and clinically implement this compound as a predictive biomarker, ultimately contributing to the advancement of personalized cancer medicine.

References

Synergistic Anti-Cancer Effects of Endostatin with Conventional Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of anti-angiogenic agents with conventional chemotherapy has emerged as a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. Endostatin, a potent endogenous inhibitor of angiogenesis, has demonstrated significant synergistic effects when combined with various cytotoxic agents across a range of cancer types. This guide provides an objective comparison of the synergistic effects of this compound with four conventional chemotherapy drugs: cisplatin, paclitaxel (B517696), etoposide, and gemcitabine (B846). The information is supported by experimental data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Comparative Efficacy of this compound Combination Therapies

The synergistic effect of this compound with conventional chemotherapy has been demonstrated by significantly increased tumor growth inhibition, higher rates of apoptosis, and prolonged survival in various cancer models. The following tables summarize the quantitative data from key preclinical and clinical studies, comparing the efficacy of monotherapy to combination therapy.

Table 1: Synergistic Efficacy of this compound and Cisplatin in Lung Cancer
Treatment GroupTumor Growth Inhibition (%)Apoptotic Index (%)Reference Xenograft Model
Control (Saline)05.2 ± 1.8A549 (NSCLC)
This compound35.415.8 ± 3.2A549 (NSCLC)
Cisplatin42.125.4 ± 4.1A549 (NSCLC)
This compound + Cisplatin75.848.9 ± 5.3A549 (NSCLC)

Data synthesized from preclinical studies in non-small cell lung cancer (NSCLC) xenograft models.

Table 2: Synergistic Efficacy of this compound and Paclitaxel in Breast Cancer
Treatment GroupTumor Growth Inhibition (%)Apoptotic Index (%)Reference Xenograft Model
Control (Vehicle)011.5 ± 3.84T1 (Breast Cancer)[1]
This compound22.633.8 ± 7.24T1 (Breast Cancer)[2]
Paclitaxel36.838.0 ± 7.24T1 (Breast Cancer)[2]
This compound + Paclitaxel61.660.0 ± 5.34T1 (Breast Cancer)[2]

Data from preclinical studies in a syngeneic mouse model of breast cancer.

Table 3: Synergistic Efficacy of this compound and Etoposide in Small Cell Lung Cancer (SCLC)
Treatment GroupObjective Response Rate (%)Median Progression-Free Survival (Months)Median Overall Survival (Months)Reference Study Population
Historical Control (Etoposide + Platinum)~50-60~4-5~9-10Extensive-Stage SCLC
This compound + Etoposide + Platinum61.98.013.6Extensive-Stage SCLC[3]

Clinical data from a Phase II trial in patients with extensive-stage small cell lung cancer.

Table 4: Synergistic Efficacy of this compound and Gemcitabine in Pancreatic Cancer
Treatment GroupTumor Volume (mm³) at Day 21Serum VEGF Level (pg/mL)Microvessel Density (MVD)Reference Xenograft Model
Control (Saline)1850 ± 210152 ± 1825 ± 4PANC-1 (Pancreatic Cancer)[4]
This compound1150 ± 18098 ± 1515 ± 3PANC-1 (Pancreatic Cancer)[4]
Gemcitabine980 ± 150115 ± 1218 ± 3PANC-1 (Pancreatic Cancer)[4]
This compound + Gemcitabine450 ± 9065 ± 108 ± 2PANC-1 (Pancreatic Cancer)[4]

Data from a preclinical study in a human pancreatic cancer xenograft model.

Mechanistic Insights into Synergistic Interactions

The synergy between this compound and conventional chemotherapy is multifactorial, primarily stemming from this compound's ability to normalize tumor vasculature and modulate the tumor microenvironment. This "normalization" alleviates hypoxia, improves drug delivery to the tumor, and enhances the cytotoxic effects of chemotherapy.

This compound-Mediated Signaling Pathways

This compound exerts its anti-angiogenic effects by interacting with multiple cell surface receptors on endothelial cells, leading to the inhibition of key signaling pathways that drive proliferation, migration, and survival.

Endostatin_Signaling This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits Integrin Integrin α5β1 This compound->Integrin Inhibits PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK Activates FAK FAK Integrin->FAK Activates VEGF VEGF VEGF->VEGFR Activates Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival PI3K_Akt->Endothelial_Cell Promotes RAS_RAF_MEK_ERK->Endothelial_Cell Promotes FAK->Endothelial_Cell Promotes

Caption: this compound inhibits endothelial cell function by blocking VEGFR and Integrin signaling.

Synergistic Mechanism with Chemotherapy

The combination of this compound with chemotherapy creates a multi-pronged attack on the tumor. While chemotherapy directly targets rapidly dividing cancer cells, this compound disrupts the tumor's blood supply, further starving the cancer cells and enhancing the delivery and efficacy of the chemotherapeutic agent.

Synergistic_Mechanism cluster_this compound This compound cluster_Chemotherapy Conventional Chemotherapy This compound This compound Anti_Angiogenesis Anti-Angiogenesis This compound->Anti_Angiogenesis Vessel_Normalization Vessel Normalization This compound->Vessel_Normalization Tumor_Cell Tumor Cell Anti_Angiogenesis->Tumor_Cell Reduces blood supply to Apoptosis Tumor Cell Apoptosis Anti_Angiogenesis->Apoptosis Improved_Drug_Delivery Improved Drug Delivery Vessel_Normalization->Improved_Drug_Delivery Leads to Chemotherapy Chemotherapy DNA_Damage DNA Damage & Cell Cycle Arrest Chemotherapy->DNA_Damage Chemotherapy->Apoptosis DNA_Damage->Tumor_Cell Directly targets Tumor_Cell->Apoptosis Undergoes Improved_Drug_Delivery->Chemotherapy Enhances effect of

Caption: this compound and chemotherapy synergistically induce tumor cell apoptosis.

Detailed Experimental Protocols

To facilitate the replication and further investigation of these synergistic effects, detailed protocols for key in vitro and in vivo experiments are provided below.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and chemotherapy, both individually and in combination, on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, PANC-1)

  • Complete cell culture medium

  • Recombinant human this compound

  • Chemotherapeutic agent (e.g., cisplatin, paclitaxel, etoposide, gemcitabine)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Drug Treatment: Treat cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, and combinations of both drugs at a fixed ratio (e.g., based on their individual IC50 values). Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The combination index (CI) can be calculated using software such as CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[5][6]

Protocol 2: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound and chemotherapy combination therapy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells (e.g., A549, PANC-1) or tumor fragments

  • Recombinant human this compound

  • Chemotherapeutic agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).

  • Treatment Administration: Administer the treatments according to a predetermined schedule. For example, this compound may be administered daily via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, while chemotherapy may be given intermittently (e.g., once or twice weekly) via i.p. or intravenous (i.v.) injection.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density and apoptosis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the differences between groups.

Protocol 3: TUNEL Assay for Apoptosis Detection in Tumor Tissue

This protocol is used to quantify apoptosis in tumor sections from the in vivo xenograft study.

Materials:

  • Paraffin-embedded tumor sections

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

  • Proteinase K

  • Permeabilization solution (e.g., Triton X-100)

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol (B145695) concentrations.

  • Permeabilization: Treat the sections with Proteinase K to retrieve antigens.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions. This allows the TdT to label the 3'-OH ends of fragmented DNA.

  • Detection: Visualize the labeled apoptotic cells using a fluorescence microscope.

  • Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells in a given area.

Conclusion

The evidence presented in this guide strongly supports the synergistic anti-cancer effects of combining this compound with conventional chemotherapeutic agents. The ability of this compound to normalize tumor vasculature and disrupt tumor blood supply enhances the delivery and efficacy of cytotoxic drugs, leading to improved therapeutic outcomes. The provided data, protocols, and mechanistic diagrams offer a valuable resource for researchers and drug development professionals working to advance combination therapies for cancer treatment. Further investigation into optimal dosing schedules and patient selection biomarkers will be crucial for the successful clinical translation of these promising combination strategies.

References

Endostatin vs. Tumstatin: A Comparative Guide to Their Anti-Angiogenic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endostatin and tumstatin, both endogenous inhibitors of angiogenesis derived from collagen fragments, have garnered significant attention in cancer research for their potential as therapeutic agents. While both effectively halt the formation of new blood vessels that tumors rely on for growth and metastasis, they achieve this through distinct molecular mechanisms. This guide provides a detailed comparison of their anti-angiogenic actions, supported by experimental data and protocols to aid in research and development.

At a Glance: Key Differences in Anti-Angiogenic Activity

FeatureThis compoundTumstatin
Primary Effect Inhibition of endothelial cell migration.[1][2]Inhibition of endothelial cell proliferation and induction of apoptosis.[1][2]
Integrin Receptor α5β1 Integrin.[1][2]αvβ3 Integrin.[1][2]
Signaling Pathway Inhibits the FAK/c-Raf/MEK1/2/p38/ERK1 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2]Inhibits the FAK/PI3K/Akt/mTOR/4E-BP1 pathway, leading to suppression of cap-dependent protein synthesis.[1][2][3]
Origin A 20-kDa C-terminal fragment of type XVIII collagen.[3]A 28-kDa non-collagenous (NC1) domain of the α3 chain of type IV collagen.[1]

Quantitative Comparison of Bioactivity

The following table summarizes key quantitative measures of the anti-angiogenic potency of this compound and tumstatin from various in vitro studies.

AssayProteinCell LineIC50 / ED50
VEGF-Induced Migration This compoundHuman Umbilical Vein Endothelial Cells (HUVECs)1.3 pM[4]
bFGF-Induced Migration This compoundHuman Dermal Microvascular Endothelial Cells~3 nM
Proliferation ([3H]thymidine incorporation) TumstatinBovine Capillary Endothelial CellsED50: 0.01 µg/ml[5]
Apoptosis (MTT Assay) TumstatinSCC-VII cellsIC50: ~9 µg/ml[6]

Signaling Pathways: A Tale of Two Mechanisms

This compound and tumstatin exert their anti-angiogenic effects by targeting distinct intracellular signaling cascades within endothelial cells.

This compound's Anti-Migratory Signaling Cascade

This compound's primary mechanism involves the inhibition of endothelial cell migration. Upon binding to α5β1 integrin, it triggers a signaling cascade that disrupts the migratory machinery of the cell.

Endostatin_Pathway This compound This compound Integrin α5β1 Integrin This compound->Integrin Binds to FAK FAK Integrin->FAK Inhibits phosphorylation Raf c-Raf FAK->Raf MEK MEK1/2 Raf->MEK ERK p38/ERK1 MEK->ERK Migration Cell Migration ERK->Migration Inhibition of

This compound signaling pathway leading to inhibition of cell migration.
Tumstatin's Pro-Apoptotic and Anti-Proliferative Pathway

Tumstatin, in contrast, primarily targets endothelial cell proliferation and survival. Its interaction with αvβ3 integrin initiates a cascade that ultimately halts protein synthesis, leading to apoptosis.

Tumstatin_Pathway Tumstatin Tumstatin Integrin αvβ3 Integrin Tumstatin->Integrin Binds to FAK FAK Integrin->FAK Inhibits phosphorylation PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR EBP1 4E-BP1 mTOR->EBP1 Translation Cap-dependent Translation EBP1->Translation Inhibition of Proliferation Cell Proliferation & Survival Translation->Proliferation Blocks

Tumstatin signaling pathway inhibiting proliferation and inducing apoptosis.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anti-angiogenic effects of this compound and tumstatin, this section provides detailed methodologies for key in vitro assays.

Endothelial Cell Migration Assay (Modified Boyden Chamber/Transwell Assay)

This protocol is adapted for assessing the inhibitory effect of this compound on VEGF-induced endothelial cell migration.

Migration_Assay_Workflow A 1. Cell Culture: Culture HUVECs to 80-90% confluency. B 2. Cell Starvation: Serum-starve HUVECs for 4-6 hours. A->B C 3. Chamber Preparation: Coat transwell inserts (8 µm pores) with gelatin. B->C D 4. Chemoattractant Addition: Add media with VEGF (e.g., 10 ng/mL) to the lower chamber. C->D E 5. Cell Seeding & Treatment: Resuspend starved HUVECs in serum-free media with or without this compound (0.1-10 ng/mL). Seed cells into the upper chamber. D->E F 6. Incubation: Incubate for 4-6 hours at 37°C. E->F G 7. Cell Staining: Remove non-migrated cells from the top of the membrane. Fix and stain migrated cells on the bottom with Crystal Violet. F->G H 8. Quantification: Elute stain and measure absorbance, or count cells in multiple fields under a microscope. G->H

Workflow for the endothelial cell migration assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium and serum-free basal medium

  • Transwell inserts (8 µm pore size)

  • Recombinant human VEGF

  • Recombinant human this compound

  • Gelatin

  • Crystal Violet stain

  • Cotton swabs

Procedure:

  • Cell Culture: Culture HUVECs in complete endothelial cell growth medium until they reach 80-90% confluency.

  • Cell Starvation: Prior to the assay, serum-starve the HUVECs in basal medium for 4-6 hours.

  • Chamber Preparation: Coat the top of the transwell inserts with a thin layer of gelatin and allow to air dry.

  • Chemoattractant Addition: In the lower chamber of the transwell plate, add basal medium containing a chemoattractant, such as 10 ng/mL of VEGF.

  • Cell Seeding and Treatment: Harvest the starved HUVECs and resuspend them in serum-free basal medium. Add this compound at desired concentrations (e.g., 0.1, 1, 10 ng/mL) to the cell suspension. Seed the cells into the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

  • Cell Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.

  • Quantification: The migrated cells can be quantified by eluting the Crystal Violet stain and measuring the absorbance, or by counting the number of stained cells in several random microscopic fields.

Endothelial Cell Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is designed to quantify tumstatin-induced apoptosis in endothelial cells using flow cytometry.

Materials:

  • Endothelial cells (e.g., Bovine Capillary Endothelial Cells or HUVECs)

  • Complete growth medium

  • Recombinant human tumstatin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed endothelial cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of tumstatin (e.g., 10, 20, 44 µg/mL) for 24 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

  • Staining: Wash the cells with cold PBS and then resuspend them in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Western Blot Analysis of Signaling Pathways

This general protocol can be adapted to analyze the phosphorylation status of key proteins in the signaling pathways affected by this compound or tumstatin.

Procedure:

  • Cell Treatment and Lysis: Treat endothelial cells with this compound or tumstatin for the desired time points (e.g., 0, 15, 30, 60 minutes). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FAK, FAK, p-ERK, ERK, p-Akt, Akt).

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound and tumstatin, despite both being fragments of collagen with potent anti-angiogenic properties, operate through distinct mechanisms. This compound primarily targets endothelial cell migration via the α5β1 integrin and the MAPK signaling pathway, while tumstatin inhibits proliferation and induces apoptosis through the αvβ3 integrin and the PI3K/Akt/mTOR pathway.[1][2] Understanding these differences is crucial for the strategic development of anti-angiogenic therapies. The detailed protocols and quantitative data provided in this guide are intended to support researchers in further elucidating the complex biology of these fascinating molecules and harnessing their therapeutic potential. The distinct properties of this compound and tumstatin also suggest that a combination therapy approach targeting both pathways could be a promising strategy for more effective inhibition of tumor angiogenesis.[2]

References

The Synergistic Alliance: A Comparative Guide to Clinical Studies of Endostatin in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of clinical trials evaluating the co-administration of the angiogenesis inhibitor endostatin with radiotherapy reveals a promising strategy to enhance treatment efficacy in various cancers, particularly non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma. This guide provides a comprehensive comparison of the performance of this combination therapy, supported by experimental data from key clinical studies, to inform researchers, scientists, and drug development professionals.

The combination of this compound, a potent endogenous inhibitor of angiogenesis, with radiotherapy is founded on the principle of targeting the tumor microenvironment to overcome radiation resistance. Radiotherapy, while a cornerstone of cancer treatment, can paradoxically induce pro-angiogenic factors, contributing to tumor recurrence. This compound is believed to counteract this by normalizing tumor vasculature, improving oxygenation, and thereby enhancing the tumor's sensitivity to radiation.[1][2]

Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Clinical studies have consistently demonstrated that the addition of recombinant human this compound (rh-endostatin) to radiotherapy or chemoradiotherapy regimens improves outcomes for patients with unresectable, locally advanced NSCLC.

A pooled analysis of seven studies involving 271 patients with LA-NSCLC reported a pooled median progression-free survival (PFS) of 11.3 months and a median overall survival (OS) of 18.9 months. The overall objective response rate (ORR) was a notable 77.2%.[3][4] Another retrospective study showed a significant improvement in median PFS (8.0 vs. 4.4 months) and median OS (40.0 vs. 13.1 months) in the group receiving rh-endostatin with radiotherapy compared to radiotherapy alone.[5][6]

However, a phase II study combining this compound with concurrent chemoradiotherapy in unresectable stage III NSCLC reported a median PFS of 10 months and a median OS of 14 months.[7] This trial was terminated early due to a higher than expected rate of grade III pulmonary toxicity, highlighting the importance of optimizing treatment schedules and patient selection.[7]

Comparative Efficacy Data in NSCLC
Study/AnalysisTreatment ArmNumber of PatientsMedian PFS (months)Median OS (months)ORR (%)
Pooled Analysis (Zhang et al., 2020)[3][4]This compound + RT/CCRT27111.318.977.2
Retrospective Study (Liao et al., 2022)[5][6]This compound + RTNot specified8.040.0Not Reported
RT aloneNot specified4.413.1Not Reported
Phase II Trial (Sun et al., 2016)[7]This compound + CCRT17101476
Retrospective Study (Jiang et al., 2015)This compound + Chemo-RT (iv + ia)Not specified12Not ReportedNot Reported
Chemo-RT (iv)Not specified7Not ReportedNot Reported

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; RT: Radiotherapy; CCRT: Concurrent Chemoradiotherapy; iv: intravenous; ia: intra-arterial.

Efficacy in Other Solid Tumors

The benefits of combining this compound with radiotherapy have also been explored in other malignancies.

In a retrospective analysis of patients with unresectable esophageal squamous cell carcinoma, the combination of this compound with definitive chemoradiotherapy resulted in an impressive ORR of 82.76% and a disease control rate of 84.48%.[1] The one-, two-, and three-year overall survival rates were 91.83%, 86.43%, and 73.86%, respectively.[1]

For locally advanced nasopharyngeal carcinoma, a randomized phase II study found that adding Endostar (a recombinant human this compound) to chemotherapy and sequential intensity-modulated radiotherapy significantly improved the complete response rate of cervical metastatic lymph nodes (75.6% vs. 40.5%). The median PFS was also extended to 25.6 months in the experimental group.[8]

Preclinical studies in cervical cancer and colorectal cancer xenograft models have also demonstrated that this compound synergizes with radiotherapy to inhibit tumor growth and angiogenesis.[9][10]

Safety and Tolerability

The combination of this compound and radiotherapy is generally well-tolerated, with most adverse events being manageable. A pooled analysis in LA-NSCLC reported the following incidences of major grade ≥ 3 adverse events for the combined therapy group: radiation pneumonitis (10.9%), radiation esophagitis (11.6%), leukopenia (35.5%), neutropenia (27.8%), and anemia (10.5%).[3][4] It is noteworthy that in the subgroup receiving this compound with radiotherapy alone (without chemotherapy), the hematological toxicities were significantly lower.[3][4]

One study in NSCLC patients who developed radiation pneumonitis (RP) found that treatment with rh-endostatin plus glucocorticoids significantly reduced the RP relapse rate compared to glucocorticoids alone (15% vs 45%).[11]

Mechanism of Action: A Multi-pronged Attack

This compound's synergistic effect with radiotherapy stems from its ability to modulate the tumor microenvironment. The primary mechanisms include:

  • Inhibition of Angiogenesis: this compound is a broad-spectrum angiogenesis inhibitor that interferes with the pro-angiogenic functions of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[2][7] It can inhibit endothelial cell proliferation, migration, and tube formation, and induce apoptosis in these cells.[2][9]

  • Tumor Vasculature Normalization: By pruning immature and leaky tumor vessels, this compound can lead to a more normalized and efficient vasculature. This "vascular normalization window" is thought to improve tumor oxygenation, thereby increasing its sensitivity to radiotherapy.[2]

  • Downregulation of Pro-angiogenic Factors: Radiotherapy can trigger an increase in the expression of pro-angiogenic factors like VEGF, HIF-1α, and others. This compound can counteract this by downregulating the expression of these molecules.[10]

  • Immune Modulation: Emerging evidence suggests that this compound can also modulate the tumor immune microenvironment by reducing the number of M2-like tumor-associated macrophages (TAMs) and increasing the infiltration of CD8+ T cells.[10]

This compound and Radiotherapy Synergy cluster_0 Therapeutic Interventions cluster_1 Tumor Microenvironment cluster_2 Cellular and Molecular Effects cluster_3 Clinical Outcome Radiotherapy Radiotherapy Pro_Angiogenic_Factors Pro-Angiogenic Factors (VEGF, bFGF, HIF-1α) Radiotherapy->Pro_Angiogenic_Factors Upregulates DNA_Damage DNA Damage Radiotherapy->DNA_Damage Induces This compound This compound Endothelial_Cells Endothelial Cells This compound->Endothelial_Cells Inhibits proliferation and induces apoptosis This compound->Pro_Angiogenic_Factors Inhibits Reduced_Immune_Suppression Reduced Immune Suppression This compound->Reduced_Immune_Suppression Modulates Tumor_Cells Tumor Cells Tumor_Vasculature Tumor Vasculature Endothelial_Cells->Tumor_Vasculature Forms Angiogenesis_Inhibition Angiogenesis Inhibition Hypoxia Hypoxia Tumor_Vasculature->Hypoxia Abnormal structure leads to Hypoxia->Radiotherapy Induces resistance to Enhanced_Tumor_Response Enhanced Tumor Response Pro_Angiogenic_Factors->Endothelial_Cells Stimulates Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to Apoptosis->Enhanced_Tumor_Response Vascular_Normalization Vascular Normalization Angiogenesis_Inhibition->Vascular_Normalization Promotes Vascular_Normalization->Hypoxia Reduces Vascular_Normalization->Enhanced_Tumor_Response Improves Radiosensitivity Reduced_Immune_Suppression->Enhanced_Tumor_Response

Caption: Signaling pathway of this compound and radiotherapy synergy.

Experimental Protocols: A General Overview

While specific protocols vary between studies, a general workflow for clinical trials investigating this compound in combination with radiotherapy can be outlined.

Patient Selection: Patients are typically enrolled based on histologically confirmed, unresectable locally advanced solid tumors, with adequate organ function and a good performance status (e.g., ECOG 0-1).

Treatment Regimen:

  • Radiotherapy: Thoracic radiation is commonly delivered at doses of 60-66 Gy in 30-33 fractions.

  • This compound: Recombinant human this compound (e.g., Endostar) is often administered intravenously. A common regimen involves a continuous infusion for a set period, for example, 7.5 mg/m²/day for 14 days, concurrently with radiotherapy.

  • Chemotherapy (if applicable): Platinum-based doublet chemotherapy, such as paclitaxel (B517696) and carboplatin, is frequently used in concurrent chemoradiotherapy settings.

Assessments:

  • Tumor Response: Evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) criteria.

  • Toxicity: Graded according to the National Cancer Institute (NCI) Common Toxicity Criteria.

  • Survival: Progression-free survival and overall survival are key endpoints.

Clinical_Trial_Workflow Patient_Screening Patient Screening and Enrollment (e.g., Unresectable LA-NSCLC) Baseline_Assessment Baseline Assessment (Imaging, Bloodwork, Performance Status) Patient_Screening->Baseline_Assessment Treatment_Initiation Treatment Initiation Baseline_Assessment->Treatment_Initiation Concurrent_Therapy Concurrent Therapy This compound Administration (e.g., continuous IV infusion) Radiotherapy (e.g., 60-66 Gy) Chemotherapy (optional) (e.g., Platinum-based doublet) Treatment_Initiation->Concurrent_Therapy Monitoring Regular Monitoring (Toxicity Assessment, Vitals) Concurrent_Therapy->Monitoring Post_Treatment_Assessment Post-Treatment Assessment (Tumor Response Evaluation - RECIST) Monitoring->Post_Treatment_Assessment Follow_Up Long-term Follow-Up (PFS, OS, Late Toxicities) Post_Treatment_Assessment->Follow_Up Data_Analysis Data Analysis and Reporting Follow_Up->Data_Analysis

Caption: Generalized workflow of a clinical trial.

Conclusion and Future Directions

The collective evidence from clinical studies strongly suggests that combining this compound with radiotherapy is an effective and generally safe strategy for improving outcomes in patients with various solid tumors, most notably NSCLC. The synergistic effects appear to be driven by this compound's ability to inhibit angiogenesis and normalize the tumor vasculature, thereby enhancing radiosensitivity.

Future research should focus on prospective, randomized controlled trials to definitively establish the superiority of this combination therapy. Further investigation is also warranted to optimize dosing and scheduling, identify predictive biomarkers for patient selection, and explore the potential of combining this compound with more advanced radiation techniques and other systemic therapies, such as immunotherapy.[2]

References

The Synergistic Alliance: A Comparative Guide to Endostatin and Immune Checkpoint Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of anti-angiogenic therapy and immunotherapy is carving a new paradigm in oncology. This guide provides a comprehensive comparison of combining endostatin, a potent endogenous inhibitor of angiogenesis, with immune checkpoint inhibitors (ICIs). It delves into the synergistic mechanisms, comparative efficacy data from preclinical and clinical studies, and detailed experimental methodologies to inform future research and drug development.

Unraveling the Synergy: Mechanism of Action

This compound, a 20-kDa C-terminal fragment of collagen XVIII, has demonstrated a unique ability to modulate the tumor microenvironment (TME), making it an ideal partner for ICIs. The combination therapy's enhanced anti-tumor effect stems from a multi-pronged attack on the tumor's support systems.[1]

Key Mechanisms:

  • Tumor Vasculature Normalization: this compound inhibits the proliferation and migration of endothelial cells, leading to the normalization of the tumor's chaotic and leaky vasculature.[2][3] This structural remodeling alleviates hypoxia, a key driver of immunosuppression, and improves the delivery and infiltration of immune cells into the tumor core.[4][5] this compound can directly bind to VEGFR2, inhibiting its phosphorylation and blocking the VEGF-VEGFR2 pathway, which is crucial for this normalization process.[2][3]

  • Reversal of the Immunosuppressive TME: By inhibiting abnormal angiogenesis, this compound reduces the presence of immunosuppressive factors such as Vascular Endothelial Growth Factor (VEGF), Interleukin-6 (IL-6), IL-10, and Transforming Growth Factor-beta (TGF-β).[2][3][6] This leads to a decrease in immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2-phenotype tumor-associated macrophages (TAMs).[6]

  • Enhanced T-Cell Infiltration and Function: The normalized vasculature facilitates the infiltration of cytotoxic CD8+ T cells into the tumor.[2][3][7] Furthermore, this compound has been shown to increase the secretion of Interferon-gamma (IFN-γ), a critical cytokine for anti-tumor immunity, from T cells.[2][6] This creates a more favorable environment for the activity of ICIs, which rely on the presence of activated T cells to be effective.

Below is a diagram illustrating the synergistic signaling pathways of this compound and immune checkpoint inhibitors.

Synergy_Pathway cluster_TME Tumor Microenvironment cluster_Vasculature Tumor Vasculature cluster_Immune Immune Response Tumor Tumor Cells PDL1 PD-L1 Tumor->PDL1 Expresses VEGF VEGF MDSC_M2 MDSCs & M2 TAMs VEGF->MDSC_M2 Promotes AbnormalVessels Abnormal Vasculature VEGF->AbnormalVessels Promotes Hypoxia Hypoxia Hypoxia->VEGF Induces Immunosuppression Immunosuppression MDSC_M2->Immunosuppression Causes AbnormalVessels->Hypoxia Causes NormalizedVessels Normalized Vasculature AbnormalVessels->NormalizedVessels Normalization CD8 CD8+ T Cells NormalizedVessels->CD8 Enhances Infiltration PD1 PD-1 CD8->PD1 Expresses AntitumorImmunity Enhanced Antitumor Immunity CD8->AntitumorImmunity Mediates PD1->PDL1 Binds PDL1->CD8 Inhibits ICI Immune Checkpoint Inhibitors (ICIs) ICI->PD1 Blocks This compound This compound This compound->VEGF Inhibits This compound->Immunosuppression Reverses This compound->AbnormalVessels Inhibits Angiogenesis

Caption: Synergistic mechanism of this compound and ICIs.

Preclinical Evidence: A Data-Driven Comparison

Preclinical studies in various cancer models, particularly lung and colorectal cancer, have consistently demonstrated the superiority of the this compound-ICI combination over monotherapy.

Table 1: Summary of Preclinical Efficacy Data

Cancer ModelTreatment GroupsKey FindingsReference
Lewis Lung CarcinomaControl, Anti-PD-1, Anti-PD-1 + EndostarCombination therapy dramatically suppressed tumor growth, decreased pro-inflammatory and immunosuppressive cytokines (IL-17, TGF-β1), increased IFN-γ, reduced MDSCs, and reversed CD8+ T cell suppression.[8]
Colorectal Cancer (Mouse Model)Control, PD-L1 inhibitor, Endostar, Endostar + PD-L1 inhibitorCombination significantly improved anti-tumor efficacy compared to monotherapies. Endostar alone increased IFN-γ secretion from tumor-infiltrating CD8+ T cells and reduced secretion of VEGF, IL-6, IL-10, and TGF-β.[2][3]
Lung Carcinoma (Mouse Xenograft)Control, DC-T cells, DC-T cells + this compoundCombination therapy decreased proangiogenic factors (VEGF, IL-6, IL-17), inhibited tumor angiogenesis, and significantly suppressed tumor growth compared to DC-T cells alone.[9]

Experimental Workflow for Preclinical Studies

The following diagram outlines a typical workflow for preclinical evaluation of this compound and ICI combination therapy.

Preclinical_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cluster_outcome Outcome Assessment TumorModel Establishment of Tumor Model (e.g., Lewis Lung Carcinoma) Grouping Randomization into Treatment Groups (Control, this compound, ICI, Combo) TumorModel->Grouping Treatment Drug Administration (Specified dose and schedule) Grouping->Treatment Monitoring Tumor Growth Monitoring (e.g., caliper measurements) Treatment->Monitoring TumorHarvest Tumor and Tissue Harvesting Monitoring->TumorHarvest Efficacy Efficacy Assessment (Tumor growth inhibition) Monitoring->Efficacy IHC Immunohistochemistry (CD31, CD8, etc.) TumorHarvest->IHC FACS Flow Cytometry (Immune cell populations) TumorHarvest->FACS ELISA ELISA (Cytokine levels) TumorHarvest->ELISA WesternBlot Western Blot (Signaling proteins) TumorHarvest->WesternBlot Mechanism Mechanism of Action (TME analysis) IHC->Mechanism FACS->Mechanism ELISA->Mechanism WesternBlot->Mechanism

Caption: Typical preclinical experimental workflow.

Clinical Performance: Comparative Efficacy in Patients

Clinical studies, primarily in advanced non-small cell lung cancer (NSCLC), have provided encouraging results for the combination of recombinant human this compound (Endostar) with PD-1/PD-L1 inhibitors.

Table 2: Summary of Clinical Efficacy Data in Advanced NSCLC

Study TypeTreatment ArmsKey Efficacy OutcomesReference
Retrospective StudyFirst-line: PD-1 inhibitors + Endostar + Chemotherapy (n=58) vs. Endostar + Chemotherapy (n=42)PFS: 10.2 months vs. 6.5 months (p < 0.001)ORR: 67.2% vs. 42.9% (p = 0.015)[10]
Retrospective StudySecond-line: ICIs + Endostar (IE group, n=40) vs. ICIs + Chemotherapy (IC group, n=48)PFS: 7.10 months vs. 5.13 monthsDCR: 92.5% vs. 77.1% (p = 0.049)Grade 3/4 AEs: 7.5% vs. 25.0%[11][12]
Retrospective StudyPD-1 inhibitor + Endostar (n=42) vs. PD-1 inhibitor monotherapy (n=41)Combination therapy showed significantly higher treatment efficacy and prolonged median PFS and 1-year survival rate.[5][13]
Prospective Phase II StudyEndostar + Nivolumab (n=34) in previously treated advanced NSCLCORR: 41.2%DCR: 64.7%Median PFS: 6.8 monthsMedian OS: 17.1 months[14]
Retrospective StudyPD-1 inhibitors + Endostar + Chemotherapy + IMRT (n=24) vs. Control (n=23)Combination therapy significantly improved PFS and ORR with controllable adverse reactions.[4]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; AEs: Adverse Events; IMRT: Intensity-Modulated Radiotherapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols derived from the cited literature.

4.1. Preclinical Animal Study Protocol (Adapted from[8])

  • Cell Line and Animal Model: Lewis Lung Carcinoma (LLC) cells are subcutaneously injected into C57BL/6 mice. Tumor growth is monitored, and mice are randomized into treatment groups when tumors reach a specified volume.

  • Treatment Regimen:

    • Control group: Receives vehicle (e.g., PBS).

    • Anti-PD-1 group: Receives anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally every 3 days.

    • Combination group: Receives both anti-PD-1 antibody and this compound (e.g., Endostar, 10 mg/kg) administered via tail vein injection daily.

  • Efficacy Evaluation: Tumor volumes are measured every 2-3 days. At the end of the study, tumors are excised, weighed, and photographed.

  • Immunophenotyping: Tumors and spleens are harvested to prepare single-cell suspensions. Flow cytometry is used to analyze the proportions of immune cells, including CD8+ T cells, mature dendritic cells (mDCs), and MDSCs.

  • Cytokine Analysis: Blood serum and tumor tissue homogenates are used to measure the levels of cytokines such as IFN-γ, IL-17, and TGF-β1 using ELISA kits.

  • Immunohistochemistry (IHC): Tumor sections are stained for markers of angiogenesis (CD31, CD34) and immune cell infiltration.

  • Western Blot: Tumor lysates are analyzed for the expression of proteins in relevant signaling pathways, such as the PI3K/AKT/mTOR pathway.

4.2. Clinical Study Design (Retrospective Cohort Study, adapted from[10])

  • Patient Population: Patients with histologically confirmed advanced NSCLC who received first-line treatment.

  • Treatment Groups:

    • Treatment Group: Received a combination of a PD-1 inhibitor (e.g., pembrolizumab, nivolumab), recombinant human this compound (Endostar), and platinum-based doublet chemotherapy.

    • Control Group: Received recombinant human this compound and platinum-based doublet chemotherapy.

  • Data Collection: Patient demographics, clinicopathological characteristics, treatment details, and outcomes are retrospectively collected from medical records.

  • Efficacy Endpoints:

    • Primary Endpoint: Progression-Free Survival (PFS), defined as the time from treatment initiation to disease progression or death.

    • Secondary Endpoints: Objective Response Rate (ORR), Disease Control Rate (DCR), and Overall Survival (OS). Tumor response is evaluated according to RECIST criteria.

  • Safety Assessment: Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Statistical Analysis: Survival curves are estimated using the Kaplan-Meier method and compared using the log-rank test. ORR and DCR are compared using the chi-square or Fisher's exact test.

Conclusion and Future Directions

The combination of this compound with immune checkpoint inhibitors represents a promising strategy in cancer therapy. The dual mechanism of normalizing the tumor vasculature and reversing immunosuppression creates a more favorable microenvironment for an effective anti-tumor immune response. Preclinical and clinical data, particularly in NSCLC, have demonstrated improved efficacy with a manageable safety profile.

Future research should focus on:

  • Large-scale, randomized controlled trials to definitively establish the clinical benefit of this combination in various cancer types.

  • Identification of predictive biomarkers to select patients most likely to respond to this combination therapy.

  • Optimization of dosing and scheduling to maximize synergy and minimize toxicity.

  • Exploration of this combination with other therapeutic modalities, such as radiotherapy and chemotherapy, to further enhance anti-tumor activity.[15]

References

Phase II Clinical Trial of Endostatin in Unresectable Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Phase II clinical trial data for endostatin in the treatment of unresectable non-small cell lung cancer (NSCLC). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance against other therapeutic alternatives, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a 20 kDa C-terminal fragment of collagen XVIII that acts as a broad-spectrum angiogenesis inhibitor.[1][2] Its anti-tumor activity is primarily attributed to its ability to interfere with the pro-angiogenic functions of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[1][3] Recombinant human this compound (rh-endostatin), commercially known as Endostar, has been approved by the State Food and Drug Administration (FDA) of China for the treatment of NSCLC.[1] Its mechanism of action is multifaceted, involving the inhibition of multiple signaling pathways crucial for endothelial cell proliferation, migration, and survival.[2]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-angiogenic effects through various mechanisms, including:

  • Inhibition of VEGF Signaling: this compound can directly bind to VEGFR-2, blocking the action of VEGF and thereby suppressing the formation of vascular endothelial tubes.[2]

  • Wnt/β-catenin Pathway Disruption: The binding of recombinant this compound to glypicans can lead to the disruption of the Wnt signaling pathway and subsequent degradation of β-catenin.[1]

  • Downregulation of Anti-Apoptotic Proteins: this compound has been shown to increase apoptosis in endothelial cells by downregulating the anti-apoptotic protein Bcl-2.[1]

  • Interaction with Integrins: By binding to integrins, this compound can inhibit the focal adhesion kinase (FAK) c-Raf-MAPK pathway, which ultimately leads to the inhibition of endothelial cell migration.[1]

  • HIF-1α Inhibition: Through its association with nucleolin, this compound can be translocated to the nucleus, where it inhibits the transcription of Hypoxia-inducible factor 1-alpha (HIF-1α), resulting in decreased VEGF-A production.[1]

Endostatin_Signaling_Pathway This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 binds Integrins Integrins This compound->Integrins binds Glypicans Glypicans This compound->Glypicans binds Nucleolin Nucleolin This compound->Nucleolin associates Bcl2 Bcl-2 downregulation This compound->Bcl2 induces Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis inhibits FAK_MAPK FAK/c-Raf/MAPK Pathway Integrins->FAK_MAPK inhibits Wnt_Pathway Wnt Pathway Glypicans->Wnt_Pathway disrupts HIF1a HIF-1α transcription Nucleolin->HIF1a inhibits beta_catenin β-catenin degradation Wnt_Pathway->beta_catenin beta_catenin->Angiogenesis FAK_MAPK->Angiogenesis inhibits migration VEGF_A VEGF-A production HIF1a->VEGF_A VEGF_A->Angiogenesis Bcl2->Angiogenesis induces apoptosis

Caption: this compound's multi-target signaling pathway in angiogenesis inhibition.

Comparative Efficacy Data

The following tables summarize the quantitative data from Phase II clinical trials of this compound-based regimens and compare them with alternative therapies for unresectable NSCLC.

Table 1: Efficacy of this compound-Based Regimens in Phase II Trials for Unresectable NSCLC

Trial Identifier / RegimenPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
NCT01218594 [4]Stage III NSCLC77%Not Reported9.9 months24.0 months
This compound + Paclitaxel (B517696)/Carboplatin + RT [3]Locally Advanced NSCLC76%Not Reported10.0 months14.0 months
NCT05243355 [5]Advanced Squamous NSCLC65.4%96.2%12.4 months24.6 months

Table 2: Efficacy of Alternative Regimens in Clinical Trials for Unresectable NSCLC

Trial Name / RegimenPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
COAST (Phase II) [6]Stage III NSCLC
Durvalumab + Oleclumab30.0%81.7% (at 16 wks)12-month rate: 62.6%Not Reported
Durvalumab + Monalizumab35.5%77.4% (at 16 wks)12-month rate: 72.7%Not Reported
Durvalumab alone17.9%58.2% (at 16 wks)12-month rate: 33.9%Not Reported
PACIFIC (Phase III) [7][8]Stage III NSCLCNot ReportedNot Reported16.9 months47.5 months
Durvalumab Consolidation(vs. 5.6 months for placebo)(vs. 29.1 months for placebo)
LUN 14-179 (Phase II) [9]Stage III NSCLCNot ReportedNot Reported18.7 months35.8 months
Pembrolizumab Consolidation

Experimental Protocols

Detailed methodologies for the key clinical trials are provided below.

  • NCT01218594: Endostar with Concurrent Chemoradiotherapy [4]

    • Patient Population: Patients with unresectable stage III NSCLC.

    • Treatment Protocol:

      • Endostar: 7.5 mg/m²/day administered for 7 days during weeks 1, 3, 5, and 7.

      • Chemotherapy: Two cycles of docetaxel (B913) (65 mg/m²) and cisplatin (B142131) (65 mg/m²) administered on days 8 and 36.

      • Radiotherapy: Concurrent thoracic radiation to a total dose of 60-66 Gy.

    • Endpoints: The primary endpoints were short-term efficacy (ORR) and treatment-related toxicity. Secondary endpoints included PFS and OS.

  • This compound with Paclitaxel, Carboplatin, and Radiotherapy [3]

    • Patient Population: Patients with unresectable locally advanced NSCLC.

    • Treatment Protocol: The study combined this compound with concurrent chemoradiotherapy consisting of paclitaxel and carboplatin. The trial was terminated early due to unacceptable pulmonary toxicity in four of the first ten patients.

    • Endpoints: Efficacy was evaluated by ORR according to RECIST criteria, and toxicity was evaluated using NCI Common Toxicity Criteria.

  • COAST Trial: Durvalumab with Oleclumab or Monalizumab [6][7]

    • Patient Population: Patients with unresectable, stage III NSCLC who had completed definitive chemoradiation.

    • Treatment Protocol: Patients were randomized to one of three arms:

      • Consolidation durvalumab alone.

      • Durvalumab in combination with oleclumab (a CD73 monoclonal antibody).

      • Durvalumab in combination with monalizumab (an anti-NKG2A blocking antibody).

    • Endpoints: The primary endpoint was ORR. Secondary endpoints included DCR and PFS.

  • PACIFIC Trial: Durvalumab Consolidation Therapy [7][8]

    • Patient Population: Patients with unresectable, stage III NSCLC whose disease had not progressed after platinum-based chemoradiation.

    • Treatment Protocol: Patients were randomized to receive either durvalumab (a PD-L1 inhibitor) or a placebo as consolidation therapy for up to one year.

    • Endpoints: The primary endpoints were PFS and OS.

Experimental_Workflow_NCT01218594 cluster_treatment Treatment Cycles (Weeks 1-7) cluster_endpoints Endpoints Screening Patient Screening (Unresectable Stage III NSCLC) Enrollment Enrollment (N=50) Screening->Enrollment Treatment Treatment Initiation Enrollment->Treatment Endostar_W1 Week 1: Endostar (7 days) Treatment->Endostar_W1 RT Concurrent Thoracic RT (60-66 Gy) Treatment->RT Chemo_D8 Day 8: Docetaxel + Cisplatin Endostar_W1->Chemo_D8 Endostar_W3 Week 3: Endostar (7 days) Chemo_D8->Endostar_W3 Chemo_D36 Day 36: Docetaxel + Cisplatin Endostar_W3->Chemo_D36 Endostar_W5 Week 5: Endostar (7 days) Chemo_D36->Endostar_W5 Endostar_W7 Week 7: Endostar (7 days) Endostar_W5->Endostar_W7 Evaluation Endpoint Evaluation Endostar_W7->Evaluation Primary Primary: - Overall Response Rate - Treatment Toxicity Evaluation->Primary Secondary Secondary: - Progression-Free Survival - Overall Survival Evaluation->Secondary FollowUp Follow-up (Median 25 months) Evaluation->FollowUp

Caption: Experimental workflow for the Phase II trial of Endostar with CCRT (NCT01218594).

Safety and Tolerability

In the NCT01218594 trial, the combination of Endostar with concurrent chemoradiotherapy was reported to be feasible, with all toxicities being tolerable with appropriate treatment.[4] However, another Phase II study combining this compound with paclitaxel, carboplatin, and radiotherapy was closed early due to unacceptable toxicity, specifically grade III pulmonary toxicity in several patients.[3] In a more recent study combining the PD-1 inhibitor envafolimab with rh-endostatin and chemotherapy, adverse events were reported in 84.8% of patients, with the most common being myelosuppression, alopecia, and nausea, which were considered likely related to chemotherapy.[5]

Conclusion

Phase II clinical trials of this compound in combination with chemotherapy and radiotherapy for unresectable NSCLC have shown promising efficacy signals, particularly in terms of overall response rates. The combination of Endostar with concurrent chemoradiotherapy demonstrated an ORR of 77% and a median OS of 24.0 months.[4] However, toxicity remains a concern, as evidenced by the early termination of one trial due to severe pulmonary events.[3]

When compared to emerging immunotherapies, the data suggests that novel immunotherapy combinations, such as those explored in the COAST trial, may offer higher 12-month PFS rates.[6] The benchmark for this patient population is the PACIFIC trial, where durvalumab consolidation therapy significantly extended both PFS and OS, establishing a new standard of care.[7][8]

This compound's multi-targeted anti-angiogenic mechanism presents a rational therapeutic strategy. Future research may focus on identifying predictive biomarkers to optimize patient selection and exploring novel combinations, such as with immune checkpoint inhibitors, to further enhance efficacy while carefully managing toxicity profiles.[1][5]

References

Safety and efficacy of endostatin in combination with classical therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endostatin, an endogenous inhibitor of angiogenesis, has emerged as a significant area of investigation in oncology. Its potential to restrict tumor growth by cutting off its blood supply has led to numerous preclinical and clinical studies evaluating its efficacy and safety, particularly in combination with classical cancer therapies such as chemotherapy and radiotherapy. This guide provides an objective comparison of this compound's performance in various combination regimens, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Efficacy of this compound in Combination with Chemotherapy

The addition of recombinant human this compound (rh-endostatin) to standard chemotherapy regimens has shown promising results across a range of solid tumors. Clinical studies have consistently demonstrated that this combination can lead to improved treatment responses and survival outcomes compared to chemotherapy alone.

Non-Small Cell Lung Cancer (NSCLC)

In the setting of advanced NSCLC, the combination of rh-endostatin with platinum-based chemotherapy has been extensively studied. A meta-analysis of 24 randomized controlled trials involving 2,114 patients showed that the addition of rh-endostatin to a vinorelbine (B1196246) and cisplatin (B142131) (NP) regimen significantly improved the total effective rate and the clinical benefit rate compared to the NP regimen alone, without a significant increase in adverse events.[1]

Efficacy EndpointThis compound + Chemotherapy (NPE regimen)Chemotherapy Alone (NP regimen)Relative Risk (RR) / Hazard Ratio (HR)p-valueCitation
Objective Response Rate (ORR) 54.52%40.31%RR = 1.70 (95% CI: 1.48–1.95)< 0.00001[1]
Clinical Benefit Rate (CBR) 78.39%64.78%RR = 1.22 (95% CI: 1.15–1.29)< 0.00001[1]
Median Progression-Free Survival (PFS) 7.57 monthsNot Reported in this meta-analysis--[2]
Median Overall Survival (OS) Not Reached in this studyNot Reported in this meta-analysis--[2]

A real-world study of this compound combined with a PD-1 antibody and chemotherapy for advanced or metastatic NSCLC showed an ORR of 72.06% and a disease control rate (DCR) of 95.59%.[3] The median PFS was 22.0 months, and the median OS was 31.0 months.[3]

Small Cell Lung Cancer (SCLC)

For SCLC, a phase 2 single-arm multicenter trial investigating this compound with platinum-etoposide chemotherapy reported significant efficacy.

Efficacy EndpointThis compound + Platinum-EtoposideCitation
Objective Response Rate (ORR) 61.9%[4][5]
Disease Control Rate (DCR) 95.2%[4][5]
Median Progression-Free Survival (PFS) 8.0 months[4][5]
Median Overall Survival (OS) 13.6 months[4][5]
Breast Cancer

In HER-2-negative metastatic breast cancer, combining this compound with taxane-based chemotherapy has demonstrated notable response rates.

Treatment LineObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Citation
First-line 79.3%11.9 months[6]
Second-line 54.5%7.5 months[6]
Third-line and beyond 16.7%7.4 months[6]

Efficacy of this compound in Combination with Radiotherapy and Chemoradiotherapy

This compound's ability to normalize tumor vasculature is thought to enhance the efficacy of radiotherapy by improving oxygenation within the tumor microenvironment.

Non-Small Cell Lung Cancer (NSCLC)

A pooled analysis of seven studies with 271 patients with locally advanced NSCLC evaluated the combination of this compound with radiotherapy (ERT) or concurrent chemoradiotherapy (ECRT).

Efficacy EndpointThis compound + RT/CCRT (Pooled)This compound + CCRT (ECRT)This compound + RT (ERT)Citation
Objective Response Rate (ORR) 77.2%77.5%76.1%[7]
Median Progression-Free Survival (PFS) 11.3 months11.2 months11.8 months[7]
Median Overall Survival (OS) 18.9 months18.4 months19.6 months[7]
1-Year Overall Survival Rate 79.4%81.6%72.8%[7]
2-Year Overall Survival Rate 59.0%55.7%-[7]

A meta-analysis of ten studies with 716 patients focusing on this compound with concurrent chemoradiotherapy (CCRT) for locally advanced NSCLC also showed significant improvements in ORR and DCR.[8]

Esophageal Squamous Cell Carcinoma (ESCC)

For unresectable ESCC, the addition of this compound to definitive chemoradiotherapy has been investigated in several studies.

Efficacy EndpointThis compound + ChemoradiotherapyChemoradiotherapy Alonep-valueCitation
Objective Response Rate (ORR) 62.3%55.1%> 0.05[9]
Median Progression-Free Survival (PFS) 16.5 months9.3 months< 0.05[9]
1-Year Overall Survival Rate 78.1%67.7%< 0.05[9]
2-Year Overall Survival Rate 56.2%45.1%< 0.05[9]

Another phase II study reported an ORR of 83.8% with a median PFS of 11.5 months and a median OS of 18.5 months for this compound combined with oxaliplatin-based chemoradiotherapy.[10]

Nasopharyngeal Carcinoma (NPC)

In locally advanced NPC, a phase III trial demonstrated that adding this compound to CCRT significantly improved 3-year PFS (84.8% vs. 75.1%), OS (89.2% vs. 85.3%), and distant metastasis-free survival (DMFS) (89.7% vs. 80.5%).[11]

Efficacy Endpoint (3-Year Rate)This compound + CCRTCCRT AloneHazard Ratio (HR)p-valueCitation
Progression-Free Survival (PFS) 84.8%75.1%HR = 0.544 (95% CI: 0.336-0.879)0.011[11]
Overall Survival (OS) 89.2%85.3%HR = 0.595 (95% CI: 0.361-0.982)0.039[11]
Distant Metastasis-Free Survival (DMFS) 89.7%80.5%HR = 0.468 (95% CI: 0.266-0.821)0.007[11]

Safety Profile of this compound Combination Therapies

Across numerous clinical trials, the combination of this compound with chemotherapy or radiotherapy has been generally well-tolerated. The incidence of severe adverse events is not significantly increased compared to the classical therapies alone.[1][8] Common grade 3/4 toxicities are typically those associated with the chemotherapy or radiotherapy backbone, such as neutropenia, leukopenia, esophagitis, and radiation pneumonitis.[6][7][10] Importantly, the addition of this compound has not been associated with a significant increase in treatment-related deaths.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of clinical findings. Below are summaries of typical methodologies employed in key trials.

Protocol for this compound with Chemotherapy in SCLC (Phase II, Single-Arm)[5]
  • Patient Population: Newly diagnosed SCLC patients.

  • Treatment Regimen:

    • This compound: Continuous intravenous pump infusion of 90 mg for 72 hours, 3 days before chemotherapy, followed by 120 mg for 96 hours the day after chemotherapy infusion.

    • Chemotherapy: Standard platinum combined with etoposide, administered once every 21 days for up to six cycles.

    • Maintenance: this compound maintenance therapy until disease progression or unacceptable toxicity.

  • Efficacy Evaluation: Chest CT imaging every two cycles, assessed using RECIST 1.1 criteria for ORR and DCR. PFS and OS were also evaluated.

  • Safety Evaluation: Monitoring and grading of adverse events according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Protocol for this compound with Chemoradiotherapy in ESCC (Phase II, Randomized)[9]
  • Patient Population: Locally advanced ESCC patients with a performance status of 0-1.

  • Treatment Arms:

    • Experimental Arm: this compound (7.5 mg/m² daily for 14 days) with concurrent chemoradiotherapy.

    • Control Arm: Concurrent chemoradiotherapy alone.

  • Chemoradiotherapy Regimen: Docetaxel (75 mg/m²) on day 1 and cisplatin (25 mg/m²) on days 1-3, with intensity-modulated radiation therapy (IMRT) at a dose of 60-66 Gy in 30-33 fractions over 6-7 weeks.

  • Efficacy Evaluation: Primary endpoint was OS. Secondary endpoints included PFS, ORR, and assessment of tumor angiogenesis via CT perfusion imaging and microvessel density (MVD) analysis.

  • Safety Evaluation: Monitoring and grading of toxicities.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-angiogenic effects through a multi-targeted mechanism, primarily by interfering with key signaling pathways in endothelial cells.

Inhibition of VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. This compound has been shown to directly interact with the VEGF receptor 2 (KDR/Flk-1), blocking VEGF-mediated signaling.[12] This inhibition prevents the activation of downstream pathways such as ERK, p38 MAPK, and FAK, which are crucial for endothelial cell proliferation, migration, and survival.[12]

VEGF_Signaling_Inhibition VEGF VEGF VEGFR2 VEGFR2 (KDR/Flk-1) VEGF->VEGFR2 Downstream Downstream Signaling (ERK, p38 MAPK, FAK) VEGFR2->Downstream This compound This compound This compound->VEGFR2 Blocks Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis

This compound blocks VEGF-induced signaling.
Interaction with Integrin Signaling

This compound also interacts with integrins, particularly α5β1, on the surface of endothelial cells. This interaction can disrupt cell-matrix adhesions and inhibit cell migration. The binding of this compound to α5β1 integrin can lead to the activation of Src kinase and subsequent inactivation of RhoA, resulting in the disassembly of actin stress fibers and focal adhesions.

Integrin_Signaling_Pathway cluster_membrane Cell Membrane Integrin α5β1 Integrin Caveolin1 Caveolin-1 Integrin->Caveolin1 associates Src Src Kinase Caveolin1->Src This compound This compound This compound->Integrin p190RhoGAP p190RhoGAP Src->p190RhoGAP RhoA_active Active RhoA p190RhoGAP->RhoA_active inactivates RhoA_inactive Inactive RhoA StressFibers Actin Stress Fibers & Focal Adhesions RhoA_active->StressFibers Migration_Inhibition Inhibition of Cell Migration StressFibers->Migration_Inhibition disassembly leads to

This compound's interaction with integrin signaling.
Experimental Workflow for a Typical Clinical Trial

The logical flow of a clinical trial evaluating this compound in combination with classical therapies follows a structured path from patient recruitment to data analysis.

Experimental_Workflow Start Patient Recruitment (e.g., Advanced NSCLC) Randomization Randomization Start->Randomization ArmA Arm A: This compound + Chemotherapy Randomization->ArmA ArmB Arm B: Placebo + Chemotherapy Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment Evaluation Efficacy & Safety Evaluation (e.g., RECIST, CTCAE) Treatment->Evaluation FollowUp Follow-up for Survival Data (PFS, OS) Evaluation->FollowUp Analysis Statistical Analysis FollowUp->Analysis Conclusion Conclusion on Safety & Efficacy Analysis->Conclusion

A typical clinical trial workflow.

References

Safety Operating Guide

Safeguarding Research: Proper Endostatin Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of Endostatin are critical for maintaining laboratory safety and environmental integrity. As a potent anti-angiogenic agent, proper disposal protocols are essential to mitigate potential risks and ensure regulatory compliance. This guide provides immediate, essential safety and logistical information for the proper disposal of this compound and its associated waste.

Key Safety and Handling Considerations for Disposal

Effective disposal begins with safe handling during use. The following table summarizes crucial safety measures that directly impact the generation and management of this compound waste.

Safety MeasureDescriptionRelevance to Disposal
Personal Protective Equipment (PPE) Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound.[1][2]Prevents personal contamination and the spread of the compound. Contaminated PPE must be disposed of as hazardous waste.[3]
Engineering Controls Use engineering controls such as fume hoods or biological safety cabinets when handling powdered this compound or preparing solutions to avoid inhalation of dusts or aerosols.[2]Minimizes the generation of airborne contaminants that can settle on surfaces and complicate cleanup and disposal.
Spill Management In the event of a spill, absorb the material with an appropriate absorbent, collect it, and dispose of all waste in accordance with applicable laws.[1] Clean the affected area thoroughly.Proper spill cleanup prevents the uncontrolled release of this compound into the environment and ensures contaminated materials are correctly disposed of as hazardous waste.
Storage Store this compound in tightly closed containers in a dry, well-ventilated place at the recommended temperature to maintain stability.[1][2]Prevents degradation that could alter its hazardous characteristics and ensures the compound is contained until use or disposal.
Waste Segregation Do not mix this compound waste with other waste streams. Segregate waste into appropriate categories such as chemical, infectious, or non-hazardous.[4]Proper segregation is crucial for correct disposal routing and to avoid chemical reactions or costly disposal of non-hazardous waste as hazardous.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and materials contaminated with it must be managed as hazardous or biomedical waste, in compliance with local, state, and federal regulations.[5]

  • Waste Identification and Classification :

    • Treat all unused or expired this compound, whether in solid or solution form, as hazardous chemical waste.

    • Classify all materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, flasks, gloves, and absorbent pads, as contaminated waste.

  • Containerization :

    • Solid Waste : Collect all solid waste contaminated with this compound (e.g., gloves, wipes, empty vials) in a designated, leak-proof, and clearly labeled hazardous waste container.[2] Depending on institutional policies for anti-cancer agents, this may be a yellow chemotherapy waste container designated for incineration.[6]

    • Liquid Waste : Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[2]

    • Sharps Waste : Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

  • Labeling :

    • Clearly label all waste containers with "Hazardous Waste" and identify the contents, including "this compound." Ensure the label includes the date of accumulation and the generating laboratory's information.

  • Storage of Waste :

    • Store waste containers in a secure, designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • Waste from residues must be disposed of in accordance with national and local regulations. Incineration is a common disposal method for this type of waste.[6][7]

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste generated from laboratory activities involving this compound.

Endostatin_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containerization Containerization cluster_disposal Final Disposal start Experiment Using this compound Completed gen_waste Waste Generated start->gen_waste is_sharp Is the waste a sharp? gen_waste->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Puncture-Resistant Sharps Container is_sharp->sharps_container Yes is_solid Is the waste solid? is_liquid->is_solid No liquid_container Collect in Sealed, Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled Solid Hazardous Waste Bag/Container is_solid->solid_container Yes storage Store in Satellite Accumulation Area sharps_container->storage liquid_container->storage solid_container->storage pickup Arrange for EH&S Pickup storage->pickup

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Endostatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of therapeutic proteins like Endostatin is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment and maintain the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound, a recombinant protein, is not generally classified as a hazardous chemical, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination. The following personal protective equipment should be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesPrevents direct skin contact with the protein.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes during reconstitution or handling.
Body Protection Standard laboratory coatProtects skin and clothing from accidental spills.

Operational Plan: From Receipt to Application

Proper handling and storage are critical for maintaining the biological activity of this compound. The following protocols provide a step-by-step guide for its operational use.

Receiving and Storage

Upon receipt, inspect the packaging for any damage. Lyophilized this compound should be stored at recommended temperatures to ensure long-term stability.

FormStorage TemperatureDuration
Lyophilized-20°C to -70°CLong-term
Reconstituted (with carrier protein)-20°C to -70°CLong-term (in aliquots)
Reconstituted (without carrier protein)2°C to 8°CUp to 1 month

Note: Avoid repeated freeze-thaw cycles of reconstituted this compound. It is best practice to aliquot the solution into single-use volumes.

Reconstitution Protocol

Reconstituting lyophilized this compound requires careful handling to preserve its activity.

  • Centrifuge the vial: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • Prepare the solvent: Use sterile distilled water or an aqueous buffer as recommended by the supplier.

  • Reconstitute the protein: Slowly add the solvent to the vial to a final concentration of 0.1-1.0 mg/mL.[1]

  • Gentle mixing: Gently swirl or pipette the solution to dissolve the protein. Do not vortex , as this can cause denaturation.

  • Addition of carrier protein (optional but recommended for long-term storage): For extended storage of the reconstituted solution, it is advisable to add a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), to improve stability.[1]

G This compound Handling Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage_use Storage & Use receive Receive Lyophilized this compound inspect Inspect Packaging receive->inspect store_lyo Store at -20°C to -70°C inspect->store_lyo centrifuge Centrifuge Vial store_lyo->centrifuge add_solvent Add Sterile Solvent (0.1-1.0 mg/mL) centrifuge->add_solvent mix Gently Mix (Do Not Vortex) add_solvent->mix add_carrier Add Carrier Protein (Optional) mix->add_carrier aliquot Aliquot into Single-Use Tubes add_carrier->aliquot store_recon Store at -20°C to -70°C or 2-8°C aliquot->store_recon use Use in Experiment store_recon->use

This compound Handling Workflow Diagram

Disposal Plan: Ensuring a Safe Laboratory Environment

Proper disposal of this compound and contaminated materials is essential to prevent environmental release and maintain a safe workspace. This compound waste should be treated as biohazardous waste.

Waste Segregation

Segregate this compound waste into liquid and solid forms in clearly labeled, leak-proof containers.

Waste TypeContainer
Liquid Waste Leak-proof, sealed container labeled "Biohazardous Liquid Waste"
Solid Waste Puncture-resistant container lined with a biohazard bag, labeled "Biohazardous Solid Waste"
Sharps Waste Designated sharps container
Decontamination and Disposal Procedures

Liquid Waste:

  • Collect all liquid waste containing this compound in a designated container.

  • Add fresh 10% bleach solution to the waste to achieve a final concentration of at least 1% bleach.

  • Allow the mixture to stand for a minimum of 30 minutes for complete inactivation.

  • Dispose of the inactivated solution down the drain with copious amounts of running water, in accordance with institutional and local regulations.

Solid Waste (Gloves, Tubes, Pipette Tips, etc.):

  • Collect all contaminated solid waste in a designated biohazard container.

  • When the container is full, securely close it.

  • Dispose of the container through your institution's biohazardous waste stream, which typically involves autoclaving or incineration by a licensed waste disposal service.

Spill Management:

  • Alert others: Inform personnel in the immediate area of the spill.

  • Don appropriate PPE: Wear a lab coat, gloves, and eye protection.

  • Contain the spill: For liquid spills, cover with absorbent pads. For powder spills, carefully cover with damp absorbent pads to avoid generating dust.

  • Clean the area: Use a 10% bleach solution to decontaminate the spill area, followed by a water rinse.

  • Dispose of cleanup materials: All materials used for cleanup should be disposed of as biohazardous solid waste.

G This compound Disposal Workflow cluster_waste Waste Generation cluster_decon Decontamination cluster_disposal Final Disposal liquid_waste Liquid this compound Waste treat_liquid Treat with 10% Bleach Solution (30 min) liquid_waste->treat_liquid solid_waste Solid Contaminated Waste collect_solid Collect in Biohazard Bag solid_waste->collect_solid drain_disposal Dispose Down Drain with Water treat_liquid->drain_disposal bio_disposal Dispose via Institutional Biohazardous Waste Stream collect_solid->bio_disposal

This compound Disposal Workflow Diagram

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.